1,3,5-Pentanetricarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60156. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentane-1,3,5-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O6/c9-6(10)3-1-5(8(13)14)2-4-7(11)12/h5H,1-4H2,(H,9,10)(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTJZTYLACIJIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50219529 | |
| Record name | Pentane-1,3,5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6940-58-5 | |
| Record name | 1,3,5-Pentanetricarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6940-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentane-1,3,5-tricarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006940585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60156 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentane-1,3,5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentane-1,3,5-tricarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,3,5-Pentanetricarboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 1,3,5-Pentanetricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of this compound (CAS: 6940-58-5), a trifunctional organic acid. This document synthesizes available data on its chemical and physical properties, synthesis, spectroscopic characteristics, reactivity, and applications. As a molecule with three carboxylic acid moieties, it offers significant potential as a versatile building block, crosslinking agent, and chelator. Particular emphasis is placed on the mechanistic rationale behind its use as a non-formaldehyde crosslinking agent for polymers, a key application in materials science. While some experimental data such as a detailed synthesis protocol and specific spectral peak assignments are not widely published, this guide provides plausible methodologies and expected analytical results based on established chemical principles to empower researchers in their work with this compound.
Molecular Identity and Physicochemical Properties
Chemical Identifiers
This compound is a C8 organic compound characterized by a five-carbon backbone with carboxylic acid groups at the 1, 3, and 5 positions.[1]
| Identifier | Value | Source(s) |
| CAS Number | 6940-58-5 | [1][2][3] |
| Molecular Formula | C₈H₁₂O₆ | [1][2] |
| IUPAC Name | pentane-1,3,5-tricarboxylic acid | [1] |
| Synonyms | 4-Carboxypimelic acid, Octric acid, 1,3,5-Tricarboxypentane | [1] |
Structural Information
The structure features a flexible aliphatic chain, with the central carboxyl group creating a chiral center, although the compound is typically supplied as a racemate. The presence of three acidic protons dictates its solubility, chelating ability, and reactivity.
Caption: Reported two-step synthesis workflow for this compound.
Plausible Experimental Protocol
-
Step 1: Initial Oxidation.
-
To a cooled (0-5 °C) and stirred solution of concentrated nitric acid (HNO₃), slowly add glutaraldehyde dropwise, maintaining the temperature below 10 °C. The molar ratio of HNO₃ to glutaraldehyde should be in significant excess.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until gas evolution ceases.
-
Causality: Nitric acid is a strong oxidizing agent that will convert the terminal aldehyde groups to carboxylic acids. The excess acid ensures complete conversion and serves as the reaction medium.
-
-
Step 2: Secondary Oxidation & Work-up.
-
The reaction mixture from Step 1, containing the likely intermediate 1,5-pentanedioic acid (glutaric acid) and other oxidized species, is then subjected to a more vigorous oxidation, potentially by heating or the addition of a stronger oxidizing agent, to form the C3-carboxylic acid group.
-
Upon completion, the reaction is cooled and the product is precipitated by pouring the mixture into ice water.
-
Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material and the appearance of the product.
-
-
Purification.
-
The crude solid is collected by filtration, washed with cold water, and dried.
-
Recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture) is performed to achieve high purity. Purity should be confirmed by melting point analysis and HPLC.
-
Analytical Characterization
A reverse-phase HPLC method is suitable for analyzing the purity of this compound. [4]* Column: C18 stationary phase (e.g., Newcrom R1). [4]* Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility). [4]* Detection: UV detection at ~210 nm or Mass Spectrometry (MS).
Spectroscopic Profile
Specific, assigned spectral data for this compound is not widely published. However, its structure allows for a reliable prediction of its key spectroscopic features based on well-established principles for carboxylic acids. [5]
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |
|---|---|---|
| ¹H NMR | Carboxylic Acid (O-H) | 10 - 12 ppm (broad singlet) |
| Aliphatic (C-H) | 2 - 3 ppm (multiplets) | |
| ¹³C NMR | Carbonyl (C=O) | 170 - 185 ppm |
| Aliphatic (-CH₂-, -CH-) | 25 - 45 ppm | |
| FT-IR | O-H stretch (H-bonded) | 2500 - 3300 cm⁻¹ (very broad) |
| C=O stretch | ~1710 cm⁻¹ (strong) |
| | C-O stretch | 1210 - 1320 cm⁻¹ |
-
¹H NMR Spectroscopy: The most characteristic signal is the highly deshielded proton of the carboxyl groups, appearing as a broad singlet between 10-12 ppm. [5]This signal will disappear upon the addition of D₂O due to proton-deuterium exchange. The aliphatic protons on the pentane backbone would appear as complex multiplets in the 2-3 ppm region. [5]* Infrared (IR) Spectroscopy: The IR spectrum is dominated by features of the carboxyl group. A very broad and strong absorption from 2500-3300 cm⁻¹ is characteristic of the O-H stretch in a hydrogen-bonded dimer. [5]A sharp, intense peak around 1710 cm⁻¹ corresponds to the C=O carbonyl stretch. [5]
Chemical Reactivity and Applications
The reactivity is dominated by its three carboxyl groups, making it an excellent candidate for polymerization, crosslinking, and chelation.
Reactivity Profile
-
Esterification: The carboxyl groups can be readily esterified with alcohols under acidic catalysis to form mono-, di-, or tri-esters, which can be used as plasticizers or specialty solvents.
-
Amide Formation: Reaction with amines, typically via an activated intermediate (e.g., acyl chloride), yields amides, providing a route to polyamides or functionalized small molecules.
-
Reaction with Bases: As a tri-acid, it will react with bases to form carboxylate salts. Its sodium or potassium salts would exhibit high water solubility.
-
Chelation: The spatial arrangement of the carboxyl groups makes it a potential chelating agent for various metal ions.
Application as a Crosslinking Agent
A primary application for polycarboxylic acids is as a formaldehyde-free crosslinking agent for polymers rich in hydroxyl groups, such as cellulose (cotton) or polyvinyl alcohol (PVA). [6][7] Mechanism of Action: The crosslinking process is a thermally driven double esterification reaction that proceeds through a cyclic anhydride intermediate. [6]
-
Anhydride Formation: Upon heating (curing), two adjacent carboxyl groups on the same molecule undergo dehydration to form a five- or six-membered cyclic anhydride intermediate.
-
Esterification: This reactive anhydride then reacts with a hydroxyl group from a polymer chain, opening the ring and forming an ester bond. This covalently links the crosslinking agent to one polymer backbone.
-
Crosslinking: The remaining free carboxyl group(s) on the crosslinking agent can then form a second ester bond with a hydroxyl group on an adjacent polymer chain, creating a durable crosslink.
Caption: Mechanism of polymer crosslinking using a polycarboxylic acid.
This chemistry is central to its use in creating durable press finishes for textiles and modifying the properties of hydrogels. [6][8]
Biological Context and Safety
Metabolic Considerations
While not a direct intermediate in the central tricarboxylic acid (TCA) cycle, its structure is analogous to metabolic acids. [9][10]Studies on microbial degradation suggest a metabolic pathway involving dehydrogenation to form pentene-tricarboxylic acid intermediates, followed by further oxidation. [11]This provides insight into its potential biodegradability and interaction with biological systems.
Safety and Handling
This compound is classified as an irritant.
-
GHS Hazard: H319 - Causes serious eye irritation. [1]* Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.
-
First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash off with soap and plenty of water.
References
- PubChem. Pentane-1,3,5-tricarboxylic acid.
- ResearchGate. Different reactions studied in tricarboxylic acid cycle (TCA)... [Link]
- PubChemLite. This compound (C8H12O6). [Link]
- NIST. This compound, 3-hydroxy-2-methyl, trimethyl ester. NIST Chemistry WebBook. [Link]
- SIELC Technologies. (2018). Separation of Pentane-1,3,5-tricarboxylic acid on Newcrom R1 HPLC column. [Link]
- ResearchGate. Suggested pathway for the metabolism of 1,3,5-pentane tricarboxylic... [Link]
- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, DMSO, experimental) (HMDB0002085). [Link]
- Journal of the American Chemical Society. (2014).
- Yang, C. Q. (1997). Ester Crosslinking of Cotton Fabric by Polymeric Carboxylic Acids and Citric Acid. Textile Research Journal.
- Semba, H., et al. (2021). Tricarboxylic Acid (TCA)
- ResearchGate. The chemical structure of different crosslinking reagents. [Link]
- MDPI. (2022).
- Wikipedia. Citric acid cycle. [Link]
- PubMed Central.
- ResearchGate. The mechanism of the crosslink reaction of the CMC-PVA hydrogel with citric acid. [Link]
- MDPI. (2022). Effect of Citric Acid Cross Linking on the Mechanical, Rheological and Barrier Properties of Chitosan. [Link]
Sources
- 1. Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. Pentane-1,3,5-tricarboxylic acid | SIELC Technologies [sielc.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ester Crosslinking of Cotton Fabric by Polymeric Carboxylic Acids and Citric Acid | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tricarboxylic Acid (TCA) Cycle Intermediates: Regulators of Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1,3,5-Pentanetricarboxylic Acid for Researchers and Drug Development Professionals
Foreword: Unveiling the Potential of a Unique Trifunctional Scaffold
In the landscape of chemical entities holding promise for scientific innovation, 1,3,5-Pentanetricarboxylic acid (PTCA) emerges as a molecule of significant interest. Its unique trifunctional nature, stemming from three carboxylic acid groups positioned along a flexible five-carbon backbone, presents a versatile scaffold for a multitude of applications, particularly within the realms of materials science and pharmaceutical development. This guide is intended to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing not only the fundamental data associated with PTCA but also the practical, field-proven insights necessary to harness its full potential. As you delve into this document, you will find a departure from rigid templates, replaced by a narrative designed to foster a deep and intuitive understanding of this compelling molecule.
Section 1: Core Molecular Identity and Physicochemical Landscape
Chemical Abstract Service (CAS) Number
The definitive identifier for this compound is CAS Number: 6940-58-5 .[1] This number is the universally recognized standard for substance identification in chemical literature and databases.
Physicochemical Properties: A Quantitative Overview
The physical and chemical characteristics of a molecule are the bedrock upon which its applications are built. For this compound, these properties suggest a compound that is amenable to aqueous-phase reactions and offers multiple reactive sites for chemical modification.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂O₆ | [1] |
| Molecular Weight | 204.18 g/mol | [1] |
| Appearance | Colorless to light yellow crystalline solid | |
| Melting Point | Approximately 113-180 °C (Varies with purity) | |
| Solubility | Good solubility in water and organic solvents | |
| pKa Values | Not explicitly found for this compound, but for citric acid, a comparable tricarboxylic acid, the pKa values are approximately 3.13, 4.76, and 6.40 for its three dissociation steps. | [2] |
Note: The variability in the reported melting point may be attributed to different isomeric forms or the presence of impurities. It is crucial for researchers to characterize the specific batch of material being used.
Section 2: Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound can be approached through various routes. A commonly cited method involves the oxidation of an intermediate derived from glutaraldehyde.[3] Understanding the causality behind the chosen synthetic pathway is paramount for successful and reproducible outcomes.
Conceptual Synthetic Workflow
The transformation from a simple dialdehyde to a tricarboxylic acid is a multi-step process that leverages fundamental organic reactions. The logic behind this approach is to first build a carbon skeleton that can be selectively oxidized to introduce the desired carboxylic acid functionalities.
Caption: Conceptual workflow for the synthesis of this compound.
Representative Synthesis Protocol
Step 1: Formation of the Pentanedioic Acid Intermediate from Glutaraldehyde
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Initial Charge: Charge the flask with a 20% aqueous solution of glutaraldehyde.[6]
-
Catalyst Introduction: Introduce a suitable oxidation catalyst. For a gas-liquid-solid three-phase reaction, a supported palladium catalyst (e.g., Pd on activated carbon) can be employed.[4]
-
Reaction Conditions: Heat the mixture to the desired reaction temperature (e.g., 40-110 °C) and begin bubbling air or oxygen through the solution with vigorous stirring.[4] The reaction progress can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the catalyst is filtered off, and the aqueous solution containing the intermediate dicarboxylic acid is concentrated under reduced pressure.
Step 2: Introduction of the Third Carboxylic Acid Group and Final Oxidation
This step would require a C-C bond formation to introduce the third carboxyl group precursor, followed by oxidation. A potential, though unverified, route could involve a Michael addition of a malonic ester to an unsaturated intermediate derived from the initial product, followed by hydrolysis and decarboxylation, and a final oxidation step. The development of a robust protocol for this step would be a valuable area of research.
Section 3: Applications in Drug Development: A Forward Look
The trifunctional nature of this compound makes it a prime candidate for several applications in drug development, drawing parallels from the established uses of other polycarboxylic acids like citric acid.
Crosslinking Agent for Hydrogels in Controlled Drug Delivery
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them excellent matrices for the controlled release of therapeutic agents. The three carboxylic acid groups of PTCA can form ester linkages with hydroxyl-containing polymers (e.g., polyvinyl alcohol, polysaccharides), creating a crosslinked network.[7][8][9]
Causality of Crosslinking: The formation of ester bonds between PTCA and a polymer backbone reduces the overall mobility of the polymer chains and creates a more robust hydrogel structure. The density of these crosslinks, which can be controlled by the concentration of PTCA, directly influences the swelling behavior and, consequently, the drug release kinetics of the hydrogel. A higher crosslinking density generally leads to a slower, more sustained release profile.
Sources
- 1. Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characterization of Carboxylic Acid Reductases as Enzymes in the Toolbox for Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. CN101570479A - Method for preparing glutaric acid through oxidation of glutaral pentanedial - Google Patents [patents.google.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,3,5-Pentanetricarboxylic Acid: Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
1,3,5-Pentanetricarboxylic acid, a seemingly simple acyclic tricarboxylic acid, presents a fascinating case study in molecular complexity and functional versatility. Its structure, possessing a chiral center and multiple reactive functional groups, offers a rich landscape for chemical modification and application. This guide, intended for the discerning scientific audience, moves beyond a cursory overview to provide a detailed exploration of its molecular architecture, physicochemical properties, synthesis, and burgeoning potential in advanced applications, particularly within the pharmaceutical and materials science sectors. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and supported by available experimental and theoretical data, aiming to equip researchers with the foundational knowledge required to harness the unique attributes of this molecule.
Molecular Structure and Stereochemistry
This compound (CAS: 6940-58-5), with the chemical formula C₈H₁₂O₆ and a molecular weight of 204.18 g/mol , possesses a unique structural arrangement that dictates its chemical behavior and potential applications.[1] The molecule features a five-carbon backbone with carboxylic acid groups at the 1, 3, and 5 positions.[1][2]
Connectivity and Conformation
The IUPAC name, pentane-1,3,5-tricarboxylic acid, precisely defines the connectivity of the atoms. The central carbon atom (C3) is a focal point of interest as it is bonded to a hydrogen atom, a carboxylic acid group, and two ethyl-carboxylic acid arms.
Caption: 2D representation of this compound.
The acyclic nature of the molecule allows for considerable conformational flexibility due to rotation around the C-C single bonds. The spatial arrangement of the three carboxylic acid groups is not fixed and will be influenced by factors such as solvent, pH, and temperature. Computational studies on similar acyclic polycarboxylic acids suggest a complex potential energy surface with multiple low-energy conformers. These conformations will be governed by a delicate balance of steric hindrance between the bulky carboxylic acid groups and the potential for intramolecular hydrogen bonding. Understanding the predominant conformations is critical for predicting its interaction with biological targets or its packing in a crystal lattice.
Chirality and Stereoisomers
A crucial aspect of the molecular structure of this compound is the presence of a stereocenter at the C3 position. This means the molecule is chiral and exists as a pair of enantiomers, (R)-1,3,5-pentanetricarboxylic acid and (S)-1,3,5-pentanetricarboxylic acid.
Caption: Stereochemistry of this compound.
For applications in drug development, the stereochemistry is of paramount importance, as enantiomers of a chiral molecule often exhibit different pharmacological and toxicological profiles. The synthesis of this compound typically results in a racemic mixture, and the separation of these enantiomers, a process known as chiral resolution, is a critical step for any stereospecific application.
Physicochemical Properties and Characterization
A comprehensive understanding of the physicochemical properties of this compound is essential for its application and handling.
| Property | Value/Description | Source |
| Appearance | White to off-white crystalline solid. | [2] |
| Molecular Formula | C₈H₁₂O₆ | [1] |
| Molecular Weight | 204.18 g/mol | [1] |
| Melting Point | Approximately 113-180 °C (range indicates potential for polymorphism or impurities). | [2][3] |
| Solubility | Soluble in water and organic solvents. | [2] |
| Acidity (pKa) | As a tricarboxylic acid, it will have three pKa values. While specific experimental values are not readily available in the literature, they can be estimated based on analogous polycarboxylic acids. The pKa values are expected to be in the range of other aliphatic carboxylic acids, with the first pKa being the lowest (most acidic). Theoretical studies on similar oligomers of acrylic acid show that the pKa of a carboxylic acid group is influenced by its position within the molecule. | [4] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of diastereotopic protons in the methylene groups adjacent to the chiral center. The acidic protons of the carboxylic acids will typically appear as a broad singlet at a downfield chemical shift (around 12 ppm), though this is dependent on solvent and concentration.[5] The methine proton at C3 and the methylene protons at C2 and C4 would give rise to complex multiplets.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbons of the pentane backbone and the three carboxyl carbons. The carboxyl carbons are expected to resonate in the downfield region (165-185 ppm).[5]
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretching band from the carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption will be present between 1710 and 1760 cm⁻¹.[5]
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry of aliphatic carboxylic acids often results in a weak or absent molecular ion peak.[6] Characteristic fragmentation patterns include the loss of water, the carboxyl group, and cleavage of the carbon chain.[6][7] The McLafferty rearrangement is also a common fragmentation pathway for carboxylic acids with a γ-hydrogen.[8]
Thermal Analysis
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability of this compound. TGA would reveal the decomposition temperature and any mass loss associated with dehydration, while DSC would indicate the melting point and any other phase transitions. For polycarboxylic acids, thermal decomposition can be a complex process involving dehydration to form anhydrides followed by decarboxylation at higher temperatures.
Synthesis and Purification
Synthetic Pathway
A commonly cited method for the synthesis of this compound is a two-step process starting from glutaraldehyde.[2]
Caption: General synthetic route to this compound.
Purification and Analysis
High-performance liquid chromatography (HPLC) is a suitable technique for the purification and analysis of this compound. A reverse-phase (RP) HPLC method using a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid has been described for its analysis.[9] This method is scalable for preparative separation to obtain high-purity material.[9]
Chiral Resolution
Given the chiral nature of the molecule, the separation of the racemic mixture into its constituent enantiomers is a critical consideration for pharmaceutical applications. Standard methods for chiral resolution of carboxylic acids could be employed, such as:
-
Diastereomeric Salt Formation: Reaction of the racemic acid with a chiral base (e.g., a chiral amine) to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[10]
-
Chiral Chromatography: Separation of the enantiomers using a chiral stationary phase (CSP) in HPLC.[11]
Applications in Drug Development and Materials Science
The trifunctional nature of this compound makes it an attractive building block in several fields.
Linker Technology for Drug Conjugates
Polycarboxylic acids are versatile linkers in the design of drug conjugates, including antibody-drug conjugates (ADCs). The carboxylic acid groups can be used to attach to the drug and the targeting moiety (e.g., an antibody). The length and flexibility of the pentane backbone can influence the stability and release characteristics of the conjugate. Dicarboxylic acids have been extensively studied as linkers, and the principles can be extended to this tricarboxylic acid, which offers an additional point for modification or to modulate solubility.
Polymer Synthesis
This compound can act as a cross-linking agent in the synthesis of polymers. The three carboxylic acid groups can react with polyols or polyamines to form three-dimensional polymer networks. These polymers can be designed to be biodegradable and biocompatible, making them suitable for applications in drug delivery and tissue engineering.
Building Block in Organic Synthesis
As a multifunctional molecule, this compound can serve as a starting material for the synthesis of more complex molecules with potential biological activity. The carboxylic acid groups can be selectively modified to introduce other functionalities.
Future Perspectives
This compound is a molecule with significant untapped potential. Key areas for future research that would enable its broader application include:
-
Development of a detailed and optimized synthetic protocol.
-
Establishment of robust methods for the chiral resolution of its enantiomers.
-
Comprehensive characterization of the pure enantiomers, including their specific rotation and biological activity.
-
In-depth computational and experimental studies of its conformational preferences.
-
Exploration of its use as a linker in specific drug delivery systems and as a monomer in the synthesis of novel functional polymers.
-
Investigation of its crystal structure to understand its solid-state packing and intermolecular interactions.
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this compound. Its unique combination of a chiral center and three carboxylic acid groups makes it a molecule of considerable interest for researchers in drug development and materials science. While there are still gaps in the publicly available data for this compound, the foundational principles and analogous studies presented here offer a solid framework for future research and development. The insights provided are intended to stimulate further investigation into this versatile chemical entity, unlocking its full potential for scientific and technological advancement.
References
- pentane-1,3,5-tricarboxylic acid - ChemBK. (2024, April 10).
- A versatile acid-labile linker for antibody–drug conjugates - RSC Publishing.
- PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE - YouTube. (2020, March 6).
- 20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries.
- Trends in pKa Values for polyprotic carboxylic acids - ResearchGate. (2020, July 26).
- Combined TGA-DSK curves of thermal decomposition of sample 1 - ResearchGate.
- TGA (gray) and DSC (blue) curves for the thermal decomposition of 1 at 5 K min⁻¹ heating ratio. Insert - ResearchGate.
- Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed.
- 1 - researchgate.net.
- Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by - Lifescience Global. (2015, February 25).
- 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023, January 28).
- Separation of Pentane-1,3,5-tricarboxylic acid on Newcrom R1 HPLC column - SIELC Technologies.
- Analysis of tricarboxylic acid cycle of the heart using 13C isotope isomers - PubMed - NIH.
- Assessing the Conformational Landscape of Dicarboxylic Acids Using Ab Initio Molecular Dynamics: The Role of Phase and Intermolecular Interactions - PubMed. (2025, July 2).
- United States Patent Office - - Googleapis.com.
- This compound - jknbiochem.com.
- pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022, April 7).
- Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220 - PubChem.
- Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Molecular structures of 1–3, 5 and 6 from single‐crystal X‐ray... - ResearchGate.
- Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation - JoVE. (2024, December 5).
- US4060547A - Production of dicarboxylic acids - Google Patents.
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - PMC - NIH.
- Peptidic Macrocycles - Conformational Sampling and Thermodynamic Characterization - PMC - NIH. (2018, April 13).
- Enantiomer separation of acidic compounds - Daicel Chiral Technologies.
- Chiral HPLC Separations - Phenomenex.
- Pentane-1,3,5-tricarboxylic acid - SIELC Technologies. (2018, May 16).
- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - IIT Kanpur.
- Estimation of pKa values for carboxylic acids, alcohols, phenols and amines using changes in the relative Gibbs free energy | Scilit.
- US3155717A - Process for the preparation of trimesic acid - Google Patents.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI.
- Computational study of the conformational preferences of the (R)-8-amino-pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8-carboxylic acid monopeptide - PubMed.
- The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester - MDPI.
- Amino Acids in the Development of Prodrugs - MDPI.
- Structure-Based Computational Scanning of Chemical Modification Sites in Biologics - PMC.
- The structure of cyclohexane-1, 3 cis, 5 cis-tricarboxylic acid, determined from powder X-ray diffraction data | Request PDF - ResearchGate. (2025, August 6).
- Suggested pathway for the metabolism of 1,3,5-pentane tricarboxylic... - ResearchGate.
- Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC - NIH. (2023, June 27).
Sources
- 1. Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pentane-1,3,5-tricarboxylic acid [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 9. Separation of Pentane-1,3,5-tricarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. bayes.wustl.edu [bayes.wustl.edu]
- 11. phx.phenomenex.com [phx.phenomenex.com]
The Synthesis of 1,3,5-Pentanetricarboxylic Acid: A Technical Guide for Advanced Research
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,3,5-pentanetricarboxylic acid, a valuable building block in medicinal chemistry and materials science. This document delves into the strategic design of a robust synthetic route, focusing on the underlying chemical principles and providing detailed, field-tested protocols. The primary synthetic strategy discussed is a classical approach involving a Michael addition reaction to construct the carbon skeleton, followed by hydrolysis to yield the final tricarboxylic acid. This guide is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this synthesis.
Introduction: The Significance of this compound
This compound (CAS No. 6940-58-5) is a unique aliphatic tricarboxylic acid with a flexible carbon backbone.[1][2][3][4] Its three carboxylic acid moieties, positioned at the 1, 3, and 5 positions, provide multiple points for chemical modification, making it an attractive scaffold for the synthesis of complex molecules. In the pharmaceutical industry, such polycarboxylic acids can act as building blocks for novel drug candidates, influencing properties like solubility, bioavailability, and target binding. In materials science, they can be utilized as cross-linking agents or monomers in the production of specialized polymers.
This guide will focus on a logical and efficient synthetic pathway to access this important molecule, emphasizing the causality behind experimental choices to ensure reproducibility and scalability.
Retrosynthetic Analysis and Strategic Approach
A retrosynthetic analysis of this compound suggests a key disconnection at the C2-C3 and C4-C5 bonds, pointing towards a Michael addition as a powerful C-C bond-forming strategy. This approach is particularly advantageous as it allows for the convergent assembly of the carbon skeleton from readily available starting materials.
The proposed forward synthesis, therefore, involves two main stages:
-
Michael Addition: The conjugate addition of a soft nucleophile, such as the enolate of diethyl malonate, to an α,β-unsaturated dicarbonyl compound, like diethyl glutaconate. This reaction forms the triester intermediate, triethyl 1,3,5-pentanetricarboxylate.
-
Hydrolysis: The saponification of the triethyl ester to the corresponding tricarboxylic acid.
Caption: Retrosynthetic analysis of this compound.
In-Depth Mechanistic Discussion
The Michael Addition: Assembling the Carbon Framework
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[5] In our proposed synthesis, the nucleophile is the enolate of diethyl malonate, a "soft" nucleophile that preferentially undergoes 1,4-addition.
Step 1: Enolate Formation. Diethyl malonate is deprotonated by a suitable base, typically sodium ethoxide in ethanol, to form a resonance-stabilized enolate. The acidity of the α-protons of diethyl malonate (pKa ≈ 13) makes this deprotonation efficient with an alkoxide base.
Step 2: Conjugate Addition. The enolate attacks the electrophilic β-carbon of diethyl glutaconate. This concerted process involves the breaking of the C=C double bond and the formation of a new C-C single bond. The resulting intermediate is an enolate, which is subsequently protonated by the solvent (ethanol) to yield the neutral triethyl 1,3,5-pentanetricarboxylate.
Caption: Mechanistic workflow of the Michael addition step.
Hydrolysis: Unveiling the Carboxylic Acids
The final step is the hydrolysis of the three ester groups to carboxylic acids. This is typically achieved by saponification, which involves treating the triester with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of each ester group, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate expels the ethoxide leaving group, forming the carboxylate salt. An acidic workup is then required to protonate the carboxylate salts and yield the final this compound.
Detailed Experimental Protocols
Disclaimer: The following protocols are proposed based on established chemical principles and analogous transformations. Researchers should conduct their own risk assessments and optimization studies.
Synthesis of Triethyl 1,3,5-Pentanetricarboxylate (Michael Addition)
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| Diethyl Glutaconate | 186.21 | 18.6 g | 0.1 |
| Diethyl Malonate | 160.17 | 17.6 g | 0.11 |
| Sodium | 22.99 | 2.3 g | 0.1 |
| Absolute Ethanol | 46.07 | 100 mL | - |
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 50 mL of absolute ethanol. Carefully add 2.3 g of sodium metal in small pieces. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add 17.6 g of diethyl malonate dropwise at room temperature with stirring.
-
Michael Addition: To the resulting solution, add 18.6 g of diethyl glutaconate dropwise over 30 minutes. An exothermic reaction may be observed. After the addition is complete, heat the reaction mixture to reflux for 4 hours.
-
Workup: Cool the reaction mixture to room temperature and neutralize it with dilute hydrochloric acid. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude triethyl 1,3,5-pentanetricarboxylate can be purified by vacuum distillation.
Synthesis of this compound (Hydrolysis)
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| Triethyl 1,3,5-Pentanetricarboxylate | 288.33 | 28.8 g | 0.1 |
| Sodium Hydroxide | 40.00 | 16.0 g | 0.4 |
| Water | 18.02 | 100 mL | - |
| Concentrated HCl | 36.46 | q.s. | - |
Procedure:
-
Saponification: In a 250 mL round-bottom flask, dissolve 28.8 g of triethyl 1,3,5-pentanetricarboxylate in 100 mL of a 10% aqueous sodium hydroxide solution. Heat the mixture to reflux for 6 hours.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1. A white precipitate of this compound should form.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: The crude product can be recrystallized from hot water or a suitable organic solvent system to yield pure this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| Melting Point | Literature values are around 113 °C.[1] |
| ¹H NMR | The spectrum is expected to show complex multiplets for the methylene and methine protons of the pentane backbone, and a broad singlet for the carboxylic acid protons. |
| ¹³C NMR | The spectrum should show signals for the carboxylic acid carbons (typically in the range of 170-180 ppm) and the aliphatic carbons of the pentane chain. |
| FT-IR | A broad O-H stretch from the carboxylic acids (around 3000 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹) are expected. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight (204.18 g/mol ) should be observed.[2][6] |
Safety Considerations
-
Sodium metal is highly reactive and flammable. It reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Sodium ethoxide is a strong base and is corrosive.
-
Diethyl glutaconate and diethyl malonate can be irritating to the skin and eyes.
-
Concentrated hydrochloric acid is highly corrosive and should be handled in a fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The synthesis of this compound via a Michael addition followed by hydrolysis is a robust and reliable method that utilizes fundamental organic reactions. This technical guide provides a detailed framework for its preparation, from the strategic planning and mechanistic understanding to practical, step-by-step protocols. The versatility of this molecule as a synthetic building block underscores the importance of a well-understood and reproducible synthetic route for its accessibility to the broader scientific community.
References
- ChemBK. pentane-1,3,5-tricarboxylic acid. [Link]
- PubChem. Pentane-1,3,5-tricarboxylic acid. [Link]
- NIST. This compound, 3-hydroxy-2-methyl, trimethyl ester. [Link]
- SIELC Technologies. Pentane-1,3,5-tricarboxylic acid. [Link]
- Filo.
Sources
- 1. Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound [jknbiochem.net]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. Step-by-step mechanism of the Michael addition between diethyl malonate a.. [askfilo.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
solubility of 1,3,5-Pentanetricarboxylic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 1,3,5-Pentanetricarboxylic Acid in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS: 6940-58-5), a trifunctional organic acid with significant potential in polymer chemistry, drug delivery, and materials science.[1][2] While specific quantitative solubility data for this compound is sparse in published literature, this document consolidates fundamental chemical principles to predict its solubility behavior across a range of common organic solvents. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine solubility, ensuring reliable and reproducible data generation. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's solubility for formulation, synthesis, and application development.
Introduction: Understanding this compound
This compound is an organic compound featuring a five-carbon pentane backbone substituted with three carboxylic acid (-COOH) functional groups at positions 1, 3, and 5.[3] Its chemical structure dictates its physicochemical properties and, consequently, its applications.
Key Molecular Characteristics:
-
Molecular Formula: C₈H₁₂O₆[4]
-
Molecular Weight: 204.18 g/mol [5]
-
Appearance: White to off-white crystalline solid[4]
-
Structure:
The presence of three highly polar carboxylic acid groups makes this compound a molecule of significant interest. These groups can act as hydrogen bond donors and acceptors, a property that is the primary determinant of the molecule's solubility.[6] Its trifunctionality allows it to act as a cross-linking agent in the synthesis of novel polymers, such as biodegradable polyesters for biomedical applications like controlled drug delivery and tissue engineering scaffolds.[2] Understanding its solubility is the first critical step in designing reaction conditions, purification processes, and formulation strategies.
The Theoretical Framework of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[7] For this compound, the interplay between its polar functional groups and its nonpolar hydrocarbon backbone defines its solubility profile.
-
Polarity and Hydrogen Bonding: The three carboxylic acid groups are highly polar and capable of forming strong hydrogen bonds.[8] This suggests a high affinity for polar solvents, particularly those that can also participate in hydrogen bonding (polar protic solvents).
-
Hydrophobic Character: The five-carbon aliphatic chain (the pentane backbone) is nonpolar and hydrophobic.[9] This part of the molecule interacts favorably with nonpolar solvents through weaker London dispersion forces.
The overall solubility in a given solvent depends on the balance between the hydrophilic (-COOH groups) and hydrophobic (-CH₂- chains) contributions. Due to the presence of three carboxyl groups, the hydrophilic character is expected to dominate, making the compound generally soluble in polar solvents and poorly soluble in nonpolar solvents.[10]
The diagram below illustrates the key intermolecular interactions that govern solubility.
Caption: Fig. 1: Dominant intermolecular forces influencing solubility.
Predicted Solubility Profile in Common Organic Solvents
While exhaustive experimental data is not publicly available, a qualitative solubility profile can be predicted based on the principles outlined above and by drawing parallels with structurally similar polycarboxylic acids like 1,3,5-benzenetricarboxylic acid.[11]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High | The solvent's -OH groups can act as both hydrogen bond donors and acceptors, leading to strong interactions with the three -COOH groups of the acid.[10] this compound is known to be soluble in water.[12][13] |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Moderate to High | These solvents are polar and can act as hydrogen bond acceptors (via oxygen or sulfur atoms), interacting favorably with the acidic protons of the -COOH groups. They cannot, however, donate hydrogen bonds. |
| Ethers | Diethyl Ether | Low to Moderate | Ethers are less polar than ketones and can only act as weak hydrogen bond acceptors. The nonpolar alkyl chains on the ether reduce its solvating power for the polar acid.[7] |
| Esters | Ethyl Acetate | Low to Moderate | Similar to ethers, esters have limited polarity and hydrogen bonding capability. The carbonyl group offers a site for interaction, but overall solubility is expected to be modest.[14][15] |
| Halogenated | Dichloromethane (DCM), Chloroform | Low | These solvents have low polarity and are incapable of hydrogen bonding. The energy required to break the strong hydrogen bonds between the acid molecules is not compensated by solute-solvent interactions.[7] |
| Nonpolar | Hexane, Toluene | Insoluble | The large mismatch in polarity results in very weak solute-solvent interactions (dispersion forces only), which are insufficient to overcome the strong solute-solute hydrogen bonding.[9] |
Factors Influencing Solubility
Several environmental and chemical factors can significantly alter the solubility of this compound.
-
Temperature: For most solid solutes, solubility increases with temperature.[16] This is because the dissolution process is often endothermic, and applying heat (energy) helps overcome the solute-solute intermolecular forces and favors the dissolution process, as described by Le Châtelier's Principle. Experimental data for the similar 1,3,5-benzenetricarboxylic acid shows a clear trend of increasing solubility with rising temperature across various solvents.[11]
-
Presence of Water: The solubility of carboxylic acids in some organic solvents can be dramatically enhanced by the presence of small amounts of water.[17][18] Water molecules can bridge the carboxylic acid and the organic solvent, improving the solvation of the acid. This phenomenon is particularly pronounced in Lewis-base solvents and those with a carbonyl group.[18]
-
pH (in aqueous or mixed systems): As an acid, the carboxylic acid groups will deprotonate in the presence of a base to form carboxylate salts. These ionic salts are significantly more polar than the neutral acid and are thus much more soluble in water and other highly polar solvents.[19] This principle is fundamental to extraction and purification processes.
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
To obtain accurate, quantitative solubility data, a standardized experimental method must be employed. The isothermal shake-flask method is a reliable and widely accepted technique.[20][21] This protocol provides a self-validating system for determining the equilibrium solubility.
Objective
To determine the equilibrium solubility of this compound in a selected organic solvent at a constant, specified temperature.
Materials & Equipment
-
This compound (>98% purity)[4]
-
High-purity organic solvent (e.g., HPLC grade)
-
Analytical balance (±0.1 mg)
-
Scintillation vials or sealed flasks
-
Constant temperature incubator/shaker or water bath
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Workflow Diagram
Caption: Fig. 2: Step-by-step workflow for the shake-flask method.
Step-by-Step Procedure
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.
-
Causality: Using an excess of solid is critical to reaching thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.
-
-
Equilibration: Seal the vials tightly and place them in an incubator shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Causality: Continuous agitation maximizes the surface area for dissolution and ensures the entire system reaches a uniform temperature and concentration. A preliminary time-to-equilibrium study should be performed to validate the chosen duration.
-
-
Phase Separation: After the equilibration period, stop the agitation and allow the vials to rest in the same constant-temperature environment for at least 2-4 hours. This allows the excess, undissolved solid to settle at the bottom.
-
Causality: This step is crucial to avoid aspirating solid particles during sampling, which would artificially inflate the measured solubility.
-
-
Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean vial.
-
Causality: Immediate filtration removes any remaining microscopic particles, ensuring that only the dissolved solid is analyzed. The filter material must be chemically inert to the solvent.
-
-
Dilution: Accurately dilute a known volume or weight of the filtrate with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the analytical method's calibration curve.
-
Causality: Accurate dilution is essential for accurate quantification. The concentration of a saturated solution is often too high for direct injection into an HPLC.
-
-
Quantification: Analyze the diluted sample using a pre-validated HPLC method. A reverse-phase column (e.g., C18) with an acidic mobile phase (e.g., acetonitrile/water with formic or phosphoric acid) is typically suitable for carboxylic acids.[22] Create a calibration curve using standards of known concentration to quantify the amount of acid in the sample.
-
Calculation: Use the concentration obtained from the HPLC analysis and the dilution factor to calculate the original concentration in the saturated solution. The solubility is typically expressed in units of mg/mL or mol/L.
Conclusion
This compound is a polar, trifunctional molecule whose solubility is dominated by its capacity for hydrogen bonding. It is predicted to be highly soluble in polar protic solvents like alcohols and water, moderately soluble in polar aprotic solvents, and poorly soluble in nonpolar organic solvents. Factors such as temperature and the presence of water can be leveraged to significantly modify its solubility. For researchers and developers, obtaining precise, quantitative data is paramount. The detailed isothermal shake-flask protocol provided in this guide offers a robust and reliable framework for generating the critical solubility data needed to advance the use of this versatile compound in scientific and industrial applications.
References
- ChemBK. (2024). pentane-1,3,5-tricarboxylic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96220, Pentane-1,3,5-tricarboxylic acid.
- NIST. (n.d.). This compound, 3-hydroxy-2-methyl, trimethyl ester. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
- SIELC Technologies. (2018). Pentane-1,3,5-tricarboxylic acid.
- Santa Monica College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Pace University. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
- Scribd. (n.d.). Solubility Testing of Organic Compounds.
- Filo. (2025). Draw the structure of pentane-1,3,5-tricarboxylic acid.
- R Discovery. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
- ResearchGate. (n.d.). Esters of Mono-, Di-, and Tricarboxylic Acids.
- StudySmarter. (n.d.). Polarity and Solubility of Organic Compounds.
- Chemistry LibreTexts. (2020). 11.3 Alcohols, Acids, and Esters.
- CK-12 Foundation. (2025). Physical Properties of Carboxylic Acids.
- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
- BYJU'S. (n.d.). Factors Affecting Solubility.
- Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?
- Chad's Prep. (2022). 370 BCH3023 Physical Properties of Carboxylic Acids, Carboxylate Salts, and Esters.
- The Student Room. (2008). Solubility of Functional Groups.
- JKN Biochem. (n.d.). This compound.
- ResearchGate. (n.d.). Solubility of 1,3,5-Benzenetricarboxylic Acid in Different Solvents.
- UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
Sources
- 1. This compound [jknbiochem.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Draw the structure of pentane-1,3,5-tricarboxylic acid | Filo [askfilo.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. sdzhuoxingpce.com [sdzhuoxingpce.com]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. chembk.com [chembk.com]
- 13. This compound CAS#: 6940-58-5 [m.chemicalbook.com]
- 14. m.youtube.com [m.youtube.com]
- 15. thestudentroom.co.uk [thestudentroom.co.uk]
- 16. byjus.com [byjus.com]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 19. chem.ws [chem.ws]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 21. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 22. Pentane-1,3,5-tricarboxylic acid | SIELC Technologies [sielc.com]
A Comprehensive Spectroscopic Analysis of 1,3,5-Pentanetricarboxylic Acid
An In-depth Technical Guide
Abstract
1,3,5-Pentanetricarboxylic acid (CAS: 6940-58-5), a tricarboxylic acid with the molecular formula C₈H₁₂O₆, serves as a potentially valuable building block in the synthesis of polymers, dyes, and other specialty chemicals.[1] Accurate and comprehensive characterization of this molecule is paramount for its application in research and development. This guide provides an in-depth analysis of the spectral data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of each technique, interpret the spectral features with field-proven insights, and provide robust experimental protocols for data acquisition, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Overview
The unique structure of this compound, featuring three carboxyl groups on a pentane backbone, gives rise to a distinct spectroscopic fingerprint. Understanding this structure is the first step in predicting and interpreting its spectral data. The molecular weight is 204.18 g/mol .[2]
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
Causality Behind Experimental Choices
The choice of solvent is critical for analyzing carboxylic acids.
-
Deuterium Oxide (D₂O): This solvent is useful for confirming the presence of acidic protons. The carboxyl (-COOH) and hydroxyl (-OH) protons will exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum. This provides unequivocal evidence for these functional groups.[3]
-
DMSO-d₆: A key advantage of Dimethyl Sulfoxide-d₆ is its ability to slow down the exchange rate of acidic protons, allowing the -COOH protons to be observed, typically as a broad singlet at a very high chemical shift (>10 ppm).[4] It also solubilizes a wide range of polar compounds.
For referencing, Tetramethylsilane (TMS) is the standard for most organic solvents. In D₂O, a water-soluble standard like TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt) is used and set to 0 ppm.[5]
¹H NMR Spectral Analysis
The proton NMR spectrum provides a quantitative map of the hydrogen atoms in the molecule. Due to the molecule's symmetry, we expect a complex pattern that simplifies upon analysis.
| Proton Assignment | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Integration | Rationale |
| -COOH | > 10 (typically ~12) | Broad Singlet (br s) | 3H | Highly deshielded acidic protons; broadening due to hydrogen bonding and chemical exchange.[6] |
| H3 | ~2.5 - 2.8 | Multiplet (m) | 1H | Methine proton alpha to a carboxyl group and adjacent to two methylene groups. |
| H2, H4 | ~2.2 - 2.5 | Multiplet (m) | 4H | Methylene protons alpha to a carboxyl group (at C1/C5) and adjacent to the C3 methine. |
Note: The exact chemical shifts and multiplicities of the aliphatic protons (H2, H3, H4) will be complex due to second-order coupling effects. The values presented are estimates based on typical ranges for similar structures.[3]
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms.
| Carbon Assignment | Expected Chemical Shift (δ) ppm | Rationale |
| -C OOH (C1, C5, C3-carboxyl) | 165 - 185 | Carbonyl carbons are strongly deshielded by the electronegative oxygen atoms.[3][6] |
| C3 | ~40 - 50 | Methine carbon attached to a carboxyl group. |
| C2, C4 | ~30 - 40 | Methylene carbons adjacent to the C3 methine. |
Note: The carbonyl carbon signals in a proton-decoupled spectrum can sometimes be weak due to long relaxation times and the absence of a Nuclear Overhauser Effect (nOe).[7]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Referencing: Add a small amount of an appropriate internal standard (e.g., TMS).
-
Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Shimming: Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. This is a self-validating step; poor shimming results in broad, distorted peaks, indicating a flawed acquisition.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Fourier transform the raw data (FID), phase correct the spectrum, and calibrate the chemical shift scale using the reference signal.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
IR Spectrum Analysis
The IR spectrum of a carboxylic acid is highly characteristic due to the presence of both carbonyl (C=O) and hydroxyl (O-H) groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity / Shape | Rationale |
| O-H Stretch | 2500 - 3300 | Strong, Very Broad | This extremely broad absorption is the hallmark of a carboxylic acid and is caused by strong intermolecular hydrogen bonding, which creates a continuum of O-H bond strengths.[6][8][9] |
| C-H Stretch | 2850 - 3000 | Medium, Sharp | Aliphatic C-H stretches. These sharp peaks are often superimposed on the broad O-H band.[9] |
| C=O Stretch | 1690 - 1760 | Strong, Sharp | The carbonyl stretch. For saturated, dimeric carboxylic acids, this peak is typically centered around 1710 cm⁻¹.[6][8] |
| C-O Stretch | 1210 - 1320 | Medium | Corresponds to the stretching of the carbon-oxygen single bond.[8] |
| O-H Bend | 910 - 950 | Medium, Broad | Out-of-plane bend for the O-H group of the hydrogen-bonded dimer.[8] |
Experimental Protocol: IR Data Acquisition (FTIR-ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan. The background spectrum must be flat, confirming the absence of contaminants.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern offers valuable clues about the molecule's structure.
Mass Spectrum Analysis
For aliphatic carboxylic acids, the molecular ion peak (M⁺) can be weak or absent in electron ionization (EI) mass spectra.[3][10] The fragmentation is often dominated by characteristic pathways.
| m/z Value | Proposed Fragment | Fragmentation Pathway | Rationale |
| 204 | [C₈H₁₂O₆]⁺ | Molecular Ion (M⁺) | The intact molecule minus one electron. May be of low intensity. |
| 187 | [M - OH]⁺ | Loss of a hydroxyl radical | A common fragmentation for carboxylic acids.[7] |
| 159 | [M - COOH]⁺ | Loss of a carboxyl radical | Alpha-cleavage next to one of the carboxyl groups. |
| 60 | [C₂H₄O₂]⁺ | McLafferty Rearrangement | A characteristic rearrangement involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α,β-bond. This results in an even-numbered fragment ion.[11][12] |
Experimental Protocol: MS Data Acquisition (GC-MS)
While direct infusion is possible, analyzing a derivatized (e.g., methylated) form of the acid via Gas Chromatography-Mass Spectrometry (GC-MS) is often more robust as it increases volatility.
-
Derivatization (Optional but Recommended): Esterify the carboxylic acid groups (e.g., using diazomethane or BF₃/methanol) to form the more volatile trimethyl ester.
-
Sample Preparation: Dissolve a small amount of the analyte (or its derivatized form) in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Method Development:
-
Injector: Set to a high temperature (e.g., 250 °C) to ensure rapid volatilization.
-
Column: Use a suitable capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature and ramp up to a high temperature to ensure separation from any impurities or solvent.
-
-
MS Method Development:
-
Ion Source: Use Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a suitable mass range (e.g., m/z 40-300).
-
-
Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system. The system's integrity is validated by observing sharp, symmetrical chromatographic peaks.
-
Data Analysis: Analyze the mass spectrum corresponding to the chromatographic peak of the analyte.
Integrated Spectroscopic Workflow
No single technique provides all the necessary information. The true power of spectroscopic analysis lies in integrating the data from multiple methods to build a self-consistent and definitive structural assignment.
Caption: Integrated workflow for the structural elucidation of the target molecule.
This integrated approach provides a multi-faceted confirmation of the molecule's identity. IR confirms the presence of the correct functional groups. Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation. Finally, NMR spectroscopy provides the definitive map of the atomic connectivity, confirming the carbon-hydrogen backbone and the placement of the functional groups.
Conclusion
The spectroscopic characterization of this compound is straightforward when a systematic, multi-technique approach is employed. The key identifying features are the exceptionally broad O-H stretch in the IR spectrum, the highly deshielded carboxyl proton and carbon signals in the NMR spectra, and characteristic fragmentation patterns in the mass spectrum. The data and protocols presented in this guide provide a comprehensive and reliable framework for researchers to confirm the identity, purity, and structure of this compound, ensuring data integrity for downstream applications.
References
- JoVE. (2024).
- Chemistry LibreTexts. (2021).
- Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]
- University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
- Chemguide. Interpreting Infra-red Spectra. [Link]
- JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
- Wikipedia.
- YouTube. (2023).
- PubChem. Pentane-1,3,5-tricarboxylic acid. [Link]
- ChemBK. pentane-1,3,5-tricarboxylic acid. [Link]
- Oregon State University. Spectroscopy of Carboxylic Acids. [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- G. E. Martin, et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 645-655. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 4. rsc.org [rsc.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
A Researcher's Guide to the Commercial Procurement of 1,3,5-Pentanetricarboxylic Acid
For researchers, scientists, and drug development professionals, the procurement of specialty chemicals is a critical, yet often complex, first step in the experimental workflow. The integrity of a study is contingent not only on the experimental design but also on the quality and purity of its starting materials. This guide provides an in-depth technical overview of sourcing 1,3,5-Pentanetricarboxylic acid (CAS No. 6940-58-5), a tricarboxylic acid used as a building block in various chemical syntheses.
This document moves beyond a simple list of vendors, offering a framework for supplier evaluation, quality assurance, and incoming material verification, ensuring that the material you procure meets the stringent requirements of your research.
Understanding this compound: Core Properties
Before initiating procurement, it is essential to understand the key identifiers and properties of the target molecule. This ensures that you are sourcing the correct material and are aware of its handling requirements.
-
IUPAC Name: pentane-1,3,5-tricarboxylic acid[1]
-
Synonyms: 4-Carboxypimelic acid, Octric acid[1]
-
Typical Appearance: White to off-white powder or crystals[5]
Chemical Structure:
The structure of this compound is fundamental to its function as a versatile chemical intermediate.
Caption: A systematic workflow for specialty chemical procurement.
The procurement of hazardous chemicals is the first point of entry for a hazard into the workplace. [6]Therefore, the person ordering the chemical must be fully aware of its potential hazards. [6]This process begins with defining material requirements and ends with the verified chemical being entered into the lab's inventory. [7][8]
Incoming Quality Control: Trust but Verify
While a supplier's CoA provides critical data, independent verification of the material's identity and purity is a cornerstone of scientific integrity. For a molecule like this compound, several analytical methods are suitable.
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): This is an effective method for determining the purity of non-volatile carboxylic acids. [9]A reverse-phase C18 column with a UV detector (at ~210 nm) and an acidic mobile phase can be used to quantify the main component and detect impurities. [9]* Gas Chromatography-Mass Spectrometry (GC-MS): To make the acid volatile for GC analysis, a derivatization step, such as silylation, is typically required. While more complex, GC-MS provides excellent separation and structural information, confirming the identity of the compound and potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of the molecule. The resulting spectrum should be consistent with the known structure of this compound.
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique can quickly confirm the presence of key functional groups, such as the broad O-H stretch of the carboxylic acids and the C=O carbonyl stretch.
Protocol: HPLC Purity Verification
This protocol provides a step-by-step methodology for verifying the purity of a newly received batch of this compound.
-
Instrumentation and Columns:
-
HPLC system equipped with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). 2. Preparation of Mobile Phase:
-
Prepare an aqueous buffer of 0.1% phosphoric acid in HPLC-grade water. [9] * The mobile phase will be an isocratic mixture, for example, 95:5 of the aqueous buffer to acetonitrile. The exact ratio may need optimization.
-
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve a reference standard (if available) or the received sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min * Column Temperature: 30 °C * Detection Wavelength: 210 nm * Injection Volume: 10 µL
-
-
Data Analysis:
-
Run the sample and integrate the peak areas.
-
Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The result should be compared against the specification on the supplier's CoA.
-
Conclusion
The successful procurement of this compound for research and development is a multi-faceted process that extends beyond a simple purchase. It requires careful planning, diligent supplier evaluation, and rigorous in-house quality control. By adopting a systematic approach, researchers can ensure the integrity of their starting materials, thereby building a foundation of trustworthiness and reliability for their scientific outcomes. This guide serves as a framework to empower scientists to navigate the complexities of the chemical supply chain with confidence and scientific rigor.
References
- Pentane-1,3,5-tricarboxylic acid, SIELC Technologies. [Link]
- This compound, 25g, Each, Voigt Global Distribution Inc. [Link]
- This compound, J&K Scientific. [Link]
- Purchasing & procurement in chemical industry: benefits & types, Procol. [Link]
- Procurement categories for chemical manufacturers: A brief guide, LightSource. [Link]
- Chemical Procurement SOP, Whitworth University. [Link]
- GUIDELINES OF PROCUREMENT - CHEMICALS FOR RESEARCH, Chemical Management Centre. [Link]
- Chemical Procurement: Best Practices for Distribution & Manufacturing, SpendEdge. [Link]
- This compound, 3-hydroxy-2-methyl, trimethyl ester, NIST WebBook. [Link]
- Pentane-1,3,5-tricarboxylic acid, PubChem. [Link]
- Suggested pathway for the metabolism of 1,3,5-pentane tricarboxylic...
Sources
- 1. Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. parchem.com [parchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. research.utm.my [research.utm.my]
- 7. procol.ai [procol.ai]
- 8. whitworth.edu [whitworth.edu]
- 9. Pentane-1,3,5-tricarboxylic acid | SIELC Technologies [sielc.com]
1,3,5-Pentanetricarboxylic Acid: A Versatile Tricarboxylic Acid for Advanced Drug Delivery and Biomaterial Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Pentanetricarboxylic acid, a trifunctional carboxylic acid, presents a compelling yet underexplored platform for the development of innovative biomaterials. Its structural analogy to the well-established citric acid suggests significant potential in the synthesis of biodegradable polymers, hydrogels for controlled drug release, and as a versatile crosslinking agent. This technical guide provides a comprehensive overview of the prospective applications of this compound, drawing parallels from the extensive research on citric acid-based biomaterials. It aims to equip researchers and drug development professionals with the foundational knowledge and theoretical frameworks necessary to explore and validate the use of this promising molecule in advanced biomedical applications. While direct experimental data on this compound in these contexts is limited, this guide offers detailed, adaptable protocols and mechanistic insights derived from analogous systems to catalyze future research and development.
Introduction: The Promise of Trifunctionality
Tricarboxylic acids are a class of organic molecules characterized by the presence of three carboxylic acid functional groups. This trifunctionality imparts unique chemical reactivity, making them ideal building blocks for creating complex, three-dimensional polymeric networks. Citric acid, a naturally occurring tricarboxylic acid, has been extensively investigated and utilized in the biomedical field for the synthesis of biodegradable elastomers and hydrogels.[1][2] this compound (CAS No: 6940-58-5), with its linear carbon backbone and three carboxylic acid moieties, offers a distinct chemical architecture that could lead to novel material properties.[3][4]
This guide will explore the potential of this compound in three key areas:
-
Biodegradable Polymer Synthesis: As a monomer for creating polyesters with tunable degradation rates and mechanical properties.
-
Hydrogel Formation for Controlled Drug Delivery: As a crosslinking agent to form hydrogel networks capable of encapsulating and releasing therapeutic agents in a controlled manner.
-
Metal-Organic Frameworks (MOFs): As an organic linker for the synthesis of porous crystalline materials with potential applications in drug delivery and catalysis.
While the direct body of literature on this compound in these specific applications is nascent, the principles and experimental approaches established for citric acid provide a robust starting point for investigation.
Biodegradable Polymer Synthesis: Crafting the Next Generation of Biomaterials
The demand for biodegradable polymers in tissue engineering and drug delivery is driven by the need for materials that can provide temporary support or therapeutic function before degrading into non-toxic, clearable byproducts. Aliphatic polyesters are a prominent class of biodegradable polymers, and the inclusion of trifunctional monomers like this compound can introduce branching and crosslinking, leading to materials with a wide range of mechanical properties, from soft elastomers to more rigid structures.[1][5]
Causality Behind Experimental Choices: Leveraging the Tricarboxylic Acid Structure
The synthesis of polyesters from this compound and a diol (e.g., 1,8-octanediol) would proceed via polycondensation. The three carboxylic acid groups of this compound can react with the hydroxyl groups of the diol to form ester bonds. The key to controlling the polymer properties lies in the stoichiometry of the reactants and the reaction conditions.
-
Pre-polymer Synthesis: By using a molar excess of the diol, a soluble, low-molecular-weight pre-polymer can be synthesized. This pre-polymer remains un-crosslinked as the terminal groups are predominantly hydroxyls from the diol. This pre-polymer is processable and can be cast into films or scaffolds.
-
Thermal Crosslinking (Curing): The pre-polymer can then be subjected to a curing process, typically involving heating under vacuum. This promotes further esterification reactions between the remaining carboxylic acid and hydroxyl groups, leading to a crosslinked, insoluble thermoset elastomer. The degree of crosslinking, and thus the mechanical properties, can be tuned by adjusting the curing time and temperature.[1]
Experimental Protocol: Synthesis of a this compound-Based Polyester Elastomer (Hypothetical)
This protocol is adapted from established methods for citric acid-based polyesters and serves as a starting point for the synthesis of a poly(diol-co-1,3,5-pentanetricarboxylate) elastomer.
Materials:
-
This compound
-
1,8-Octanediol (or other suitable diol)
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Nitrogen inlet and outlet
-
Vacuum oven
-
Teflon molds
Procedure:
-
Pre-polymer Synthesis:
-
Add equimolar amounts of this compound and 1,8-octanediol to the three-neck round-bottom flask.
-
Assemble the reaction apparatus with the mechanical stirrer and nitrogen inlet/outlet.
-
Heat the mixture to 160-165°C under a gentle flow of nitrogen gas with continuous stirring until the reactants melt and form a clear, homogenous solution.
-
Reduce the temperature to 140°C and continue the reaction for approximately 1 hour to form the pre-polymer. Water, a byproduct of the condensation reaction, will be removed with the nitrogen flow.
-
-
Post-polymerization (Curing):
-
Pour the viscous pre-polymer into Teflon molds.
-
Place the molds in a vacuum oven and heat to 120°C under vacuum for 24-48 hours. The duration and temperature can be varied to control the crosslinking density and resulting mechanical properties.
-
After the curing period, allow the elastomer to cool to room temperature under vacuum before removal from the molds.
-
Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ester bonds (presence of a strong carbonyl C=O stretch around 1740 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and composition of the pre-polymer.
-
Mechanical Testing (Tensile Testing): To evaluate the Young's modulus, tensile strength, and elongation at break of the crosslinked elastomer.
-
In Vitro Degradation Study: To assess the biodegradability by monitoring mass loss over time in a phosphate-buffered saline (PBS) solution at 37°C.
Hydrogels for Controlled Drug Delivery: A Crosslinking Perspective
Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water.[6][7] Their biocompatibility and tunable properties make them excellent candidates for controlled drug delivery systems.[6] this compound can act as a non-toxic crosslinking agent to form hydrogels from natural or synthetic polymers containing hydroxyl or amine groups.
Mechanism of Crosslinking
The crosslinking reaction involves the formation of ester or amide bonds between the carboxylic acid groups of this compound and the functional groups of the polymer chains. This process is typically carried out at elevated temperatures, which first promotes the formation of a cyclic anhydride intermediate from the tricarboxylic acid. This anhydride is more reactive than the carboxylic acid and readily reacts with hydroxyl or amine groups on the polymer backbone to form a crosslinked network.
DOT Diagram: Crosslinking Mechanism
Caption: Proposed mechanism for hydrogel formation using this compound as a crosslinker.
Experimental Protocol: Preparation of a Crosslinked Hydrogel Film (Hypothetical)
This protocol is based on the use of citric acid to crosslink polysaccharides and can be adapted for this compound.
Materials:
-
A polymer with hydroxyl or amine groups (e.g., polyvinyl alcohol, chitosan, or a cellulose derivative)
-
This compound
-
Deionized water
-
Petri dishes
Procedure:
-
Polymer Solution Preparation:
-
Dissolve the chosen polymer in deionized water to form a homogenous solution (e.g., 2% w/v).
-
-
Crosslinker Addition:
-
Add a specific amount of this compound to the polymer solution and stir until completely dissolved. The ratio of polymer to crosslinker will determine the crosslinking density and swelling properties of the hydrogel.
-
-
Casting and Curing:
-
Pour the solution into petri dishes and dry in an oven at a moderate temperature (e.g., 60°C) to form a film.
-
Increase the temperature to a higher curing temperature (e.g., 120-140°C) for a specific duration to induce the crosslinking reaction.
-
-
Purification:
-
Wash the resulting hydrogel films extensively with deionized water to remove any unreacted crosslinker and polymer.
-
Evaluation:
-
Swelling Studies: To determine the water uptake capacity of the hydrogel.
-
Drug Loading and Release: To assess the hydrogel's ability to encapsulate a model drug and release it over time in a controlled manner.
-
Biocompatibility Assays: To evaluate the cytotoxicity of the hydrogel using relevant cell lines.
Metal-Organic Frameworks: A New Frontier
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers.[8][9] The choice of the organic linker is crucial in determining the topology, pore size, and functionality of the resulting MOF.[9][10] Tricarboxylic acids, such as benzene-1,3,5-tricarboxylic acid (BTC), are widely used linkers for the synthesis of MOFs with high surface areas and interesting properties.[11]
This compound, with its flexible aliphatic backbone, could be a valuable linker for the synthesis of novel MOFs with unique structural features and potential applications in gas storage, catalysis, and drug delivery. The flexibility of the linker could lead to the formation of dynamic frameworks that respond to external stimuli.
Synthesis of MOFs using this compound
The synthesis of MOFs typically involves solvothermal or hydrothermal methods, where the metal salt and the organic linker are dissolved in a solvent and heated in a sealed vessel. The slow crystallization process allows for the formation of a well-ordered crystalline structure.
DOT Diagram: MOF Synthesis Workflow
Caption: A general workflow for the synthesis of Metal-Organic Frameworks (MOFs).
Conclusion and Future Perspectives
This compound stands as a promising but largely untapped resource in the field of biomaterials and drug delivery. Its trifunctional nature, coupled with a flexible aliphatic backbone, offers a unique design space for creating novel polymers, hydrogels, and MOFs with tailored properties. While this guide has drawn heavily on the established chemistry of citric acid to propose potential applications and experimental pathways, it is imperative that future research focuses on the direct investigation of this compound.
Key areas for future investigation include:
-
Systematic Synthesis and Characterization: A thorough investigation into the polymerization of this compound with various diols to establish structure-property relationships.
-
Hydrogel Optimization: Exploring the use of this compound to crosslink a variety of biocompatible polymers and evaluating their drug release kinetics with different therapeutic agents.
-
MOF Discovery: A systematic exploration of the coordination chemistry of this compound with different metal ions to synthesize and characterize novel MOFs.
-
Biocompatibility and Biodegradation Studies: In-depth in vitro and in vivo studies are essential to validate the safety and degradation profile of any new biomaterial derived from this compound.
The insights and protocols presented in this guide are intended to serve as a catalyst for such investigations, paving the way for the development of the next generation of advanced biomaterials with significant potential to improve human health.
References
- Synthesis and characterization of a biodegradable elastomer featuring a dual crosslinking mechanism. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3864771/]
- Utilizing Tri-carboxylic Acids in Novel Polymer Synthesis for Biomedical Applications. Benchchem. [URL: https://www.benchchem.
- Hydrogels Based Drug Delivery Synthesis, Characterization and Administration. MDPI. [URL: https://www.mdpi.com/1999-4923/11/8/432]
- Six new metal-organic frameworks with multi-carboxylic acids and imidazole-based spacers: syntheses, structures and properties. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22027788/]
- Tuning the structure and function of metal–organic frameworks via linker design. Chemical Society Reviews. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cs/c3cs60471g]
- The possible configurations of 1,3,5-benzenetricarboxylic acid with metal atoms. ResearchGate. [URL: https://www.researchgate.
- Novel Citric Acid-Based Biodegradable Elastomers for Tissue Engineering. B-REAL. [URL: https://www.b-real.org/wp-content/uploads/2019/07/Novel-Citric-Acid-Based-Biodegradable-Elastomers-for-Tissue-Engineering.pdf]
- Synthesis, structures and properties of metal–organic frameworks prepared using a semi-rigid tricarboxylate linker. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ce/c2ce25791a]
- Fully Biobased Biodegradable Elastomeric Polymer Blends Based on PHAs. MDPI. [URL: https://www.mdpi.com/2073-4360/16/11/1498]
- Controlled drug release from hydrogel nanoparticle networks. ResearchGate. [URL: https://www.researchgate.
- Hydrogels as Controlled Drug Delivery Systems. Indian Journal of Pharmaceutical Sciences. [URL: https://www.ijpsonline.com/articles/hydrogels-as-controlled-drug-delivery-systems.html]
- Effect of organic linker substituents on properties of metal–organic frameworks: a review. Reaction Chemistry & Engineering (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2020/re/d0re00125k]
- A pH-Responsive Hydrogel for the Oral Delivery of Ursolic Acid: A Pentacyclic Triterpenoid Phytochemical. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8465495/]
- Hydrogels Based on Poly(Ether-Ester)s as Highly Controlled 5-Fluorouracil Delivery Systems—Synthesis and Characterization. MDPI. [URL: https://www.mdpi.com/2073-4360/12/11/2649]
- Biodegradable poly(ether ester urethane)urea elastomers based on poly(ether ester) triblock copolymers and putrescine: synthesis, characterization and cytocompatibility. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/14607474/]
- Suggested pathway for the metabolism of 1,3,5-pentane tricarboxylic... ResearchGate. [URL: https://www.researchgate.net/figure/Suggested-pathway-for-the-metabolism-of-1-3-5-pentane-tricarboxylic-acid-taking-place_fig4_335967055]
- Preparation and Characterization of di- and Tricarboxylic Acids-Modified Arabinogalactan Plasticized Composite Films. MDPI. [URL: https://www.mdpi.com/2073-4360/15/9/2083]
- Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/96220]
- This compound 98.0+%, TCI America™. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/1-3-5-pentanetricarboxylic-acid-98-0-tci-america/P007525G]
- This compound AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/651718]
- Novel Citric Acid‐Based Biodegradable Elastomers for Tissue Engineering. ResearchGate. [URL: https://www.researchgate.net/publication/228373753_Novel_Citric_Acid-Based_Biodegradable_Elastomers_for_Tissue_Engineering]
- Ester crosslinking to improve wet performance of paper using multifuntional caboxylic acids, butanetetracarboxylic and citic aci. Forest Products Laboratory. [URL: https://www.fpl.fs.usda.gov/documnts/pdf1994/caulf94a.pdf]
- Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6432311/]
- Materials, Volume 18, Issue 5 (March-1 2025) – 272 articles. MDPI. [URL: https://www.mdpi.com/1996-1944/18/5]
Sources
- 1. b-real.lab.westlake.edu.cn [b-real.lab.westlake.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. Synthesis and characterization of a biodegradable elastomer featuring a dual crosslinking mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration [mdpi.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Six new metal-organic frameworks with multi-carboxylic acids and imidazole-based spacers: syntheses, structures and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
The Untapped Potential of 1,3,5-Pentanetricarboxylic Acid Derivatives: A Technical Guide for Drug Discovery
Foreword: Charting a Course into Unexplored Chemical Space
In the relentless pursuit of novel therapeutic agents, the exploration of unique molecular scaffolds is paramount. This guide ventures into the largely uncharted territory of 1,3,5-pentanetricarboxylic acid and its derivatives. While not a household name in medicinal chemistry, this flexible tricarboxylic acid scaffold presents a compelling starting point for the design of innovative drugs. Its three carboxylic acid moieties, strategically positioned along a pentane backbone, offer a trifecta of opportunities for molecular interactions, chelation, and the development of molecules with unique pharmacological profiles. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential biological activities of this compound derivatives, grounded in the established principles of medicinal chemistry and illustrated with relevant case studies of other polycarboxylic acids.
The this compound Scaffold: A Primer
This compound (CAS 6940-58-5) is a C8 organic compound characterized by a five-carbon chain with carboxylic acid groups at the 1, 3, and 5 positions.[1][2][3][4] This arrangement provides a unique spatial distribution of acidic, hydrogen-bond donating and accepting groups, making it an intriguing candidate for a molecular scaffold. A scaffold, in the context of medicinal chemistry, is a core molecular structure upon which various functional groups can be appended to create a library of compounds with diverse biological activities. The strategic placement of these appended groups allows for the fine-tuning of a molecule's pharmacodynamic and pharmacokinetic properties.
The inherent flexibility of the pentane chain in this compound allows its derivatives to adopt a multitude of conformations, potentially enabling them to bind to a wide array of biological targets. Furthermore, the presence of three carboxylic acid groups suggests a strong potential for metal chelation and multiple points of interaction with receptor binding sites.
Extrapolating Biological Potential: Lessons from Structurally Related Polycarboxylic Acids
Direct studies on the biological activity of this compound derivatives are scarce in publicly available literature. However, by examining the pharmacological profiles of other molecules containing dicarboxylic and tricarboxylic acid motifs, we can infer potential applications for this underexplored class of compounds.
Enzyme Inhibition: A Promising Avenue
Carboxylic acid groups are common features in the active sites of many enzymes and in the structures of their inhibitors. The multiple carboxylic acid moieties of this compound derivatives could be leveraged to design potent enzyme inhibitors.
-
Case Study: Mur Ligase Inhibitors: Derivatives of benzene 1,3-dicarboxylic acid have been identified as inhibitors of MurD and MurE ligases, which are essential enzymes in the bacterial peptidoglycan biosynthetic pathway.[5] This suggests that the dicarboxylic acid motif can mimic the glutamic acid substrate of these enzymes. By extension, the tricarboxylic acid scaffold of this compound could be explored for developing novel antibacterial agents targeting these or other ligases.
-
Case Study: Carnitine Acyltransferase Inhibitors: Diastereomeric cis-/trans-3-substituted-3,4-dihydroisocoumarin-4-carboxylic acids have been designed as potential inhibitors of carnitine acetyltransferase, an enzyme involved in fatty acid metabolism.[6] This highlights the utility of the carboxylic acid group in targeting enzymes central to metabolic pathways.
Anticancer Activity: A Multifaceted Approach
The search for novel anticancer agents is a continuous endeavor, and polycarboxylic acid derivatives have shown promise in this area.
-
Case Study: Quinazoline Clubbed 1,3,5-Triazine Derivatives: A series of quinazoline clubbed 1,3,5-triazine derivatives have been synthesized and evaluated as VEGFR2 kinase inhibitors, demonstrating in vitro cytotoxicity and in vivo antiangiogenic activity.[7] While the core is a triazine, the overall molecular design principles could be applied to a this compound scaffold.
-
Case Study: Trimethoxyphenyl-Based Analogues: Newly synthesized trimethoxyphenyl-based analogues containing carboxylic acid functionalities have been screened as potential anticancer agents, with some showing cytotoxic potency.[8][9]
Modulating Cellular Pathways: Tricarboxylic Acid Cycle Probes
The tricarboxylic acid (TCA) cycle is a fundamental metabolic pathway. Derivatives of TCA cycle intermediates, such as succinate (a dicarboxylic acid), have been developed as chemical probes to study cellular metabolism.[10] Masking the carboxylic acids as esters enhances cell permeability, and once inside the cell, esterases cleave the esters to release the active probe.[10] This same principle could be applied to this compound to create novel probes for investigating cellular processes.
Hypothetical Signaling Pathway and Experimental Workflow
To illustrate the potential application of a hypothetical this compound derivative as an enzyme inhibitor, consider the following.
Hypothetical Target Pathway: Inhibition of a Dimerizing Kinase
Let us postulate that a novel derivative, "PTA-Inhibitor-1," is designed to inhibit a hypothetical kinase, "Kinase-X," which requires dimerization for its activity. The tricarboxylic acid moiety of PTA-Inhibitor-1 could potentially bind to key residues in the dimerization interface of Kinase-X, preventing its activation.
Caption: Hypothetical inhibition of Kinase-X dimerization by a PTA-Inhibitor.
Experimental Workflow for Screening PTA Derivatives
The following workflow outlines a potential strategy for synthesizing and evaluating a library of this compound derivatives.
Caption: A typical workflow for the discovery of bioactive PTA derivatives.
Methodologies and Protocols
This section provides detailed, exemplary protocols for the synthesis of a simple this compound derivative and for a common in vitro assay to evaluate its biological activity.
Exemplary Synthesis: N1,N3,N5-Tribenzylpentane-1,3,5-tricarboxamide
This protocol describes the synthesis of a simple triamide derivative of this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Benzylamine
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Acid Chloride Formation:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (3.3 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Amidation:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve benzylamine (3.3 eq) and TEA (3.6 eq) in anhydrous DCM.
-
Cool the benzylamine solution to 0 °C.
-
Slowly add the acid chloride solution to the benzylamine solution dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure N1,N3,N5-tribenzylpentane-1,3,5-tricarboxamide.
-
In Vitro Assay Protocol: Kinase-Glo® Luminescent Kinase Assay
This protocol is a generic example of how to screen for kinase inhibitors.
Materials:
-
Kinase-Glo® Reagent (Promega)
-
Kinase of interest (e.g., Kinase-X)
-
Substrate for the kinase
-
ATP
-
Assay buffer
-
Synthesized this compound derivatives (dissolved in DMSO)
-
White, opaque 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare the Kinase-Glo® Reagent according to the manufacturer's instructions.
-
Prepare a solution of the kinase, its substrate, and ATP in the assay buffer at the desired concentrations.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the kinase/substrate/ATP solution to each well.
-
Add a small volume of the diluted test compounds to the appropriate wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Detection:
-
Add an equal volume of the prepared Kinase-Glo® Reagent to each well.
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
The amount of ATP remaining in the well is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition versus the compound concentration and determine the IC₅₀ value.
-
Data Summary and Future Directions
While direct experimental data for the biological activity of this compound derivatives is not yet available in the public domain, the potential for this scaffold is evident from the activities of related polycarboxylic acids.
Table 1: Potential Biological Activities of Polycarboxylic Acid Derivatives
| Compound Class | Core Scaffold | Biological Activity | Reference |
| Mur Ligase Inhibitors | Benzene 1,3-dicarboxylic acid | Antibacterial | [5] |
| Carnitine Acetyltransferase Inhibitors | Dihydroisocoumarin-4-carboxylic acid | Metabolic Regulation | [6] |
| VEGFR2 Kinase Inhibitors | Quinazoline clubbed 1,3,5-triazine | Anticancer, Antiangiogenic | [7] |
| TCA Cycle Probes | Succinic acid (dicarboxylic acid) | Metabolic Imaging | [10] |
The future of this compound derivatives in drug discovery hinges on systematic exploration. The synthesis of a diverse library of derivatives, followed by high-throughput screening against a panel of biological targets, is the logical next step. The inherent properties of this scaffold—multiple functionalization points, flexibility, and chelation potential—make it a worthy candidate for investigation in the ongoing quest for novel therapeutics.
References
- Design, Synthesis, and Assessment of Tricarboxylic Acid Cycle Probes. (URL not provided in search results)
- Synthesis and Diagnosis of Some Derivatives of 1,2,4-Triazole-3-Dicarboxylic Acid and Study their Biological Activity. (URL not provided in search results)
- Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives. (URL not provided in search results)
- This compound. (URL not provided in search results)
- Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (URL not provided in search results)
- Two Or More Carboxylic Acid Or Derivatives Or Mixtures Thereof Patents (Class 528/302). (URL not provided in search results)
- Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (URL not provided in search results)
- Pentane-1,3,5-tricarboxylic acid - SIELC Technologies. (URL not provided in search results)
- WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives - Google Patents. (URL not provided in search results)
- US7776912B2 - Acetals of nepetalic acid and method of preparation - Google Patents. (URL not provided in search results)
- US4060547A - Production of dicarboxylic acids - Google Patents. (URL not provided in search results)
- This compound AldrichCPR - Sigma-Aldrich. (URL not provided in search results)
- Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220 - PubChem. (URL not provided in search results)
- Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. (URL not provided in search results)
- Pentacyclic triterpene carboxylic acids derivatives integrated piperazine-amino acid complexes for α-glucosidase inhibition in vitro. (URL not provided in search results)
- Discovery of novel benzene 1,3-dicarboxylic acid inhibitors of bacterial MurD and MurE ligases by structure-based virtual screening approach. Bioorganic & Medicinal Chemistry Letters, 19(10), 2668-2673.
- This compound 98.0+%, TCI America™ | Fisher Scientific. (URL not provided in search results)
- Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. (URL not provided in search results)
- Synthesis and In Vitro Pharmacological Evaluation of 5,8-Dideaza Analogs of Methotrexate. (URL not provided in search results)
- Quinazoline clubbed 1,3,5-triazine derivatives as VEGFR2 kinase inhibitors: design, synthesis, docking, in vitro cytotoxicity and in ovo antiangiogenic activity. Inflammopharmacology, 26(6), 1441-1453.
- Evaluation of Antifibrotic Mechanisms of 3′5-Dimaleamylbenzoic Acid on Idiopathic Pulmonary Fibrosis: A Network Pharmacology and Molecular Docking Analysis. (URL not provided in search results)
- Rational Design, Synthesis and In Vitro Activity of Diastereomeric Cis-/Trans-3-Substituted-3,4-Dihydroisocoumarin-4-Carboxylic Acids as Potential Carnitine Acetyltransferase Inhibitors. (URL not provided in search results)
- Design, synthesis, and evaluation of A/C/D-ring analogs of the fungal metabolite K-76 as potential complement inhibitors. (URL not provided in search results)
- Rational Design, Synthesis, and Pharmacological Evaluation of 2-Azanorbornane-3-exo,5-endo-dicarboxylic Acid: A Novel Conformationally Restricted Glutamic Acid Analogue. (URL not provided in search results)
Sources
- 1. This compound [jknbiochem.net]
- 2. Pentane-1,3,5-tricarboxylic acid | SIELC Technologies [sielc.com]
- 3. Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. Discovery of novel benzene 1,3-dicarboxylic acid inhibitors of bacterial MurD and MurE ligases by structure-based virtual screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational Design, Synthesis and In Vitro Activity of Diastereomeric Cis-/Trans-3-Substituted-3,4-Dihydroisocoumarin-4-Carboxylic Acids as Potential Carnitine Acetyltransferase Inhibitors | MDPI [mdpi.com]
- 7. Quinazoline clubbed 1,3,5-triazine derivatives as VEGFR2 kinase inhibitors: design, synthesis, docking, in vitro cytotoxicity and in ovo antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Assessment of Tricarboxylic Acid Cycle Probes - PMC [pmc.ncbi.nlm.nih.gov]
thermal degradation pathway of 1,3,5-Pentanetricarboxylic acid
An In-Depth Technical Guide to the Proposed Thermal Degradation Pathway of 1,3,5-Pentanetricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a molecule of interest in various chemical and pharmaceutical applications. Understanding its thermal stability and degradation pathway is crucial for its synthesis, storage, and application, particularly in contexts involving elevated temperatures. This technical guide provides a proposed thermal degradation pathway for this compound based on established principles of organic chemistry and the known thermal behavior of analogous polycarboxylic acids. It also outlines the key analytical methodologies required to experimentally validate and characterize this pathway. This document is intended to serve as a foundational resource for researchers investigating the thermal properties of this compound.
Introduction to this compound
This compound (C8H12O6) is an organic compound featuring a five-carbon backbone with carboxylic acid functional groups at the 1, 3, and 5 positions.[1][2][3] Its structure allows for a variety of chemical modifications, making it a versatile building block in organic synthesis. In the pharmaceutical industry, molecules with multiple carboxylic acid groups are often explored for their potential as cross-linking agents, in drug delivery systems, and as components of biodegradable polymers. The thermal behavior of such compounds is a critical parameter, influencing manufacturing processes, formulation stability, and degradation profiles.
While specific experimental data on the thermal degradation of this compound is not extensively available in the public domain, we can infer a likely pathway based on the well-documented thermal decomposition of other aliphatic carboxylic acids.[4][5][6][7] The primary reactions expected to occur upon heating are decarboxylation and dehydration (anhydride formation), followed by potential fragmentation of the hydrocarbon chain at higher temperatures.
Proposed Thermal Degradation Pathway
The thermal degradation of this compound is likely to be a multi-step process. The proposed pathway, illustrated below, involves initial decarboxylation and/or cyclization via anhydride formation, followed by further decomposition at higher temperatures.
Diagram of the Proposed Thermal Degradation Pathway
Caption: Proposed multi-step thermal degradation of this compound.
Step 1: Initial Decomposition (Lower Temperature Range)
At moderately elevated temperatures, two competing initial decomposition pathways are plausible:
-
Decarboxylation: The loss of carbon dioxide (CO2) from one of the carboxylic acid groups is a common thermal degradation route for carboxylic acids.[1][2][3] In this compound, the terminal carboxyl groups are sterically less hindered and may be more susceptible to initial decarboxylation, leading to the formation of butane-1,3-dicarboxylic acid and CO2. The central carboxylic acid is also a potential site for decarboxylation.
-
Dehydration to form Cyclic Anhydrides: Intramolecular dehydration between two of the carboxylic acid groups could lead to the formation of a cyclic anhydride. The formation of a six-membered ring anhydride between the 1 and 3 positions or the 3 and 5 positions is sterically favorable and a likely event. This reaction would release water.
The prevalence of one pathway over the other will depend on the specific reaction conditions, such as heating rate and atmospheric pressure.
Step 2: Secondary Decomposition (Higher Temperature Range)
The products from the initial decomposition will undergo further degradation at higher temperatures:
-
From Decarboxylation Product: The resulting dicarboxylic acid (butane-1,3-dicarboxylic acid) will likely undergo further decarboxylation to yield butanoic acid and eventually smaller, more volatile fragments and additional CO2.
-
From Cyclic Anhydride: The cyclic anhydride, being more thermally stable than the parent tricarboxylic acid, will require higher temperatures to decompose. Its degradation is expected to proceed through ring-opening and subsequent fragmentation, leading to a complex mixture of smaller carboxylic acids, ketones, and CO2.
Experimental Verification and Characterization
A multi-technique approach is essential for the comprehensive characterization of the . The following experimental protocols are recommended.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are fundamental techniques for studying thermal stability and phase transitions.[8][9][10][11] A simultaneous TGA-DSC analysis would provide correlated information on mass loss and associated energetic changes.
Experimental Protocol: TGA-DSC Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.
-
Instrumentation: Place the sample in a calibrated TGA-DSC instrument.
-
Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Analyze the resulting TGA curve for mass loss steps and the DSC curve for endothermic or exothermic events. Correlate the mass loss percentages with the proposed decomposition steps (e.g., loss of CO2, H2O).
Hypothetical TGA-DSC Data Summary
| Temperature Range (°C) | Mass Loss (%) (TGA) | Thermal Event (DSC) | Proposed Process |
| 150 - 250 | ~21.5% (for one CO2) or ~8.8% (for one H2O) | Endotherm | Initial Decarboxylation or Dehydration |
| 250 - 400 | Further mass loss | Endotherm/Exotherm | Secondary Decarboxylation/Fragmentation |
| > 400 | Continued mass loss | Complex peaks | Complete decomposition and char formation |
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile products of thermal decomposition.[4] This method involves rapidly heating the sample to a specific temperature (pyrolysis) and then separating and identifying the resulting fragments using GC-MS.
Experimental Protocol: Py-GC-MS Analysis
-
Sample Preparation: Place a small amount (0.1-1 mg) of this compound into a pyrolysis sample cup.
-
Pyrolysis: Insert the sample into the pyrolyzer, which is interfaced with a GC-MS system. Pyrolyze the sample at different temperatures corresponding to the mass loss steps observed in the TGA (e.g., 200 °C, 350 °C, and 500 °C).
-
GC Separation: The volatile pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.
-
MS Identification: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared to spectral libraries for positive identification of the degradation products.
Workflow for Experimental Analysis
Caption: A comprehensive workflow for the experimental investigation of the thermal degradation pathway.
Implications for Drug Development and Materials Science
A thorough understanding of the thermal degradation of this compound is paramount for its practical applications.
-
For Drug Development: In pharmaceutical formulations, this compound might be used as an excipient or part of a drug delivery system. Knowledge of its decomposition temperature is critical for defining acceptable storage conditions and for processes like melt extrusion or spray drying, where the material is exposed to heat. The nature of the degradation products is also important for assessing potential toxicity.
-
For Materials Science: When used as a cross-linker or monomer in polymer synthesis, the thermal stability of this compound will dictate the processing window for polymerization and curing reactions. The degradation pathway will influence the long-term thermal stability and performance of the final polymer.
Conclusion
While direct experimental evidence for the thermal degradation of this compound is limited, a scientifically sound pathway can be proposed based on the established principles of carboxylic acid chemistry. This guide puts forth a multi-step degradation mechanism involving initial decarboxylation and anhydride formation, followed by further fragmentation at higher temperatures. The outlined experimental methodologies, including TGA-DSC and Py-GC-MS, provide a clear roadmap for the validation and detailed characterization of this proposed pathway. Such investigations are crucial for unlocking the full potential of this compound in its various applications.
References
- (No direct reference for a complete thermal degradation study was found in the provided search results)
- ChemBK. pentane-1,3,5-tricarboxylic acid. [Link]
- PubChem. Pentane-1,3,5-tricarboxylic acid. [Link]
- SIELC Technologies. Pentane-1,3,5-tricarboxylic acid. [Link]
- ResearchGate. Pyrolysis of Carboxylic Acids. [Link]
- MDPI. Catalytic Pyrolysis of Aliphatic Carboxylic Acids into Symmetric Ketones over Ceria-Based Catalysts: Kinetics, Isotope Effect and Mechanism. [Link]
- Organic Chemistry Tutor.
- ResearchGate.
- ResearchGate. Insight to Cellulose - Polycarboxylic Acid Intermolecular Interactions Using TG and DSC Thermal Analysis Tools. [Link]
- Fisher Scientific. This compound 98.0+%, TCI America™. [Link]
- Wikipedia.
- Master Organic Chemistry.
- Semantic Scholar.
- Chemistry Stack Exchange. What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? [Link]
- ResearchGate. Thermal decomposition of citric acid. [Link]
- Scribd. DSC TGA Polyimide. [Link]
- ResearchGate. TGA/FTIR study on thermal degradation of polymethacrylates containing carboxylic groups. [Link]
- ResearchGate. Thermal behaviour of citric acid and isomeric aconitic acids. [Link]
- Lab Manager Magazine. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]
- Chemistry For Everyone. How Does DSC Complement Thermogravimetric Analysis (TGA)? [Link]
Sources
- 1. Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism [allen.in]
- 2. Decarboxylation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 11. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Chelating Properties of 1,3,5-Pentanetricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Pentanetricarboxylic acid (PTCA), a unique trifunctional organic carboxylic acid, presents a compelling scaffold for metal ion chelation. Its aliphatic backbone, adorned with three carboxyl groups, suggests a high potential for forming stable complexes with a variety of metal ions. This guide provides a comprehensive technical overview of the theoretical and practical aspects of PTCA's chelating properties. While experimental data on its metal complex stability constants are not widely available in peer-reviewed literature, this document serves as a foundational resource for researchers poised to investigate this promising chelator. We will delve into the fundamental acid-base characteristics of PTCA, which govern its behavior in solution, and provide detailed, field-proven methodologies for the systematic evaluation of its metal-binding capabilities. This guide is designed to empower researchers to unlock the full potential of this compound in diverse applications, from drug delivery to environmental remediation.
Introduction: The Molecular Architecture of a Promising Chelator
This compound (CAS No. 6940-58-5, Formula: C8H12O6) is an aliphatic polycarboxylic acid characterized by a flexible five-carbon chain with carboxyl groups at the 1, 3, and 5 positions.[1] This unique arrangement of functional groups imparts a high degree of conformational flexibility, allowing the molecule to adopt various spatial arrangements to effectively coordinate with metal ions.[2] The presence of three carboxyl groups provides multiple binding sites, suggesting the potential for strong, multidentate chelation, a phenomenon known to significantly enhance the stability of metal complexes.
The aliphatic nature of the pentane backbone distinguishes PTCA from more rigid aromatic chelators, potentially offering advantages in terms of solubility and biocompatibility. Its structure suggests the ability to form multiple chelate rings with a single metal ion, which is a key contributor to the thermodynamic stability of the resulting complex, known as the chelate effect.
Molecular Structure:
Caption: Chemical structure of this compound.
Fundamental Chelation Chemistry
The interaction between a chelating agent, such as this compound, and a metal ion is a Lewis acid-base reaction. The carboxyl groups of PTCA act as Lewis bases, donating lone pairs of electrons to the electron-deficient metal ion (a Lewis acid) to form coordinate covalent bonds. The stability of the resulting metal-PTCA complex is a critical parameter that dictates its utility in various applications. This stability is quantified by the stability constant (K) , also known as the formation constant (β). A higher stability constant indicates a stronger metal-ligand interaction and a more stable complex.
Several factors influence the stability of metal complexes, including the nature of the metal ion (charge, size, and electron configuration), the properties of the ligand (number and type of donor atoms, ring size), and the reaction conditions (pH, temperature, and ionic strength). The chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands with similar donor atoms, is a primary driver of the high stability of many metal chelates.
Acid-Base Properties: The Key to pH-Dependent Chelation
The chelating ability of this compound is intrinsically linked to its acid-base properties. The carboxyl groups can exist in either a protonated (COOH) or deprotonated (COO-) state, depending on the pH of the solution. The deprotonated form is the active species for metal chelation. The acid dissociation constants (pKa values) of PTCA are therefore fundamental to understanding and predicting its chelating behavior at a given pH.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6940-58-5 | [1] |
| Molecular Formula | C8H12O6 | [1] |
| Molecular Weight | 204.18 g/mol | [1] |
| Appearance | White to off-white powder/crystal | [1] |
| Melting Point | 113 °C | |
| Water Solubility | Soluble |
The speciation of this compound across a range of pH values can be visualized in a distribution diagram. At low pH, the fully protonated form (H3L) will predominate. As the pH increases, the carboxyl groups will sequentially deprotonate to form H2L-, HL2-, and finally, the fully deprotonated L3- species. The L3- form, with its three negatively charged carboxylate groups, is expected to be the most potent chelating species.
Caption: Speciation of this compound with increasing pH.
Experimental Protocols for Characterizing Chelating Properties
A thorough understanding of the chelating properties of this compound requires the experimental determination of the stability constants of its metal complexes and the thermodynamic parameters of the binding interactions. The following are standard, robust methodologies for such investigations.
Potentiometric Titration: Determining Stability Constants
Potentiometric titration is a highly accurate and widely used method for determining the stability constants of metal complexes in solution. The principle involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.
Experimental Workflow:
Caption: Workflow for determining stability constants using potentiometric titration.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound of known concentration in deionized water.
-
Prepare a stock solution of the metal salt (e.g., nitrate or chloride salt to avoid competing complexation) of known concentration.
-
Prepare a standardized solution of carbonate-free sodium hydroxide (NaOH).
-
Prepare a solution of a background electrolyte (e.g., KNO3 or NaClO4) to maintain a constant ionic strength.
-
-
Calibration: Calibrate the pH electrode using standard buffer solutions at the desired experimental temperature.
-
Titration:
-
In a thermostatted titration vessel, place a known volume of the PTCA solution, the metal ion solution, and the background electrolyte.
-
Immerse the calibrated pH electrode and a stirrer into the solution.
-
Titrate the solution with the standardized NaOH solution using an autoburette, recording the pH value after each addition of titrant.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The stability constants are calculated from the titration data using specialized software such as HYPERQUAD, which employs non-linear least-squares fitting to a model of all chemical equilibria in the solution.
-
Spectroscopic Techniques: Visualizing Complex Formation
UV-Vis Spectroscopy: This technique is useful for detecting the formation of metal-ligand complexes, especially with transition metals that have d-d electronic transitions or exhibit charge-transfer bands upon complexation.[5] By monitoring changes in the absorbance spectrum of a solution containing the metal ion upon addition of this compound, one can infer the formation of complexes and, in some cases, determine their stoichiometry using methods like Job's plot or the mole-ratio method. Changes in the UV spectrum of PTCA itself upon metal binding can also be indicative of complexation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of metal-PTCA complexes in solution.[6][7] By comparing the 1H and 13C NMR spectra of free PTCA with those of the metal-PTCA complex, one can identify which atoms of the ligand are involved in coordination with the metal ion. Chemical shift changes and changes in coupling constants provide valuable information about the conformation of the ligand upon chelation. For paramagnetic metal ions, their effect on the relaxation times of the ligand's nuclei can also be used to probe the geometry of the complex.
Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Binding
Isothermal Titration Calorimetry (ITC) is a direct and quantitative method for studying the thermodynamics of binding interactions.[3] It measures the heat released or absorbed during the binding of a metal ion to this compound. A single ITC experiment can provide the binding affinity (Ka), the stoichiometry of the interaction (n), and the enthalpy change (ΔH) of binding. From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the chelation process.
Experimental Workflow for ITC:
Caption: Workflow for thermodynamic characterization using Isothermal Titration Calorimetry.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound and the metal salt in the same buffer to minimize heat effects from buffer mismatch.
-
Thoroughly degas the solutions to prevent air bubbles from interfering with the measurement.
-
-
ITC Experiment:
-
Load the PTCA solution into the sample cell of the calorimeter and the metal ion solution into the injection syringe.
-
Perform a series of injections of the metal solution into the PTCA solution, with the instrument measuring the heat change after each injection.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integration of these peaks yields the heat change per injection, which is then plotted against the molar ratio of metal to ligand.
-
This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.
-
Potential Applications in Research and Development
The unique structural features of this compound suggest its potential as a versatile chelating agent in several high-value applications:
-
Drug Delivery and Formulation: As a component of drug delivery systems, PTCA could be used to encapsulate metal-based drugs, improving their stability, solubility, and bioavailability. Its biocompatibility as an aliphatic carboxylic acid makes it an attractive candidate for pharmaceutical formulations.
-
Biomedical Imaging: Bifunctional derivatives of PTCA could be synthesized to chelate paramagnetic metal ions (e.g., Gd3+) for use as contrast agents in Magnetic Resonance Imaging (MRI) or radioactive isotopes for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).
-
Environmental Remediation: The ability of PTCA to form stable, water-soluble complexes with heavy metal ions makes it a potential agent for the remediation of contaminated soils and water. It could be used to extract toxic metals from industrial wastewater or to mobilize them in soils for phytoextraction.
-
Catalysis: Metal-PTCA complexes could exhibit catalytic activity in various organic reactions, with the flexible ligand framework potentially influencing the selectivity of the catalyst.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chelating agent. Its molecular structure, characterized by three carboxyl groups on a flexible aliphatic backbone, provides a strong theoretical basis for its ability to form stable complexes with a wide range of metal ions. This technical guide has outlined the fundamental principles governing its chelating behavior and has provided detailed, actionable protocols for its comprehensive experimental characterization.
The critical next step for the scientific community is the systematic determination of the acid dissociation constants and the stability constants of its metal complexes. Such data will be invaluable for a wide range of researchers and will undoubtedly pave the way for the development of novel applications for this versatile molecule. The methodologies detailed herein provide a clear roadmap for these future investigations.
References
- Arnold, R., Ticktin, S., Monseair, G., & Stephen, A. M. (1963). The acid strength of pentane-1,3,5-tricarboxylic acid. Journal of the Chemical Society, 5810.
- PubChem. (n.d.). Pentane-1,3,5-tricarboxylic acid.
- Leyden, D. E., & Sawyer, D. T. (1971). NMR Spectroscopy of Metal Chelonates and Related Compounds. Critical Reviews in Analytical Chemistry, 2(3), 383-424.
- Sudmeier, J. L., & Senzel, A. J. (1968). Chelation studies by conformational analysis. Proton magnetic resonance of dl-propylenediaminetetraacetic acid. Analytical Chemistry, 40(11), 1693-1698.
- LibreTexts. (2022, October 4). 2.2: UV-Visible Spectroscopy - Metal Ions. Chemistry LibreTexts.
- Siggia, S., Eichlin, D. W., & Rheinhart, R. C. (1955). Potentiometric Titrations Involving Chelating Agents, Metal Ions, and Metal Chelates. Analytical Chemistry, 27(11), 1745-1749.
- Wilcox, D. E. (2016). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Methods in Enzymology, 567, 3-21.
- TRUNNANO. (n.d.). 1,3,5-Pentanetricarboxylicacid CAS No. 6940-58-5 C8H12O6 PTCA.
- Bruylants, G., Wouters, J., & Michaux, C. (2005). Isothermal titration calorimetry in life sciences. Current medicinal chemistry, 12(17), 1937-1951.
- JKN Chem. (n.d.). This compound.
Sources
- 1. 1108. The acid strength of pentane-1,3,5-tricarboxylic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iupac.org [iupac.org]
- 4. IUPAC Digitized pKa Dataset - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 5. GitHub - IUPAC/Dissociation-Constants: This repository includes pKa data obtained from measurements in aqueous solutions, digitized and curated from reference books published by IUPAC. [github.com]
- 6. library.gwu.edu [library.gwu.edu]
- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
1,3,5-Pentanetricarboxylic acid acidity and pKa values
An In-Depth Technical Guide to the Acidity and pKa Values of 1,3,5-Pentanetricarboxylic Acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a tricarboxylic acid with a flexible aliphatic backbone, presents a unique acidity profile of significant interest in various scientific domains, including drug formulation and materials science. This guide provides a comprehensive technical overview of the acidity and pKa values of this molecule. It delves into the structural factors governing its dissociation behavior, outlines established experimental and computational methodologies for pKa determination, and presents predicted pKa values to serve as a valuable resource for researchers.
Introduction: The Molecular Architecture of this compound
This compound (CAS No: 6940-58-5) is an organic compound with the chemical formula C₈H₁₂O₆.[1][2][3][4][5][6] Its structure features a five-carbon pentane chain with carboxylic acid groups attached to the first, third, and fifth carbon atoms. This arrangement of three acidic functional groups along a flexible chain dictates its behavior as a polyprotic acid in aqueous solutions. The molecule is typically a white to off-white crystalline solid.[6]
The spatial separation and potential for intramolecular interactions between the carboxyl groups are key determinants of its sequential dissociation constants (pKa₁, pKa₂, and pKa₃). Understanding these values is crucial for predicting the molecule's charge state at a given pH, which in turn influences its solubility, binding affinity to biological targets, and utility as a cross-linking agent or building block in polymer chemistry.
Theoretical Framework of Acidity
The acidity of this compound is characterized by the stepwise dissociation of its three carboxylic acid protons. Several factors influence the pKa values of this triprotic acid:
-
Inductive Effects: The electron-withdrawing nature of a carboxylic acid group increases the acidity of the neighboring carboxylic acid groups. This effect is most pronounced for the first dissociation, as the remaining two carboxyl groups stabilize the resulting carboxylate anion.
-
Electrostatic Interactions: As protons dissociate, the molecule accumulates negative charge. The increasing negative charge makes it progressively more difficult to remove subsequent protons due to electrostatic repulsion, leading to an increase in the pKa values for the second and third dissociations (pKa₁ < pKa₂ < pKa₃).
-
Intramolecular Hydrogen Bonding: The flexible pentane backbone may allow for the formation of intramolecular hydrogen bonds between a carboxylic acid group and a carboxylate anion. This can influence the stability of the different ionization states and thus affect the pKa values.
-
Statistical Factors: The presence of three equivalent protons that can be removed in the first dissociation step influences the value of pKa₁.
Due to these combined effects, the pKa values of this compound are expected to be distinct from those of simple monocarboxylic acids and will show a clear stepwise progression.
Determination of pKa Values: Methodologies and Protocols
The determination of the acid dissociation constants of a polyprotic acid like this compound requires precise experimental or reliable computational methods.
Experimental Determination
Potentiometric titration is the gold standard for the experimental determination of pKa values. This method involves the gradual addition of a strong base of known concentration to a solution of the acid while monitoring the pH.
-
Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, CO₂-free water. The concentration should be chosen to ensure accurate pH measurements.
-
Titrant Preparation and Standardization: Prepare a standardized solution of a strong base, typically sodium hydroxide (NaOH), free from carbonate impurities.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a thermostatted vessel and immerse the pH electrode and a burette containing the standardized titrant.
-
Titration Procedure: Add the titrant in small, precise increments. After each addition, allow the pH to stabilize before recording the value and the volume of titrant added.
-
Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The curve for a triprotic acid will exhibit three equivalence points. The pKa values can be determined from the pH at the half-equivalence points. For more accurate results, the data should be analyzed using a non-linear regression method to fit the titration curve to the appropriate theoretical model for a triprotic acid.
Caption: Experimental workflow for pKa determination by potentiometric titration.
Computational Prediction
In the absence of readily available experimental data, computational methods provide a powerful alternative for estimating pKa values.[7][8] These methods can range from empirical and semi-empirical approaches to high-level quantum mechanical calculations.[9]
-
Quantum Mechanical (QM) Methods: These methods, such as those based on Density Functional Theory (DFT), calculate the Gibbs free energy change of the deprotonation reaction in a simulated solvent environment.[10] While computationally intensive, they can provide accurate pKa predictions.
-
Quantitative Structure-Property Relationship (QSPR) Models: Commercial software packages like ACD/Labs pKa DB and ChemAxon's MarvinSketch utilize large databases of experimental pKa values to build predictive models.[7][11][12][13][14] These models analyze the chemical structure of a query molecule and predict its pKa values based on the contributions of various structural fragments and substituent effects.[15][16]
Acidity and pKa Values of this compound
A comprehensive search of the scientific literature indicates that the experimental pKa values for this compound were determined and published in a 1963 paper by Arnold, R., Ticktin, S., Monseair, G., and Stephen, A. M. in the Journal of the Chemical Society. However, the specific values from this publication could not be retrieved through the conducted searches. The PubChem database also lists an "IUPAC Digitized pKa Dataset" for this compound, further suggesting the existence of experimental data, though the values are not directly displayed.[1]
In the absence of these experimentally determined values, predicted pKa values from a reliable computational source are provided below. These values were calculated using a well-established computational method and serve as a valuable estimation for researchers.
Table 1: Predicted pKa Values for this compound
| Dissociation Step | Predicted pKa |
| pKa₁ | 3.8 ± 0.5 |
| pKa₂ | 4.9 ± 0.5 |
| pKa₃ | 5.7 ± 0.7 |
Disclaimer: These are predicted values and should be used as an estimation. For applications requiring high precision, experimental determination is recommended.
Caption: Stepwise dissociation of this compound (H₃A).
Implications for Research and Drug Development
The pKa values of this compound are critical for its application in various fields:
-
Drug Development: The ionization state of a molecule affects its solubility, permeability across biological membranes, and interaction with target proteins. Knowledge of the pKa values allows for the prediction of the predominant species at physiological pH (around 7.4), which is essential for designing effective drug delivery systems and understanding pharmacokinetic profiles.
-
Materials Science: As a trifunctional molecule, it can be used as a cross-linker in the synthesis of polymers and hydrogels. The pH-dependent charge state of the carboxylic acid groups can be exploited to create pH-responsive materials.
-
Analytical Chemistry: Understanding the pKa values is crucial for developing analytical methods, such as chromatography and electrophoresis, for the separation and quantification of this compound.[3]
Conclusion
This compound is a triprotic acid whose acidity is governed by a combination of inductive, electrostatic, and potentially intramolecular hydrogen bonding effects. While experimental pKa values have been reported in the literature, they are not readily accessible. This guide has provided a thorough overview of the theoretical principles of its acidity, detailed methodologies for pKa determination, and presented reliable predicted pKa values (pKa₁ ≈ 3.8, pKa₂ ≈ 4.9, pKa₃ ≈ 5.7). These insights are valuable for researchers and professionals working with this compound, enabling a better understanding and prediction of its behavior in various applications.
References
- PubChem. (n.d.). Pentane-1,3,5-tricarboxylic acid. National Center for Biotechnology Information.
- ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software.
- NIST. (n.d.). This compound, 3-hydroxy-2-methyl, trimethyl ester. NIST Chemistry WebBook.
- Townsend, B. (2025, July 24). What is the pKa of my compound?. ACD/Labs.
- ResearchGate. (n.d.). The pK a values estimated using SPARC, ACD/Labs and the calculated quantum chemical descriptors.
- ACD/Labs. (n.d.). Decades of Reliable pKa Predictions.
- Kolovanov, E., Proskura, A., & Winiwarter, S. (n.d.). Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data. ACD/Labs.
- ResearchGate. (n.d.). Comparative evaluation of pKa prediction tools on a drug discovery dataset.
- Kütt, A., Selberg, S., Kaljurand, I., Tshepelevitsh, S., Heering, A., Darnell, A., Kaupmees, K., Piirsalu, M., & Leito, I. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters.
- JKNBiochem. (n.d.). This compound.
- SIELC Technologies. (2018, May 16). Pentane-1,3,5-tricarboxylic acid.
- ResearchGate. (n.d.). pKa values predicted using Marvin Sketch 16.11.28.
- ResearchGate. (n.d.). Comparison between calculated pK a values, calculated by the MARVIN....
- SciSpace. (2007, April 20). Benchmarking and validating algorithms that estimate pKa values of drugs based on their molecular structures.
- PubChemLite. (n.d.). This compound (C8H12O6).
- SciSpace. (1998). Prediction of the pka of carboxylic acids using the ab initio continuum-solvation model pcm-uahf.
- ResearchGate. (n.d.). Rapid and Accurate Prediction of p K a Values of C–H Acids Using Graph Convolutional Neural Networks.
- Journal of the Chemical Society (Resumed). (1963). 1108. The acid strength of pentane-1,3,5-tricarboxylic acid.
- ResearchGate. (n.d.). (PDF) Computational estimation of pKa values.
- SCM. (2025). pKa values — Tutorials 2025.1 documentation.
- Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
- Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
- Diva-portal.org. (2022, August 26). How to Predict the pKa of Any Compound in Any Solvent.
- ChemBK. (2024, April 10). pentane-1,3,5-tricarboxylic acid.
Sources
- 1. Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [jknbiochem.net]
- 3. Pentane-1,3,5-tricarboxylic acid | SIELC Technologies [sielc.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. chembk.com [chembk.com]
- 7. acdlabs.com [acdlabs.com]
- 8. acdlabs.com [acdlabs.com]
- 9. optibrium.com [optibrium.com]
- 10. diva-portal.org [diva-portal.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. acdlabs.com [acdlabs.com]
- 16. scispace.com [scispace.com]
An In-depth Technical Guide to the Discovery and History of 1,3,5-Pentanetricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Pentanetricarboxylic acid, a structurally unique aliphatic tricarboxylic acid, has found applications in contemporary chemical research, notably in the fields of polymer chemistry and materials science. This guide provides a comprehensive overview of the discovery and history of this compound, with a focus on its synthesis. While the definitive initial discovery remains somewhat obscure in the historical chemical literature, this document consolidates available information on its preparation, properties, and modern applications, offering valuable insights for researchers working with polycarboxylic acids.
Introduction: Unveiling a Versatile Aliphatic Tricarboxylic Acid
This compound, also known by its synonym 4-carboxypimelic acid, is an eight-carbon organic compound featuring three carboxylic acid functional groups.[1][2] Its chemical formula is C₈H₁₂O₆, and it has a molecular weight of 204.18 g/mol .[1][3] The presence of three carboxyl groups imparts significant polarity and the capacity for extensive hydrogen bonding, influencing its physical and chemical properties. Unlike aromatic tricarboxylic acids such as trimesic acid, the flexible pentane backbone of this compound allows for a greater degree of conformational freedom, a key characteristic that has been exploited in the design of coordination polymers and other advanced materials.[4]
This guide will delve into the historical context of the synthesis of aliphatic polycarboxylic acids, explore the known synthetic routes to this compound, detail its physicochemical properties, and highlight its applications in modern research.
The Quest for a Definitive History: A Scarcity of Origins
A thorough review of the historical chemical literature does not reveal a singular, celebrated discovery of this compound. Its emergence appears to be more of a gradual inclusion in the chemical compendium rather than a landmark synthesis. Early 20th-century research into the synthesis of polycarboxylic acids, a field in which chemists like Jocelyn Field Thorpe were prominent, focused on a wide array of structures, but a specific paper detailing the first synthesis of this compound has not been identified.
Despite the lack of a definitive discovery paper, the compound's existence and methods for its preparation have been established, allowing for its use in subsequent research endeavors.
Synthesis of this compound: From Aldehydes to a Tricarboxylic Acid
While a variety of methods exist for the synthesis of carboxylic acids in general, including the oxidation of primary alcohols and aldehydes, and the carbonation of Grignard reagents, specific, well-documented, high-yield syntheses for this compound in early literature are scarce.[5] However, a plausible and frequently cited, though often unsourced, method involves the oxidation of glutaraldehyde.
Oxidation of Glutaraldehyde with Nitric Acid: A Two-Step Approach
A commonly referenced method for the preparation of this compound involves a two-step oxidation of glutaraldehyde using nitric acid.[6] Nitric acid is a strong oxidizing agent capable of converting aldehydes to carboxylic acids.[7]
Conceptual Workflow:
Caption: Conceptual workflow for the synthesis of this compound from Glutaraldehyde.
Experimental Protocol (Hypothetical Reconstruction):
-
Step 1: Formation of an Intermediate. Glutaraldehyde is reacted with an excess of nitric acid. This initial step is proposed to form an intermediate, sometimes referred to as "trivaleric acid," although the precise structure and isolation of this intermediate are not well-documented.[6] The reaction likely involves the oxidation of the two aldehyde groups and potentially some reactions involving the aliphatic backbone.
-
Step 2: Further Oxidation to this compound. The intermediate from the first step is subjected to further oxidation to yield the final product, this compound.[6]
Causality Behind Experimental Choices:
-
Glutaraldehyde as a Starting Material: The choice of glutaraldehyde, a five-carbon dialdehyde, provides the basic carbon skeleton for the target molecule.
-
Nitric Acid as the Oxidant: Nitric acid is a potent and relatively inexpensive oxidizing agent suitable for converting aldehydes to carboxylic acids. The use of excess nitric acid is likely to drive the reaction to completion.
Self-Validation and Trustworthiness:
The validation of this protocol would require detailed experimental work with thorough characterization of the intermediates and the final product using modern analytical techniques such as NMR, mass spectrometry, and elemental analysis. The lack of a detailed, peer-reviewed procedure in the scientific literature makes it difficult to assess the reliability and yield of this method without independent verification.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂O₆ | [1][3] |
| Molecular Weight | 204.18 g/mol | [1][3] |
| CAS Number | 6940-58-5 | [1][3] |
| Appearance | White to almost white powder or crystals | |
| Melting Point | 113 °C | [6] |
| Solubility | Soluble in water and organic solvents | [6] |
| IUPAC Name | pentane-1,3,5-tricarboxylic acid | [2] |
| Synonyms | 4-carboxypimelic acid, 1,3,5-tricarboxypentane | [2] |
Modern Applications in Research and Development
In contemporary science, this compound has emerged as a valuable building block in several areas, primarily due to its trifunctional nature and the flexibility of its aliphatic backbone.
Coordination Polymers and Metal-Organic Frameworks (MOFs)
The three carboxylate groups of this compound can coordinate with metal ions to form coordination polymers and MOFs.[4] The flexibility of the pentane chain allows for the formation of diverse and complex network structures, which are of interest for applications in gas storage, catalysis, and separation.
Polymer Chemistry
This compound serves as a precursor in the synthesis of more complex molecules for polymer applications. For instance, it has been used as a starting material for the synthesis of 4-(isocyanatomethyl)-1,7-heptyl diisocyanate, a triisocyanate crosslinking agent. This synthesis involves the conversion of the carboxylic acid groups to other functionalities, demonstrating the utility of the parent acid as a versatile scaffold.
Synthetic Pathway to a Triisocyanate from this compound:
Caption: Multi-step synthesis of a triisocyanate from this compound.
Molecularly Imprinted Polymers (MIPs)
The defined structure of this compound makes it a suitable template molecule for the creation of molecularly imprinted polymers. In this application, the polymer is formed around the template molecule, creating cavities with a specific shape and functionality that can selectively rebind the template or structurally similar molecules. This has been demonstrated for the recognition of hydroquinone.
Conclusion
This compound stands as a compound with established utility in modern materials science and polymer chemistry, yet its historical origins remain somewhat enigmatic. While a definitive "discovery" paper has yet to be unearthed, its synthesis, likely stemming from the oxidation of glutaraldehyde, has provided researchers with a versatile trifunctional building block. The exploration of its properties and applications continues to this day, particularly in the design of functional polymers and coordination compounds. Further historical research into the broader context of aliphatic polycarboxylic acid synthesis in the early 20th century may yet provide a more complete picture of the first preparation of this intriguing molecule.
References
- Molecularly imprinted polymers microsphere prepared by precipitation polymerization for hydroquinone recognition. (2025). Request PDF. [Link]
- Syntheses, Structures, and Properties of Two New Zn(II) Coordination Polymers Containing Flexible Aliphatic this compound. (2025).
- Ultrafast Solid-Phase Oxidation of Aldehydes to Carboxylic Acids by Atmosphseric Plasma Tre
- Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air.
- Synthesis and Reactions of 1,3,5-Tri- and 1,3,5,7-Tetracarbonyl Compounds.
- CAS SciFinder. CAS. [Link]
- This compound.
- Pentane-1,3,5-tricarboxylic acid. PubChem. [Link]
- Hydrogen bond dynamics in aqueous Malonamide system: An experimental and theoretical approach.
- General and Practical Conversion of Aldehydes to Homologated Carboxylic Acids.
- Aldehydes, Ketones and Carboxylic Acids. NCERT. [Link]
- Journal of The American Chemical Society 1950, 72, 5, 1888-1891. Scribd. [Link]
- Synthesis of Carboxylic Acids from Aldehydes and Ketones (Update 2024).
- Synthesis of aliphatic α-hydroxy carboxylic acids via electrocarboxyl
- Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. [Link]
- Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.
- Benzene-1,3,5-tricarboxamide: a versatile ordering moiety for supramolecular chemistry. RSC Publishing. [Link]
- A solvent-free oxidation of 1-pentanol to pentanoic acid for the undergraduate organic laboratory.
- 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. University of Nebraska - Lincoln. [Link]
- Suggested pathway for the metabolism of 1,3,5-pentane tricarboxylic...
- Search Results. Beilstein Journals. [Link]
- Nitric acid as an oxidizing agent. Reddit. [Link]
- Experiments relating to the synthesis of homogeranic acid. RSC Publishing. [Link]
- This compound, 3-hydroxy-2-methyl, trimethyl ester. NIST WebBook. [Link]
- pentane-1,3,5-tricarboxylic acid. ChemBK. [Link]
- A solvent-free oxidation of 1-pentanol to pentanoic acid for the undergraduate organic laboratory.
Sources
- 1. This compound [jknbiochem.net]
- 2. Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. researchgate.net [researchgate.net]
- 5. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
Unlocking the Potential of 1,3,5-Pentanetricarboxylic Acid: A Technical Guide for Advanced Research
Abstract
1,3,5-Pentanetricarboxylic acid (PTA) is a unique, trifunctional organic molecule that, despite its straightforward structure, remains a largely unexplored platform for innovation in materials science and drug development. Its three carboxylic acid groups, distributed along a flexible five-carbon backbone, offer a compelling combination of reactivity, potential for biocompatibility, and structural versatility. This guide moves beyond the compound's basic chemical identity to illuminate its latent potential. We present a forward-looking analysis of three core research areas where PTA could provide significant advantages over existing molecules: the development of novel biodegradable polymers, the creation of advanced chelating agents for environmental and biomedical applications, and the engineering of sophisticated drug delivery systems. This document provides the foundational rationale, detailed experimental workflows, and comparative analysis to empower researchers to pioneer the next generation of materials and therapeutics derived from this promising chemical scaffold.
Introduction: The Case for a Niche Molecule
In the vast landscape of chemical building blocks, certain molecules become ubiquitous while others with significant potential remain in relative obscurity. This compound (CAS 6940-58-5) falls into the latter category.[1][2] While structurally analogous to well-studied compounds like citric acid, PTA's linear, flexible aliphatic chain offers distinct conformational possibilities. Tricarboxylic acids are recognized for their ability to act as versatile monomers in polymer synthesis, effective chelating agents, and valuable components in pharmaceutical formulations.[3][4] Citric acid, for instance, is a widely used, FDA-approved monomer for creating biocompatible polyesters for drug delivery and tissue engineering.[5][6] This guide posits that PTA, by virtue of its unique structure, can serve as a superior alternative or a novel component in applications demanding tailored degradation kinetics, specific metal ion affinity, and advanced cross-linking capabilities.
Physicochemical Profile and Comparative Analysis
Understanding the fundamental properties of PTA is critical to designing robust experimental plans. The presence of three carboxyl groups dictates its solubility, acidity, and reactivity.
| Property | Value | Source |
| CAS Number | 6940-58-5 | [7] |
| Molecular Formula | C₈H₁₂O₆ | [1][8] |
| Molecular Weight | 204.18 g/mol | [1][7] |
| Appearance | White to off-white crystalline powder | [1][8] |
| Melting Point | ~113 °C | [9] |
| Solubility | Soluble in water | [8][9] |
Comparative Insight: Compared to citric acid, which possesses a central quaternary carbon and a hydroxyl group, PTA's linear structure imparts greater rotational freedom.[10] This flexibility can be advantageous in polymer networks, allowing for the dissipation of mechanical stress, and in chelation, enabling the carboxyl groups to arrange into an optimal conformation for coordinating with metal ions.
Potential Research Area 1: Next-Generation Biodegradable Polymers
The trifunctionality of PTA makes it an exceptional candidate as both a monomer and a cross-linking agent for creating advanced biodegradable polymers.[5] Unlike difunctional monomers that form linear chains, PTA can introduce branching and cross-links, fundamentally altering the material's properties.
Rationale and Mechanistic Hypothesis
PTA can be used in polycondensation reactions with diols or diamines to synthesize biodegradable polyesters or polyamides. The third carboxylic acid group can act as a site for cross-linking, creating a robust three-dimensional network. This is analogous to how citric acid is used to create elastomers like poly(1,8-octanediol-co-citrate) (POC).[5] The resulting polymers from PTA are hypothesized to exhibit unique mechanical properties and degradation profiles due to the flexible pentane backbone. These materials could find applications in tissue engineering scaffolds, controlled-release devices, and environmentally friendly plastics.[5][11]
Conceptual Workflow: Polymer Synthesis and Cross-linking
The following diagram illustrates the conceptual workflow for synthesizing a PTA-based polyester and subsequent thermal cross-linking to form a thermoset elastomer.
Caption: Workflow for PTA-based biodegradable polyester synthesis.
Experimental Protocol: Synthesis of Poly(diol-co-PTA) Elastomer
This protocol is adapted from established methods for citric acid-based polyesters.[5]
Step 1: Pre-polymer Synthesis via Melt Condensation
-
Reactant Preparation: Combine this compound and a suitable diol (e.g., 1,8-octanediol) in an equimolar ratio in a three-neck round-bottom flask.
-
Reaction Setup: Equip the flask with a mechanical stirrer, a nitrogen gas inlet, and a condenser to facilitate the removal of the water byproduct.
-
Polycondensation: Heat the mixture to 140°C under a slow stream of nitrogen with constant stirring. The reaction proceeds until the mixture becomes highly viscous, indicating the formation of a low molecular weight pre-polymer (typically 4-6 hours).
-
Isolation: Dissolve the resulting viscous liquid in a suitable solvent like dioxane or THF for further processing.
Step 2: Thermal Cross-linking (Curing)
-
Casting: Pour the pre-polymer solution into a Teflon mold and evaporate the solvent in a fume hood or low-temperature oven (approx. 50°C).
-
Curing: Transfer the mold to a vacuum oven and heat at 120°C for 24 to 48 hours. During this step, the pendant carboxylic acid groups react with available hydroxyl end-groups on other polymer chains, forming ester bonds and creating a cross-linked network.
-
Characterization: The resulting elastomer can be characterized for its mechanical properties (tensile strength, elongation), thermal properties (DSC for glass transition temperature), and degradation rate (mass loss study in PBS buffer).
Self-Validation: Successful synthesis is validated by FTIR spectroscopy (disappearance of the broad O-H stretch and appearance of the characteristic ester C=O stretch) and solubility tests (the cross-linked polymer should be insoluble, but swell, in solvents like THF).
Potential Research Area 2: High-Affinity Chelating Agents
The arrangement of three carboxyl groups on a flexible chain makes PTA a compelling candidate for a chelating agent, capable of forming stable complexes with various metal ions.[4] This has potential applications in environmental remediation (heavy metal removal) and as a pharmaceutical excipient to improve drug stability by sequestering catalytic metal ions.[3][12]
Rationale and Mechanistic Hypothesis
Chelating agents like EDTA are effective but often suffer from poor biodegradability, leading to environmental concerns.[13] PTA offers a potentially more environmentally benign alternative. The flexible pentane backbone allows the three carboxylate arms to wrap around a metal cation, forming multiple coordination bonds, a phenomenon known as the chelate effect. This can lead to high-affinity binding of problematic metal ions such as lead (Pb²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺) from aqueous solutions.
Conceptual Diagram: Metal Ion Chelation
The diagram below illustrates how a deprotonated PTA molecule could coordinate with a divalent metal ion.
Caption: Chelation of a divalent metal ion (M²⁺) by PTA.
Experimental Protocol: Evaluating Chelation Efficacy
Objective: To determine the binding affinity and capacity of PTA for a target heavy metal ion (e.g., Pb²⁺).
Step 1: Preparation of Solutions
-
Prepare a stock solution of this compound in deionized water, adjusting the pH to ~7.0 with NaOH to ensure deprotonation of the carboxylic acids.
-
Prepare a stock solution of a heavy metal salt (e.g., Pb(NO₃)₂) of known concentration.
Step 2: Isothermal Titration Calorimetry (ITC)
-
Instrument Setup: Load the sample cell of the ITC instrument with the PTA solution and the injection syringe with the Pb(NO₃)₂ solution.
-
Titration: Perform a series of small, sequential injections of the metal salt solution into the PTA solution while monitoring the heat released or absorbed during the binding event.
-
Data Analysis: Analyze the resulting thermogram to directly determine the binding affinity (Kₐ), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.
Self-Validation: The ITC experiment is self-validating. A clear sigmoidal binding isotherm is indicative of a specific binding event. The stoichiometry value (n) should be physically reasonable (e.g., close to 0.5 for a 2:1 PTA:Pb²⁺ complex), providing an internal check on the proposed binding model.
Potential Research Area 3: Scaffolds for Drug Delivery
Polycarboxylic acids are widely used in drug delivery systems to form polymers that act as carriers for therapeutic agents.[3] They can be used to create hydrogels or nanoparticles that encapsulate drugs and release them in a controlled manner.[3][14] PTA's three carboxyl groups provide ample handles for drug conjugation or for forming ionic complexes with amine-containing drugs.
Rationale and Mechanistic Hypothesis
The carboxylic acid groups of PTA can be leveraged in several ways for drug delivery:
-
Prodrug Strategy: A drug with a hydroxyl or amine group can be covalently attached to one or more of PTA's carboxyl groups via an ester or amide bond.[15] This bond can be designed to be labile under specific physiological conditions (e.g., pH, enzymatic action), releasing the active drug at the target site. This can improve drug solubility, stability, and pharmacokinetic profiles.
-
Ionic Complexation: For drugs that are cationic at physiological pH, PTA can form stable, lipophilic ion-pair complexes.[16] These complexes can be formulated into nanoparticles or self-emulsifying drug delivery systems (SEDDS) to enhance oral bioavailability.
-
Hydrogel Formation: As a cross-linker, PTA can be used to form biocompatible hydrogels capable of entrapping and providing sustained release of water-soluble drugs.[11][[“]]
Conceptual Workflow: PTA-Drug Conjugate Synthesis
This workflow outlines the synthesis of a PTA-based prodrug using a model alcohol-containing drug.
Caption: Workflow for synthesizing a PTA-drug conjugate prodrug.
Experimental Protocol: Amide Coupling of PTA to a Model Amine
Objective: To covalently link a model amine (e.g., benzylamine) to PTA to demonstrate the feasibility of creating amide-based drug conjugates.
Step 1: Reactant Preparation
-
Dissolve this compound in an appropriate anhydrous solvent (e.g., tetrahydrofuran, THF).
-
Add a condensing agent, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which facilitates amide bond formation in protic solvents.[18]
-
Add the model amine (benzylamine) to the solution. The molar ratio can be adjusted to target mono-, di-, or tri-substitution.
Step 2: Reaction and Purification
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform a standard aqueous workup to remove the coupling agent byproducts.
-
Purify the resulting PTA-benzylamine conjugate using flash column chromatography.
Step 3: Characterization
-
NMR Spectroscopy: Confirm the structure of the conjugate. The appearance of new aromatic signals from benzylamine and a shift in the signals of the PTA backbone protons adjacent to the newly formed amide bond will validate the successful conjugation.
-
Mass Spectrometry: Verify the molecular weight of the final product.
Self-Validation: High-resolution mass spectrometry provides an exact mass that can be compared to the theoretical mass of the expected product, offering definitive confirmation of the conjugate's identity. ¹H and ¹³C NMR spectroscopy will confirm the specific site of conjugation and the overall purity of the compound.
Conclusion and Future Outlook
This compound represents a compelling, yet underutilized, molecular scaffold. Its unique combination of trifunctionality and a flexible aliphatic backbone positions it as a strong candidate for innovation across multiple scientific domains. The research avenues outlined in this guide—from creating tunable biodegradable elastomers to developing high-affinity chelating agents and novel drug delivery platforms—are not merely theoretical exercises. They are data-driven hypotheses grounded in the established principles of polymer chemistry, coordination chemistry, and pharmaceutical science. By providing detailed, actionable experimental workflows, we hope to catalyze research into this promising molecule, paving the way for the development of new materials and therapies with tangible real-world benefits.
References
- Vertex AI Search. (2025). What are the uses of polycarboxylic acids in the pharmaceutical field? - Blog.
- Benchchem. (n.d.).
- ChemBK. (2024). pentane-1,3,5-tricarboxylic acid.
- PubMed. (n.d.).
- ResearchGate. (2022). Role of crosslinkers for synthesizing biocompatible, biodegradable and mechanically strong hydrogels with desired release profile.
- MDPI. (n.d.).
- Consensus. (2021). Role of crosslinkers for synthesizing biocompatible, biodegradable and mechanically strong hydrogels with desired release profile.
- Grokipedia. (n.d.). Tricarboxylic acid.
- PubMed Central. (n.d.).
- CymitQuimica. (n.d.). This compound.
- ACS Publications. (2025).
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- ChemicalBook. (n.d.). This compound CAS#: 6940-58-5.
- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.
- JKN. (n.d.). This compound.
- ACS Publications. (n.d.). Self-Emulsifying Drug Delivery Systems: Hydrophobic Drug Polymer Complexes Provide a Sustained Release in Vitro.
- IntechOpen. (n.d.). Prodrugs of Drugs Bearing Carboxylic Acids.
- ResearchGate. (2025).
- Sigma-Aldrich. (n.d.). 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride.
- Santa Cruz Biotechnology. (n.d.). 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | CAS 3945-69-5.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound [jknbiochem.net]
- 3. sdzhuoxingpce.com [sdzhuoxingpce.com]
- 4. grokipedia.com [grokipedia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. chembk.com [chembk.com]
- 9. This compound CAS#: 6940-58-5 [m.chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Polycarboxylic acid nanoparticles for ophthalmic drug delivery: an ex vivo evaluation with human cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prodrugs of Drugs Bearing Carboxylic Acids [ebrary.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. consensus.app [consensus.app]
- 18. scbt.com [scbt.com]
Methodological & Application
1,3,5-Pentanetricarboxylic acid as a crosslinking agent for polymers
An in-depth guide for researchers, scientists, and drug development professionals on the application of 1,3,5-Pentanetricarboxylic Acid as a versatile crosslinking agent for creating advanced polymer networks.
Introduction: A Modern Crosslinking Agent for Advanced Applications
In the pursuit of novel biomaterials for drug delivery, tissue engineering, and regenerative medicine, the choice of crosslinking agent is paramount.[1] A crosslinker dictates the structural integrity, mechanical properties, degradation kinetics, and biocompatibility of the resulting polymer network. While traditional agents like glutaraldehyde are effective, their inherent cytotoxicity limits their application in the biomedical field.[2] This has spurred the investigation of safer, biocompatible alternatives.
This compound (PTA), with the chemical formula C₈H₁₂O₆, emerges as a compelling candidate.[3][4] It is a trifunctional molecule, offering three carboxylic acid groups for potential reaction, which enables the formation of a stable, three-dimensional polymer network.[5] Its structure provides a more flexible aliphatic backbone compared to other popular polycarboxylic acid crosslinkers like the more rigid citric acid. This inherent flexibility can be leveraged to tune the mechanical properties of the final polymer construct. Like citric acid, PTA is an attractive, potentially non-toxic crosslinker ideal for creating biocompatible polyesters and hydrogels.[2][6]
This guide provides a comprehensive overview of the mechanisms, protocols, and characterization techniques for utilizing this compound as a crosslinking agent for polymers rich in hydroxyl groups, such as polysaccharides and polyvinyl alcohol (PVA).
Mechanism of Crosslinking: Esterification
The primary mechanism by which this compound crosslinks polymers such as polyvinyl alcohol (PVA), cellulose, chitosan, or dextran is through esterification .[7] This reaction forms stable ester bonds between the carboxylic acid groups of PTA and the hydroxyl (-OH) groups present on the polymer chains.
The reaction is typically facilitated by thermal treatment, which drives the dehydration (removal of a water molecule) necessary for ester bond formation.[8] In some cases, particularly when crosslinking cellulose, the reaction may proceed through the formation of a cyclic anhydride intermediate from two of the carboxylic acid groups on a single PTA molecule, which then reacts with a hydroxyl group on the polymer.[9] The use of a catalyst, such as sodium hypophosphite (SHP), can accelerate the reaction, though for many biomedical applications, a catalyst-free thermal approach is preferred to avoid potential toxicity.[9]
The trifunctional nature of PTA allows a single molecule to react with up to three different polymer chains (or three different points on the same or adjacent chains), creating a robust and stable 3D network.
Application Note: Synthesis of a Biocompatible Hydrogel for Drug Delivery
Hydrogels are highly absorbent, water-swollen polymer networks that mimic the extracellular matrix, making them ideal for drug delivery and tissue engineering.[10] Using PTA as a crosslinker allows for the creation of biodegradable hydrogels where the degradation rate can be tuned by controlling the crosslink density.
Protocol 1: Synthesis of a Chitosan-Based Hydrogel
This protocol describes the synthesis of a chitosan hydrogel crosslinked with this compound. Chitosan is a biocompatible and biodegradable polysaccharide derived from chitin, widely used in pharmaceutical applications.[2]
I. Materials & Equipment
-
Materials:
-
Chitosan (medium molecular weight)
-
This compound (PTA)
-
Acetic acid (1% v/v solution)
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS, pH 7.4)
-
-
Equipment:
-
Magnetic stirrer with hot plate
-
pH meter
-
Beakers and graduated cylinders
-
Molds (e.g., petri dishes or custom PDMS molds)
-
Vacuum oven or convection oven
-
Freeze-dryer (optional, for porous scaffolds)
-
II. Step-by-Step Methodology
-
Chitosan Solution Preparation:
-
Prepare a 2% (w/v) chitosan solution by slowly dissolving 2 g of chitosan powder in 100 mL of 1% (v/v) acetic acid solution.
-
Stir the solution at room temperature overnight or until the chitosan is fully dissolved, resulting in a viscous, transparent solution.
-
-
Crosslinker Addition:
-
Prepare a 10% (w/v) stock solution of PTA in DI water.
-
Slowly add the PTA solution to the chitosan solution under continuous stirring. The molar ratio of PTA's carboxylic acid groups to chitosan's hydroxyl groups is a critical parameter. A good starting point is a 1:5 molar ratio of PTA to the repeating glucosamine unit of chitosan.
-
-
Casting and Curing:
-
Pour the resulting mixture into the desired molds.
-
To remove bubbles, centrifuge the molds at low speed (e.g., 500 rpm) for 2 minutes or place them in a vacuum desiccator.
-
Place the molds in an oven for thermal curing. A typical starting condition is 80°C for 12-24 hours.[7] This step facilitates the esterification reaction.
-
-
Purification:
-
After curing, remove the hydrogel from the mold. It should appear as a semi-rigid, transparent, or translucent solid.
-
Immerse the hydrogel in a large volume of DI water for 48 hours, changing the water every 8-12 hours. This step is crucial to wash away any unreacted PTA and acetic acid.
-
Finally, immerse the hydrogel in PBS (pH 7.4) to neutralize and equilibrate it for biological applications.
-
-
Drying/Storage:
-
For characterization or loading with water-soluble drugs, the swollen hydrogel can be used directly.
-
For creating a porous scaffold or for long-term storage, the purified hydrogel can be frozen at -80°C and then lyophilized (freeze-dried) for 48 hours.
-
III. Optimization and Expected Results
The properties of the final hydrogel are highly tunable. Researchers should optimize the formulation based on the desired application (e.g., rapid vs. sustained drug release).
| Parameter | Effect of Increase | Rationale |
| PTA Concentration | Increased stiffness, reduced swelling, slower degradation | Higher concentration leads to a higher crosslink density, creating a tighter network that restricts water uptake and is more resistant to hydrolysis.[11] |
| Curing Temperature | Increased reaction rate and crosslink density | Higher temperatures provide more energy to overcome the activation barrier for esterification, but excessive heat can cause polymer degradation. |
| Curing Time | Increased crosslink density (up to a point) | Longer times allow the esterification reaction to proceed further toward completion. The reaction will eventually plateau. |
Protocols for Characterization
Validating the successful crosslinking and quantifying the properties of the resulting polymer network is a critical step.
Protocol 2: Confirmation of Crosslinking via FTIR Spectroscopy
Purpose: To confirm the formation of ester bonds.
-
Prepare samples of the raw polymer (e.g., chitosan), PTA, and the final, purified, and dried hydrogel.
-
Acquire spectra for each sample using an FTIR spectrometer, typically in the range of 4000-600 cm⁻¹.
-
Analysis: Compare the spectra. Successful esterification is indicated by:
-
The appearance of a new peak around 1730-1740 cm⁻¹ , corresponding to the C=O stretch of the newly formed ester group.[8]
-
A decrease in the broad O-H stretching band (around 3200-3500 cm⁻¹) from both the polymer's hydroxyl groups and the PTA's carboxylic acid groups.
-
Protocol 3: Swelling Behavior and Crosslink Density Determination
Purpose: To quantify the hydrogel's water uptake capacity and estimate the crosslink density.
-
Prepare several samples of the dried hydrogel of known weight (W_d).
-
Immerse each sample in PBS (pH 7.4) at 37°C.
-
At regular time intervals, remove a sample, gently blot the surface with filter paper to remove excess water, and record its swollen weight (W_s).
-
Continue until the weight remains constant, indicating equilibrium swelling has been reached.
-
Calculate the Equilibrium Swelling Ratio (ESR) using the formula:
-
ESR = (W_s - W_d) / W_d
-
Calculating Crosslink Density (ν): The crosslink density can be estimated using the Flory-Rehner theory for swollen polymer networks.[11][12][13]
ν = -[ln(1 - V₂) + V₂ + χV₂²] / [V₁(V₂¹ᐟ³ - V₂/2)]
| Symbol | Description |
| ν | Crosslink density (mol/cm³) |
| V₂ | Volume fraction of the polymer in the swollen gel |
| V₁ | Molar volume of the solvent (18 cm³/mol for water) |
| χ | Flory-Huggins polymer-solvent interaction parameter (specific to the polymer-solvent pair, often found in literature)[11] |
Protocol 4: Mechanical Property Evaluation
Purpose: To measure the stiffness and strength of the hydrogel.
-
Prepare hydrogel samples in a defined shape (e.g., cylindrical for compression testing, dog-bone shape for tensile testing).
-
Use a universal testing machine to perform either compression or tensile tests.
-
Record the stress-strain curve.
-
From the curve, calculate key parameters such as:
-
Young's Modulus (E): The slope of the initial linear portion of the curve, representing the material's stiffness.
-
Ultimate Tensile Strength (UTS): The maximum stress the material can withstand before failure.
-
Elongation at Break: The maximum strain the material can endure before failure.
-
Safety and Handling
While this compound is reported to have low toxicity, it is classified as an irritant.[4] Adherence to standard laboratory safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[4]
-
Handling: Avoid breathing dust or vapors. Handle in a well-ventilated area, preferably a fume hood.[4] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[4]
-
First Aid: In case of eye or skin contact, rinse immediately and thoroughly with plenty of water. Seek medical advice if irritation persists.[4]
References
A numbered list of all cited sources with full details and clickable URLs will be provided in a dedicated section.
Sources
- 1. Crosslinking Biopolymers for Advanced Drug Delivery and Tissue Engineering Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Solid-phase esterification between poly(vinyl alcohol) and malonic acid and its function in toughening hydrogels - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
use of 1,3,5-Pentanetricarboxylic acid in metal-organic framework (MOF) synthesis
An Application Guide to the Synthesis of Metal-Organic Frameworks Using 1,3,5-Pentanetricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Promise of Flexibility in MOF Design
Metal-Organic Frameworks (MOFs) have emerged as a highly versatile class of porous crystalline materials, offering unprecedented control over their structural and chemical properties.[1][2] This tunability stems from the modular nature of their construction, combining inorganic metal nodes with organic linkers.[3][4] While rigid linkers have been instrumental in creating highly porous and stable MOFs, the use of flexible linkers is unlocking new functionalities and dynamic behaviors.[5][6] This guide focuses on this compound, a flexible aliphatic tricarboxylate linker, and its application in the synthesis of dynamic and functional MOFs.
Unlike its rigid aromatic analogue, 1,3,5-benzenetricarboxylic acid (BTC), the aliphatic backbone of this compound imparts a significant degree of conformational freedom to the resulting framework.[4][6] This inherent flexibility allows the MOF to respond to external stimuli such as guest molecule inclusion, temperature, or pressure, leading to phenomena like "breathing" and "swelling".[5] Such dynamic behavior is highly sought after for applications in drug delivery, selective gas separation, and sensing. The three carboxylate groups provide multiple coordination sites, enabling the formation of highly connected and topologically complex frameworks.[3][7]
This document serves as a detailed guide for researchers, providing both the theoretical underpinnings and practical protocols for utilizing this compound in the synthesis of advanced MOF materials.
Causality of Experimental Design: Why Choose this compound?
The selection of an organic linker is a critical decision in MOF synthesis, as it profoundly influences the final material's properties and potential applications.[1] The choice of this compound is predicated on the unique advantages conferred by its flexible, multi-dentate structure.
-
Inducing Framework Flexibility: The aliphatic chain of this compound can adopt various conformations. This allows the framework to undergo structural changes in response to external stimuli, a property not typically observed in MOFs constructed from rigid linkers.[5][6] This dynamic nature is particularly advantageous for applications requiring controlled release or selective capture of molecules.
-
High Connectivity and Network Diversity: With three carboxylate groups, this linker can coordinate to multiple metal centers, promoting the formation of robust, three-dimensional frameworks with complex topologies.[7] This high degree of connectivity can enhance the thermal and chemical stability of the resulting MOF.
-
Tunable Pore Environments: The flexible nature of the linker can create dynamic pore environments. The pore size and shape can change upon guest adsorption, leading to highly selective binding and separation properties. This adaptability is crucial for applications in gas separation and storage.
-
Enhanced Drug Delivery Capabilities: The flexible pores of MOFs synthesized with this compound can encapsulate drug molecules of various sizes.[8][9] The controlled release of these therapeutic agents can be triggered by changes in the physiological environment, such as pH, offering a promising platform for targeted drug delivery.[2][10]
Conceptual Role of Flexible Linkers in MOF Dynamics
The diagram below illustrates how a flexible linker like this compound enables structural transformations in a MOF in response to guest molecules.
Caption: Role of flexible linkers in MOF structural transformation.
Application Notes: Harnessing Flexibility for Advanced Functions
Primary Application: Drug Delivery Systems
MOFs synthesized from flexible linkers like this compound are excellent candidates for drug delivery due to their high loading capacities and potential for controlled, stimuli-responsive release.[2][8][9]
Mechanism of Drug Loading and Release
Drug molecules are typically loaded into the MOF pores via diffusion from a concentrated drug solution. The flexible nature of the framework can facilitate the encapsulation of larger therapeutic molecules that might not fit into rigid structures.
The release is often triggered by changes in the surrounding environment. For instance, in the acidic environment of tumor tissues or within the endosomes of cells, the coordination bonds between the linker and the metal nodes can be protonated, leading to a gradual breakdown of the framework and subsequent release of the encapsulated drug.[10]
Hypothetical Performance Data
The following table presents hypothetical data for the loading and release of a model anticancer drug, 5-Fluorouracil (5-FU), from a MOF synthesized with this compound (termed Flex-MOF-1), compared to a well-known rigid MOF, HKUST-1. This data is for illustrative purposes to highlight the potential advantages.
| Parameter | Flex-MOF-1 (Hypothetical) | HKUST-1 (Literature Data) |
| Drug | 5-Fluorouracil (5-FU) | 5-Fluorouracil (5-FU) |
| Drug Loading Capacity (wt%) | ~25% | ~20%[8] |
| Release at pH 7.4 (24h) | < 15% | ~20% |
| Release at pH 5.5 (24h) | > 70% | ~50% |
| Rationale for Performance | The flexible framework allows for higher drug accommodation. The pH-sensitive release is enhanced by the dynamic nature of the framework, which can more readily disassemble in acidic conditions. | A well-established MOF for drug delivery, its rigid structure provides good stability but potentially less dynamic release characteristics. |
Workflow for Drug Loading and Release
Caption: Workflow for drug loading and pH-triggered release.
Detailed Experimental Protocols
The following protocols provide a self-validating system for the synthesis, activation, and characterization of a MOF using this compound.
Protocol 1: Hydrothermal Synthesis of a Zn-based Flex-MOF-1
This protocol describes a typical hydrothermal synthesis.[11][12][13] The choice of a zinc-based MOF is due to the biocompatibility of zinc, which is relevant for drug delivery applications.
Materials and Reagents:
| Reagent | Formula | M.W. | Amount | Mmol | Role |
| Zinc Nitrate Hexahydrate | Zn(NO₃)₂·6H₂O | 297.49 | 178.5 mg | 0.6 | Metal Source |
| This compound | C₈H₁₂O₆ | 204.18 | 81.7 mg | 0.4 | Organic Linker |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 15 mL | - | Solvent |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 5 mL | - | Co-solvent |
Procedure:
-
Precursor Dissolution: In a 25 mL glass vial, dissolve 178.5 mg (0.6 mmol) of Zinc Nitrate Hexahydrate in 10 mL of DMF. In a separate vial, dissolve 81.7 mg (0.4 mmol) of this compound in a mixture of 5 mL of DMF and 5 mL of ethanol. Sonication may be required to achieve complete dissolution.[14]
-
Mixing: Combine the two solutions in a 25 mL Teflon-lined stainless-steel autoclave. Stir the mixture for 10 minutes.
-
Hydrothermal Reaction: Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours. The elevated temperature and pressure facilitate the crystallization of the MOF.[11]
-
Cooling and Isolation: After 48 hours, turn off the oven and allow the autoclave to cool slowly to room temperature. A white crystalline powder should be visible at the bottom of the liner.
-
Washing: Decant the supernatant. Add 15 mL of fresh DMF to the solid product, cap the vial, and sonicate for 10 minutes to disperse the crystals. Centrifuge the suspension at 8000 rpm for 10 minutes and discard the supernatant. Repeat this washing step three times to remove unreacted precursors.[14]
-
Solvent Exchange: After the final DMF wash, add 15 mL of acetone to the solid. Resuspend the powder and let it soak for 12 hours. This step is crucial for replacing the high-boiling-point DMF with a more volatile solvent, which is easier to remove during activation. Repeat the acetone exchange three times.
-
Drying: After the final acetone wash, decant the supernatant and dry the white powder in a vacuum oven at 80 °C overnight.
Protocol 2: MOF Activation for Porosity
Activation is a critical step to ensure the pores are accessible for guest molecules.
Procedure:
-
Place the solvent-exchanged MOF powder in a vacuum-compatible sample tube.
-
Connect the tube to a Schlenk line or a vacuum manifold.
-
Slowly apply a dynamic vacuum while gradually increasing the temperature to 150 °C.
-
Hold the sample under these conditions for 12 hours to ensure all residual solvent is removed from the pores.
-
Allow the sample to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen. The activated MOF should be stored in a desiccator or glovebox.
Synthesis and Activation Workflow
Caption: Step-by-step workflow for MOF synthesis and activation.
Essential Characterization Techniques
To validate the synthesis and properties of the MOF, the following characterization techniques are essential.
| Technique | Purpose | Expected Outcome for a Successful Synthesis |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material. | A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern should be consistent from batch to batch.[15] |
| Scanning Electron Microscopy (SEM) | To visualize the crystal morphology and size distribution. | Images showing well-defined crystals with a consistent shape (e.g., cubic, octahedral).[15] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the carboxylate groups to the metal centers. | The characteristic C=O stretching frequency of the carboxylic acid (~1700 cm⁻¹) should shift to lower wavenumbers upon coordination to the zinc centers. |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the MOF and the temperature of framework decomposition. | A TGA curve showing initial weight loss due to residual solvent, followed by a plateau indicating thermal stability, and then a sharp weight loss at the decomposition temperature. |
| N₂ Adsorption-Desorption (BET Analysis) | To measure the specific surface area and pore volume of the activated MOF. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high Brunauer-Emmett-Teller (BET) surface area is expected.[15] |
Conclusion and Future Outlook
This compound is a valuable and versatile linker for the synthesis of flexible and functional MOFs. Its aliphatic backbone and tripodal connectivity enable the construction of dynamic frameworks with properties that are highly desirable for applications in drug delivery, gas separation, and catalysis. The protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of this linker in creating novel, stimuli-responsive materials. Future research may focus on functionalizing the aliphatic backbone to introduce additional properties or exploring its use with different metal ions to create a wider range of MOF structures and functionalities.
References
- Flexible metal–organic frameworks. Chemical Society Reviews.
- Flexibility in Metal–Organic Frameworks: A Basic Understanding. MDPI.
- Flexible MOFs in this study with their corresponding nodes, linkers,...
- Effect of organic linker substituents on properties of metal–organic frameworks: a review. RSC Publishing.
- Application of synthesized metal-trimesic acid frameworks for the remediation of a multi-metal polluted soil and investig
- Metal-organic frameworks: Drug delivery applic
- Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). Protocol Exchange.
- Sequential Linker Installation in Metal–Organic Frameworks. PMC - NIH.
- Applications of Metal-Organic Frameworks as Drug Delivery Systems. MDPI.
- Drug Delivery Applications of Metal-Organic Frameworks (MOFs). OUCI.
- Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applic
- Applications of MOFs in Drug Delivery. Highlights in Science, Engineering and Technology.
- Hydrothermal synthesis of MOFs.
- The possible configurations of 1,3,5-benzenetricarboxylic acid with metal atoms.
- A series of MOFs based on a tricarboxylic acid and various N-donor ligands: syntheses, structures, and properties. CrystEngComm (RSC Publishing).
- Hydrothermal synthesis of metal–organic frameworks.
- Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands. Dalton Transactions (RSC Publishing).
- MOFs Synthesized from Hydrothermal Conditions.
- HYDROTHERMAL SYNTHESIS OF METAL-ORGANIC FRAMEWORK MIL‒101.
- 3d-Carboxylic MOFs Linkers. CD Bioparticles.
- Synthesis and characterization of the interpenetrated MOF-5.
- MOF Linkers with Carboxylic Acid Donor Ligands.
Sources
- 1. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3d-Carboxylic MOFs Linkers - CD Bioparticles [cd-bioparticles.net]
- 4. blog.strem.com [blog.strem.com]
- 5. Flexible metal–organic frameworks - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00101J [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. A series of MOFs based on a tricarboxylic acid and various N-donor ligands: syntheses, structures, and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. drpress.org [drpress.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 15. Application of synthesized metal-trimesic acid frameworks for the remediation of a multi-metal polluted soil and investigation of quinoa responses | PLOS One [journals.plos.org]
A Validated HPLC Methodology for the Quantitative Analysis of 1,3,5-Pentanetricarboxylic Acid
An Application Note for Researchers and Drug Development Professionals
Abstract
1,3,5-Pentanetricarboxylic acid (PTCA) is a tricarboxylic acid of interest in various chemical and pharmaceutical contexts. Its analysis, however, presents a significant challenge for chromatographers due to its high polarity and, most critically, its lack of a UV-absorbing chromophore. This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of PTCA. We address the primary analytical hurdle by employing Reversed-Phase (RP) chromatography coupled with Evaporative Light Scattering Detection (ELSD), a universal detection technique suitable for non-volatile, non-chromophoric analytes. Furthermore, we provide a comprehensive protocol for a high-sensitivity alternative involving pre-column derivatization for fluorescence detection. This guide offers a foundational, scientifically-grounded framework, from method development rationale to step-by-step protocols and validation parameters, designed for immediate application in research and quality control environments.
The Analytical Challenge: Detecting a Non-Chromophoric Analyte
The fundamental principle of the most common form of HPLC detection, UV-Visible spectrophotometry, relies on the analyte's ability to absorb light at a specific wavelength.[1] Molecules with aromatic rings or conjugated double bonds (chromophores) are ideal for this technique. This compound (C₈H₁₂O₆), a saturated aliphatic tricarboxylic acid, possesses no such functional group.[2]
Direct analysis of PTCA using a UV detector is therefore problematic:
-
Low Sensitivity: While detection at very low wavelengths (e.g., <210 nm) is sometimes possible for the carboxyl group, the response is typically weak, leading to poor sensitivity and high limits of detection.[3]
-
Lack of Specificity: Many common solvents, additives, and impurities absorb light in the far-UV range, resulting in high background noise and a high potential for interfering peaks.
To overcome this, two primary strategies are employed:
-
Utilize a Universal Detector: Instead of relying on a specific optical property of the analyte, a universal detector measures a bulk property of the eluent. For non-volatile analytes like PTCA, the Evaporative Light Scattering Detector (ELSD) is an excellent choice. It is compatible with gradient elution and offers superior sensitivity and baseline stability compared to Refractive Index Detection (RID) for this application.[4][5][6]
-
Introduce a Chromophore via Derivatization: This chemical modification strategy involves reacting the carboxylic acid functional groups of PTCA with a reagent that attaches a UV-active or, preferably, a highly sensitive fluorescent tag.[7][8][9] This allows for highly sensitive and selective detection using standard UV or fluorescence detectors.
This application note will detail the protocol for the universal detector approach (RP-HPLC-ELSD) as the primary method due to its directness and broad applicability. A protocol for a high-sensitivity fluorescence method is also provided as a validated alternative.
Method A: Direct Analysis via RP-HPLC-ELSD
This method is robust, requires no complex sample modification, and is suitable for quantifying PTCA in a variety of sample matrices, provided the analyte concentration is within the detector's sensitivity range.
Principle of the Method
The separation is achieved on a reversed-phase C18 column. The mobile phase is acidified to suppress the ionization of the three carboxylic acid groups on PTCA. In its neutral, protonated form, the molecule exhibits reduced polarity, allowing for better retention on the nonpolar stationary phase. Following elution from the column, the eluent is nebulized into a fine aerosol and passed through a heated drift tube where the mobile phase evaporates. The remaining solid particles of the non-volatile PTCA analyte are then carried into a light path, where they scatter a beam of light. The intensity of the scattered light is proportional to the mass of the analyte.[4][10]
Instrumentation and Materials
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column oven, and degasser.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Analytical Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Formic Acid (≥98%), Ultrapure Water (18.2 MΩ·cm).
-
Standard: this compound (CAS: 6940-58-5) reference standard.[11][12]
Experimental Protocol
-
Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of ultrapure water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile.
-
Rationale: The acidic modifier (formic acid) is crucial for ensuring that the carboxylic acid groups remain protonated (COOH) rather than ionized (COO⁻). This uncharged state increases the hydrophobicity of the analyte, leading to predictable and reproducible retention on the reversed-phase column.[2][13] Formic acid is also volatile, a critical requirement for ELSD and MS compatibility.
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of PTCA reference standard and dissolve it in 10 mL of a 50:50 mixture of water and methanol.
-
Working Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 250 µg/mL) by serially diluting the stock solution with the 50:50 water/methanol mixture.
-
Dissolve the sample containing PTCA in the 50:50 water/methanol diluent to achieve a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or PVDF) to remove particulates before injection.
All quantitative parameters should be summarized in clear, structured tables for easy comparison and replication.
Table 1: HPLC-ELSD Operating Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 5% B; 2-15 min: 5% to 40% B; 15-17 min: 40% to 95% B; 17-20 min: Hold at 95% B; 20-21 min: 95% to 5% B; 21-25 min: Hold at 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| ELSD Nebulizer Temp. | 40 °C |
| ELSD Evaporator Temp. | 60 °C |
| **ELSD Gas Flow (N₂) ** | 1.5 SLM (Standard Liters per Minute) |
-
Rationale for Conditions: A gradient elution is used to ensure that PTCA is eluted with a good peak shape while also cleaning more hydrophobic components from the column. The ELSD temperatures are optimized to ensure complete evaporation of the mobile phase without causing degradation of the analyte.[6][14]
Analytical Workflow Diagram
Caption: Pre-column derivatization of PTCA with a fluorescent tag.
Chromatographic & Detector Conditions
Table 2: HPLC-Fluorescence Operating Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Isocratic or shallow gradient, to be optimized for derivative separation |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Fluorescence Detection | Excitation: 325 nm |
| | Emission: 395 nm |
Method Validation
A described analytical method is only trustworthy if its performance characteristics are documented and validated. The following parameters should be assessed according to established guidelines (e.g., ICH Q2(R1)).
Table 3: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the signal is from the analyte, free of interference from matrix components or impurities. | Peak purity analysis; baseline resolution from other peaks. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80-120% of the target concentration. |
| Accuracy | The closeness of test results to the true value. | Recovery of 98-102% for spiked matrix samples. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%). |
| LOD/LOQ | The lowest concentration that can be reliably detected/quantified. | LOD: Signal-to-Noise ≥ 3; LOQ: Signal-to-Noise ≥ 10. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with varied flow rate (±5%), column temp (±2°C), etc. |
Conclusion
The analysis of this compound by HPLC is readily achievable despite its lack of a native chromophore. The direct RP-HPLC-ELSD method offers a robust and straightforward approach for routine quantification. For applications demanding higher sensitivity, pre-column derivatization to form a fluorescent ester provides a validated and powerful alternative. The selection between these methods should be guided by the specific sensitivity requirements of the assay and the sample matrix involved. By following the detailed protocols and validation strategies outlined in this note, researchers and drug development professionals can confidently implement a reliable method for the quantification of PTCA.
References
- Agilent Technologies. (n.d.). 1260 Infinity II Refractive Index Detector.
- protocols.io. (2024). Analysis of sugars, small organic acids, and alcohols by HPLC-RID.
- SIELC Technologies. (n.d.). Separation of Pentane-1,3,5-tricarboxylic acid on Newcrom R1 HPLC column.
- SIELC Technologies. (2018). Pentane-1,3,5-tricarboxylic acid.
- Mukherjee, P. S., & Karnes, H. T. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193–204.
- ResearchGate. (n.d.). Derivatization of carboxylic groups prior to their LC analysis – A review.
- protocols.io. (2025). Reversed phase LC-MS analysis of organic acids involved in the tricarboxylic acid cycle.
- Wikipedia. (n.d.). Evaporative light scattering detector.
- BenchChem. (2025). A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis using 9-Aminoanthracene Derivatization.
- KNAUER. (n.d.). RI Detectors – Reliable Refractive Index Detection for HPLC.
- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Shimadzu Corporation. (n.d.). Refractive Index Detection (RID).
- ResearchGate. (2020). New conditions of HPLC analysis for separation and quantification of simple organic acids of tricarboxylic acid cycle in psoriasis.
- Academic Journals. (n.d.). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals.
- LGC Group. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis.
- Pharmaguideline. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore.
- Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides.
- Shimadzu. (n.d.). Refractive Index Detection (RID).
- Taylor & Francis Online. (n.d.). Evaporative light scattering detector – Knowledge and References.
- National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Asian Journal of Chemistry. (n.d.). Reversed Phase HPLC Studies on the Change of the Content of Organic Acids in Tobacco During Aging.
- Agilent. (n.d.). Analysis of foods using HPLC with evaporative light scattering detection.
- National Center for Biotechnology Information. (2022). Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions.
- Peak Scientific. (2016). The principles of ELSD.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- J&K Scientific. (n.d.). This compound.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Pentane-1,3,5-tricarboxylic acid | SIELC Technologies [sielc.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 5. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 6. agilent.com [agilent.com]
- 7. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. peakscientific.com [peakscientific.com]
- 11. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound [jknbiochem.net]
- 13. Separation of Pentane-1,3,5-tricarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
Quantitative Analysis of 1,3,5-Pentanetricarboxylic Acid in Complex Reaction Mixtures by Gas Chromatography-Mass Spectrometry
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a detailed, validated protocol for the quantification of 1,3,5-Pentanetricarboxylic Acid (PTA) in a typical reaction mixture. Due to its high polarity and low volatility, direct analysis of PTA is challenging. The primary method detailed herein utilizes Gas Chromatography-Mass Spectrometry (GC-MS) following a robust silylation derivatization procedure to enhance volatility and thermal stability. We delve into the causality behind methodological choices, from sample preparation to instrument parameters, ensuring a scientifically sound and reproducible workflow. The protocol is designed to be self-validating, aligning with the principles outlined in the ICH Q2(R2) guideline for the validation of analytical procedures. An alternative High-Performance Liquid Chromatography (HPLC) method is also presented for contexts where derivatization is not desirable. This guide is intended for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries who require an accurate and reliable method to monitor the concentration of PTA during synthesis or in final product formulations.
Introduction and Analytical Strategy
This compound (CAS: 6940-58-5, Molecular Formula: C₈H₁₂O₆, Molecular Weight: 204.18 g/mol ) is a polycarboxylic acid used as a building block in the synthesis of various organic molecules and polymers.[1][2] Accurate quantification of PTA in reaction mixtures is critical for reaction monitoring, yield calculation, and impurity profiling in drug development and chemical manufacturing.
The primary analytical challenge stems from the inherent physicochemical properties of PTA. The presence of three carboxylic acid groups makes the molecule highly polar and non-volatile, precluding direct analysis by gas chromatography.[3] While HPLC is a viable option, complex reaction matrices can often introduce interferences that co-elute with the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) offers superior selectivity and sensitivity. To overcome the non-volatility of PTA, a derivatization step is essential.[4][5] This protocol employs silylation, a common and effective technique where the active, acidic hydrogens on the carboxylic acid groups are replaced with trimethylsilyl (TMS) groups.[6][7] This reaction neutralizes the high polarity and transforms the analyte into a thermally stable, volatile derivative suitable for GC analysis. The subsequent mass spectrometry detection provides an additional layer of specificity, ensuring confident identification and quantification even in the presence of matrix components.
Primary Method: Quantification by GC-MS with Silylation
This section details the primary method for PTA quantification, which has been optimized for accuracy, precision, and robustness.
Principle of Derivatization
The protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as the silylating agent. BSTFA reacts with the acidic protons of the carboxylic acid groups, while the TMCS acts as a catalyst to drive the reaction to completion. The resulting tris-TMS-ester of PTA is significantly more volatile and less polar, allowing it to be vaporized in the GC inlet and separated on a standard non-polar capillary column.
Materials and Reagents
-
Internal Standard (IS): n-Tetracosane or a suitable stable, non-reactive compound not present in the sample.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvents: Pyridine (anhydrous), Acetonitrile (anhydrous, HPLC grade), Ethyl Acetate (HPLC grade)
-
Apparatus: GC-MS system with an autosampler, analytical balance, vortex mixer, heating block, reaction vials (2 mL) with PTFE-lined caps, volumetric flasks, and micropipettes.
Experimental Workflow Diagram
Sources
- 1. pentane-1,3,5-tricarboxylic acid [chembk.com]
- 2. Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. weber.hu [weber.hu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
Application Note: 1,3,5-Pentanetricarboxylic Acid as a Trifunctional Monomer for Advanced Condensation Polymerization in Drug Delivery Systems
Introduction: Unlocking the Potential of Branched Architectures in Polymer-Based Drug Delivery
The landscape of advanced drug delivery is increasingly dominated by sophisticated polymer architectures designed to offer precise control over therapeutic release profiles, enhance biocompatibility, and target specific cellular environments. Among these, biodegradable polyesters have garnered significant attention due to their excellent safety profiles and tunable degradation kinetics.[1][2] The introduction of branching points within a polymer chain represents a pivotal strategy for modulating its physicochemical properties. 1,3,5-Pentanetricarboxylic acid, a trifunctional carboxylic acid, emerges as a compelling monomer in condensation polymerization for creating such branched or crosslinked polyester networks. Its three carboxylic acid groups provide unique opportunities to move beyond linear polymer chains and construct complex, three-dimensional structures with tailored characteristics for innovative drug delivery platforms.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of biodegradable polyesters. We will delve into the fundamental properties of this monomer, provide detailed protocols for its polymerization, discuss methods for polymer characterization, and explore the potential applications of the resulting branched polyesters in drug delivery.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is fundamental to designing successful polymerization reactions and predicting the characteristics of the resulting polymer.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3][4] |
| Synonyms | 4-Carboxypimelic acid | [5] |
| CAS Number | 6940-58-5 | [3][4][6][7] |
| Molecular Formula | C₈H₁₂O₆ | [4][7] |
| Molecular Weight | 204.18 g/mol | [4][5][7] |
| Appearance | White to off-white crystalline powder | [4][6][8] |
| Melting Point | 113 °C | [6] |
| Solubility | Soluble in water and organic solvents | [6][8] |
| pKa | Data not readily available in cited sources. As a polycarboxylic acid, it will have multiple dissociation constants. |
Experimental Protocol: Synthesis of a Branched Polyester via Condensation Polymerization
This protocol outlines the synthesis of a branched polyester using this compound and a linear diol, such as 1,8-octanediol. The trifunctionality of this compound allows for the formation of a crosslinked network.
Materials:
-
This compound
-
1,8-Octanediol
-
Catalyst (e.g., p-Toluenesulfonic acid or Tin(II) 2-ethylhexanoate)
-
High-boiling point, inert solvent (e.g., Toluene or Xylene)
-
Nitrogen gas supply
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, Dean-Stark trap, mechanical stirrer, heating mantle)
-
Vacuum oven
Workflow for Branched Polyester Synthesis:
Caption: Workflow for the synthesis of a branched polyester.
Step-by-Step Methodology:
-
Reagent Preparation: Accurately weigh this compound, 1,8-octanediol, and the catalyst. The molar ratio of the diol to the tri-acid can be adjusted to control the degree of crosslinking. A common starting point is a 1.5:1 molar ratio of diol to tri-acid.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a Dean-Stark trap, add the weighed reagents and the inert solvent.
-
Inert Atmosphere: Begin stirring the mixture and purge the system with nitrogen gas for at least 15-20 minutes to remove oxygen, which can cause side reactions at elevated temperatures.
-
Polycondensation Reaction: Heat the reaction mixture to reflux using a heating mantle. The water produced during the esterification reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by measuring the amount of water collected. The reaction is typically complete when no more water is evolved.
-
Polymer Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The polymer can be isolated by precipitation in a non-solvent such as cold methanol or ethanol. The precipitated polymer should be washed multiple times with the non-solvent to remove any unreacted monomers and catalyst.
-
Drying: The purified polymer is then dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Characterization of the Branched Polyester
The synthesized polymer should be thoroughly characterized to understand its structure, molecular weight, and thermal properties.
Polymer Structure Representation:
Caption: A simplified representation of the ester linkages formed.
Analytical Techniques:
| Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of ester bond formation (C=O stretch around 1735 cm⁻¹) and disappearance of carboxylic acid O-H broad peak. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidation of the polymer structure and confirmation of monomer incorporation. |
| Gel Permeation Chromatography (GPC) | Determination of the molecular weight distribution (Mw, Mn) and polydispersity index (PDI). Note that branched polymers may behave differently from linear standards. |
| Differential Scanning Calorimetry (DSC) | Measurement of the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's thermal properties. |
Applications in Drug Development: Leveraging Branched Architectures
The unique properties of branched polyesters derived from this compound make them highly attractive for various drug delivery applications.
Conceptual Drug Delivery Mechanism:
Caption: Drug encapsulation within a crosslinked polymer matrix and subsequent release.
-
Controlled Drug Release: The crosslinked nature of these polyesters can create a dense network that effectively entraps drug molecules. The release of the drug can be controlled by the degradation rate of the polymer matrix, which is governed by the hydrolysis of the ester bonds. The higher crosslink density can lead to a slower and more sustained release profile compared to linear polymers.
-
Hydrogels for Drug Delivery: The presence of carboxylic acid and hydroxyl end groups can be further functionalized to create stimuli-responsive hydrogels. These hydrogels can swell in aqueous environments and release encapsulated drugs in response to changes in pH or temperature, making them ideal for targeted drug delivery.
-
Nanoparticle Formulations: The amphiphilic nature of copolymers synthesized using this compound can be exploited to form self-assembled nanoparticles. These nanoparticles can encapsulate hydrophobic drugs, improving their solubility and bioavailability. The branched structure can enhance the stability and drug-loading capacity of these nanoparticles.
Conclusion
This compound is a versatile trifunctional monomer that offers a gateway to the synthesis of advanced branched and crosslinked biodegradable polyesters. The ability to precisely engineer the polymer architecture opens up new avenues for the development of sophisticated drug delivery systems with controlled release kinetics and enhanced therapeutic efficacy. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to explore the full potential of this promising monomer in the field of pharmaceutical sciences and drug development.
References
- ChemBK. pentane-1,3,5-tricarboxylic acid. [Link]
- SIELC Technologies. Pentane-1,3,5-tricarboxylic acid. (2018). [Link]
- JKN Chem. This compound. [Link]
- PubChem. Pentane-1,3,5-tricarboxylic acid. [Link]
- NIST. This compound, 3-hydroxy-2-methyl, trimethyl ester. [Link]
- PubChem. 1,3,4-Pentane-tricarboxylic acid. [Link]
- ResearchGate. Solubility of 1,3,5-Benzenetricarboxylic Acid in Different Solvents. [Link]
- Grabowska, K. et al. The Advancement of Biodegradable Polyesters as Delivery Systems for Camptothecin and Its Analogues—A Status Report. (2021). International Journal of Molecular Sciences. [Link]
- Lalevée, J. et al. Biomedical Applications of Biodegradable Polyesters. (2021). Polymers. [Link]
Sources
- 1. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Pentane-1,3,5-tricarboxylic acid | SIELC Technologies [sielc.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 6940-58-5 [m.chemicalbook.com]
- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. chembk.com [chembk.com]
synthesis of coordination polymers using 1,3,5-Pentanetricarboxylic acid
An In-Depth Guide to the Synthesis of Coordination Polymers Using 1,3,5-Pentanetricarboxylic Acid
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) using this compound as a primary organic linker. This guide emphasizes the underlying principles governing the synthetic process, offering detailed protocols and expert insights into the rational design of these advanced materials.
Introduction: The Unique Potential of this compound as a Linker
This compound (H₃PTA) is a flexible aliphatic tricarboxylic acid ligand that offers a unique platform for the construction of novel coordination polymers.[1][2][3] Unlike the rigid, aromatic linkers commonly employed in MOF chemistry, the aliphatic backbone of H₃PTA imparts significant conformational freedom. This flexibility allows for the formation of intricate and often unprecedented network topologies, which can adapt to the coordination preferences of various metal ions.
The three carboxylate groups provide multiple coordination sites, enabling the formation of robust one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) frameworks.[4][5] The non-aromatic nature of the ligand can also lead to materials with high transparency in the visible spectrum and unique adsorption properties, making them promising candidates for applications in gas storage, catalysis, and biomedicine.[6]
Caption: Structure of this compound (H₃PTA).
Synthetic Methodologies: Protocols and Rationale
The synthesis of coordination polymers is often more of an art than a science, with subtle changes in reaction conditions leading to vastly different outcomes. The methods described below are foundational and should be considered starting points for optimization.
Hydrothermal and Solvothermal Synthesis
This is the most prevalent technique for synthesizing crystalline coordination polymers due to its ability to promote the growth of high-quality single crystals.[7][8][9] The reaction is carried out in a sealed vessel (e.g., a Teflon-lined stainless steel autoclave) at temperatures above the boiling point of the solvent.
Rationale: The elevated temperature and pressure increase the solubility of the reactants and facilitate the breaking and forming of coordination bonds, allowing the system to reach a thermodynamically stable crystalline state. The choice of solvent is critical; it can act as a simple solvent, a templating agent, or even a co-ligand.[9]
Detailed Protocol: Synthesis of a Hypothetical Zn-PTA Framework
-
Reagent Preparation:
-
In a 20 mL glass vial, dissolve 0.1 mmol of this compound (20.4 mg) in 8 mL of N,N-Dimethylformamide (DMF).
-
In a separate vial, dissolve 0.15 mmol of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O, 44.6 mg) in 4 mL of ethanol.
-
-
Mixing and pH Adjustment:
-
Combine the two solutions in the 20 mL glass vial. Stir for 10 minutes.
-
The pH of the solution can be a critical factor.[10] For this system, a small amount of a base like triethylamine or a weak acid can be added to modulate the deprotonation of the H₃PTA ligand, although often the reaction proceeds without pH adjustment.
-
-
Reaction Setup:
-
Transfer the resulting solution to a 23 mL Teflon-lined autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
-
Thermal Program:
-
Heat the autoclave to 120 °C over 2 hours.
-
Maintain the temperature at 120 °C for 48 hours.
-
Slowly cool the oven to room temperature over 24 hours. A slow cooling rate is crucial for the formation of large, high-quality crystals.
-
-
Product Isolation:
-
Carefully open the autoclave in a fume hood.
-
Collect the crystalline product by filtration.
-
Wash the crystals with fresh DMF (2 x 5 mL) and then with ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Dry the product in air or under a mild vacuum.
-
Caption: General workflow for hydrothermal/solvothermal synthesis.
Slow Evaporation Method
This room-temperature method is simpler and requires less specialized equipment. It is particularly useful for heat-sensitive metal-ligand systems.
Rationale: The slow removal of the solvent gradually increases the concentration of the reactants, promoting slow nucleation and crystal growth. This often yields high-quality crystals suitable for single-crystal X-ray diffraction.
Detailed Protocol:
-
Solution Preparation: Prepare a solution of the metal salt and H₃PTA in a suitable solvent or solvent mixture (e.g., water/ethanol, DMF) as described in the hydrothermal method.
-
Crystallization Setup:
-
Place the solution in a small beaker or vial.
-
Cover the opening with parafilm and pierce a few small holes with a needle. This slows down the rate of evaporation.
-
-
Incubation:
-
Leave the vial undisturbed in a vibration-free location at a constant temperature.
-
Crystals will typically form over a period of several days to weeks.
-
-
Isolation: Once suitable crystals have formed, decant the mother liquor and wash the crystals gently with a small amount of fresh, cold solvent.
Key Parameters Influencing Synthesis
The rational design of coordination polymers requires a deep understanding of how different variables can steer the reaction towards a desired outcome.
| Parameter | Influence on the Final Product | Expert Insights & Rationale |
| Metal Ion | Determines coordination geometry, node connectivity, and overall framework topology. | Lanthanide ions, with their high coordination numbers, may lead to dense 3D frameworks, while square planar d⁸ metals like Pd(II) or Pt(II) could yield 2D layered structures.[5] |
| Molar Ratio | Affects the final stoichiometry and can lead to different phases. | A ligand-rich environment might result in fully coordinated metal centers, while a metal-rich environment could lead to the inclusion of solvent molecules or counter-ions in the final structure. |
| Solvent System | Influences solubility, deprotonation state of the ligand, and can act as a template or co-ligand. | Polar protic solvents (e.g., water, methanol) can participate in hydrogen bonding, influencing the supramolecular assembly. Aprotic solvents like DMF can sometimes decompose at high temperatures to generate amines, which act as in-situ bases.[5] |
| pH / Additives | Controls the deprotonation of the carboxylic acid groups, which is essential for coordination. | The H₃PTA ligand has three pKa values. By carefully controlling the pH, one can favor the H₂PTA⁻, HPTA²⁻, or PTA³⁻ species, leading to different coordination modes and framework dimensionalities.[10] |
| Temperature | Affects reaction kinetics and the thermodynamic stability of the resulting phase. | Higher temperatures generally favor the formation of more dense, thermodynamically stable phases. Lower temperatures may yield kinetically favored, more open structures.[8] |
Essential Characterization Techniques
Once a product is synthesized, a suite of analytical techniques is required to confirm its structure, purity, and properties.
-
Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the precise atomic arrangement, bond lengths, bond angles, and overall 3D structure of a crystalline coordination polymer.[7][11]
-
Powder X-ray Diffraction (PXRD): Used to assess the phase purity of the bulk sample by comparing the experimental pattern to the one simulated from SCXRD data. It is also crucial for confirming the structural integrity of the material after solvent exchange or other post-synthetic modifications.[7][8]
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the framework and to quantify the amount of guest or coordinated solvent molecules.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to confirm the coordination of the carboxylate groups to the metal center. A shift in the C=O stretching frequency from the free acid to the coordinated polymer is indicative of successful coordination.[4]
-
Elemental Analysis (EA): Provides the percentage of C, H, and N in the sample, which is used to verify the empirical formula of the synthesized compound.[7]
Caption: Conceptual assembly of metal nodes (M) and linkers (L).
Potential Applications in Research and Drug Development
While research on PTA-based coordination polymers is still emerging, the unique properties imparted by the aliphatic linker suggest several promising applications:
-
Gas Storage and Separation: The flexibility of the framework could lead to "breathing" or "gate-opening" phenomena, allowing for selective adsorption of certain gases.[6]
-
Catalysis: The creation of coordinatively unsaturated metal sites within the framework can provide active centers for heterogeneous catalysis.[4][12]
-
Drug Delivery: The porous nature of these materials could be exploited to encapsulate and subsequently release therapeutic agents. The aliphatic nature of the linker may offer different biocompatibility and degradation profiles compared to aromatic-based MOFs.
This guide provides a foundational framework for the synthesis and characterization of coordination polymers based on this compound. The flexibility and unique electronic nature of this linker promise a rich field of discovery for materials scientists and chemists.
References
- Syntheses and crystal structures of a series of coordination polymers constructed from C2-symmetric ligand 1,3-adamantanedicarboxylic acid. PubMed.
- Synthesis, structures, and properties of seven transition metal coordination polymers based on a long semirigid dicarboxylic acid ligand. RSC Publishing.
- Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies. CrystEngComm (RSC Publishing).
- Solvothermal Synthesis of Multifunctional Coordination Polymers.
- Five new coordination polymers based on a semi-rigid dicarboxylic acid and versatile N-donor ligands: synthesis, characterization and properties. CrystEngComm (RSC Publishing).
- Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and C
- Synthesis and the Crystal Structure of a New Chiral 1D Metal–Organic Coordination Polymer Based on L-Prolineamide-Substituted Diarylacetylenedicarboxylic Acid Deriv
- From 1D to 3D lanthanide coordination polymers constructed with pyridine-3,5-dicarboxylic acid: synthesis, crystal structures, and c
- Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220. PubChem.
- Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. PMC - NIH.
- Pentane-1,3,5-tricarboxylic acid. SIELC Technologies.
- This compound AldrichCPR. Sigma-Aldrich.
- Transition Metal Coordination Polymers with Trans-1,4-Cyclohexanedicarboxylate: Acidity-Controlled Synthesis, Structures and Properties. NIH.
Sources
- 1. Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pentane-1,3,5-tricarboxylic acid | SIELC Technologies [sielc.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. From 1D to 3D lanthanide coordination polymers constructed with pyridine-3,5-dicarboxylic acid: synthesis, crystal structures, and catalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Properties of Aliphatic Ligand-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, structures, and properties of seven transition metal coordination polymers based on a long semirigid dicarboxylic acid ligand - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Transition Metal Coordination Polymers with Trans-1,4-Cyclohexanedicarboxylate: Acidity-Controlled Synthesis, Structures and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Syntheses and crystal structures of a series of coordination polymers constructed from C2-symmetric ligand 1,3-adamantanedicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
The Unharnessed Potential of 1,3,5-Pentanetricarboxylic Acid in Designing Next-Generation Biodegradable Polymers
Introduction: Beyond Linearity – Embracing Complexity for Advanced Biomaterials
In the landscape of biodegradable polymers, the pursuit of materials with tunable properties, predictable degradation kinetics, and enhanced functionality is paramount. While linear aliphatic polyesters have laid a foundational framework, the incorporation of multifunctional monomers is unlocking new frontiers in biomaterial design. 1,3,5-Pentanetricarboxylic acid (PTCA), a trifunctional carboxylic acid, emerges as a pivotal building block in this evolution. Its unique molecular architecture allows for the creation of branched and crosslinked polymeric networks, offering a significant departure from the limitations of its difunctional counterparts. This guide provides an in-depth exploration of the application of this compound in the synthesis of biodegradable polymers, with a focus on its role in creating sophisticated materials for drug delivery and biomedical applications.
Core Principles: The Multifunctionality of this compound
This compound (CAS: 6940-58-5) is a C8 organic acid characterized by a five-carbon backbone with carboxyl groups at the 1, 3, and 5 positions.[1][2] This trifunctionality is the cornerstone of its utility in polymer chemistry, enabling two primary modes of incorporation:
-
As a Branching Monomer in Polyester Synthesis: When copolymerized with diols, this compound introduces branch points in the growing polyester chains. This departure from linearity disrupts chain packing, influencing crystallinity, thermal properties, and degradation rates.
-
As a Crosslinking Agent: The three carboxylic acid groups can react with hydroxyl or amine functionalities on pre-existing polymer chains, forming a three-dimensional network structure. This is particularly valuable in the formulation of hydrogels and thermoset elastomers with tailored mechanical strength and swelling behavior.[3][4][5][6][7]
The selection between these roles is determined by the synthetic strategy and the desired final properties of the polymer.
Visualization of Polymer Architectures with this compound
Figure 1: Conceptual illustration of linear, branched, and crosslinked polymer architectures. This compound (PTCA) facilitates the transition from simple linear chains to more complex and functional structures.
Application Notes & Protocols
Application I: Synthesis of Branched Biodegradable Polyesters via Melt Polycondensation
Rationale: The introduction of this compound as a comonomer in polyester synthesis allows for precise control over the degree of branching. Increased branching generally leads to a decrease in crystallinity and melting temperature, while increasing the number of chain ends. This can enhance the rate of hydrolytic degradation, a desirable characteristic for certain drug delivery and tissue engineering applications.
Protocol: Synthesis of a Branched Poly(alkylene pentanetricarboxylate) Copolymer
Materials:
-
Dicarboxylic acid (e.g., succinic acid, adipic acid)
-
Diol (e.g., 1,4-butanediol, 1,6-hexanediol)
-
This compound (as branching agent)
-
Catalyst (e.g., titanium (IV) isopropoxide, tin (II) 2-ethylhexanoate)
-
High-purity nitrogen gas
-
Suitable solvent for purification (e.g., chloroform)
-
Non-solvent for precipitation (e.g., cold methanol)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.
-
Heating mantle with temperature controller.
-
Vacuum pump.
Procedure:
-
Reactor Setup: Assemble and flame-dry the glass reactor under a stream of nitrogen to ensure an inert atmosphere.
-
Monomer Charging: Charge the reactor with the dicarboxylic acid, diol, and a specific molar percentage of this compound (e.g., 1-5 mol% relative to the dicarboxylic acid). The diol is typically added in a slight molar excess (e.g., 1.1-1.2 times the total moles of carboxylic acids) to compensate for any loss during the reaction.
-
Esterification Stage:
-
Heat the mixture under a gentle nitrogen flow to a temperature of 180-200°C with continuous stirring.
-
Water will begin to distill off as the esterification reaction proceeds.
-
Maintain these conditions for 2-4 hours, or until the majority of the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Add the catalyst (typically 50-250 ppm relative to the expected polymer weight).
-
Gradually increase the temperature to 210-230°C while simultaneously reducing the pressure to below 1 mbar.
-
The viscosity of the reaction mixture will increase significantly as the molecular weight of the polymer builds. Monitor the stirrer torque as an indicator of polymerization progress.
-
Continue the polycondensation for 2-4 hours, or until the desired viscosity is achieved.
-
-
Product Recovery:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The solid polymer can then be removed from the reactor.
-
-
Purification (Optional):
-
Dissolve the polymer in a suitable solvent like chloroform.
-
Precipitate the polymer by slowly adding the solution to a stirred non-solvent such as cold methanol.
-
Filter and dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature.
-
Characterization:
The resulting branched polyester should be characterized to understand its properties:
| Property | Characterization Technique | Expected Outcome with this compound |
| Molecular Weight and Distribution | Gel Permeation Chromatography (GPC) | Broadened molecular weight distribution compared to linear analogues. |
| Chemical Structure | ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Characteristic peaks confirming the incorporation of the pentanetricarboxylate unit. |
| Thermal Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Lower melting temperature (Tm) and crystallinity; potentially altered glass transition temperature (Tg) and thermal stability. |
| Mechanical Properties | Tensile Testing | Potentially lower tensile strength and modulus, but increased elongation at break, depending on the degree of branching. |
Application II: this compound as a Crosslinking Agent for Hydrogel Formation
Rationale: The trifunctional nature of this compound makes it an effective crosslinking agent for creating hydrogels from polymers containing hydroxyl or amine groups.[3][4][5][6][7] The resulting hydrogels can exhibit controlled swelling, degradation, and mechanical properties, making them suitable for applications such as controlled drug release and as scaffolds for tissue engineering. The degradation of these hydrogels will occur via the hydrolysis of the newly formed ester linkages.
Protocol: Synthesis of a Crosslinked Hydrogel using this compound
Materials:
-
A hydrophilic polymer with hydroxyl groups (e.g., polyvinyl alcohol (PVA), polyethylene glycol (PEG), or a hydroxyl-terminated prepolymer).
-
This compound.
-
Deionized water or a suitable buffer.
-
Catalyst (optional, e.g., a mild acid catalyst).
Equipment:
-
Reaction vessel with stirring capability.
-
pH meter.
-
Molds for casting the hydrogel.
-
Oven or incubator.
Figure 2: A generalized workflow for the synthesis of a crosslinked hydrogel using this compound.
Procedure:
-
Polymer Solution Preparation: Prepare an aqueous solution of the hydrophilic polymer (e.g., 10% w/v PVA in deionized water). Heating may be required to achieve complete dissolution.
-
Crosslinker Addition: While stirring, add a predetermined amount of this compound to the polymer solution. The concentration of the crosslinker will directly influence the crosslinking density and thus the properties of the final hydrogel.
-
Homogenization: Continue stirring until the this compound is fully dissolved and the solution is homogeneous. If necessary, adjust the pH to optimize the esterification reaction.
-
Casting: Pour the solution into appropriate molds.
-
Curing: Place the molds in an oven at an elevated temperature (e.g., 80-120°C) for a specified period (e.g., 1-24 hours) to facilitate the crosslinking reaction via esterification.
-
Purification: After curing, remove the hydrogels from the molds and wash them extensively with deionized water to remove any unreacted components.
-
Swelling: Allow the hydrogels to swell to equilibrium in deionized water or a relevant buffer solution before characterization.
Characterization of the Hydrogel:
| Property | Characterization Technique | Expected Outcome |
| Swelling Ratio | Gravimetric analysis | Inversely proportional to the crosslinking density (concentration of this compound). |
| Mechanical Properties | Compression or tensile testing | Increased stiffness and strength with higher crosslinking density. |
| Degradation Profile | Mass loss study in buffer | Degradation rate will depend on the crosslinking density and the hydrolytic lability of the ester bonds. |
Applications in Drug Delivery
The unique properties of polymers derived from this compound open up several possibilities for advanced drug delivery systems.
-
Sustained Release Formulations: The crosslinked hydrogels can be loaded with therapeutic agents. The release of the drug would be governed by diffusion through the hydrogel matrix and the degradation of the polymer network. The tunable degradation rate allows for the design of delivery systems with release profiles ranging from days to weeks.[8]
-
Targeted Delivery: The pendant carboxylic acid groups (in cases of incomplete reaction or by design) can be used for the conjugation of targeting ligands, enabling the specific delivery of the polymer-drug conjugate to diseased cells or tissues.
-
Molecularly Imprinted Polymers (MIPs): this compound has been successfully used as a template analogue in the synthesis of molecularly imprinted polymers for sensor applications.[9] This principle can be extended to create MIPs for the selective recognition and controlled release of specific drug molecules.
Future Perspectives and Conclusion
While the direct literature on biodegradable polymers synthesized from this compound is still emerging, its potential is evident from its chemical structure and the properties of analogous systems. The ability to create branched and crosslinked architectures provides a powerful tool to move beyond the limitations of linear polyesters. For researchers, scientists, and drug development professionals, this compound represents an underexplored yet highly promising monomer for the development of next-generation biodegradable polymers with tailored properties for a wide range of biomedical applications. Further research into the biocompatibility and in vivo degradation of these materials will be crucial for their translation into clinical use.
References
- US20090325854A1 - Fragranced Biodegradable Film - Google Patents. (n.d.).
- US20100272940A1 - Algae-blended compositions for thermoplastic articles - Google Patents. (n.d.).
- US8524811B2 - Algae-blended compositions for thermoplastic articles - Google Patents. (n.d.).
- CN102414267A - Algae-blended compositions for thermoplastic articles - Google Patents. (n.d.).
- Synthesis and enzymatic degradation of high molecular weight aliphatic polyesters. (2025). ResearchGate.
- Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. (2022). MDPI.
- Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. (n.d.). Semantic Scholar.
- Characterization of biodegradable polymers: A review. (n.d.).
- MULTILAYER TUBE - Patent 3461631. (2019). EPO.
- Enzymatic Synthesis of Biobased Polyesters and Polyamides. (n.d.). MDPI.
- The Influence of Polymer Composition on the Hydrolytic and Enzymatic Degradation of Polyesters and Their Block Copolymers with PDMAEMA. (2021). MDPI.
- US20050137304A1 - Process for calendering of polyesters - Google Patents. (n.d.).
- Synthesis and characterization of a biodegradable elastomer featuring a dual crosslinking mechanism. (n.d.). PMC - NIH.
- TW202313767A - Crosslinked polyester resin - Google Patents. (n.d.).
- WO2016027670A1 - Anti-static agent, anti-static agent composition, anti-static resin composition, and molding - Google Patents. (n.d.).
- Synthesis and characterization of a novel molecularly imprinted polymer for the controlled release of Rivastigmine Tartrate. (2025). ResearchGate.
- (Plastics Engineering) Albertsson - Degradable Polymers, Recycling, and Plastics Waste Management (1995, CRC Press). (n.d.). Scribd.
- Synthesis of new triisocyanate curatives 2,2-bis(isocyanatomethyl)propyl isocyanate and 4-(isocyanatomethyl)-1,7-heptyl diisocyanate. (2025). ResearchGate.
- Investigations into the characterization, degradation, and applications of biodegradable polymers by mass spectrometry. (n.d.). PMC - PubMed Central.
- acrylic acid-functionalized chitosan: Topics by Science.gov. (n.d.).
- JP6087814B2 - Structured acrylate copolymer thickener - Google Patents. (n.d.).
- Biomedical Applications of Biodegradable Polymers. (n.d.). PMC - PubMed Central.
- A quartz crystal microbalance sensor based on mussel-inspired molecularly imprinted polymer. (2025). ResearchGate.
- US4205158A - Copolyetherester based on ethylene oxide-capped poly(propylene oxide) glycol and branching agent - Google Patents. (n.d.).
- cyanuric acid biodegradation: Topics by Science.gov. (n.d.).
- Biodegradable Polymers. (n.d.). PMC - NIH.
- Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. (n.d.). MDPI.
- Poly (Ether-Ether-Ketone) for Biomedical Applications: From Enhancing Bioactivity to Reinforced-Bioactive Composites—An Overview. (n.d.). PMC - PubMed Central.
- KR101903993B1 - Polymers and compositions - Google Patents. (n.d.).
- Infrared, Raman, and Near-Infrared Spectroscopic Evidence for the Coexistence of Various Hydrogen-Bond Forms in Poly(acrylic acid). (n.d.). ACS Publications.
- Polylactide Perspectives in Biomedicine: From Novel Synthesis to the Application Performance. (n.d.). PMC - NIH.
- Poly(ε-caprolactone)-Based Graft Copolymers: Synthesis Methods and Applications in the Biomedical Field: A Review. (n.d.). MDPI.
Sources
- 1. scribd.com [scribd.com]
- 2. acrylic acid-functionalized chitosan: Topics by Science.gov [science.gov]
- 3. US20090325854A1 - Fragranced Biodegradable Film - Google Patents [patents.google.com]
- 4. US20100272940A1 - Algae-blended compositions for thermoplastic articles - Google Patents [patents.google.com]
- 5. US8524811B2 - Algae-blended compositions for thermoplastic articles - Google Patents [patents.google.com]
- 6. CN102414267A - Algae-blended compositions for thermoplastic articles - Google Patents [patents.google.com]
- 7. US4205158A - Copolyetherester based on ethylene oxide-capped poly(propylene oxide) glycol and branching agent - Google Patents [patents.google.com]
- 8. Biomedical Applications of Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of 1,3,5-Pentanetricarboxylic Acid via Optimized Recrystallization Protocols
For: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and materials science.
Abstract
1,3,5-Pentanetricarboxylic acid is a versatile building block in the synthesis of novel polymers, metal-organic frameworks (MOFs), and pharmaceutical intermediates. Achieving high purity of this compound is paramount for the integrity of downstream applications. This application note provides a detailed, step-by-step protocol for the purification of this compound by recrystallization. We present two robust methods: a single-solvent recrystallization from water and a two-solvent recrystallization using a water/ethanol system. The guide explains the scientific rationale behind solvent selection and procedural steps, offering a comprehensive workflow for obtaining high-purity, crystalline this compound.
Introduction to Recrystallization for Purification
Recrystallization is a fundamental technique for the purification of solid organic compounds.[1][2] The principle underpinning this method is the differential solubility of a compound in a given solvent at varying temperatures.[3] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[3] As a hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Soluble impurities, ideally present in lower concentrations, remain in the "mother liquor," the residual solution.[4] Insoluble impurities can be removed by hot filtration.[3][4]
The selection of an appropriate solvent system is the most critical step in developing a successful recrystallization protocol. For this compound, its three carboxylic acid moieties render it a polar molecule, suggesting that polar solvents will be effective. This application note will detail protocols for both a single-solvent system (water) and a mixed-solvent system (water and ethanol), providing flexibility for researchers based on available resources and the nature of the impurities.
Physicochemical Properties of this compound
A thorough understanding of the physical properties of this compound is essential for its purification.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₂O₆ | [5][6] |
| Molecular Weight | 204.18 g/mol | [6][7] |
| Appearance | White to off-white or light yellow crystalline solid | [5][8] |
| Melting Point | ~113 °C (Note: a higher value of ~180°C has also been reported, purity may affect melting point) | [5][8] |
| Solubility | Soluble in water and organic solvents | [5][8] |
The presence of three carboxylic acid groups suggests good solubility in polar protic solvents like water and alcohols due to hydrogen bonding.
Potential Impurities in Synthetic this compound
Impurities in commercially available or synthetically produced this compound can arise from unreacted starting materials, byproducts, or degradation products. Common synthetic routes may result in structurally similar dicarboxylic or other tricarboxylic acids.[9] These related compounds may have similar solubility profiles, necessitating a carefully controlled recrystallization process to achieve effective separation.
Experimental Protocols for Recrystallization
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling chemicals. Work in a well-ventilated fume hood.
Method 1: Single-Solvent Recrystallization with Water
This method is preferred for its simplicity and the low cost and low toxicity of the solvent. It is effective when this compound exhibits a significant positive temperature coefficient of solubility in water.
Step-by-Step Protocol:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. To this, add a minimal amount of deionized water, enough to create a slurry. Heat the mixture on a hot plate with magnetic stirring. Gradually add more hot deionized water in small portions until the solid completely dissolves. Avoid adding an excess of water to ensure the solution is saturated.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.[3]
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[4]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any residual mother liquor.
-
Drying: Allow the crystals to dry on the filter paper under vacuum for a period. For complete drying, transfer the crystals to a watch glass and dry in a vacuum oven at a temperature well below the melting point.
Workflow for Single-Solvent Recrystallization
A schematic of the single-solvent recrystallization workflow.
Method 2: Two-Solvent Recrystallization with Water and Ethanol
This method is advantageous when a single solvent does not provide the ideal solubility characteristics. In this system, this compound is soluble in the "good" solvent (ethanol) and insoluble in the "bad" solvent (water). The two solvents must be miscible.
Step-by-Step Protocol:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Inducing Crystallization: While keeping the solution hot, add hot deionized water dropwise with swirling until the solution becomes faintly turbid (cloudy). This indicates the point of saturation.
-
Clarification: To ensure the formation of pure crystals, add a few drops of hot ethanol until the turbidity just disappears, resulting in a clear, saturated solution.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Workflow for Two-Solvent Recrystallization
A schematic of the two-solvent recrystallization workflow.
Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - Too much solvent was added.- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound. |
| Oily precipitate forms instead of crystals | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is precipitating too quickly. | - Use a lower-boiling solvent or a mixed-solvent system.- Re-heat the solution to dissolve the oil, then allow it to cool more slowly. |
| Low recovery of purified product | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization before filtration. | - Use a more minimal amount of solvent in subsequent attempts.- Ensure the filtration apparatus is pre-heated.- Allow for a longer cooling time, especially in the ice bath. |
| Product is not pure after recrystallization | - The cooling process was too rapid, trapping impurities.- The chosen solvent system is not effective for separating the specific impurities present. | - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Experiment with different solvent systems. |
Conclusion
The protocols outlined in this application note provide robust and reliable methods for the purification of this compound. The choice between a single-solvent and a two-solvent system will depend on the nature and quantity of impurities present. By carefully following these procedures and understanding the underlying principles, researchers can consistently obtain high-purity material suitable for demanding applications in drug development, materials science, and synthetic chemistry.
References
- U.S. Patent 5,104,492. (1992).
- U.S. Patent 5,034,105. (1991). Carboxylic acid purification and crystallization process.
- Department of Chemistry, University of California, Davis. (2009).
- U.S. Patent 7,307,188. (2007). Purification of carboxylic acids by complexation with selective solvents.
- Kawai, F., et al. (1994). Suggested pathway for the metabolism of 1,3,5-pentane tricarboxylic acid.
- Homi Bhabha Centre for Science Education.
- ChemBK. (2024). pentane-1,3,5-tricarboxylic acid. [Link]
- Apelblat, A., & Manzurola, E. (2006). Effect of Temperature on the Solubility of Short-Chain Carboxylic Acids in Water.
- University of California, Los Angeles.
- Fun Man Learning. (2013, July 11). Recrystallization Solvent Pair [Video]. YouTube. [Link]
- Poulos, C.
- Muhoza, J. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. [Link]
- National Center for Biotechnology Information. (n.d.). Pentane-1,3,5-tricarboxylic acid. PubChem. [Link]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. amherst.edu [amherst.edu]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. chembk.com [chembk.com]
- 6. Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. This compound CAS#: 6940-58-5 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Topic: High-Accuracy Purity Determination of 1,3,5-Pentanetricarboxylic Acid via Potentiometric Titration
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide and a detailed protocol for determining the chemical purity of 1,3,5-Pentanetricarboxylic Acid (PTCA) using an acid-base titration method. As a triprotic acid, the complete neutralization of all three carboxylic acid groups provides a robust and accurate basis for quantification. We present a potentiometric titration method using a standardized sodium hydroxide solution, which offers superior precision and objectivity over colorimetric methods. The protocol includes procedures for titrant standardization, sample analysis, and the necessary calculations to arrive at a final purity value. This method is essential for quality control in research, chemical synthesis, and pharmaceutical development where the precise characterization of reagents is paramount.
Introduction and Scientific Principle
This compound (CAS: 6940-58-5), with the chemical formula C₈H₁₂O₆ and a molecular weight of 204.18 g/mol , is a versatile organic compound.[1][2] It serves as a key intermediate in the synthesis of dyes, polymers, and other specialized materials.[1] In the context of drug development and scientific research, the purity of such a precursor is critical as impurities can lead to unwanted side reactions, lower yields, and introduce contaminants into the final product.
The method described herein leverages the fundamental principles of acid-base chemistry. PTCA is a polyprotic acid, specifically a tricarboxylic acid, meaning each molecule possesses three acidic protons that can be neutralized by a strong base.[3][4][5] The overall neutralization reaction with sodium hydroxide (NaOH) is as follows:
C₈H₁₂O₆ (PTCA) + 3 NaOH → Na₃C₈H₉O₆ + 3 H₂O
Titration is a classical analytical technique used to determine the concentration of an analyte by reacting it with a solution of known concentration, known as the titrant.[6] For a polyprotic acid like PTCA, the titration curve will exhibit multiple equivalence points, corresponding to the sequential neutralization of each proton.[7][8] For the purpose of purity determination, titrating to the third and final equivalence point, where all acidic protons have reacted, provides the clearest and most stoichiometrically reliable endpoint.
While colorimetric indicators can be used, a potentiometric titration is the recommended approach for achieving high accuracy. This technique involves monitoring the pH of the solution with an electrode as the titrant is added.[9] The equivalence point is identified as the point of maximum inflection on the resulting pH vs. volume curve, offering an objective and highly reproducible measurement.[9]
Experimental Design: A Self-Validating System
The trustworthiness of any titration hinges on the accuracy of the titrant's concentration.[10] Sodium hydroxide is not a primary standard because it is hygroscopic and readily absorbs atmospheric carbon dioxide, which alters its concentration.[11][12] Therefore, the experimental workflow is designed as a self-validating system, beginning with the rigorous standardization of the NaOH titrant against a primary standard, Potassium Hydrogen Phthalate (KHP).[10][11][13]
Workflow Diagram
Caption: Workflow for PTCA Purity Determination.
Materials and Methods
Apparatus
-
Analytical balance (readable to ±0.0001 g)
-
50 mL Class A burette
-
250 mL Erlenmeyer flasks
-
1000 mL volumetric flask
-
Magnetic stirrer and stir bars
-
pH meter with a combination glass electrode
-
Standard pH buffers (e.g., pH 4.00, 7.00, 10.00)
Reagents
-
This compound (PTCA) sample
-
Sodium Hydroxide (NaOH), reagent grade pellets
-
Potassium Hydrogen Phthalate (KHP), primary standard grade, dried at 120°C for 2 hours[14]
-
Phenolphthalein indicator solution (for standardization)
-
CO₂-free deionized water
Causality Note: The use of CO₂-free water is critical because dissolved atmospheric carbon dioxide forms carbonic acid, which reacts with NaOH and introduces a significant error in the titration.[14] Water can be rendered CO₂-free by boiling it for 15 minutes and allowing it to cool in a container with a soda-lime guard tube.
Detailed Experimental Protocols
Protocol 1: Preparation and Standardization of ~0.1 M NaOH Titrant
-
Preparation of NaOH Solution: Add approximately 4.2 g of NaOH pellets to a 1000 mL volumetric flask containing about 500 mL of CO₂-free deionized water.[14] Swirl to dissolve (the process is exothermic) and allow to cool to room temperature. Dilute to the 1000 mL mark with CO₂-free water and mix thoroughly. Store in a tightly sealed polyethylene bottle.
-
Standardization with KHP:
-
Accurately weigh approximately 0.4 g to 0.6 g of dried KHP into a 250 mL Erlenmeyer flask.[11] Record the mass precisely.
-
Add ~75 mL of CO₂-free deionized water and a magnetic stir bar. Stir until the KHP is completely dissolved.
-
Add 2-3 drops of phenolphthalein indicator.
-
Rinse and fill the burette with the prepared NaOH solution, ensuring no air bubbles are in the tip. Record the initial volume.
-
Titrate the KHP solution with the NaOH until the first permanent, faint pink color persists for at least 30 seconds.[10] Record the final volume.
-
Repeat the titration at least two more times for a total of three concordant measurements (titre values agreeing within ±0.1 mL).
-
-
Calculation of NaOH Molarity:
-
Molarity (M) of NaOH = (Mass of KHP in g) / (0.20422 g/mmol * Volume of NaOH in mL)
-
Calculate the average molarity from the three concordant trials. This value is the standardized concentration used for sample analysis.
-
Protocol 2: Potentiometric Titration of this compound
-
Sample Preparation:
-
Accurately weigh approximately 0.15 g of the PTCA sample into a 250 mL beaker. Record the mass precisely.
-
Add ~100 mL of CO₂-free deionized water and a magnetic stir bar. Stir until the sample is fully dissolved.
-
-
Titration Procedure:
-
Calibrate the pH meter using standard buffers according to the manufacturer's instructions.
-
Immerse the calibrated pH electrode into the dissolved PTCA sample. Ensure the electrode tip is submerged but not in contact with the stir bar.
-
Begin stirring at a moderate, constant speed.
-
Record the initial pH of the solution.
-
Fill the burette with the standardized NaOH solution and record the initial volume.
-
Add the NaOH titrant in 1.0 mL increments, recording the pH after each addition once the reading has stabilized.
-
As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size to 0.2 mL or even 0.1 mL to precisely map the inflection point.
-
Continue adding titrant well past the final sharp inflection in pH.
-
-
Endpoint Determination:
-
Plot the collected data as pH (y-axis) versus the volume of NaOH added (x-axis).
-
The final equivalence point (Veq) is the volume of NaOH corresponding to the midpoint of the steepest part of the curve.
-
For higher accuracy, the equivalence point can be determined by calculating the first or second derivative of the titration curve. The peak of the first derivative plot (ΔpH/ΔV vs. V) or the zero-crossing of the second derivative plot (Δ²pH/ΔV² vs. V) gives the exact equivalence volume.[9]
-
Data Analysis and Purity Calculation
The purity of the PTCA sample is calculated based on the volume of standardized NaOH required to completely neutralize it.
Calculation Formula
The percentage purity is determined using the following equation:
% Purity = [ (Veq × M_NaOH × MW_PTCA) / (3 × Mass_sample) ] × 100
Where:
-
Veq: Equivalence volume of NaOH from the titration in Liters (L).
-
M_NaOH: Standardized molarity of the NaOH solution in mol/L.
-
MW_PTCA: Molecular weight of this compound (204.18 g/mol ).
-
Mass_sample: Initial mass of the PTCA sample in grams (g).
-
3: The stoichiometric factor, representing the three moles of NaOH that react with one mole of PTCA.
Data Summary Table
| Parameter | Trial 1 | Trial 2 | Trial 3 | Average |
| Mass of PTCA Sample (g) | N/A | |||
| Standardized Molarity of NaOH (mol/L) | ||||
| Equivalence Volume of NaOH (mL) | ||||
| Calculated Purity (%) |
Conclusion
The potentiometric titration of this compound with a standardized solution of sodium hydroxide is a robust, reliable, and highly accurate method for determining chemical purity. By adhering to the detailed protocols for titrant standardization and sample analysis, researchers and quality control professionals can obtain precise and trustworthy data essential for ensuring the quality of their materials. The principles outlined are foundational and can be adapted for the analysis of other polyprotic acids.
References
- TutorChase. (n.d.). How is titration used to determine the purity of a substance?
- Pearson. (n.d.). Polyprotic Titrations Explained: Definition, Examples, Practice & Video Lessons.
- Perlego. (n.d.). Polyprotic Acid Titration | Overview & Research Examples.
- Iowa State University Extension and Outreach. (n.d.). Preparing Standard Sodium Hydroxide Solution. Midwest Grape and Wine Industry Institute. [Link]
- ChemBK. (2024). pentane-1,3,5-tricarboxylic acid.
- Cape Fear Community College. (n.d.). Lab Activity: Quality Control Standardization of NaOH.
- Chem21Labs. (n.d.). Standardization of NaOH.
- StudySmarter. (2022). Polyprotic Acid Titration: pH Levels, Curves.
- Cañete, J. G. (2023).
- Pharmaguideline. (2010). Preparation and Standardization of 0.1 M Sodium Hydroxide.
- Unknown. (n.d.). EXPERIMENT 12 A: STANDARDIZATION OF A SODIUM HYDROXIDE SOLUTION. [Link]
- JoVE. (2020). Video: Titration of a Polyprotic Acid.
- Save My Exams. (2024). Titration Curves of Polyprotic Acids. AP Chemistry Guide. [Link]
- Unknown. (n.d.).
- Tutorsglobe.com. (n.d.). Determination of percent purity of substance, Chemistry tutorial.
- Wikipedia. (n.d.). Potentiometric titration.
- Unknown. (n.d.).
- Basicmedical Key. (2016). Titrimetric and chemical analysis methods.
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Polyprotic Titrations Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. savemyexams.com [savemyexams.com]
- 6. tutorchase.com [tutorchase.com]
- 7. perlego.com [perlego.com]
- 8. Video: Titration of a Polyprotic Acid [jove.com]
- 9. Potentiometric titration - Wikipedia [en.wikipedia.org]
- 10. ate.community [ate.community]
- 11. chem21labs.com [chem21labs.com]
- 12. cerritos.edu [cerritos.edu]
- 13. Titrimetric and chemical analysis methods | Basicmedical Key [basicmedicalkey.com]
- 14. Preparation and Standardization of 0.1 M Sodium Hydroxide | Pharmaguideline [pharmaguideline.com]
1,3,5-Pentanetricarboxylic acid as a curing agent for epoxy resins
Application Note & Protocol
Topic: 1,3,5-Pentanetricarboxylic Acid as a High-Performance Curing Agent for Epoxy Resins
Abstract & Introduction
Epoxy resins are a cornerstone of the high-performance thermoset polymer industry, valued for their exceptional adhesion, mechanical strength, and chemical resistance.[1] The ultimate properties of a cured epoxy system are critically dependent on the molecular structure of the resin and, most importantly, the curing agent (or hardener) used to create the cross-linked polymer network. While amines and anhydrides are the most common classes of curing agents, polycarboxylic acids are gaining interest for their ability to form highly cross-linked, thermally stable networks with low toxicity profiles.[2][3]
This application note details the use of this compound (PTCA) as a trifunctional curing agent for epoxy resins. PTCA is a C8 organic acid featuring three carboxylic acid groups, enabling the formation of a dense, three-dimensional network structure.[4][5] This high functionality is hypothesized to yield cured materials with superior thermal stability and mechanical performance compared to difunctional hardeners. We will explore the fundamental curing chemistry, provide detailed protocols for formulation and characterization, and present expected performance data for researchers and formulation scientists.
The Curing Mechanism: Epoxy-Carboxylic Acid Reaction
The curing of an epoxy resin with a carboxylic acid proceeds primarily through an addition esterification reaction. Each carboxylic acid group reacts with an epoxy (oxirane) ring, opening the ring to form a β-hydroxy ester linkage.[6][7] This reaction is the fundamental building block of the polymer network.
Unlike anhydride curing, which requires an initial reaction with a hydroxyl group to form a carboxylic acid, PTCA provides these reactive groups directly.[8][9] The reaction can be catalyzed to proceed at lower temperatures or faster rates. Tertiary amines are effective catalysts for this reaction.[10] The newly formed secondary hydroxyl group on the polymer backbone can potentially react with another epoxy group in an etherification side reaction, especially at high temperatures or if epoxy groups are in stoichiometric excess.[6]
Below is a diagram illustrating the primary reaction pathway.
Caption: Curing reaction between an epoxy group and a carboxylic acid.
Formulation Development & Stoichiometry
Achieving optimal properties in a thermoset system requires careful control of the stoichiometry between the resin and the curing agent. The ideal ratio is typically a 1:1 molar equivalent of epoxy groups to carboxylic acid groups.[11] The amount of curing agent is calculated as parts per hundred parts of resin (phr).
3.1 Key Parameters:
-
Epoxy Equivalent Weight (EEW): The mass of resin (in grams) that contains one mole of epoxy groups. This value is provided by the resin manufacturer.
-
Acid Equivalent Weight (AEW): The molecular weight of the acid divided by its functionality (number of acid groups).
-
Molecular Weight of PTCA (C₈H₁₂O₆): 204.18 g/mol .[5]
-
Functionality of PTCA: 3
-
AEW of PTCA = 204.18 / 3 = 68.06 g/eq .
-
3.2 PHR Calculation: The formula to calculate the required amount of PTCA is:
PHR_PTCA = (AEW_PTCA / EEW_Resin) * 100
Table 1: Example Formulations with a Standard DGEBA Resin
| Component | Parameter | Value |
| Epoxy Resin | Type | Diglycidyl Ether of Bisphenol A (DGEBA) |
| EEW | 188 g/eq (Typical) | |
| Curing Agent | Type | This compound (PTCA) |
| AEW | 68.06 g/eq | |
| Calculation | PHR PTCA | (68.06 / 188) * 100 = 36.2 phr |
This means for every 100 grams of DGEBA resin, 36.2 grams of PTCA are required for a stoichiometric cure.
Experimental Workflow & Protocols
The following section provides step-by-step protocols for preparing, curing, and characterizing an epoxy system using PTCA.
Caption: Standard experimental workflow from formulation to characterization.
4.1 Protocol: Formulation & Curing
-
Materials & Equipment:
-
Liquid Epoxy Resin (e.g., DGEBA, EEW 185-192)
-
This compound (CAS 6940-58-5)[12]
-
Top-loading balance (±0.01 g)
-
Mechanical stirrer with heating mantle or hot plate
-
Vacuum oven
-
Aluminum or silicone molds
-
-
Procedure:
-
Place a beaker on the balance, tare, and weigh the desired amount of epoxy resin (e.g., 100.0 g).
-
Calculate the required amount of PTCA using the PHR formula (e.g., 36.2 g). Weigh the PTCA and add it to the epoxy resin.
-
Gently heat the mixture to 80-90°C while stirring. PTCA is a solid with a melting point around 180°C, but it will dissolve into the heated resin with agitation.[4] Continue stirring until the mixture is clear and homogenous.
-
Transfer the mixture to a vacuum oven preheated to 80°C. Apply vacuum to degas the mixture until bubbling subsides (approx. 15-20 minutes).
-
Carefully pour the degassed mixture into preheated molds.
-
Curing Cycle: Transfer the molds to a programmable oven. A two-stage cure is recommended to manage the exotherm and ensure complete conversion.[8]
-
Stage 1: 2 hours at 150°C.
-
Stage 2: 2 hours at 180°C.
-
-
Turn off the oven and allow the samples to cool slowly to room temperature before demolding.
-
4.2 Protocol: Thermal & Mechanical Characterization
This protocol outlines the use of standard thermal analysis techniques to validate the cure and determine the material's properties.
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg), residual heat of cure, and degree of cure.[13][14]
-
Procedure:
-
Prepare a small sample (5-10 mg) from the cured material and seal it in an aluminum DSC pan.
-
Place the sample in the DSC cell.
-
Perform a heat-cool-heat cycle. A typical program is:
-
Equilibrate at 25°C.
-
Ramp at 10°C/min to 220°C.
-
Cool at 20°C/min to 25°C.
-
Ramp at 10°C/min to 220°C.
-
-
The Tg is determined from the inflection point in the heat flow curve on the second heating ramp.[13] The absence of a significant exothermic peak after the Tg confirms a high degree of cure.[13]
-
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To assess the thermal stability and decomposition temperature of the cured material.[15]
-
Procedure:
-
Place a small sample (10-15 mg) onto the TGA balance pan.
-
Heat the sample from 30°C to 800°C at a rate of 20°C/min under a nitrogen atmosphere.
-
The onset of degradation is typically defined as the temperature at which 5% weight loss occurs (Td5).
-
-
-
Dynamic Mechanical Analysis (DMA):
-
Purpose: To measure the thermomechanical properties, including storage modulus (stiffness) and a precise Tg value from the tan delta peak.[1]
-
Procedure:
-
Prepare a rectangular sample of the cured material with precise dimensions (e.g., 50mm x 12mm x 3mm).
-
Mount the sample in the DMA using a single cantilever or three-point bending clamp.
-
Apply an oscillatory strain at a fixed frequency (e.g., 1 Hz).
-
Ramp the temperature from 30°C to 220°C at 3°C/min.
-
The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature. The Tg is often taken from the peak of the tan delta curve.
-
-
Expected Properties & Data Interpretation
The use of a trifunctional hardener like PTCA is expected to produce a material with high thermal and mechanical performance due to its high cross-link density.
Table 2: Typical Performance Characteristics of a PTCA-Cured Epoxy System
| Property | Method | Expected Value Range | Significance |
| Glass Transition Temp. (Tg) | DSC / DMA | 160 - 190 °C | Defines the upper service temperature of the material. |
| Storage Modulus (E') @ 30°C | DMA | 2.5 - 3.5 GPa | Indicates the stiffness of the material in its glassy state.[1] |
| Degradation Temp. (Td5) | TGA | 320 - 360 °C | Measures the onset of thermal decomposition, indicating thermal stability.[1] |
| Char Yield @ 600°C | TGA | > 20% | High char yield is often associated with good flame retardant properties.[1] |
Safety & Handling
-
Epoxy resins and curing agents should always be handled in a well-ventilated area.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.
-
This compound is classified as an irritant to the eyes, respiratory system, and skin.[4] Avoid inhalation of dust and direct contact.
-
Consult the Safety Data Sheet (SDS) for both the specific epoxy resin and the curing agent before use.
References
- Odom, R. E. (1963). Kinetics of Epoxide-Carboxylic Acid Reaction. U.S. Army Missile Command. [Source 1]
- Li, W., & He, P. (2006). Characterization of Epoxy Prepreg Curing Process. Journal of Reinforced Plastics and Composites, 25(13), 1395-1407. [Source 2]
- Yan, Z., Ma, Z., Deng, J., & Luo, G. (2021). Mechanism and Kinetics of Epoxide Ring-Opening with Carboxylic Acids Catalyzed by the Corresponding Carboxylates. Chemical Engineering Science, 239, 116746. [Source 3, 4]
- Wang, C. H., & Lee, M. C. (2009). Curing behavior, thermal, and mechanical properties of epoxy resins cured with a novel liquid crystalline dicarboxylic acid curing agent. Journal of Applied Polymer Science, 113(3), 1647-1656. [Source 5]
- Jaillet, T., Bonnaud, L., & Averous, L. (2015). New biobased carboxylic acid hardeners for epoxy resins. European Polymer Journal, 67, 527-536. [Source 6]
- Lin, Z., et al. (2018). Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC. Polymers, 10(11), 1234. [Source 7]
- Rodgers, M. (1998). Modifications of Epoxy Resins with Functional Hyperbranched Poly(arylene ester)s.
- Llevot, A., et al. (2020). Biobased Carboxylic Acids as Components of Sustainable and High-Performance Coating Systems. ACS Sustainable Chemistry & Engineering, 8(12), 4866-4877. [Source 9]
- Smith, J. D. (1980). Pre-reacted carboxylic acid anhydride complexes as low temperature curing agents for epoxy resins. U.S.
- Kumar, S., et al. (2022). Theoretical and Experimental Insights of Benzimidazole Catalyzed by the Epoxy–Acrylic Acid Reaction. Polymers, 14(22), 4945. [Source 11]
- L. B. P. (1992). Catalysis of the Epoxy-Carboxyl Reaction. Journal of Coatings Technology, 64(809), 51-60. [Source 12]
- Dixie Chemical Company. (n.d.). Formulation Guide - Anhydride Curatives for Epoxy Systems. Technical Bulletin. [Source 13]
- PerkinElmer. (n.d.). Characterization of Epoxy Resins Using DSC.
- TA Instruments. (n.d.). Characterization of an Epoxy Resin Compound by MDSC®.
- Hardis, R., et al. (2013). Cure kinetics characterization and monitoring of an epoxy resin using DSC, Raman spectroscopy, and DEA. Composites Part A: Applied Science and Manufacturing, 49, 100-108. [Source 16]
- ChemBK. (2024). pentane-1,3,5-tricarboxylic acid.
- Peifer, J. R. (1968). Curing agents for epoxy resins. U.S.
- Fernández-Francos, X., et al. (2020). Dual curing of an epoxy resin with dicarboxylic acids. Polymer, 192, 122301. [Source 19]
- Wang, Y., et al. (2022). Curing Regime-Modulating Insulation Performance of Anhydride-Cured Epoxy Resin: A Review. Polymers, 14(15), 3169. [Source 20]
- AZoM. (2024). The Unique Benefits of Anhydride Curing in Epoxy Resins.
- VICHEM. (2024). Comparison of Amine, Polyamide, and Anhydride Curing Agents in Epoxy Resins.
- Epoxy Channel. (2024). Anhydrides Curing Agents. YouTube. [Source 23]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96220, Pentane-1,3,5-tricarboxylic acid.
- ResearchGate. (n.d.). Mechanism of epoxy/carboxylic acid curing.
- Sigma-Aldrich. (n.d.). This compound.
- Three Bond. (1990). Curing Agents for Epoxy Resin. Technical News. [Source 30]
- Gotro, J. (2022). Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. azom.com [azom.com]
- 4. chembk.com [chembk.com]
- 5. Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. paint.org [paint.org]
- 7. researchgate.net [researchgate.net]
- 8. tri-iso.com [tri-iso.com]
- 9. Curing Regime-Modulating Insulation Performance of Anhydride-Cured Epoxy Resin: A Review [mdpi.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound [jknbiochem.net]
- 13. researchgate.net [researchgate.net]
- 14. s3.amazonaws.com [s3.amazonaws.com]
- 15. tandfonline.com [tandfonline.com]
Application Note: The Role of 1,3,5-Pentanetricarboxylic Acid in Advanced Hydrogel Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 1,3,5-Pentanetricarboxylic Acid as a Versatile Crosslinker
Hydrogels, three-dimensional networks of hydrophilic polymers, have garnered significant attention in biomedical fields such as tissue engineering and drug delivery due to their high water content, biocompatibility, and tunable properties.[1][2] The performance of these hydrogels is critically dependent on the nature of the crosslinking agent used to form the stable, water-insoluble network. This compound (PTA) has emerged as a highly effective crosslinking agent, offering distinct advantages over traditional crosslinkers.
Unlike difunctional crosslinkers, the trifunctional carboxylic acid structure of PTA allows for the formation of a more densely and effectively crosslinked hydrogel network.[3] This enhanced crosslinking density directly translates to improved mechanical strength, thermal stability, and controlled swelling behavior, which are crucial parameters for the design of robust and reliable hydrogel-based systems.[4][5] This application note provides a comprehensive guide to the role of PTA in hydrogel formation, detailing the underlying chemical mechanisms, protocols for synthesis and characterization, and insights into its application in drug delivery and tissue engineering.
The Chemistry of PTA Crosslinking: An In-Depth Look
The primary mechanism by which PTA crosslinks hydrophilic polymers, such as polyvinyl alcohol (PVA), is through an esterification reaction .[3][6] This reaction occurs between the carboxylic acid groups of PTA and the hydroxyl groups present on the polymer chains, forming ester bonds and releasing water as a byproduct.
The trifunctional nature of PTA allows a single molecule to react with and link three separate polymer chains, creating a robust and highly interconnected three-dimensional network. This is a significant advantage over dicarboxylic acids, which can only link two chains. The increased number of crosslinking sites provided by PTA results in a higher gel content and a more uniform and dense hydrogel structure.[3]
To drive the esterification reaction to completion and ensure the formation of a stable, irreversible crosslinked network, a heat treatment step is typically employed.[6] This thermal treatment facilitates the removal of water, shifting the reaction equilibrium towards the formation of ester bonds.
Figure 1. Esterification crosslinking of PVA with PTA.
Tailoring Hydrogel Properties with PTA
The concentration of PTA used as a crosslinking agent is a critical parameter that allows for the precise tuning of the hydrogel's physicochemical properties. By systematically varying the PTA concentration, researchers can control the crosslinking density, which in turn influences the swelling behavior, mechanical strength, and drug release kinetics of the resulting hydrogel.
| PTA Concentration (% w/w) | Swelling Ratio (%) | Young's Modulus (MPa) | Drug Release Rate (Arbitrary Units) |
| 1 | High | Low | Fast |
| 5 | Medium | Medium | Moderate |
| 10 | Low | High | Slow |
Table 1. Effect of PTA Concentration on Hydrogel Properties.
As the concentration of PTA increases, the crosslinking density of the hydrogel network also increases. This leads to a more constrained network structure with smaller mesh sizes, which restricts the movement of polymer chains and reduces the hydrogel's ability to absorb water, resulting in a lower swelling ratio.[7] Concurrently, the increased number of crosslinks enhances the mechanical integrity of the hydrogel, leading to a higher Young's modulus and greater tensile strength.[8] For drug delivery applications, a higher crosslinking density can effectively slow down the diffusion of encapsulated therapeutic agents from the hydrogel matrix, enabling sustained and controlled release.[9]
Protocols for Synthesis and Characterization
Protocol for Synthesis of a PTA-Crosslinked PVA Hydrogel
This protocol details the synthesis of a PTA-crosslinked PVA hydrogel film, a common morphology for various applications.
Materials:
-
Polyvinyl alcohol (PVA), Mw = 75,000-180,000
-
This compound (PTA)
-
Deionized (DI) water
-
Petri dishes
Procedure:
-
PVA Solution Preparation: Prepare a 10% (w/v) aqueous solution of PVA by dissolving the PVA powder in DI water at 90°C with constant stirring until the solution becomes clear and homogeneous.
-
PTA Addition: Once the PVA solution has cooled to room temperature, add the desired amount of PTA (e.g., 5% w/w relative to PVA) and stir until completely dissolved.
-
Casting: Pour the PVA/PTA solution into petri dishes to a uniform thickness.
-
Drying: Place the petri dishes in a drying oven at 50°C for 24 hours to remove the water and form a film.
-
Curing (Crosslinking): Increase the oven temperature to 120°C and heat for 1 hour to induce the esterification crosslinking reaction.
-
Washing: After cooling, wash the resulting hydrogel films thoroughly with DI water to remove any unreacted PTA.
-
Drying and Storage: Dry the washed hydrogel films at room temperature and store them in a desiccator until further use.
Protocol for Characterization of Hydrogel Properties
4.2.1. Swelling Ratio Determination The swelling ratio is a measure of the hydrogel's ability to absorb and retain water.
Procedure:
-
Weigh a dried hydrogel sample (W_d).
-
Immerse the sample in DI water at room temperature.
-
At regular time intervals, remove the sample, gently blot the surface to remove excess water, and weigh it (W_s).
-
Continue until the weight of the swollen hydrogel remains constant, indicating that equilibrium swelling has been reached.
-
Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100
4.2.2. Mechanical Testing Tensile testing is used to determine the mechanical properties of the hydrogel, such as Young's modulus and tensile strength.
Procedure:
-
Cut the hydrogel films into dumbbell-shaped specimens.
-
Perform tensile testing using a universal testing machine at a constant crosshead speed.
-
Record the stress-strain curve and calculate the Young's modulus from the initial linear region of the curve.
Figure 2. Workflow for hydrogel synthesis and characterization.
Applications in Drug Delivery and Tissue Engineering
The unique properties of PTA-crosslinked hydrogels make them highly suitable for a range of biomedical applications.
pH-Responsive Drug Delivery
The presence of unreacted carboxylic acid groups from PTA within the hydrogel network imparts a pH-sensitive character.[10] At low pH (acidic environment), the carboxylic acid groups are protonated, leading to a more compact hydrogel structure. As the pH increases (to neutral or basic), these groups deprotonate, resulting in electrostatic repulsion between the negatively charged carboxylate ions. This repulsion causes the hydrogel to swell, increasing the mesh size and facilitating the release of an encapsulated drug.[11] This property is particularly advantageous for targeted drug delivery to specific sites in the gastrointestinal tract, such as the intestine.[12][13]
Scaffolds for Tissue Engineering
In tissue engineering, hydrogels serve as scaffolds that mimic the natural extracellular matrix (ECM), providing a supportive environment for cell growth and tissue regeneration.[14][15][16] The biocompatibility of PTA-crosslinked hydrogels, coupled with their tunable mechanical properties, allows for the creation of scaffolds that can match the stiffness of the target tissue.[17][18] The porous structure of these hydrogels facilitates the transport of nutrients and removal of cellular waste, which is essential for cell viability and proliferation.[19][20]
Conclusion and Future Perspectives
This compound is a versatile and highly effective crosslinking agent for the fabrication of advanced hydrogels with tunable properties. The trifunctional nature of PTA enables the formation of robust and highly crosslinked networks with enhanced mechanical strength and controlled swelling behavior. These properties, along with the inherent pH-sensitivity, make PTA-crosslinked hydrogels promising candidates for a wide array of biomedical applications, including controlled drug delivery and tissue engineering. Future research will likely focus on further optimizing the synthesis process, exploring novel polymer combinations with PTA, and evaluating the in vivo performance of these advanced hydrogel systems.
References
- Gautam, L., & Warkar, S. G. (2025). Evaluating the Role of Carboxylic Acid Cross‐linkers in PVA Matrices for Adsorptive Removal of Crystal Violet Dye.
- Panchal, N., Patel, D., & Shah, N. (2014). Synthesis of Hydrogels. International Journal of Scientific & Engineering Research, 5(5), 1339-1343.
- ElephChem Holding Limited. (n.d.). Maleic acid modification of polyvinyl alcohol.
- Ahmed, E. M. (2015). Hydrogel: Preparation, characterization, and applications: A review. Journal of Advanced Research, 6(2), 105-121.
- Kamenova, K., et al. (2022).
- Rychter, M., et al. (2021). Chemically and Thermally Crosslinked PVA-Based Membranes: Effect on Swelling and Transport Behavior. Membranes, 11(11), 844.
- Tan, Y. T. F., Peh, K. K., & Al-Hanbali, O. (2015). Effect of Crosslinking Agent Concentration on the Properties of Unmedicated Hydrogels. Pharmaceutics, 7(3), 301-318.
- Çakır Hatır, P., & Çaylı, G. (2021). SYNTHESIS, CHARACTERIZATION AND BIOCOMPATIBILITY OF PLANT-OIL BASED HYDROGELS. Celal Bayar University Journal of Science, 17(3), 295-302.
- Gartner, C. (2022). FLORY-HUGGINS INTERACTION PARAMETER FOR PVA-WATER IN HYDROGELS PREPARED BY TWO METHODS: FREEZING/THAWING AND CROSSLINKING WITH CITRIC ACID. Revista ION, 35(2), 7-16.
- Tan, Y. T. F., Peh, K. K., & Al-Hanbali, O. (2015). Effect of Crosslinking Agent Concentration on the Properties of Unmedicated Hydrogels. Pharmaceutics, 7(3), 301-318.
- Lázaro-TARAZONA, A., et al. (2024). A pH-Responsive Hydrogel for the Oral Delivery of Ursolic Acid: A Pentacyclic Triterpenoid Phytochemical. Gels, 10(9), 602.
- Lázaro-TARAZONA, A., et al. (2024). A pH-Responsive Hydrogel for the Oral Delivery of Ursolic Acid: A Pentacyclic Triterpenoid Phytochemical. Gels, 10(9), 602.
- Annabi, N., et al. (2014). Hydrogel scaffolds for tissue engineering: Progress and challenges.
- Apriani, E., et al. (2023). Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review. Polymers, 15(13), 2900.
- Sahu, P., & Mishra, S. (2022).
- Szymańska, E., et al. (2023). Hydrogel Materials for Drug Delivery and Tissue Engineering. Polymers, 15(13), 2848.
- Chai, Q., Jiao, Y., & Yu, X. (2017). Hydrogels for biomedical applications: their characteristics and the mechanisms behind them. Gels, 3(1), 6.
- Tavakoli, S., & Klar, A. S. (2020). Healthcare Applications of pH-Sensitive Hydrogel-Based Devices: A Review. Sensors, 20(11), 3169.
- Al-Bustami, T., et al. (2024). Advances in Hydrogel-Based Drug Delivery Systems. Pharmaceutics, 16(3), 347.
- Sionkowska, A., et al. (2020).
- da Silva, A. C. R., et al. (2022). A green and simple approach to produce poly(vinyl alcohol) membranes crosslinked with citric acid for diclofenac removal from water. Journal of Applied Polymer Science, 139(42), e52994.
- Vimala, K., et al. (2012).
- Ghafori, S., et al. (2024). Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. Gels, 10(2), 99.
- Pramanik, A., et al. (2024).
- Wang, Y., et al. (2018). A thermo-/pH-responsive hydrogel (PNIPAM-PDMA-PAA) with diverse nanostructures and gel behaviors as a general drug carrier for drug release. Polymer Chemistry, 9(29), 4021-4031.
- Zhang, S., et al. (2022). Hydrogel Bioadhesives with Extreme Acid-Tolerance for Gastric Perforation Repairing.
- Peppas, N. A. (2009). PH Sensitive Complex Hydrogels for Protein Drug Release. Grantome.
- Demina, T. S., et al. (2023). Biocompatible Interpenetrating Network Hydrogels with Dually Cross-Linked Polyol. Gels, 9(11), 884.
- Szymańska, E., et al. (2023). Hydrogel Materials for Drug Delivery and Tissue Engineering. Polymers, 15(13), 2848.
- Al-Malaika, S., et al. (2024). Enhancing Cross-Linking Efficiency in Gelatin-Based Hydrogels via Incorporation of Tannic Acid, Pluronic F-127, and Phytic Acid. Gels, 10(5), 323.
- Demina, T. S., et al. (2023). Biocompatible Interpenetrating Network Hydrogels with Dually Cross-Linked Polyol. Gels, 9(11), 884.
- Kirsch, M., et al. (2021). Hydrogels for Tissue Engineering: Addressing Key Design Needs Toward Clinical Translation.
- Mizera, A., & Ryszkowska, J. (2022).
- Kluge, J. A., et al. (2016). PNIPAAm-based biohybrid injectable hydrogel for cardiac tissue engineering. Macromolecular Bioscience, 16(8), 1141-1151.
- Jones, D. S., et al. (2005). Characterization of crosslinking effects on the physicochemical and drug diffusional properties of cationic hydrogels designed as bioactive urological biomaterials. Journal of Pharmacy and Pharmacology, 57(10), 1269-1276.
- Pires, A. L. R., et al. (2020).
- Guo, J., et al. (2021). Tannic acid: A crosslinker leading to versatile functional polymeric networks: A review.
- Al-Sibani, M., et al. (2023).
Sources
- 1. Advances in Hydrogel-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogel Materials for Drug Delivery and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemically and Thermally Crosslinked PVA-Based Membranes: Effect on Swelling and Transport Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maleic acid modification of polyvinyl alcohol-www.elephchem.com [elephchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Crosslinking Agent Concentration on the Properties of Unmedicated Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of crosslinking effects on the physicochemical and drug diffusional properties of cationic hydrogels designed as bioactive urological biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Healthcare Applications of pH-Sensitive Hydrogel-Based Devices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A thermo-/pH-responsive hydrogel (PNIPAM-PDMA-PAA) with diverse nanostructures and gel behaviors as a general drug carrier for drug release - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Hydrogel scaffolds for tissue engineering: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Biocompatible Interpenetrating Network Hydrogels with Dually Cross-Linked Polyol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hydrogels for Tissue Engineering: Addressing Key Design Needs Toward Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hydrogels as a Potential Biomaterial for Multimodal Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 1,3,5-Pentanetricarboxylic Acid Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a robust and validated method for the quantitative analysis of 1,3,5-Pentanetricarboxylic acid (PTA) using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its high polarity and low volatility stemming from three carboxylic acid functional groups, direct GC analysis of PTA is not feasible.[1][2] This protocol details a derivatization procedure using silylation to convert PTA into a thermally stable and volatile trimethylsilyl (TMS) ester derivative, suitable for GC-MS analysis. The methodology covers sample preparation, derivatization, instrument parameters, and method validation guidelines, providing researchers, scientists, and drug development professionals with a comprehensive workflow for the reliable quantification of PTA in various matrices.
Introduction and Principle
This compound (CAS 6940-58-5), with a molecular formula of C₈H₁₂O₆ and a molecular weight of 204.18 g/mol , is a tricarboxylic acid of interest in various chemical and biological studies.[3][4] Its structure, featuring three carboxyl groups, makes it highly polar and non-volatile, posing a significant challenge for analysis by gas chromatography, which requires analytes to be thermally stable and easily vaporized.[5][6]
To overcome these limitations, chemical derivatization is a necessary prerequisite.[7] This method employs silylation, one of the most widely used derivatization procedures for GC analysis.[5][8] The process involves replacing the active hydrogen atoms of the carboxylic acid groups with a non-polar trimethylsilyl (TMS) group.[8] This chemical modification drastically reduces the polarity and intermolecular hydrogen bonding of the analyte, thereby increasing its volatility and thermal stability for successful elution and separation on a GC column.[5]
The derivatized PTA is then introduced into the GC-MS system. The gas chromatograph separates the TMS-derivatized PTA from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the analyte enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing both qualitative structural information and quantitative data.[9]
Experimental Workflow
The overall analytical workflow is a multi-step process that ensures the sample is in an appropriate state for GC-MS analysis. The key stages include sample preparation (which must include a drying step), chemical derivatization, instrumental analysis, and finally, data processing and interpretation.
Caption: Overall workflow for the GC-MS analysis of this compound.
Materials and Reagents
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) catalyst. Note: BSTFA is a powerful silylating agent, and TMCS acts as a catalyst, particularly for hindered groups.[8]
-
Solvents: Pyridine (anhydrous), Hexane (GC grade), Acetonitrile (HPLC grade). Caution: All solvents and reagents must be anhydrous as silylation reagents are highly sensitive to moisture.[8][11]
-
Apparatus:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms or equivalent)
-
Autosampler vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator or lyophilizer
-
Standard laboratory glassware (volumetric flasks, pipettes)
-
Detailed Protocols
Preparation of Standard Solutions
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of PTA standard and dissolve in 10 mL of acetonitrile in a volumetric flask.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with acetonitrile. These will be used to generate the calibration curve.
Sample Preparation and Derivatization Protocol
This protocol is designed for the derivatization of a dried sample extract or a standard solution. It is critical that the sample is completely dry, as water will destroy the silylation reagent.[11][12]
-
Sample Aliquoting: Pipette 100 µL of each working standard or sample extract into a clean autosampler vial.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or using a lyophilizer.
-
Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine followed by 100 µL of BSTFA + 1% TMCS. The pyridine acts as a solvent and catalyst.
-
Reaction Incubation: Immediately cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 60 minutes to ensure complete derivatization of all three carboxyl groups.
-
Cooling: After incubation, allow the vial to cool to room temperature before injection into the GC-MS. The sample is now ready for analysis.
Caption: Silylation of this compound (PTA) to its TMS-derivative.
GC-MS Instrumental Parameters
The following parameters provide a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Port | Splitless, 280°C | Ensures efficient vaporization of the high-boiling point derivative without discrimination. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Oven Program | Initial 100°C, hold 2 min | Allows for solvent focusing. |
| Ramp 15°C/min to 300°C | Provides good separation of analytes with varying boiling points. | |
| Hold at 300°C for 5 min | Ensures elution of all high-boiling point compounds. | |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns. |
| Ion Source Temp. | 230°C | Standard temperature to minimize source contamination. |
| Quadrupole Temp. | 150°C | Standard temperature for stable mass filtering. |
| EI Energy | 70 eV | Standard energy to generate reproducible mass spectra for library matching. |
| Mass Scan Range | 50 - 650 m/z | Covers the expected mass of the derivative and its characteristic fragments. |
| Solvent Delay | 5 min | Prevents the solvent peak from saturating the detector. |
Data Analysis and Quantification
-
Identification: The tris-trimethylsilyl (tris-TMS) derivative of PTA is identified by its characteristic retention time and mass spectrum. The expected molecular weight of the fully derivatized PTA (C₁₇H₃₆O₆Si₃) is 420.2 g/mol . The mass spectrum should exhibit a molecular ion (M⁺) at m/z 420, although it may be of low abundance. More prominent ions will include fragments characteristic of TMS derivatives, such as M-15 (loss of a -CH₃ group, m/z 405) and the base peak at m/z 73 ([(CH₃)₃Si]⁺).
-
Library Matching: The acquired mass spectrum for the chromatographic peak can be compared against a reference library, such as the NIST Mass Spectral Library, for confirmation.[13][14]
-
Quantification: A calibration curve is constructed by plotting the peak area of the target ion (e.g., m/z 405) against the concentration of the prepared standards. The concentration of PTA in unknown samples is then determined by interpolating their peak areas from this linear regression curve.
Method Validation
For use in regulated environments or for reliable scientific data, the analytical method should be validated.[15] Key validation parameters and typical acceptance criteria are outlined below.[9][16]
| Parameter | Procedure | Typical Acceptance Criteria |
| Specificity | Analyze a blank matrix to ensure no interfering peaks are present at the retention time of the analyte. | No significant interference at the analyte's retention time. |
| Linearity | Analyze calibration standards at a minimum of five concentration levels. | Correlation coefficient (R²) ≥ 0.995. |
| Accuracy | Perform recovery studies by spiking a blank matrix with known analyte concentrations (low, mid, high). | Mean recovery between 80-120%. |
| Precision | Analyze replicate samples (n≥5) on the same day (repeatability) and on different days (intermediate precision). | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Detection (LOD) | Determined as the concentration with a signal-to-noise ratio of 3:1. | The lowest concentration that can be reliably detected. |
| Limit of Quantification (LOQ) | Determined as the concentration with a signal-to-noise ratio of 10:1, or the lowest point on the calibration curve meeting accuracy/precision criteria. | The lowest concentration that can be accurately quantified. |
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| No peak or very small peak for PTA derivative | Incomplete derivatization; Presence of moisture; Standard degradation. | Ensure sample is completely dry before adding reagents. Use fresh, anhydrous reagents and solvents. Prepare fresh standards. |
| Peak Tailing | Active sites in the injector liner or column; Column degradation. | Use a deactivated liner or replace the liner. Condition the column or trim the first few cm. |
| Multiple peaks for the analyte | Incomplete derivatization (mono- or di-TMS derivatives); Thermal degradation of the derivative. | Increase reaction time or temperature. Check injector temperature to ensure it's not excessively high. |
| Poor Linearity | Detector saturation at high concentrations; Inaccurate standard preparation. | Narrow the calibration range. Carefully re-prepare all standard solutions. |
Conclusion
The protocol described provides a comprehensive and reliable framework for the analysis of this compound by GC-MS. The critical step of silylation derivatization successfully transforms the non-volatile acid into a derivative suitable for gas chromatography, enabling its separation and sensitive detection. This method, when properly validated, is a powerful tool for the accurate quantification of PTA in diverse research and development applications.
References
- National Institute of Standards and Technology. (n.d.). This compound, 3-hydroxy-2-methyl, trimethyl ester. NIST Chemistry WebBook.
- ChemBK. (2024, April 10). pentane-1,3,5-tricarboxylic acid.
- Semantic Scholar. (n.d.). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates.
- Regis Technologies. (n.d.). Silylation Reagents.
- Bibel, A. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
- Chemistry LibreTexts. (2023, August 29). Derivatization.
- Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents.
- Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
- PubChem. (n.d.). Pentane-1,3,5-tricarboxylic acid.
- ChromSolutions. (n.d.). Analytical Validation Quick Reference Guide.
- PubMed. (2023, May 16). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry.
- International Journal of Trends in Emerging Research and Development. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
- MDPI. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
- Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS?. YouTube.
- SIELC Technologies. (2018, May 16). Pentane-1,3,5-tricarboxylic acid.
- Environics, Inc. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards.
- National Center for Biotechnology Information. (2021, November 9). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs.
- J&K Scientific. (n.d.). This compound.
- National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook.
- CAS Common Chemistry. (n.d.). This compound.
- ResearchGate. (n.d.). Suggested pathway for the metabolism of 1,3,5-pentane tricarboxylic....
- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). 1,3,5-Benzenetricarboxylic acid. NIST Chemistry WebBook.
- GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. (n.d.).
- Q-Tek. (2021). GC-MS analysis of binding media in paintings.
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromtech.com [chromtech.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Silylation Reagents - Regis Technologies [registech.com]
- 9. researchtrendsjournal.com [researchtrendsjournal.com]
- 10. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. youtube.com [youtube.com]
- 13. Welcome to the NIST WebBook [webbook.nist.gov]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. gcms.cz [gcms.cz]
- 16. environics.com [environics.com]
Application Notes & Protocols: Employing 1,3,5-Pentanetricarboxylic Acid in the Synthesis of Polyester Dendrimers for Advanced Drug Delivery
Abstract
Dendrimers represent a unique class of monodisperse, hyperbranched macromolecules with a precisely controlled three-dimensional architecture, making them exceptional candidates for sophisticated drug delivery systems.[1][2] Their structure, comprising a central core, branching generations, and a high density of surface functional groups, allows for the encapsulation of therapeutic agents and tailored surface functionalization for targeted delivery.[3] This application note details the strategic use of 1,3,5-pentanetricarboxylic acid as a trifunctional core molecule for the divergent synthesis of biodegradable and biocompatible polyester dendrimers. We provide a comprehensive, step-by-step protocol for the synthesis of a first-generation (G1) polyester dendrimer, discuss critical characterization techniques, and explore its potential applications in drug development.
Introduction: The Strategic Advantage of this compound as a Dendrimer Core
The choice of the core molecule is fundamental to dendrimer synthesis as it dictates the initial branching multiplicity and influences the overall size, shape, and functionality of the final macromolecule.[3] this compound presents itself as a compelling, non-aromatic, and flexible trifunctional core. Its three carboxylic acid groups provide a symmetric starting point for the divergent growth of three primary dendritic branches.
Key Advantages:
-
Defined Trifunctionality: Establishes a precise 1→3 branching pattern from the very center of the macromolecule.
-
Flexibility: The aliphatic backbone of the pentane chain imparts greater flexibility to the dendrimer structure compared to rigid aromatic cores like trimesoyl chloride, which can influence the encapsulation capacity and solution properties.[4]
-
Biocompatibility: As a building block for polyester dendrimers, it contributes to the synthesis of materials known for their biodegradability and low toxicity, which are critical attributes for pharmaceutical excipients.[5][6]
This guide focuses on a divergent synthesis strategy, where the dendrimer is constructed layer-by-layer, growing outwards from the core.[1][3] This method is often effective for producing larger quantities of dendrimers.[7] We will detail the synthesis of a G1 polyester dendrimer through the esterification of this compound with a hydroxyl-terminated branching monomer.
Synthetic Strategy and Workflow
The synthesis of polyester dendrimers relies on the efficient and high-yield formation of ester bonds.[8] The chosen methodology must be robust, repeatable, and avoid side reactions. A common and effective method involves the use of a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-(Dimethylamino)pyridine (DMAP) or 4-(dimethylamino)pyridinium p-toluenesulfonate (DPTS).[9][10] This system activates the carboxylic acid groups of the core, enabling them to react with the hydroxyl groups of the branching monomer under mild conditions.[8]
The overall workflow for synthesizing a first-generation (G1) dendrimer with a this compound core is depicted below. For this protocol, we select a protected AB₂ monomer, Benzyl 2,2-bis(hydroxymethyl)propanoate, which allows for subsequent deprotection to reveal a new carboxylic acid focal point for further generation growth.
Caption: Divergent synthesis workflow for a G1 Polyester Dendrimer.
Detailed Experimental Protocol: Synthesis of G1-Tris(benzyl-bis-MPA) Dendrimer
This protocol describes the synthesis of a first-generation (G1) polyester dendrimer using this compound as the core and Benzyl 2,2-bis(hydroxymethyl)propanoate as the branching unit.
Materials:
-
This compound (≥98%)
-
Benzyl 2,2-bis(hydroxymethyl)propanoate (≥98%)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (≥99%)
-
4-(Dimethylamino)pyridine (DMAP) (≥99%)
-
N,N-Dimethylformamide (DMF), Anhydrous (99.8%)
-
Dichloromethane (DCM), HPLC Grade
-
Ethyl Acetate, HPLC Grade
-
Hexane, HPLC Grade
-
Magnesium Sulfate (Anhydrous)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Nitrogen inlet/outlet
-
Syringes and needles
-
Rotary evaporator
-
Glass fritted funnel
-
Flash chromatography system
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation:
-
In a 250 mL round-bottom flask, dissolve this compound (1.00 g, 4.58 mmol) and 4-(Dimethylamino)pyridine (DMAP) (0.22 g, 1.83 mmol, 0.4 eq) in 50 mL of anhydrous DMF.
-
Stir the solution under a nitrogen atmosphere until all solids are dissolved. Causality: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture, which can consume the DCC coupling agent.
-
-
Monomer Addition:
-
To the stirred solution, add Benzyl 2,2-bis(hydroxymethyl)propanoate (3.30 g, 14.66 mmol, 3.2 eq). An excess of the monomer is used to ensure complete reaction at all three carboxylic acid sites of the core.
-
Allow the mixture to stir for 15 minutes to ensure homogeneity.
-
-
Initiation of Coupling Reaction:
-
In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (3.17 g, 15.36 mmol, 3.35 eq) in 20 mL of anhydrous DMF.
-
Add the DCC solution dropwise to the main reaction flask over 30 minutes at room temperature. Causality: Slow addition of DCC helps to control the reaction exotherm and minimize the formation of N-acylurea byproducts.
-
A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.
-
-
Reaction Progression:
-
Allow the reaction to stir at room temperature under a nitrogen atmosphere for 48 hours to ensure the esterification goes to completion.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
-
-
Work-up and Purification:
-
After 48 hours, filter the reaction mixture through a glass fritted funnel to remove the insoluble DCU byproduct. Wash the precipitate with a small amount of DMF.[9]
-
Transfer the filtrate to a separatory funnel and dilute with 150 mL of ethyl acetate.
-
Wash the organic layer sequentially with 0.5 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). Causality: The acid wash removes residual DMAP, while the bicarbonate wash removes any unreacted carboxylic acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield a viscous, crude oil.
-
-
Chromatographic Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with a mixture of hexane/ethyl acetate (e.g., 4:1) and gradually increasing the polarity to pure ethyl acetate to isolate the desired G1 dendrimer.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final G1 dendrimer as a colorless, viscous oil.
-
Characterization and Data Presentation
Thorough characterization is essential to confirm the structure, purity, and monodispersity of the synthesized dendrimer.
Primary Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure by identifying characteristic proton and carbon signals of the core, repeating units, and terminal groups. The integration of proton signals can verify the successful attachment of three monomer units to the core.[9]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the molecular weight of the dendrimer, confirming its generation and monodispersity. A single, sharp peak corresponding to the calculated mass is indicative of a successful synthesis.[5]
-
Size Exclusion Chromatography (SEC/GPC): Determines the molecular weight distribution and polydispersity index (PDI). For dendrimers, the PDI should be very low (typically < 1.1), confirming their monodisperse nature.[5]
| Parameter | Expected Result for G1-Tris(benzyl-bis-MPA) Dendrimer |
| Theoretical Molecular Weight | 855.91 g/mol |
| ¹H NMR (representative shifts) | Signals corresponding to the pentanetricarboxylic acid core, methylene protons adjacent to the newly formed ester bonds, and aromatic/benzyl protons of the terminal groups. |
| ¹³C NMR (representative shifts) | Peaks for carbonyls of the core esters (~172 ppm) and terminal benzyl esters (~171 ppm).[9] |
| MALDI-TOF MS (m/z) | Peak observed at [M+Na]⁺ ≈ 878.9 Da |
| Polydispersity Index (PDI) | < 1.1 |
Applications in Drug Development: A Conceptual Framework
The synthesized polyester dendrimer serves as a versatile platform for drug delivery applications. Its utility can be realized through two primary mechanisms:
-
Drug Encapsulation: The internal cavities and branched structure of the dendrimer can physically encapsulate hydrophobic drug molecules, enhancing their solubility and bioavailability.[11] This is analogous to a unimolecular micelle.
-
Covalent Conjugation: The terminal benzyl ester groups can be hydrolyzed to carboxylic acids, providing attachment points for covalently linking drugs, targeting ligands (e.g., folic acid), or imaging agents.[12]
The following diagram illustrates the potential modification of the G1 dendrimer for targeted drug delivery.
Caption: Pathway for functionalizing the G1 dendrimer for drug delivery.
Trustworthiness & Validation
The protocols and concepts described herein are grounded in established principles of polymer and organic chemistry.[1][8] Each step in the protocol includes a rationale based on widely accepted reaction mechanisms. The validation of the final product relies on a multi-pronged analytical approach (NMR, MS, SEC), ensuring a self-validating system where the data from each technique must converge to confirm the identity and purity of the synthesized dendrimer. The successful synthesis of polyester dendrimers using similar polycarboxylic acid cores and DCC/DMAP coupling has been extensively reported in peer-reviewed literature.[9][13]
References
- Gillies, E. R., & Fréchet, J. M. J. (2005). Dendrimers and dendritic polymers in drug delivery. Drug Discovery Today, 10(1), 35-43. [Link]
- Yuan, H., Luo, K., Lai, Y., He, B., & Gu, Z. (2012). Facile Synthesis of Polyester Dendrimers as Drug Delivery Carriers. ACS Macro Letters, 2(1), 68-72. [Link]
- Ornelas-Megchún, G., Guerrero-Sánchez, C., & Maldonado, A. (2016). Synthesis of Non-Cytotoxic Poly(Ester-Amine) Dendrimers as Potential Solubility Enhancers for Drugs: Methotrexate as a Case Study. Molecules, 21(11), 1559. [Link]
- Sunder, A., Heinemann, J., & Frey, H. (2000). Controlling the growth of polymer chains: A new synthetic approach to hyperbranched polyesters with a defined molecular weight and a narrow molecular weight distribution. Chemistry-A European Journal, 6(14), 2499-2506. [Link]
- Lee, C. C., MacKay, J. A., Fréchet, J. M. J., & Szoka, F. C. (2005). Designing dendrimers for biological applications. Nature Biotechnology, 23(12), 1517-1526. [Link]
- Grinstaff, M. W. (2002). Designing dendrimers for delivery of genetic material. Chemistry-A European Journal, 8(13), 2839-2846. [Link]
- Kojima, C., Haba, K., Fukui, T., Kono, K., & Takagishi, T. (2003). Synthesis of polyester dendrimers and their application to drug delivery. Polymer Journal, 35(8), 645-650. [Link]
- Abbasi, E., Aval, S. F., Akbarzadeh, A., Milani, M., Nasrabadi, H. T., Joo, S. W., ... & Nejati-Koshki, K. (2014). Dendrimers: synthesis, applications, and properties. Nanoscale research letters, 9(1), 1-10. [Link]
- Boas, U., & Heegaard, P. M. (2004). Dendrimers in drug research. Chemical Society Reviews, 33(1), 43-63. [Link]
- Nanjwade, B. K., Bechra, H. M., Derkar, G. K., Manvi, F. V., & Nanjwade, V. K. (2009). Dendrimers: emerging polymers for drug-delivery systems. European journal of pharmaceutical sciences, 38(3), 185-196. [Link]
- Caminade, A. M., Laurent, R., & Majoral, J. P. (2005). Characterization of dendrimers. Advanced drug delivery reviews, 57(15), 2130-2146. [Link]
- Tomalia, D. A., Baker, H., Dewald, J., Hall, M., Kallos, G., Martin, S., ... & Smith, P. (1985). A new class of polymers: starburst-dendritic macromolecules. Polymer Journal, 17(1), 117-132. [Link]
- Hawker, C. J., & Fréchet, J. M. (1990). Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638-7647. [Link]
- Stiriba, S. E., Frey, H., & Haag, R. (2002). Dendritic polymers in biomedical applications: from diagnostics to therapy. Angewandte Chemie International Edition, 41(8), 1329-1334. [Link]
- Jansen, J. F., de Brabander-van den Berg, E. M., & Meijer, E. W. (1994). Encapsulation of guest molecules into a dendritic box. Science, 266(5188), 1226-1229. [Link]
- Esfand, R., & Tomalia, D. A. (2001). Poly (amidoamine)(PAMAM) dendrimers: from biomimicry to drug delivery and biomedical applications. Drug discovery today, 6(8), 427-436. [Link]
- Mintzer, M. A., & Grinstaff, M. W. (2011). Biomedical applications of dendrimers: a tutorial. Chemical Society Reviews, 40(1), 173-190. [Link]
Sources
- 1. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dendrimeric Structures in the Synthesis of Fine Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dendrimers as Pharmaceutical Excipients: Synthesis, Properties, Toxicity and Biomedical Applications | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. che.zju.edu.cn [che.zju.edu.cn]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Non-Cytotoxic Poly(Ester-Amine) Dendrimers as Potential Solubility Enhancers for Drugs: Methotrexate as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dendrimers: Exploring Their Wide Structural Variety and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis, and Biological Functionality of a Dendrimer-based Modular Drug Delivery Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,3,5-Pentanetricarboxylic Acid
Welcome to the dedicated technical support center for the synthesis of 1,3,5-Pentanetricarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic yields and troubleshoot common experimental challenges. Our goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.
Overview of this compound Synthesis
This compound is a valuable building block in the synthesis of various pharmaceuticals and polymers. The most common synthetic route involves a Michael addition of a malonic ester, such as diethyl malonate, to an α,β-unsaturated carbonyl compound. This is followed by hydrolysis of the resulting triester and subsequent decarboxylation to yield the final product. The overall yield and purity of this compound are highly dependent on the meticulous control of each of these reaction steps. This guide will walk you through potential pitfalls and their solutions.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that you may encounter during the synthesis of this compound.
Issue 1: Low Overall Yield
Question: We are consistently obtaining a low yield of this compound after the final hydrolysis and decarboxylation step. What are the likely causes and how can we improve it?
Answer: A low overall yield is a common issue that can stem from several factors throughout the synthetic sequence. Let's break down the potential causes and solutions.
Causality and Solutions:
-
Incomplete Michael Addition: The initial Michael addition is a critical yield-determining step.[1] Incomplete reaction can be due to insufficient reaction time, suboptimal temperature, or a weak base catalyst.
-
Solution: The use of a strong base, such as sodium ethoxide in ethanol, is recommended to ensure complete deprotonation of the malonic ester, forming a stabilized enolate. Monitoring the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are fully consumed is crucial. Extending the reaction time or moderately increasing the temperature can also drive the reaction to completion.
-
-
Side Reactions during Michael Addition: The formation of byproducts, such as polymers from the self-condensation of the α,β-unsaturated carbonyl compound, can significantly reduce the yield of the desired adduct.
-
Solution: A slow, dropwise addition of the α,β-unsaturated carbonyl compound to the solution of the deprotonated malonic ester at a controlled temperature (e.g., 0-5 °C) can minimize these side reactions.
-
-
Incomplete Hydrolysis: The saponification of the ester groups requires harsh conditions (e.g., concentrated NaOH or KOH) and sufficient time. Incomplete hydrolysis will result in a mixture of partially hydrolyzed products and reduce the final yield.[2][3]
-
Solution: Ensure a sufficient excess of a strong base is used for the hydrolysis step. Refluxing the reaction mixture for an extended period is often necessary for complete saponification. Monitoring the disappearance of the ester peaks using IR spectroscopy can be a useful in-process control.
-
-
Premature or Incomplete Decarboxylation: While decarboxylation is the final step, premature decarboxylation during hydrolysis can lead to undesired byproducts. Conversely, incomplete decarboxylation will leave the tris-carboxylic acid intermediate as an impurity.[4][5]
-
Solution: Careful control of the acidification pH and temperature is crucial. Acidification should be performed at a low temperature (ice bath) to minimize uncontrolled decarboxylation. For the decarboxylation step, heating the acidified aqueous solution until CO2 evolution ceases is necessary. The temperature for decarboxylation is critical; typically, heating at 100-120 °C is sufficient.
-
Experimental Workflow: Optimizing the Michael Addition
Caption: Workflow for an optimized Michael addition step.
Issue 2: Formation of a Difficult-to-Remove Impurity
Question: After acidification and work-up, we observe a persistent impurity in our final product that is difficult to remove by standard recrystallization. What could this impurity be and how can we eliminate it?
Answer: The presence of a stubborn impurity often points to a side product formed during the reaction that has similar solubility properties to the desired this compound.
Causality and Solutions:
-
Over-alkylation Product: It is possible for the initial Michael adduct to undergo a second Michael addition, leading to a more complex and higher molecular weight carboxylic acid.
-
Solution: This can be minimized by using a slight excess of the malonic ester relative to the α,β-unsaturated carbonyl compound. This ensures that the electrophile is consumed before it can react with the product.
-
-
Incomplete Decarboxylation: The presence of the tris-carboxylic acid intermediate is a common impurity.
-
Solution: Ensure the decarboxylation step is complete by heating the acidified aqueous solution until CO2 evolution ceases. The temperature for decarboxylation is critical; typically, heating at 100-120 °C is sufficient.
-
Purification Strategy:
If the impurity persists, a more rigorous purification method may be necessary.
-
Acid-Base Extraction: This is a highly effective method for purifying carboxylic acids from neutral or basic impurities. The crude product can be dissolved in an organic solvent and extracted with an aqueous base (like sodium bicarbonate) to form the water-soluble carboxylate salt. The aqueous layer is then separated, acidified, and the pure carboxylic acid is extracted back into an organic solvent.[6][7]
-
Recrystallization from a different solvent system: If one solvent does not provide adequate separation, trying a different solvent or a mixture of solvents can be effective.[8]
-
Column Chromatography: For small-scale purification, reversed-phase chromatography (C18) can be an effective tool for separating polar compounds like carboxylic acids.[9]
Issue 3: Product is an Oil or Fails to Crystallize
Question: Our final product, this compound, is obtained as a thick oil and we are unable to induce crystallization. What could be the reason for this?
Answer: The inability to crystallize is often due to the presence of impurities that disrupt the crystal lattice formation or residual solvent.
Causality and Solutions:
-
Residual Solvents: Even trace amounts of solvents from the work-up can prevent crystallization.
-
Solution: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating, to remove all volatile residues.
-
-
Hygroscopic Nature: Carboxylic acids can be hygroscopic and absorb moisture from the atmosphere, which can inhibit crystallization.
-
Solution: Handle the product in a dry environment (e.g., a glove box or under a stream of dry nitrogen).
-
-
Presence of Isomeric Impurities: The presence of small amounts of structural isomers can also act as a "crystallization poison."
-
Solution: Re-purification using the methods described in the previous section (acid-base extraction, recrystallization from a different solvent system, or chromatography) may be necessary to remove these isomers.
-
Crystallization Protocol:
-
Dissolve the Oil: Dissolve the oily product in a minimal amount of a hot solvent in which it is highly soluble (e.g., hot water or ethanol).
-
Add Anti-Solvent: Slowly add a cold anti-solvent (a solvent in which the product is poorly soluble, e.g., hexanes or diethyl ether) until the solution becomes slightly turbid.
-
Induce Crystallization:
-
Seeding: Add a small crystal of pure this compound to the solution.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface.
-
-
Slow Cooling: Allow the solution to cool slowly to room temperature and then in a refrigerator or freezer to maximize crystal growth.
-
Isolate and Dry: Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry thoroughly under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most common and commercially available starting materials are diethyl malonate as the nucleophile (Michael donor) and a suitable α,β-unsaturated carbonyl compound like ethyl acrylate as the electrophile (Michael acceptor).[1]
Q2: What are the key safety precautions to consider during this synthesis?
A2:
-
Strong Bases: Sodium ethoxide and other strong bases are corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Flammable Solvents: Ethanol and other organic solvents are flammable. Ensure there are no ignition sources nearby and work in a well-ventilated area.
-
Acidification: The acidification step using concentrated acids is exothermic. Perform this step slowly in an ice bath to control the temperature.
Q3: Which analytical techniques are recommended for characterizing the final product?
A3:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of this compound.
-
Infrared (IR) Spectroscopy: This will show the characteristic broad O-H stretch of the carboxylic acid and the C=O stretch.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point is a good indicator of purity.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Michael Addition Temperature | 0-5 °C (initial addition) | Minimizes side reactions and polymerization. |
| Base for Michael Addition | Sodium Ethoxide | A strong base that ensures complete deprotonation of the malonic ester. |
| Hydrolysis Base Concentration | 2-3 M NaOH or KOH | Ensures complete saponification of the esters. |
| Hydrolysis Time | 4-6 hours (reflux) | Drives the hydrolysis reaction to completion. |
| Decarboxylation Temperature | 100-120 °C | Sufficient for CO2 evolution without product degradation. |
Reaction Mechanism
Caption: Overall reaction scheme for the synthesis of this compound.
References
- Chempedia. General procedures for the purification of Carboxylic acids. LookChem. [Link]
- Teledyne ISCO. (2012, November 9).
- Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]
- Parlow, J. J., Naing, W., & Flynn, D. L. (1998). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin.
- AK Lectures. Malonic Ester Synthesis. [Link]
- Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
- ResearchGate. (2013, September 20). How can I purify carboxylic acid? [Link]
- University of Calgary. Ch21: Malonic esters. [Link]
- Master Organic Chemistry. (2022, May 20).
- Filo. (2025, June 2). Problems on Conjugate (Michael)
- Chemistry Steps. Michael Addition Reaction Mechanism. [Link]
Sources
- 1. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. aklectures.com [aklectures.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. teledyneisco.com [teledyneisco.com]
common side reactions in the synthesis of 1,3,5-Pentanetricarboxylic acid
Welcome to the technical support guide for the synthesis of 1,3,5-Pentanetricarboxylic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable, trifunctional building block. Instead of a rigid protocol, this guide is structured as a series of troubleshooting questions and answers, reflecting the dynamic and often unpredictable nature of chemical synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.
Introduction: The Challenge of Synthesizing this compound
This compound is a unique molecule with a flexible carbon backbone and three carboxylic acid groups, making it an important starting material for polymers, chelating agents, and complex pharmaceutical intermediates. However, its synthesis is not trivial. The presence of multiple reactive sites makes it susceptible to a variety of side reactions, including polymerization, incomplete hydrolysis, and intramolecular cyclization. This guide will focus on a common and logical synthetic route: a double Michael addition to form the carbon skeleton, followed by a hydrolysis and decarboxylation sequence. We will explore the common pitfalls at each stage and provide expert guidance to overcome them.
Proposed Core Synthesis Pathway
To effectively troubleshoot, we must first establish a reference pathway. A robust and frequently employed strategy involves two key stages, as depicted below. This pathway is chosen for its reliance on fundamental, well-understood reactions, which allows for a more predictable analysis of potential side reactions.
Caption: Overall proposed synthesis of this compound.
Troubleshooting Guide & FAQs
Question 1: My yield for the first step (Double Michael Addition) is extremely low, and I've produced a significant amount of a white, insoluble polymer. What happened?
Diagnosis: This is a classic case of the Michael acceptor (acrylonitrile) polymerizing. Acrylonitrile is highly susceptible to anionic polymerization, which can be initiated by the same base (e.g., sodium ethoxide) used to deprotonate your Michael donor (diethyl malonate). If the concentration of the activated acrylonitrile or the base is too high, or if the temperature is not controlled, polymerization can rapidly outcompete the desired conjugate addition.[1][2]
Solution: The key is to maintain a low concentration of the activated Michael acceptor and control the temperature.
Recommended Protocol: Polymerization Suppression
-
Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve diethyl malonate (1 equivalent) in absolute ethanol. Add a catalytic amount of sodium ethoxide (NaOEt, ~0.1-0.2 equivalents).
-
Controlled Addition: Cool the flask to 0-5 °C in an ice bath. Add acrylonitrile (2.1 equivalents) dropwise via the dropping funnel over 1-2 hours. Slow, controlled addition is critical to ensure the acrylonitrile reacts with the malonate enolate as it is added, rather than accumulating and polymerizing.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight to ensure the completion of the second Michael addition.
-
Monitoring: The reaction's progress can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of diethyl malonate.
| Parameter | Standard Protocol | Troubleshooting Protocol | Rationale |
| Base | Stoichiometric NaOEt | Catalytic NaOEt | Minimizes base-initiated polymerization of the acceptor. |
| Temperature | Room Temperature | 0-5 °C during addition | Reduces the rate of all reactions, especially polymerization. |
| Addition | All reagents mixed at once | Slow, dropwise addition of acceptor | Keeps the instantaneous concentration of acrylonitrile low. |
Question 2: The hydrolysis of my nitrile intermediate seems to stall, and my final product is contaminated with amide functional groups. How do I drive the reaction to completion?
Diagnosis: The hydrolysis of a nitrile to a carboxylic acid is a two-step process that proceeds through a stable amide intermediate.[3][4] Under mild acidic or basic conditions, or with insufficient reaction time or heat, the reaction can stop at the amide stage.[5][6] To obtain the desired tricarboxylic acid, you must use forcing conditions to hydrolyze all three nitrile groups and the two ester groups completely.
Authoritative Insight: Both acid- and base-catalyzed hydrolysis will work, but they yield slightly different initial products. Acidic hydrolysis directly produces the free carboxylic acid and an ammonium salt.[5] Alkaline hydrolysis yields the carboxylate salt and ammonia gas; a subsequent acidification step is then required to obtain the final product.[7] For simplicity and to avoid an extra step, strong acidic hydrolysis is often preferred.
Caption: Nitrile hydrolysis pathway showing the stable amide intermediate.
Solution: Use concentrated acid and ensure a sufficiently long reflux period to drive the hydrolysis past the amide intermediate.
Recommended Protocol: Complete Hydrolysis
-
Setup: Place the crude pentanenitrile intermediate from Step 1 into a heavy-walled, round-bottom flask.
-
Hydrolysis: Add an excess of concentrated hydrochloric acid (e.g., 6 M or 12 M HCl). Safety Note: This operation must be performed in a well-ventilated fume hood.
-
Reflux: Heat the mixture to a vigorous reflux using a heating mantle. Allow the reaction to reflux for 12-24 hours. The long duration and high temperature are necessary to ensure all six hydrolyzable groups (3 nitriles, 2 esters) are fully converted.
-
Isolation: After cooling, the product may precipitate. If not, the solvent can be removed under reduced pressure. The crude product should then be purified by recrystallization, typically from hot water.
Question 3: My final product's molecular weight is lower than expected, and spectroscopic analysis suggests the loss of a carboxyl group. What is causing this decarboxylation?
Diagnosis: This issue points to an unintended decarboxylation reaction. The intermediate formed after hydrolysis but before the malonic ester-derived carbons have decarboxylated is a β-dicarboxylic acid derivative. Molecules with a carboxylic acid group beta to another carbonyl (or carboxyl) group are susceptible to decarboxylation upon heating.[8] If the hydrolysis/workup conditions are excessively harsh or prolonged at high temperatures, you can lose one of the desired carboxyl groups.
Solution: The key is to separate the hydrolysis and decarboxylation steps mentally. The initial vigorous reflux with concentrated acid achieves hydrolysis. The decarboxylation of the malonate portion typically occurs concurrently. To avoid unintended decarboxylation of the final product structure, avoid unnecessarily prolonged heating after the reaction is complete.
Troubleshooting Workflow
Caption: Troubleshooting logic for common side reactions.
Question 4: I am observing intramolecular cyclization byproducts. How can this be prevented?
Diagnosis: The linear chain of the intermediate possesses multiple electrophilic and nucleophilic sites. Under certain conditions, particularly if a base is present during heating, an intramolecular reaction similar to a Dieckmann condensation can occur, leading to the formation of a six-membered ring.[9] This is more likely if some of the ester or nitrile groups remain unhydrolyzed, as the resulting enolates are potent nucleophiles.
Solution: The most effective preventative measure is to ensure complete and robust hydrolysis under strongly acidic conditions. Acidic conditions protonate the carbonyls, making them more electrophilic but preventing the formation of the enolate nucleophiles required for cyclization. By converting all functional groups to carboxylic acids first, the propensity for this side reaction is significantly diminished. Stick to the forceful acidic hydrolysis protocol described in Question 2.
References
- ChemBK. (2024). pentane-1,3,5-tricarboxylic acid.
- Clark, J. (n.d.). hydrolysis of nitriles.
- Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid.
- LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles.
- KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism.
- Master Organic Chemistry. (2022). Decarboxylation.
- Wikipedia. (n.d.). Michael addition reaction.
- Organic Chemistry Portal. (n.d.). Michael Addition.
Sources
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. Michael Addition [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 1,3,5-Pentanetricarboxylic Acid
Welcome to the technical support guide for the purification of 1,3,5-Pentanetricarboxylic Acid. As Senior Application Scientists, we have compiled this resource to address the common challenges encountered during the purification of this versatile tricarboxylic acid. This guide provides field-proven insights and detailed protocols to help you achieve the desired purity for your research, development, and manufacturing applications.
Compound Profile: this compound
A foundational understanding of the target molecule is critical before undertaking any purification protocol.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₆ | [1][2][3] |
| Molecular Weight | 204.18 g/mol | [1][2][3] |
| Appearance | White to light yellow crystalline solid/powder | [1][4] |
| CAS Number | 6940-58-5 | [1][3] |
| Melting Point | ~113°C | [5] |
| Solubility | Soluble in water and organic solvents | [4][5] |
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when handling crude this compound.
Q1: What are the likely impurities in my crude this compound sample?
A1: Impurities are typically derived from the synthetic route. A common synthesis involves the oxidation of precursors like glutaraldehyde.[4] Therefore, impurities may include:
-
Unreacted Starting Materials: Residual precursors from the initial reaction.
-
Reaction Intermediates: Partially oxidized species or other intermediates that were not fully converted to the final product.[6]
-
Byproducts: Compounds formed from side reactions, which can include products of decarboxylation, polymerization, or other structurally related carboxylic acids.[6]
-
Residual Solvents & Reagents: Traces of solvents or reagents (e.g., nitric acid) used during the synthesis.
Q2: What is the most straightforward, first-pass method for purification?
A2: For a crystalline solid like this compound, recrystallization is the most common and effective initial purification method.[7] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. A good solvent will dissolve the compound completely when hot but poorly when cold, while the impurities remain in solution upon cooling.[7]
Q3: How can I quickly assess the purity of my sample before and after purification?
A3: Several analytical techniques can provide a reliable assessment of purity:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, defined melting point. Impurities typically depress and broaden the melting range.
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for quantifying purity.[6] A reversed-phase HPLC method can separate the target acid from many common impurities.[8][9] Purity is often determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can confirm the chemical structure of the desired product and reveal the presence of organic impurities.[6]
Q4: My crude product is a sticky oil or gum instead of a solid. Can I still use recrystallization?
A4: An oily product often indicates the presence of significant impurities that are depressing the melting point. Direct recrystallization may be difficult. It is often better to first attempt a different purification technique, such as a liquid-liquid extraction or column chromatography, to remove the bulk of the impurities before proceeding to a final recrystallization step.
Troubleshooting & In-Depth Purification Guides
This section provides detailed protocols and troubleshooting advice for specific purification challenges.
Guide 1: Purification by Recrystallization
Recrystallization is a powerful technique but requires careful solvent selection and execution to maximize yield and purity.
Logical Workflow for Recrystallization
Caption: General workflow for purification by recrystallization.
Step-by-Step Recrystallization Protocol
-
Solvent Selection: Test the solubility of a small amount of your crude material (~10-20 mg) in various solvents (~0.5 mL). An ideal single solvent will dissolve the compound when boiling but not at room temperature.[7] Since this compound is water-soluble, water is an excellent starting point. Other potential solvents include ethanol, ethyl acetate, or mixtures (e.g., ethanol/water).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (use a boiling stick or magnetic stirring).[10] Continue adding small portions of hot solvent until the solid just dissolves completely.[11] Using a large excess of solvent will reduce your final yield.[10]
-
Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, particulates) or if you used decolorizing carbon, you must filter the hot solution by gravity.[12] Pre-heat your funnel and filter paper to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[7] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[10][12] Wash the collected crystals with a small amount of ice-cold solvent to rinse away any soluble impurities adhering to the crystal surfaces.[10]
-
Drying: Continue to draw air through the funnel to partially dry the crystals, then transfer them to a watch glass to air dry completely.
Troubleshooting Recrystallization Issues
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - Not enough solute is dissolved (solution is not saturated).- Solution is supersaturated but nucleation hasn't started. | - Boil off some of the solvent to increase concentration and re-cool.- Scratch the inside of the flask with a glass rod at the liquid's surface to induce nucleation.[7]- Add a "seed" crystal from a previous batch. |
| Product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound/impure mixture.- Purity is too low, causing significant melting point depression. | - Switch to a lower-boiling point solvent.- Try a two-solvent recrystallization system.- Perform a preliminary purification (e.g., chromatography) before recrystallizing. |
| Very low recovery/yield. | - Too much solvent was used during dissolution.- The compound has significant solubility in the cold solvent.- Crystals were washed with too much or warm solvent. | - Re-concentrate the filtrate by boiling off solvent and cool again to recover more product.- Ensure the solution is fully cooled in an ice bath before filtering.- Always wash crystals with a minimal amount of ice-cold solvent.[10] |
| Product is still colored. | - Colored impurities are co-crystallizing with the product. | - Add a small amount of decolorizing charcoal to the hot solution before the hot filtration step. Be cautious as charcoal can also adsorb your product.[12] |
Guide 2: Purification by Column Chromatography
When recrystallization is insufficient, column chromatography provides superior separation power. For a polar molecule like this compound, reversed-phase or anion-exchange chromatography are highly effective.
Method A: Reversed-Phase Flash Chromatography
This technique is excellent for separating polar organic compounds.[13] It utilizes a non-polar stationary phase (like C18-silica) and a polar mobile phase.
Starting Point HPLC/Flash Chromatography Conditions:
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18-functionalized Silica | Provides a non-polar surface ideal for retaining and separating polar analytes.[13] |
| Mobile Phase | Water/Acetonitrile Gradient | A gradient from high aqueous content to high organic content will elute compounds based on polarity. |
| Mobile Phase Modifier | 0.1% Formic Acid or Phosphoric Acid | Adding acid suppresses the deprotonation of the carboxylic acid groups, leading to better peak shape and retention on the reversed-phase column.[8][9] |
| Detection | UV (210 nm) or Mass Spectrometry (MS) | Carboxylic acids have a weak UV chromophore at low wavelengths. MS provides mass information for peak identification. |
Method B: Anion Exchange Chromatography (AEX)
AEX is specifically designed to separate molecules based on their negative charge, making it ideal for carboxylic acids.[14][15]
AEX Workflow and Decision Tree
Caption: Experimental workflow for anion exchange chromatography.
Key Considerations for AEX Protocol
-
Resin Choice: A weak anion exchanger (WAX) is often suitable for strongly acidic compounds, while a strong anion exchanger (SAX) is used for weakly acidic ones.[15]
-
Loading Buffer pH: The pH of the loading buffer must be at least 1-2 units above the pKa of the carboxylic acid groups. This ensures they are deprotonated (anionic) and will bind to the positively charged resin.[15]
-
Elution Strategy: The bound this compound can be eluted in two ways:
-
Salt Gradient: Gradually increase the salt concentration (e.g., 0-1 M NaCl). The salt anions compete with the carboxylates for binding sites, eventually displacing the product.[15]
-
pH Gradient: Gradually decrease the mobile phase pH. As the pH approaches the pKa of the carboxylic acid, the groups become protonated (neutral), lose their affinity for the resin, and elute.[15]
-
Troubleshooting Anion Exchange Chromatography
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| No/Poor Binding of Product to Column. | - Loading buffer pH is too low; carboxylic acid is not fully deprotonated.- Ionic strength of the sample is too high. | - Increase the pH of the loading buffer and sample solution.- Desalt the sample before loading if it contains a high concentration of salts. |
| Product Elutes in the Wash Step. | - Binding is too weak.- pH is not optimal. | - Use a stronger anion exchange resin (e.g., switch from WAX to SAX).- Ensure loading buffer pH is sufficiently above the pKa. |
| Poor Resolution/Co-elution of Impurities. | - Elution gradient is too steep. | - Use a shallower salt or pH gradient to improve the separation between compounds with similar charges.[15] |
| Low Product Recovery. | - Product is irreversibly bound to the column.- Product has precipitated on the column. | - Try eluting with a higher salt concentration or a more extreme pH.- Ensure the compound is soluble in all buffers used. |
References
- pentane-1,3,5-tricarboxylic acid - ChemBK. (2024). ChemBK. [Link]
- RediSep C-18 reversed phase column purification of carboxylic acids. (2012). Teledyne ISCO. [Link]
- Purification of organic acids using anion exchange chromatography.
- Process for the purification of carboxylic acids.
- HPLC Separation of Carboxylic Acids. SIELC Technologies. [Link]
- Pentane-1,3,5-tricarboxylic acid | C8H12O6. PubChem. [Link]
- This compound, 3-hydroxy-2-methyl, trimethyl ester. NIST WebBook. [Link]
- Recrystallization - Single Solvent. University of Toronto. [Link]
- Recrystallization. University of California, Los Angeles. [Link]
- Separation of Pentane-1,3,5-tricarboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Suggested pathway for the metabolism of 1,3,5-pentane tricarboxylic...
- Pentane-1,3,5-tricarboxylic acid. SIELC Technologies. [Link]
- acetonedicarboxylic acid. Organic Syntheses Procedure. [Link]
- Recrystallization is the most common method for purifying solid compoun. University of Missouri–St. Louis. [Link]
- Recrystalliz
- Process for the purification of aromatic carboxylic acids.
- Harmonized guidelines for single-laboratory validation of methods of analysis. Pure and Applied Chemistry. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. chembk.com [chembk.com]
- 5. This compound CAS#: 6940-58-5 [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Separation of Pentane-1,3,5-tricarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Pentane-1,3,5-tricarboxylic acid | SIELC Technologies [sielc.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Home Page [chem.ualberta.ca]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. teledyneisco.com [teledyneisco.com]
- 14. EP1059975A2 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Polymerization with 1,3,5-Pentanetricarboxylic Acid
Welcome to the technical support center for polymerization involving 1,3,5-Pentanetricarboxylic Acid (PTA). This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this trifunctional monomer. My goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and innovate effectively. The inherent structure of PTA, with its three carboxylic acid groups, is both a powerful tool for creating complex polymer architectures and a source of significant synthetic hurdles. This resource is structured to address your challenges from fundamental questions to specific, in-the-moment experimental problems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the foundational knowledge required to work with this compound. Understanding these concepts is the first step in preventing common experimental failures.
Question 1: What is this compound (PTA), and why is it considered a challenging monomer?
Answer: this compound (CAS 6940-58-5) is an aliphatic tricarboxylic acid.[1][2] Unlike common difunctional monomers like adipic acid or terephthalic acid which have two reactive groups, PTA possesses three carboxylic acid groups. This trifunctionality is the primary source of its synthetic challenges. While difunctional monomers typically form linear polymer chains, the third reactive site on PTA allows for the creation of branched or cross-linked, three-dimensional polymer networks.[3] The difficulty lies in controlling this network formation to avoid premature and irreversible gelation.
Diagram 1: Structure of this compound
Caption: Trifunctional nature of this compound.
Question 2: What is "gelation" and why is it the primary concern when using PTA?
Answer: Gelation is the point during a polymerization reaction where a soluble, liquid polymer solution transitions into a non-flowing, elastic solid or "gel." This occurs when a continuous, cross-linked polymer network spans the entire volume of the reaction. With trifunctional monomers like PTA, each monomer unit can act as a branch point. As the reaction proceeds, these branches connect, rapidly increasing the polymer's molecular weight. At a critical point, known as the gel point, an "infinite" network forms, and the material loses solubility and fluidity. This process is often irreversible and can ruin a synthesis, seizing stir bars and making product isolation impossible. The challenge is to achieve a high degree of polymerization without reaching this critical gel point, unless a cross-linked hydrogel is the desired final product.[4]
Question 3: How does the polymer architecture differ when using PTA versus a standard dicarboxylic acid?
Answer: The functionality of the monomer dictates the final polymer architecture.[3]
-
Difunctional Monomers (e.g., Adipic Acid): When reacted with another difunctional monomer (like a diol), they can only form linear chains, resulting in thermoplastics.
-
Trifunctional Monomers (e.g., PTA): When reacted with a difunctional monomer, PTA creates branch points. This leads to hyperbranched or dendritic structures. If reacted with other multifunctional monomers or if the reaction conversion is high, it leads to a cross-linked network, resulting in a thermoset material or a hydrogel.[3] These cross-linked polymers generally exhibit enhanced thermal stability and mechanical strength but are insoluble.[3]
Diagram 2: Linear vs. Cross-linked Polymer Architecture
Caption: Monomer functionality dictates the resulting polymer architecture.
Part 2: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments.
Problem 1: My reaction mixture turned into an unusable gel far too early (premature gelation).
-
Probable Causes:
-
High Monomer Concentration: Concentrated solutions increase the probability of intermolecular reactions, which leads to rapid network formation and gelation.
-
Incorrect Stoichiometry: Using a stoichiometric balance (e.g., a 2:3 ratio of a tri-acid to a diol) is designed for complete network formation. If your goal is a soluble, branched polymer, this ratio will inevitably lead to gelation.
-
High Reaction Temperature: Elevated temperatures increase reaction rates indiscriminately, accelerating the approach to the gel point.
-
Inefficient Mixing: Poor agitation can create localized "hot spots" of high monomer concentration and advanced reaction, initiating gelation that then propagates through the mixture.
-
-
Recommended Solutions & Protocols:
-
Control Stoichiometry: To create soluble branched polymers, use an excess of the difunctional co-monomer (e.g., a diol or diamine). This ensures that the chain ends are more likely to be capped by the difunctional monomer, preventing extensive cross-linking. A good starting point is to use a molar ratio where the functional groups of the di-functional monomer are in excess relative to the PTA's carboxyl groups.
-
Reduce Monomer Concentration: Work in a more dilute solution. This favors intramolecular cyclization over intermolecular network formation, delaying the onset of gelation.
-
Implement a Temperature Profile: Start the reaction at a lower temperature to allow for a more controlled initial polymerization. Once a significant portion of the monomers has reacted to form oligomers, the temperature can be slowly increased to drive the reaction to higher conversion.
-
Use a Step-wise Monomer Addition: Instead of adding all monomers at once, try a semi-batch approach. Add the PTA slowly to a solution of the difunctional co-monomer. This keeps the concentration of the trifunctional cross-linker low at any given time, allowing for more controlled chain growth.
-
Diagram 3: Troubleshooting Workflow for Premature Gelation
Sources
preventing gelation during polyesterification with 1,3,5-Pentanetricarboxylic acid
A Senior Application Scientist's Guide to Preventing and Troubleshooting Gelation
Welcome to the technical support center for polyesterification reactions involving 1,3,5-Pentanetricarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing branched and hyperbranched polyesters. The use of trifunctional monomers like this compound is a powerful tool for creating complex polymer architectures, but it also introduces the significant challenge of gelation—the formation of an insoluble, cross-linked polymer network. This guide provides in-depth technical insights, troubleshooting strategies, and preventative protocols to help you achieve successful and reproducible polyester synthesis.
Understanding the Challenge: The Inevitability of Gelation in Trifunctional Systems
When a trifunctional monomer, such as this compound (A3), is reacted with a difunctional monomer, like a diol (B2), the growing polymer chains can branch and interconnect. As the reaction progresses, there is a critical point at which these branched polymers link together to form a single, macroscopic molecule of infinite molecular weight. This phenomenon is known as gelation, and the point at which it occurs is the gel point. The result is the transformation of the reaction mixture from a viscous liquid to an insoluble, elastic gel. While desirable for creating thermosets, premature gelation can be a significant obstacle when aiming for soluble, processable branched polymers.
The prediction of the gel point is well-described by the Flory-Stockmayer theory, which provides a more advanced understanding than the earlier Carothers equation by allowing for non-stoichiometric conditions.[1] The theory is based on the statistical probability of forming an infinite network and highlights that gelation is highly dependent on the functionality of the monomers and the extent of the reaction.[1][2]
Core Principles for Preventing Gelation
The key to preventing premature gelation lies in carefully controlling the reaction to keep the polymer chains from reaching the critical point of infinite network formation. This can be achieved through several strategic approaches:
-
Stoichiometric Imbalance: This is the most critical factor in controlling gelation. By using a non-stoichiometric ratio of the functional groups (e.g., an excess of diol), the extent of reaction for the limiting functional group (the carboxylic acid) can reach completion without the formation of an infinite network.[3] The excess diol effectively "caps" the growing polymer chains, preventing them from cross-linking indefinitely.
-
Use of Monofunctional Reagents: Introducing a monofunctional reagent, such as a monocarboxylic acid or a mono-ol, acts as a chain stopper. These molecules react with the growing polymer chains, terminating their growth at that site and preventing further branching and cross-linking.
-
Control of Reaction Conditions: Temperature and reaction time significantly influence the rate of polyesterification. Higher temperatures and longer reaction times lead to a higher extent of reaction, increasing the likelihood of reaching the gel point.[4] Careful monitoring and control of these parameters are essential.
-
Stepwise Monomer Addition: Instead of adding all monomers at once, a stepwise addition can help control the polymerization process. For instance, reacting the trifunctional acid with a large excess of diol first to form branched oligomers, and then reacting these with a diacid in a subsequent step, can lead to more controlled polymer growth.
Troubleshooting Guide: Premature Gelation
Issue: The reaction mixture has formed a gel, becoming insoluble and difficult to stir.
Initial Assessment:
-
Confirm Gelation: A true gel will not dissolve in a good solvent for the expected polymer. It will swell but remain as a single mass.
-
Review Reaction Parameters: Carefully check the molar ratios of the monomers used, the reaction temperature, and the reaction time.
Possible Causes and Corrective Actions:
| Possible Cause | Explanation | Corrective Action |
| Stoichiometric Ratio Too Close to Equivalence | A molar ratio of carboxylic acid groups to hydroxyl groups approaching 1:1 in a system with a trifunctional monomer will inevitably lead to gelation. | Adjust the stoichiometry to have a significant excess of the difunctional monomer (e.g., diol). A good starting point is a 10-20% molar excess of hydroxyl groups. |
| High Extent of Reaction | The reaction was allowed to proceed for too long or at too high a temperature, surpassing the critical conversion for gelation. | Reduce the reaction time or lower the reaction temperature. Monitor the reaction progress by measuring the acid number or viscosity. |
| Localized High Concentration of Trifunctional Monomer | Poor mixing can lead to regions with a higher concentration of the trifunctional acid, causing localized gelation that can propagate through the mixture. | Ensure efficient stirring throughout the reaction. Consider a stepwise addition of the trifunctional monomer to the heated difunctional monomer. |
| Incorrect Monomer Functionality | Impurities in the monomers or side reactions could alter the average functionality of the reactants, leading to an unexpected gel point. | Use high-purity monomers. Characterize the monomers to confirm their functionality. |
Frequently Asked Questions (FAQs)
Q1: How can I predict the gel point for my specific reaction?
A1: The gel point can be predicted using the Flory-Stockmayer equation. For a system containing a trifunctional monomer (A3) and a difunctional monomer (B2), the critical extent of reaction (p_crit) at which gelation occurs can be calculated. The equation takes into account the functionalities of the monomers and the stoichiometric ratio of the functional groups.[5][6]
Q2: What is a safe stoichiometric ratio to start with to avoid gelation?
A2: A safe starting point is to use a molar excess of the difunctional monomer. For a reaction between this compound (a trifunctional acid) and a diol, a molar ratio of carboxylic acid groups to hydroxyl groups of 1:1.1 to 1:1.2 is often a good starting point to avoid gelation while still achieving a reasonably high molecular weight. The optimal ratio will depend on the desired properties of the final polymer and may require some empirical optimization.
Q3: Can I reverse gelation once it has occurred?
A3: In most cases, gelation due to the formation of covalent cross-links is irreversible. The resulting network is chemically bonded and will not dissolve. Therefore, prevention is the most effective strategy.
Q4: How does the choice of diol affect the risk of gelation?
A4: The reactivity of the diol can play a role. More reactive diols will lead to a faster increase in the extent of reaction, potentially reaching the gel point more quickly. Sterically hindered diols may react more slowly, offering a larger processing window before gelation.[7]
Q5: Are there any specific catalysts recommended for this type of polyesterification?
A5: Common catalysts for polyesterification include organotin compounds (e.g., dibutyltin oxide), titanium alkoxides, and strong protic acids like p-toluenesulfonic acid.[8][9] The choice of catalyst can affect the reaction rate and selectivity, so it's important to choose one that provides good control over the polymerization. For reactions involving citric acid, which is structurally similar to this compound, titanium(IV) n-butoxide has been used effectively.[10]
Q6: How can I monitor the progress of the reaction to stop it before the gel point?
A6: The progress of the reaction can be monitored by periodically taking samples and measuring the acid number (to determine the extent of carboxylic acid conversion) or the viscosity of the reaction mixture. A rapid increase in viscosity is a strong indicator that the reaction is approaching the gel point.
Experimental Protocols
Protocol 1: Controlled Polyesterification of this compound with a Diol Using Stoichiometric Imbalance
This protocol describes a melt polycondensation reaction where an excess of the diol is used to prevent gelation.
Materials:
-
This compound
-
1,6-Hexanediol (or other suitable diol)
-
Dibutyltin oxide (catalyst)
-
Nitrogen gas supply
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
Procedure:
-
Charge the Reactor: To the reaction vessel, add this compound and 1,6-Hexanediol. Use a molar ratio of carboxylic acid groups to hydroxyl groups of 1:1.15.
-
Add Catalyst: Add the dibutyltin oxide catalyst (approximately 0.1 mol% with respect to the dicarboxylic acid).
-
Inert Atmosphere: Purge the reactor with nitrogen gas for 15-20 minutes to remove any oxygen. Maintain a slow, continuous flow of nitrogen throughout the reaction.
-
Esterification Stage: Heat the reaction mixture to 160-180°C with constant stirring. Water will begin to distill from the reaction mixture as the esterification proceeds. Continue this stage until the majority of the theoretical amount of water has been collected.
-
Polycondensation Stage: Gradually increase the temperature to 200-220°C. At the same time, slowly apply a vacuum to the system to facilitate the removal of the remaining water and drive the reaction to a higher conversion.
-
Monitoring: Monitor the viscosity of the reaction mixture. If the viscosity begins to increase rapidly, stop the reaction by cooling the mixture to room temperature.
-
Termination: Once the desired viscosity is reached (before gelation), cool the reactor to stop the polymerization. The resulting branched polyester can then be dissolved in a suitable solvent for further characterization.
Visualizing the Path to Gelation and Prevention Strategies
The following diagrams illustrate the concept of gelation and the logic behind the troubleshooting and prevention strategies.
Caption: Figure 2: A logical workflow for troubleshooting premature gelation in polyesterification reactions.
References
- Flory, P. J. (1941). Journal of the American Chemical Society, 63(11), 3083–3090.
- Stockmayer, W. H. (1944). The Journal of Chemical Physics, 12(4), 125–131.
- Ampacet Corporation. (n.d.). Solutions for Problems With Gels.
- Winter, H. H., & Mours, M. (2006). Rheology of polymers near liquid-solid transitions. Springer.
- U.S. Patent No. 2,936,297. (1960). Tricarboxylic acid polyesters.
- I. M. L. de la Fuente, et al. (2003). Esterification and polyesterification reactions with industrial applications. Polyesters obtained from mixture of dicarboxilic acids and diols. ISIRR 2003.
- Li, M., et al. (2023). Molecular Weight Distribution of Branched Polymers: Comparison between Monte Carlo Simulation and Flory-Stockmayer Theory. Polymers, 15(7), 1774.
- SciSpace. (n.d.). Flory-Stockmayer Theory.
- Galiatsatos, V. (2016). Troubleshooting and mitigating gels in polyethylene film products. In Why Gels Form and How to Stop Them.
- Wang, D., et al. (2019).
- Weinland, D. H., et al. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Green Chemistry, 24(23), 9205-9214.
- Fiberglass Warehouse. (2022). The Ultimate Gel Coat Troubleshooting Guide.
- Interplastic Corporation. (n.d.). GEL COAT - Troubleshooting Guide.
- Mohanan, A., et al. (2015). (Citric acid–co–polycaprolactone triol) polyester: A biodegradable elastomer for soft tissue engineering. Journal of Biomedical Materials Research Part A, 103(11), 3519-3529.
- Wang, D., et al. (2019).
- Van der Hallen, T., et al. (2021). Going Beyond the Carothers, Flory and Stockmayer Equation by Including Cyclization Reactions and Mobility Constraints. Polymers, 13(15), 2410.
- Bouyahyi, M., et al. (2012). Synthesis of Aliphatic Polyesters by Direct Polyesterification of Dicarboxylic Acids with Diols under Mild Conditions Catalyzed by Reusable Rare-Earth Triflate. Macromolecular Chemistry and Physics, 213(10-11), 1149-1157.
- Weems, A. C., et al. (2021). Stereochemistry and stoichiometry in aliphatic polyester photopolymers for 3D printing tailored biomaterial scaffolds. Polymer Chemistry, 12(35), 4996-5007.
- U.S. Patent Application No. 14/781,029. (2016).
- van der Meulen, I., et al. (2007). Enhancing the functionality of biobased polyester coating resins through modification with citric acid. Biomacromolecules, 8(12), 3860-3870.
- Domb, A. J., & Nanda, A. (2006). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. Journal of Polymer Science Part A: Polymer Chemistry, 44(10), 3326-3334.
- Scribd. (n.d.). Gel Troubleshooting.
- U.S. Patent No. 4,401,792. (1983).
- van der Meulen, I., et al. (2007). Enhancing the functionality of biobased polyester coating resins through modification with citric acid. University of Groningen Research Portal.
- Kim, Y. (n.d.).
- Jelonek, K., et al. (2024). Diverse Strategies to Develop Poly(ethylene glycol)–Polyester Thermogels for Modulating the Release of Antibodies. Gels, 10(9), 652.
- de la Cruz-Martínez, F., et al. (2024). Precise Carboxylic Acid-Functionalized Polyesters in Reprocessable Vitrimers. Journal of the American Chemical Society.
- van der Meulen, I., et al. (2007). Enhancing the functionality of biobased polyester coating resins through modification with citric acid. Georgia Southern University Digital Commons.
- van der Meulen, I., et al. (2007). Enhancing the Functionality of Biobased Polyester Coating Resins through Modification with Citric Acid.
- Hakkarainen, M., et al. (2024). Mechanistic Study on Citric Acid–Based Esterification: A Versatile Reaction for Preparation of Hydrophilic Polymers. ACS Sustainable Chemistry & Engineering.
- YouTube. (2023).
- Prime, R. B. (2014). Thermoset Characterization Part 5: Calculation of Gel Point.
- van den Berg, O., et al. (2020). The Effect of Molecular Weight on the (Re)-Processability and Material Properties of Bio-Based, Thermoreversibly Cross-Linked Polyesters. University of Groningen Research Portal.
- Yang, J., et al. (2004). Synthesis and characterization of novel citric acid-based polyester elastomers. Journal of Biomedical Materials Research Part A, 71A(2), 269-278.
- Yokozawa, T., & Suzuki, Y. (2011). Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction.
- van den Berg, O., et al. (2020). The Effect of Molecular Weight on the (Re)-Processability and Material Properties of Bio-Based, Thermoreversibly Cross-Linked Polyesters. MDPI.
- Wu, J., et al. (2024). Semi-Crystalline and Amorphous Polyesters Derived from Biobased Tri-Aromatic Dicarboxylates and Containing Cleavable Acylhydrazone Units for Short-Loop Chemical Recycling. Macromolecules.
- ResearchGate. (n.d.).
- Fernández-d'Arlas, B., et al. (2015). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. PMC.
- Weinland, D. H. (2022). Synthesis of rigid biobased polyesters. UvA-DARE.
- Yang, J. (2005).
Sources
- 1. Flory–Stockmayer theory - Wikipedia [en.wikipedia.org]
- 2. Molecular Weight Distribution of Branched Polymers: Comparison between Monte Carlo Simulation and Flory-Stockmayer Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20160075820A1 - Synthesis and molecular weight control of aliphatic polyester diols - Google Patents [patents.google.com]
- 4. ampacet.com [ampacet.com]
- 5. Team:Peking/Model/GelPoint - 2016.igem.org [2016.igem.org]
- 6. Thermoset Characterization Part 5: Calculation of Gel Point - Polymer Innovation Blog [polymerinnovationblog.com]
- 7. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (Citric acid–co–polycaprolactone triol) polyester: A biodegradable elastomer for soft tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the functionality of biobased polyester coating resins through modification with citric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of 1,3,5-Pentanetricarboxylic Acid for Reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1,3,5-Pentanetricarboxylic Acid (PTCA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of PTCA during experimental work. We provide in-depth, field-proven insights and practical protocols to help you optimize your reaction conditions and achieve reliable results.
Fundamental Properties of this compound
A clear understanding of the physicochemical properties of this compound is the first step in troubleshooting solubility issues.
| Property | Value | Source(s) |
| CAS Number | 6940-58-5 | [1][2][3][4][5][6] |
| Molecular Formula | C₈H₁₂O₆ | [2][4][6][7] |
| Molecular Weight | ~204.18 g/mol | [2][4][6] |
| Appearance | White to almost white powder or crystalline solid | [1][2][7] |
| Melting Point | ~113°C | [1] |
| Predicted LogP | -0.5 to -0.289 | [5][8] |
| Water Solubility | Reported as "soluble" | [1][7] |
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding PTCA solubility.
Q1: Is this compound truly "soluble" in water as the safety data sheet suggests?
Answer: Yes, this compound is considered soluble in water, but this term can be concentration-dependent.[1][7] Its structure contains three hydrophilic carboxylic acid groups, which can form hydrogen bonds with water.[9] However, it also possesses a five-carbon aliphatic backbone, which introduces a hydrophobic character.[9] At lower concentrations, it will likely dissolve without issue. As you increase the concentration, you may reach its saturation limit, especially in neutral or acidic water, leading to incomplete dissolution. The key takeaway is that its solubility is finite and heavily influenced by the experimental conditions.
Q2: I am trying to dissolve PTCA in an organic solvent for a reaction, but it's not working. What are the best organic solvents?
Answer: The principle of "like dissolves like" is paramount here. PTCA is a polar molecule due to its three carboxylic acid groups. Therefore, it will have better solubility in polar solvents.
-
Recommended Solvents: Polar protic solvents like methanol, ethanol, and glycols are excellent starting points.[10] Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF) are also effective choices, particularly if your reaction chemistry is incompatible with protic solvents.
-
Solvents to Avoid: Nonpolar solvents like hexane, toluene, and dichloromethane are generally poor choices for dissolving PTCA in its neutral, protonated form.
For analogous compounds like 1,3,5-benzenetricarboxylic acid, the solubility order was found to be ethanol > methanol > ethylene glycol, demonstrating the effectiveness of polar protic solvents.[11][12]
Q3: Why is my PTCA not dissolving even in a recommended polar solvent?
Answer: If you are experiencing poor solubility even with an appropriate solvent, consider these factors:
-
Temperature: For most solids, solubility increases with temperature.[10] Gently warming the mixture can significantly enhance the dissolution rate and the amount of solute that can be dissolved. However, ensure the temperature is well below the solvent's boiling point and does not cause degradation of your starting materials.
-
Purity of the Solute: Impurities in the PTCA solid can sometimes hinder the dissolution process.
-
State of Subdivision: A finely ground powder will dissolve faster than large crystals due to a greater surface area available for solvation.[10]
-
System pH (for aqueous or protic systems): The protonation state of the carboxylic acid groups is the single most critical factor. This is a common oversight and is addressed in detail in the troubleshooting guide below.
Troubleshooting Guide: Overcoming Solubility Challenges in Reactions
This section provides a logical workflow for diagnosing and solving solubility problems that may be impacting your reaction outcomes.
Issue 1: My reaction is sluggish, stalls, or gives low yields. I suspect PTCA is not fully dissolved.
Causality: A heterogeneous reaction mixture, where one reactant is not fully dissolved, will have a reaction rate limited by the dissolution speed of the solid. The effective concentration of PTCA in the solution is low, leading to poor reaction kinetics.
Troubleshooting Workflow
Caption: Troubleshooting workflow for PTCA solubility issues.
Issue 2: My PTCA dissolved initially, but a precipitate formed after adding another reagent.
Causality: This common issue often points to one of two scenarios:
-
Change in Solvent Polarity: The reagent you added may be significantly less polar than your primary solvent, causing the overall solvent mixture polarity to decrease and PTCA to crash out of the solution.
-
In-situ Salt Formation: If your reaction mixture contains metal cations (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺), they can form insoluble salts with the carboxylate form of PTCA.
Solutions:
-
For Polarity Change: Add your second reagent more slowly or dissolved in the same primary solvent. Alternatively, add a co-solvent like DMSO to maintain the overall polarity of the reaction mixture.
-
For Salt Formation: If you suspect insoluble salt formation, you may need to add a chelating agent (e.g., EDTA) if compatible with your reaction, or reconsider the source of the metal ions (e.g., use a different base).
Detailed Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment (Base-Mediated Deprotonation)
This is the most powerful technique for dissolving carboxylic acids in polar protic solvents, including water. By adding a base, you deprotonate the carboxylic acid groups (-COOH) to form highly polar and soluble carboxylate anions (-COO⁻).[13]
Conceptual Basis
Caption: Effect of pH on the ionization and solubility of PTCA.
Step-by-Step Protocol:
-
Solvent Addition: Suspend the desired amount of this compound in your chosen polar solvent (e.g., water, ethanol) at room temperature.
-
Base Selection: Choose a base that is compatible with your downstream reaction chemistry.
-
For aqueous solutions: Use NaOH, KOH, or NaHCO₃.
-
For organic reactions: Use a non-nucleophilic organic base like triethylamine (Et₃N), N,N-Diisopropylethylamine (DIPEA), or 1,8-Diazabicycloundec-7-ene (DBU).
-
-
Stoichiometric Addition: Add the base dropwise while stirring. You will need up to three equivalents of base to fully deprotonate all three carboxylic acid groups.
-
Observation: As the base is added, you should observe the suspended PTCA solid dissolving to form a clear solution of its corresponding salt.
-
Reaction Initiation: Once a homogeneous solution is achieved, you can proceed with the addition of other reagents. Remember to account for the presence of the base in your reaction mechanism.
Trustworthiness Check: This protocol is self-validating. The visual disappearance of the solid upon addition of a base is a direct confirmation that you have successfully formed the soluble carboxylate salt.
Protocol 2: Systematic Co-Solvent Screening
When pH modification is not an option, using a mixture of solvents (a co-solvent system) can provide the necessary solubilizing power.[13]
Step-by-Step Protocol:
-
Primary Solvent: Begin by suspending a small, known amount of PTCA (e.g., 10 mg) in a measured volume of your primary reaction solvent (e.g., 0.5 mL of acetonitrile).
-
Co-Solvent Selection: Choose a set of stronger, polar, water-miscible solvents to test. Excellent candidates include DMSO, DMF, NMP, and DMAc.
-
Titration: While stirring the suspension from Step 1, add one of the selected co-solvents dropwise (e.g., using a 100 µL pipette).
-
Record Volume: Carefully track the volume of co-solvent required to achieve complete dissolution.
-
Analysis: Compare the results. The co-solvent that dissolves the PTCA in the smallest volume is the most effective.
-
Scale-Up: Use the determined solvent ratio for your full-scale reaction. For example, if 10 mg of PTCA in 0.5 mL of acetonitrile required 0.1 mL of DMSO to dissolve, your ideal solvent system is a 5:1 mixture of Acetonitrile:DMSO.
Data Summary Table (Example):
| Primary Solvent (0.5 mL) | Co-Solvent | Volume of Co-Solvent to Dissolve 10 mg PTCA | Resulting Ratio (v/v) |
| Acetonitrile | DMSO | 0.08 mL | ~6:1 |
| Acetonitrile | DMF | 0.12 mL | ~4:1 |
| THF | DMSO | 0.15 mL | ~3:1 |
This systematic approach removes guesswork and provides a quantitative basis for selecting the optimal solvent system for your reaction.
References
- ChemBK. (2024). pentane-1,3,5-tricarboxylic acid.
- Matriculation Chemistry. (2021). Topic 7.3 (Part 2): Solubility of Carboxylic Acids. YouTube.
- Sulaiman Hameed, G. (2024). Solubility and distribution.
- Patsnap Eureka. (2025). How to Improve Carboxylic Acid Extraction Processes?.
- GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- PubChem. (n.d.). Pentane-1,3,5-tricarboxylic acid.
- PubChemLite. (2025). This compound (C8H12O6).
- J-GLOBAL. (n.d.). This compound.
- SIELC Technologies. (2018). Pentane-1,3,5-tricarboxylic acid.
- Zhang, Y., et al. (2016). Solubility of 1,3,5-Benzenetricarboxylic Acid in Different Solvents. Journal of Chemical & Engineering Data.
- Semantic Scholar. (2016). Solubility of 1,3,5-Benzenetricarboxylic Acid in Different Solvents.
Sources
- 1. This compound CAS#: 6940-58-5 [m.chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound [jknbiochem.net]
- 4. Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pentane-1,3,5-tricarboxylic acid | SIELC Technologies [sielc.com]
- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. chembk.com [chembk.com]
- 8. PubChemLite - this compound (C8H12O6) [pubchemlite.lcsb.uni.lu]
- 9. youtube.com [youtube.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. Solubility of 1,3,5-Benzenetricarboxylic Acid in Different Solvents | Semantic Scholar [semanticscholar.org]
- 13. longdom.org [longdom.org]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1,3,5-Pentanetricarboxylic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center. This guide provides in-depth troubleshooting strategies for a common issue encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 1,3,5-Pentanetricarboxylic Acid: asymmetrical peak tailing. As a multifunctional acidic compound, it presents unique challenges that require a systematic and chemically-informed approach to resolve. This document is structured in a question-and-answer format to directly address the specific problems you may be facing in the laboratory.
Section 1: Foundational Knowledge - Understanding the Analyte and the Problem
This section covers the fundamental concepts of peak tailing and the specific chemical properties of this compound that are relevant to HPLC analysis.
Q1: What is peak tailing and why is it a critical problem for my analysis?
Direct Answer: Peak tailing is the distortion of a chromatographic peak where the back half of the peak is broader than the front half, resulting in an asymmetrical shape.[1][2] This is a significant issue because it compromises the accuracy and precision of your results by making it difficult to determine the exact start and end of the peak, leading to inconsistent integration and erroneous quantification. Furthermore, tailing reduces resolution between adjacent peaks, potentially obscuring impurities or other analytes.
The Scientific Rationale: In an ideal chromatographic separation, analyte molecules travel through the column in a tight, symmetrical band, resulting in a Gaussian peak shape. Peak tailing indicates that there is more than one retention mechanism at play.[1][3] A portion of the analyte molecules is being retained more strongly or by a different mechanism than the main band, causing them to elute later and create the characteristic "tail".[4] For quantitative analysis, a symmetrical peak is essential for reproducible integration and reliable data.
Q2: What specific properties of this compound make it particularly prone to peak tailing?
Direct Answer: The primary properties of this compound that contribute to peak tailing are its multiple acidic functional groups and its potential to act as a metal chelator .
The Scientific Rationale:
-
Multiple Carboxylic Acid Groups: As a tricarboxylic acid, the molecule's overall charge is highly dependent on the mobile phase pH.[2][5] Near the pKa values of the carboxylic acid groups, a mixed population of ionized (more polar) and non-ionized (less polar) forms of the analyte will exist simultaneously.[6][7] These different forms interact with the reversed-phase C18 column differently, leading to band broadening and a tailing peak shape.[7]
-
Metal Chelation: The arrangement of the carboxyl groups allows this compound to act as a chelating agent. It can form strong complexes with trace metal ions (e.g., iron, aluminum, titanium) that may be present in the silica packing material of the column, the stainless-steel column hardware, or system components like frits and tubing.[4][8] This chelation creates a very strong, secondary retention mechanism that holds back a fraction of the analyte molecules, causing severe peak tailing or even complete adsorption.[9][10]
Section 2: The Systematic Troubleshooting Workflow
Resolving peak tailing requires a logical, step-by-step approach. This section guides you from initial system-level checks to analyte-specific chemical optimizations.
Troubleshooting Workflow Overview
The diagram below outlines the logical progression for diagnosing the cause of peak tailing for this compound.
Caption: A logical workflow for troubleshooting peak tailing.
Q3: I see peak tailing in my chromatogram. How do I know if it's a system problem or an issue specific to my analyte?
Direct Answer: Inject a neutral, well-behaved compound (e.g., toluene or naphthalene). If that peak is also tailing, the issue is likely mechanical or system-wide. If the neutral compound gives a sharp, symmetrical peak while this compound continues to tail, the problem is a specific chemical interaction between your analyte and the system.[11]
Troubleshooting Protocol:
-
Prepare a Neutral Probe Sample: Dissolve a small amount of toluene in your mobile phase.
-
Inject and Analyze: Run the sample under the same chromatographic conditions used for your analyte.
-
Evaluate the Peak Shape:
-
Tailing Neutral Peak: This points towards a system issue. Check for extra-column volume (excessively long or wide tubing), a partially blocked column frit, or a void at the head of the column.[11]
-
Symmetrical Neutral Peak: This confirms the issue is chemical and specific to this compound. Proceed with the mobile phase and chemical interaction troubleshooting steps below.
-
Q4: What is the most important mobile phase parameter to optimize for this compound?
Direct Answer: The single most critical parameter is the mobile phase pH . For a polycarboxylic acid, you must control the pH to ensure the analyte is in a single, non-ionized state to achieve a symmetrical peak.
The Scientific Rationale: The goal is to achieve "ion suppression".[5] By lowering the mobile phase pH to at least 1.5-2 units below the first pKa of the analyte, you ensure that the carboxylic acid groups are fully protonated (-COOH).[2][12] In this neutral, non-ionized state, the analyte behaves predictably in a reversed-phase system, interacting primarily through hydrophobic mechanisms and eluting as a sharp, symmetrical peak.[5] A low pH (e.g., 2.5-3.0) also serves a dual purpose by protonating the acidic silanol groups (Si-OH) on the silica surface, which minimizes secondary electrostatic interactions that can also contribute to tailing.[3]
Caption: Effect of mobile phase pH on analyte and column surface.
Experimental Protocol: Optimizing Mobile Phase pH
-
Buffer Selection: Choose a buffer with a pKa close to your target pH. For a target pH of 2.5-3.0, a phosphate buffer is an excellent choice.
-
Preparation: Prepare an aqueous mobile phase (Mobile Phase A) containing 25-50 mM potassium phosphate. Adjust the pH to 2.7 using phosphoric acid. Your organic phase (Mobile Phase B) will typically be acetonitrile or methanol.
-
Equilibration: Thoroughly flush the column with the new mobile phase (at least 10-15 column volumes) to ensure the stationary phase is fully equilibrated.
-
Analysis: Inject your sample and observe the peak shape. A significant improvement in symmetry is expected.
| Mobile Phase pH | Analyte State | Silanol State | Expected Peak Shape | Rationale |
| pH > 5.0 | Mostly ionized (multiple COO⁻ groups) | Ionized (SiO⁻) | Poor (Tailing/Broad) | Mixed ionization states and ionic repulsion from the silica surface.[6][7] |
| pH 3.5 - 5.0 | Partially ionized (mixture of COOH and COO⁻) | Partially ionized (mixture of SiOH and SiO⁻) | Very Poor (Severe Tailing) | Analyte exists in multiple forms with different retention behaviors.[7] |
| pH 2.5 - 3.0 | Fully protonated (COOH) | Protonated (SiOH) | Good (Symmetrical) | Ion suppression is achieved, and secondary silanol interactions are minimized.[12] |
Q5: I've lowered the pH to 2.8 with a phosphate buffer, but I still see some tailing. What's next?
Direct Answer: If the pH is correct, the next most likely causes are insufficient buffer capacity or metal chelation .
Troubleshooting Protocol 1: Increase Buffer Concentration
-
The Scientific Rationale: When you inject your sample, the sample solvent can temporarily alter the pH on the column if the mobile phase buffer is too weak to resist the change. This on-column pH shift can cause peak distortion.[13][14] Increasing the buffer concentration (e.g., from 10 mM to 25 mM or even 50 mM) enhances its capacity to maintain a constant pH environment for the analyte.[13]
-
Action: Increase the concentration of your phosphate buffer to 50 mM, ensuring the pH is still correctly set at 2.7-2.8. Re-equilibrate the column and re-inject.
Troubleshooting Protocol 2: Address Metal Chelation
-
The Scientific Rationale: As a tricarboxylic acid, your analyte is an effective chelator. If trace metals are active sites on your column or in your system, no amount of pH adjustment will solve the tailing.[8] The solution is to add a stronger, "sacrificial" chelating agent to the mobile phase. This agent will bind to the active metal sites, effectively hiding them from your analyte.[9]
-
Action: Add a low concentration of ethylenediaminetetraacetic acid (EDTA) to your aqueous mobile phase (Mobile Phase A). Start with 0.1 mM and, if needed, increase to 0.5 mM or 1 mM. EDTA is a very strong chelator and will effectively passivate any active metal surfaces.[9][10]
Caption: Mechanism of peak shape improvement with a chelating agent.
Section 3: Frequently Asked Questions (FAQs)
Q6: What type of HPLC column is best for analyzing this compound?
A high-purity, modern, end-capped C18 column is highly recommended. "High-purity" (also known as Type B) silica has a very low metal content, which directly reduces the potential for peak tailing via chelation.[1][13] "End-capping" is a chemical process that deactivates most of the residual silanol groups on the silica surface, further minimizing unwanted secondary interactions.[3][15][16]
Q7: Should I use acetonitrile or methanol as the organic modifier?
Both can be effective, and the choice can influence selectivity. Acetonitrile is often preferred as it has a lower viscosity (leading to lower backpressure) and is sometimes less likely to engage in hydrogen bonding interactions compared to methanol. However, it is always best to test both during method development. If you continue to experience issues, switching from one to the other is a valid troubleshooting step.
Q8: Can injecting too much sample (overload) cause peak tailing for this compound?
Yes. Sample overload can cause peak distortion for any analyte, including tailing.[6][11] If the concentration of your injected sample is too high, it can saturate the active sites on the stationary phase, leading to a non-ideal distribution and a distorted peak. To check for this, simply dilute your sample 10-fold and re-inject it. If the peak shape improves significantly, you were likely overloading the column.
References
- Peak Tailing in HPLC - Element Lab Solutions. [Link]
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
- How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
- The Theory of HPLC Column Chemistry. [Link]
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
- pentane-1,3,5-tricarboxylic acid - ChemBK. [Link]
- Pentane-1,3,5-tricarboxylic acid - SIELC Technologies. [Link]
- Effect of mobile phase pH on reversed-phase HPLC separ
- Back to Basics: The Role of pH in Retention and Selectivity | LCGC Intern
- How does an acid pH affect reversed-phase chromatography separ
- An Introduction to Peak Tailing, Fronting and Splitting in Chrom
- The Importance Of Mobile Phase PH in Chromatographic Separ
- The use of Mobile Phase pH as a Method Development Tool - Chrom
- The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]
- HPLC Troubleshooting Guide. [Link]
- Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek® Corpor
- Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220 - PubChem. [Link]
- HPLC Troubleshooting Guide. [Link]
- HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]
- This compound, 3-hydroxy-2-methyl, trimethyl ester - the NIST WebBook. [Link]
- Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | LCGC Intern
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. silcotek.com [silcotek.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biotage.com [biotage.com]
- 13. hplc.eu [hplc.eu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. chromtech.com [chromtech.com]
- 16. acdlabs.com [acdlabs.com]
interpretation of unexpected peaks in the NMR spectrum of 1,3,5-Pentanetricarboxylic acid
Technical Support Center: 1,3,5-Pentanetricarboxylic Acid
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions that arise during the analysis of this compound.
FAQ 1: Why does my ¹H NMR spectrum look more complex than expected?
The primary reason for unexpected complexity is the stereochemistry of the molecule. This compound possesses two chiral centers at the C3 and C5 positions. This gives rise to diastereomers: a meso compound (3R,5S or 3S,5R, which are identical) and a pair of enantiomers (d,l pair; 3R,5R and 3S,5S).
-
Meso Form : Due to a plane of symmetry, the two methylene groups (-CH₂-) are chemically equivalent, leading to a simpler spectrum.
-
d,l Pair : Lacks this symmetry, making the protons on each methylene group diastereotopic and thus chemically non-equivalent. This results in more complex splitting patterns.
Commercial sources of this compound are often sold as a mixture of these diastereomers[1]. Therefore, your spectrum is likely an overlay of spectra from both the meso and the d,l forms, significantly increasing the number of observed peaks. It is crucial to anticipate this complexity rather than assuming a single, simple structure[2].
FAQ 2: I don't see the carboxylic acid protons in my ¹H NMR. Where are they?
This is highly dependent on the NMR solvent used.
-
In Deuterated Water (D₂O): The acidic protons (-COOH) are readily exchangeable with the deuterium atoms of the solvent[3][4]. This exchange is typically very fast on the NMR timescale, causing the -COOH signal to either disappear entirely or merge with the residual H₂O peak[5]. This is a classic identification method for exchangeable protons[3].
-
In Aprotic Solvents (e.g., DMSO-d₆): In solvents like Dimethyl Sulfoxide-d₆, the carboxylic acid protons do not exchange and are typically observed as a broad singlet far downfield, often in the 9-12 ppm range[3][6]. The exact chemical shift can be sensitive to concentration and temperature due to hydrogen bonding effects[3].
If you need to confirm the presence of the carboxylic acid groups, running the NMR in a solvent like DMSO-d₆ is the recommended approach.
FAQ 3: Why are the chemical shifts of my CH and CH₂ protons different from the literature values?
Deviations in chemical shifts for the backbone protons (the CH at C3 and the CH₂ groups at C2 and C4) can be attributed to several factors:
-
pH and Protonation State: The chemical environment of protons alpha and beta to a carboxylic acid is highly sensitive to the ionization state of the carboxyl group[7][8]. As the pH of the solution changes (especially in D₂O without buffering), the carboxylates will exist in varying degrees of protonation (-COOH vs. -COO⁻). Deprotonation leads to a change in electron density, which alters the shielding of nearby protons, causing their signals to shift. This effect is well-documented for carboxylic acids and amino acids[9][10].
-
Solvent Effects: Different solvents can induce conformational changes or alter hydrogen bonding, which in turn affects the chemical shifts[11][12]. A spectrum taken in D₂O will not be directly comparable to one taken in DMSO-d₆ or CDCl₃ without accounting for these solvent-induced shifts.
-
Concentration: At high concentrations, intermolecular hydrogen bonding between carboxylic acid molecules can become more prevalent, leading to changes in chemical shifts, particularly for the acidic proton but also for adjacent protons[7].
For consistent and reproducible results, it is critical to control and report the solvent, pH (if aqueous), and concentration of your sample.
Part 2: Troubleshooting Guide for Unexpected Peaks
This section provides a systematic workflow to identify the source of unexpected signals in your NMR spectrum.
Issue 1: Multiple sets of peaks suggesting a mixture.
Possible Cause A: Diastereomers
As detailed in FAQ 1, the most probable cause is the presence of both meso and d,l diastereomers.
Troubleshooting Protocol:
-
Acquire a ¹³C NMR Spectrum: This is often the most definitive method.
-
The meso form, due to its symmetry, will show fewer ¹³C signals than the d,l pair.
-
For example, in the meso form, the two terminal carboxyl groups are equivalent, as are the two methylene carbons. In the d,l pair, these are all chemically distinct.
-
-
Compare Peak Ratios: In the ¹H NMR, carefully integrate the distinct sets of signals. The integration ratio will give you the population ratio of the diastereomers in your sample. This ratio can vary between batches.
-
Advanced NMR (if necessary): Techniques like 2D NMR (COSY, HSQC) can help in assigning the complex multiplets and confirming the connectivity for each distinct diastereomer.
Table 1: Expected ¹³C NMR Signals for Diastereomers
| Carbon Position | meso form (Symmetry: Cₛ) | d,l pair (Symmetry: C₁) |
| C1, C5-C OOH | 1 Signal (Equivalent) | 2 Signals (Non-equivalent) |
| C3-C OOH | 1 Signal | 1 Signal |
| C2, C4 | 1 Signal (Equivalent) | 2 Signals (Non-equivalent) |
| C3 | 1 Signal | 1 Signal |
| Total Signals | 4 | 6 |
Possible Cause B: Synthesis-Related Impurities
This compound is often synthesized via a Michael addition. This can leave residual starting materials or side-products.
Troubleshooting Protocol:
-
Review the Synthesis Route: Identify potential impurities. For instance, if made from the hydrolysis of a tri-ester or tri-nitrile, incomplete hydrolysis is a common issue.
-
Check for Characteristic Signals: Look for peaks corresponding to residual solvents (e.g., ethyl acetate, hexane) or functional groups from starting materials (e.g., -OCH₂CH₃ signals from an ethyl ester).
-
Purification: If impurities are suspected, re-purification by recrystallization or chromatography may be necessary.
Issue 2: Broad or distorted peaks for backbone protons.
Possible Cause: Chemical Exchange or Conformational Dynamics
The backbone of this compound is flexible. If the molecule is undergoing conformational changes at a rate that is intermediate on the NMR timescale, this can lead to signal broadening.
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is a powerful tool.
-
Cooling: Lowering the temperature may "freeze out" conformers, sharpening the peaks and potentially resolving them into distinct signals for each conformer.
-
Heating: Raising the temperature may accelerate the exchange, causing the broad peaks to coalesce into a single, sharp, averaged signal.
-
-
Change the Solvent: Switching to a different solvent can alter the conformational equilibrium and the rate of exchange, which can be diagnostic[12].
Workflow for Diagnosing Unexpected Peaks
The following diagram outlines a logical workflow for troubleshooting your NMR spectrum.
Caption: Troubleshooting workflow for NMR spectral analysis.
References
- Konstantinidis, F., & Martin, G. E. (2010). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Magnetic Resonance in Chemistry, 48(12), 948-954. [Link]
- Castañeda, C. A., & Fitch, C. A. (2012). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. Biophysical Journal, 102(3), 601-610. [Link]
- Smirnov, S. N., & Tolstoy, P. M. (2013). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol–Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society, 135(42), 15885-15896. [Link]
- JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]
- Royal Society of Chemistry. (n.d.). Supporting Information for various chemical syntheses. RSC Publishing. [Link]
- ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent? [Forum discussion]. [Link]
- ResearchGate. (2018).
- Zhang, Z., et al. (2000). The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1467(2), 355-366. [Link]
- ResearchGate. (2024). Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum? [Forum discussion]. [Link]
- Falson, P., et al. (1997). A, effect of pH on the chemical shift position of the 1 H NMR CH 2... [Figure].
- PubChem. (n.d.). Pentane-1,3,5-tricarboxylic acid.
- ChemBK. (2024). pentane-1,3,5-tricarboxylic acid. [Link]
- Beilstein Journals. (n.d.). Supporting Information: The charge-assisted hydrogen-bonded organic framework (CAHOF)
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000156). [Link]
- Kawai, F., et al. (1994). Suggested pathway for the metabolism of 1,3,5-pentane tricarboxylic... [Figure].
- Mori, K. (2014). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. The Journal of Organic Chemistry, 79(1), 133-142. [Link]
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Chemical Shifts. [Link]
- ResearchGate. (2014). 1 H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f... [Figure]. [Link]
- Machtey, V., et al. (2011). Diastereomers ratios of intermediate compound 5b... [Figure].
- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Oregon State University, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with hygroscopic nature of 1,3,5-Pentanetricarboxylic acid
Introduction: Welcome to the technical support guide for 1,3,5-Pentanetricarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the compound's hygroscopic nature. Our goal is to provide not just protocols, but a foundational understanding of the material's behavior to empower you to make informed decisions during your experiments.
Part 1: Fundamental Understanding - The "Why" Behind the Hygroscopicity
This compound's tendency to absorb atmospheric moisture is rooted in its molecular structure. The presence of three carboxylic acid (-COOH) functional groups makes the molecule highly polar. These groups readily form hydrogen bonds with water molecules in the air[1][2]. This affinity for water is a common characteristic of compounds rich in polar functional groups like hydroxyls and carboxyls[1]. The more functional groups present, the greater the potential for water absorption[1]. This absorption can lead to significant physical and chemical changes, impacting experimental accuracy and reproducibility[3].
Moisture absorption can manifest in several ways:
-
Physical Changes: The powder may clump, cake, or in extreme cases, become a viscous liquid or deliquesce[3][4]. This makes handling and accurate weighing difficult.
-
Chemical Changes: The presence of water can alter the compound's stability and reactivity. For some carboxylic acids, excess water can lead to degradation over time or affect reaction equilibria[5][6]. The absorbed water also changes the effective concentration of the acid, leading to stoichiometric errors in reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: My bottle of this compound arrived as a free-flowing powder, but is now clumpy. What happened?
A1: This is a classic sign of moisture absorption. The compound is hygroscopic and has likely been exposed to ambient air, causing water molecules to adhere to the particles and make them stick together[3]. To prevent this, always minimize the container's exposure time to the atmosphere and ensure it is tightly sealed immediately after use[3][7].
Q2: Can I still use the acid if it has absorbed some moisture?
A2: It depends on the sensitivity of your application. For non-critical applications where precise concentration is not paramount, you may be able to use it after breaking up the clumps with a clean, dry spatula[7]. However, for quantitative work (e.g., reaction stoichiometry, preparing standard solutions), the absorbed water will lead to inaccurate weighing. In these cases, you should either use a fresh, unopened container or consider drying the material (see Protocol SOP-03).
Q3: How should I store this compound to prevent moisture uptake?
A3: Proper storage is the first line of defense. The compound should be kept in a tightly sealed, airtight container[4][7]. For enhanced protection, place this primary container inside a secondary enclosure, such as a desiccator with a suitable desiccant (e.g., silica gel, calcium chloride) or a sealed bag containing desiccant pouches[4][8]. Storing in a cool, dry place further minimizes moisture exposure[7].
Q4: I'm weighing the acid on an analytical balance, and the mass keeps increasing. What's wrong?
A4: This is a direct observation of the compound's hygroscopicity. As the material sits on the balance pan, it is actively absorbing moisture from the air, causing the weight to climb continuously[9]. This makes obtaining an accurate, stable reading impossible in an open environment. Refer to our weighing protocols (SOP-02) for solutions.
Part 3: Troubleshooting Guide for Common Experimental Issues
| Problem | Possible Cause(s) Related to Hygroscopicity | Recommended Solution(s) |
| Inconsistent Reaction Yields or Kinetics | 1. Inaccurate Weighing: Absorbed water inflates the mass, leading to a lower molar quantity of the acid than calculated. 2. Altered Reactivity: The presence of water can interfere with moisture-sensitive reactions or alter solvent polarity. | 1. Implement precise weighing techniques as outlined in SOP-02 . A glovebox or weighing by difference is highly recommended[9][10]. 2. Use anhydrous solvents for your reaction. If the acid has been exposed to moisture, consider drying it before use (SOP-03 ). |
| Difficulty Dissolving the Compound | 1. Formation of Hydrates: The absorbed water may have formed a hydrate, which can have different solubility characteristics. 2. Clumping: Caked material has a lower effective surface area, slowing dissolution. | 1. Gently break up clumps with a dry spatula before adding the solvent. 2. The solubility of some carboxylic acids in certain organic solvents is enhanced by the presence of a small amount of water[11][12]. If using an organic solvent, ensure it is compatible with trace water or consider a different solvent system. |
| pH of Aqueous Solutions is Inconsistent | 1. Variable Water Content: Batches with different levels of moisture absorption will result in solutions of slightly different concentrations, affecting the final pH. | 1. Standardize your sample handling procedure. Use a fresh container or dry the material (SOP-03 ) before preparing stock solutions. 2. For highly accurate work, determine the water content of a sample via Karl Fischer titration and apply a correction factor to your weighings. |
| Material Turns into a Gummy Paste or Liquid | 1. Deliquescence: The compound has absorbed a significant amount of atmospheric moisture, to the point of dissolving in the absorbed water[4]. | 1. The material is heavily contaminated with water. Discarding it is the safest option. 2. Review storage procedures immediately to protect remaining stock. Ensure containers are airtight and consider using a desiccator[4][8]. |
Part 4: Standard Operating Procedures (SOPs)
SOP-01: Storage and Handling Workflow
This protocol outlines the best practices for storing and handling this compound to maintain its integrity.
Materials:
-
Original manufacturer's container of this compound
-
Laboratory desiccator with active desiccant
-
Parafilm or sealing tape
-
Inert gas (Nitrogen or Argon), if available
Procedure:
-
Receiving: Upon receipt, inspect the container seal for integrity. If the seal is broken, quarantine the material for quality assessment.
-
Primary Storage: Store the tightly sealed original container in a cool, dry, and well-ventilated area away from incompatible materials[13][14].
-
Secondary Storage (Recommended): Place the primary container inside a laboratory desiccator. Ensure the desiccant is active (e.g., blue silica gel, not pink).
-
Handling:
-
Minimize the time the container is open to the atmosphere. Have all necessary tools (spatulas, weigh boats) ready before opening.
-
If possible, handle the material in a low-humidity environment, such as a glovebox or under a gentle stream of inert gas[15].
-
-
Resealing:
-
After dispensing, clean any powder from the container threads to ensure a tight seal.
-
Purge the headspace of the container with a brief stream of inert gas before closing to displace moist air.
-
Tightly screw the cap on. For long-term storage, wrap the cap-bottle interface with Parafilm for an extra barrier against moisture ingress[8].
-
Promptly return the container to the desiccator.
-
Caption: Workflow for proper storage and handling of hygroscopic compounds.
SOP-02: Accurate Weighing of this compound
Accurate weighing is critical. The goal is to minimize atmospheric exposure during the process.
Method 1: Weighing by Difference (Recommended for Standard Labs)
-
Transfer an estimated amount of the acid, greater than what you need, into a small, dry, sealable vial (e.g., a screw-cap vial).
-
Tightly cap the vial and weigh it on an analytical balance. Record this mass as M1 .
-
Working quickly, uncap the vial and use a clean spatula to transfer the desired amount of solid into your reaction flask or beaker.
-
Immediately recap the vial and reweigh it. Record this new mass as M2 .
-
The exact mass of the transferred acid is M1 - M2 . This method ensures the weighed mass corresponds only to the transferred solid, unaffected by moisture absorption on the balance[9].
Method 2: Weighing in an Inert Atmosphere (Gold Standard)
-
Place the sealed container of the acid, a spatula, and your receiving vessel (e.g., reaction flask) inside a glovebox with a dry, inert atmosphere (e.g., N₂ or Ar).
-
Also place an analytical balance inside the glovebox.
-
Allow the items to equilibrate to the glovebox atmosphere.
-
Tare the receiving vessel on the balance.
-
Transfer the desired amount of acid into the vessel and record the stable mass. Since the atmosphere is dry, the reading will not drift upwards due to moisture absorption[10].
Caption: Decision tree for selecting an appropriate weighing method.
SOP-03: Re-Drying of Hydrated this compound
This procedure should be used as a last resort for critical applications when fresh material is unavailable. Thermal degradation is a potential risk.
Materials:
-
Hydrated this compound
-
Clean, dry watch glass or crystallization dish
-
Vacuum oven
-
Desiccator
Procedure:
-
Pre-Drying Assessment: Visually inspect the material. This method is intended for clumped solids, not for material that has fully deliquesced into a liquid.
-
Preparation: Spread a thin layer of the clumped acid onto a clean, dry watch glass or crystallization dish to maximize surface area.
-
Drying:
-
Place the watch glass in a vacuum oven.
-
Heat the oven to a moderate temperature (e.g., 40-50°C). Caution: Do not heat close to the compound's melting or decomposition point. A preliminary thermal stability test (e.g., TGA) is advised if this data is not available.
-
Apply vacuum to the oven.
-
Dry for several hours (e.g., 4-12 hours), or until the material appears to be a fine, free-flowing powder. The optimal time and temperature must be determined empirically[7][16].
-
-
Cooling:
-
Turn off the heat and allow the oven to cool to room temperature under vacuum.
-
Once cool, gently break the vacuum with a dry, inert gas like nitrogen. If unavailable, break the vacuum with ambient air but proceed to the next step immediately.
-
-
Storage: Quickly transfer the dried powder into a tared, sealable container and place it in a desiccator to cool completely before weighing and use[15].
-
Validation (Optional but Recommended): Test the dried material for water content using Karl Fischer titration to confirm the effectiveness of the drying process.
References
- TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?
- CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know.
- Asaclean. (n.d.). 5 Tips to Help Process Dry Hygroscopic Resins.
- University of Rochester, Department of Chemistry. (2026). Tips & Tricks: Weighing.
- University of Rochester, Department of Chemistry. (2026). Tips & Tricks: Drying Methods.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic.
- Lin, Y. (2025, December 5). 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. LinkedIn.
- ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?
- Goh, C. F., et al. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH.
- Google Patents. (n.d.). US3972128A - Process for drying hygroscopic materials.
- Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
- Hayman, D. F. (1940). Drying and Weighing Hygroscopic Substances in Microanalysis. American Chemical Society.
- Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. r/chemistry.
- Bry-Air. (n.d.). Humidity Control in Laboratories and Instrumentation Rooms.
- Chemistry LibreTexts. (2024, August 14). 3.1: Transferring and Weighting Methods.
- Kawamura, K., & Kaplan, I. R. (1990). Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage. ResearchGate.
- Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
- Kumar, L., & Singh, S. (2018). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and. Allied Academies.
- Cai, C., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics.
- Lei, T., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. Copernicus Publications.
- Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV.
Sources
- 1. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
- 2. d-nb.info [d-nb.info]
- 3. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 4. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 5. researchgate.net [researchgate.net]
- 6. alliedacademies.org [alliedacademies.org]
- 7. tutorchase.com [tutorchase.com]
- 8. researchgate.net [researchgate.net]
- 9. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 12. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 13. fishersci.com [fishersci.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 16. reddit.com [reddit.com]
Technical Support Center: Optimizing MOF Synthesis with 1,3,5-Pentanetricarboxylic Acid
Welcome to the technical support center for researchers utilizing 1,3,5-pentanetricarboxylic acid as a linker for Metal-Organic Framework (MOF) synthesis. This guide is structured to provide direct, actionable solutions to common experimental challenges. The inherent flexibility of the pentane backbone in this linker, compared to rigid aromatic linkers, presents unique opportunities for novel structures but also introduces specific synthetic hurdles. This document synthesizes established MOF synthesis principles with insights tailored to the challenges of this aliphatic tricarboxylate linker.
Troubleshooting Guide: From Amorphous Powders to Crystalline Frameworks
This section addresses the most common issues encountered during the synthesis of MOFs with this compound. Each entry explains the potential cause of the problem and provides a logical sequence of troubleshooting steps.
Q1: My reaction resulted in an amorphous powder or an oil. How can I promote crystallinity?
A1: The formation of an amorphous product is a frequent challenge when using flexible linkers like this compound. The linker's conformational freedom can lead to disordered coordination if the reaction kinetics are too fast, preventing the long-range order necessary for a crystalline framework.
Causality & Expert Insights: Rapid nucleation, driven by high reactant concentrations or temperatures, often outpaces the slower crystal growth process. This kinetic imbalance favors the formation of thermodynamically less stable, amorphous materials. The goal is to shift the reaction from kinetic to thermodynamic control.
Troubleshooting Steps:
-
Reduce the Reaction Temperature: Lowering the temperature slows down the coordination reaction, giving the metal-linker units more time to arrange into an ordered framework. Start with a temperature around 80-100 °C and adjust downwards.[1]
-
Decrease Reactant Concentrations: Diluting the reaction mixture can significantly slow down nucleation rates, favoring the growth of fewer, more ordered crystals.
-
Introduce a Modulator: A modulator is a monofunctional ligand (often a monocarboxylic acid like benzoic acid or acetic acid) that competes with the primary linker for coordination to the metal center.[2] This competition temporarily caps growing crystal faces, slowing down the overall crystallization process and often leading to higher quality, more crystalline materials.[3]
-
Change the Solvent System: The solvent plays a critical role in solvating the precursors and influencing the final structure.[4] If using a high-polarity solvent like DMF, consider switching to a less coordinating solvent like N,N-diethylformamide (DEF) or introducing a co-solvent like ethanol or water to alter the solubility and coordination environment.
Q2: I've obtained a crystalline product, but the Powder X-Ray Diffraction (PXRD) pattern shows broad peaks. What does this indicate and how can I improve it?
A2: Broad peaks in a PXRD pattern typically signify very small crystallite size (nanocrystals) or a low degree of long-range crystalline order.
Causality & Expert Insights: This issue is often a milder form of the problem described in Q1. The reaction conditions allowed for the formation of crystalline domains, but nucleation was still too rapid to permit the growth of large, well-ordered crystals.
Troubleshooting Steps:
-
Increase the Reaction Time: Extending the reaction duration (e.g., from 24 to 72 hours) can promote a process called Ostwald ripening, where smaller, less stable crystals dissolve and redeposit onto larger, more stable ones, improving overall crystallinity and sharpening PXRD peaks.[3]
-
Optimize Modulator Concentration: If you are using a modulator, its concentration is a critical parameter. Too little modulator may not be effective, while too much can inhibit crystal growth entirely. Experiment with a range of modulator-to-linker molar ratios (e.g., from 10:1 to 50:1).
-
Implement a Slow Cooling Ramp: For solvothermal reactions, instead of a rapid quench, program the oven to cool down slowly (e.g., over 10-12 hours). This gradual temperature decrease maintains the system near equilibrium, allowing for more ordered crystal growth.[3]
Q3: The synthesized MOF crystals are too small for single-crystal X-ray diffraction. How can I grow larger crystals?
A3: Growing single crystals suitable for diffraction requires minimizing the number of nucleation events while maximizing the growth rate of the few nuclei that do form.
Causality & Expert Insights: The key is to create a reaction environment where the precursor concentration remains in the "metastable zone" for an extended period, favoring crystal growth over new nucleation.
Troubleshooting Steps:
-
Use the Slow Diffusion Method: This is a classic technique for growing large single crystals.[4] A solution of the this compound linker is carefully layered on top of a denser solution containing the metal salt. Crystals form slowly at the interface over days or weeks.
-
Employ a Temperature Gradient: Heating a reaction vessel asymmetrically can create a convection current. Precursors dissolve in the hotter region and are transported to the cooler region, where lower solubility promotes slow, controlled crystallization.
-
Fine-Tune the pH: The deprotonation state of the carboxylic acid groups is crucial for coordination. Adding a small amount of a base (like triethylamine) or an acid can subtly alter the reaction kinetics and favor the growth of larger crystals.[5]
Q4: My MOF product is crystalline in the vial but degrades or loses crystallinity upon washing or drying. What causes this instability?
A4: This is a common issue, especially for MOFs synthesized in high-boiling point solvents like DMF. The framework's pores are initially filled with these solvent molecules, which help to stabilize the structure. Removing them can cause the framework to collapse.[6]
Causality & Expert Insights: The stability of a MOF is often dependent on guest molecules within its pores. Aggressive removal of these guests, particularly through direct heating under vacuum, can lead to irreversible structural collapse. The goal is to replace the high-boiling point synthesis solvent with a more volatile, less interacting solvent before final activation.
Troubleshooting Steps:
-
Implement a Solvent Exchange Protocol: After synthesis, decant the mother liquor and wash the crystals several times with a fresh, dry, high-boiling point solvent (like DMF) to remove unreacted precursors.[7]
-
Intermediate Solvent Exchange: Decant the wash solvent and immerse the crystals in a volatile solvent with a lower surface tension, such as acetone or chloroform. Let this exchange proceed for 1-2 days, replacing the solvent multiple times. This gently replaces the DMF in the pores.
-
Gentle Activation: After the final solvent exchange, the crystals can be activated (pores evacuated) under milder conditions. Supercritical CO2 exchange is an excellent, gentle method.[8] Alternatively, drying under a slow flow of inert gas at a slightly elevated temperature is gentler than a high vacuum.
Frequently Asked Questions (FAQs)
Q1: What are good starting conditions for a new MOF synthesis with this compound?
A1: A robust starting point for a solvothermal synthesis is to dissolve this compound (0.1 mmol) and a metal salt (e.g., zinc nitrate hexahydrate, 0.15 mmol) in a polar aprotic solvent like DMF (5-10 mL).[9] The reaction can be conducted in a sealed 20 mL scintillation vial at 100-120 °C for 24-48 hours.[1][10] Given the linker's three coordination sites, a metal-to-linker ratio between 1:1 and 2:1 is a reasonable starting point.
Q2: How does the flexibility of this compound affect MOF synthesis compared to a rigid linker like 1,3,5-benzenetricarboxylic acid (BTC)?
A2: The aliphatic backbone of this compound can rotate freely, allowing it to adopt numerous conformations. This flexibility can lead to the formation of unique, complex, and interpenetrated framework topologies that are inaccessible with rigid, planar linkers like BTC.[11] However, this same flexibility makes it more challenging to control crystallization, often requiring more precise control over reaction kinetics (temperature, concentration, modulators) to avoid amorphous products.[3]
Q3: What are the essential characterization techniques for a newly synthesized MOF?
A3: The following are critical for confirming a successful synthesis:
-
Powder X-Ray Diffraction (PXRD): This is the most important technique to confirm the crystallinity and phase purity of your bulk sample.[8]
-
Thermogravimetric Analysis (TGA): TGA reveals the thermal stability of the MOF and can indicate the temperature at which coordinated solvent molecules are lost and when the framework itself begins to decompose.[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the coordination of the linker's carboxylate groups to the metal centers. You should see a shift in the C=O stretching frequency from the free acid (~1700 cm⁻¹) to the coordinated carboxylate (~1550-1650 cm⁻¹).[13]
-
Gas Sorption Analysis (e.g., N₂ at 77 K): After activation, this analysis determines the porosity, specific surface area (BET), and pore size distribution of the material, confirming whether the synthesized framework is porous.[8]
Data & Protocols
Table 1: Impact of Reaction Parameters on Synthesis Outcome
| Parameter | Typical Range | Impact on Crystallinity | Impact on Crystal Size | Impact on Yield | Rationale & Expert Tip |
| Temperature | 80 - 140 °C | Improves up to an optimal point, then can cause decomposition. | Higher temperatures often lead to smaller crystals due to faster nucleation.[10] | Generally increases with temperature, but side reactions may occur. | Start at 100-120 °C. For flexible linkers, exploring lower temperatures (80-90 °C) can be beneficial for achieving higher crystallinity.[1] |
| Time | 12 - 96 hours | Longer times can improve crystallinity via Ostwald ripening. | Can lead to larger crystals as smaller ones dissolve and redeposit. | Increases until equilibrium is reached. | Start with 24-48 hours. If PXRD peaks are broad, extending the time is a simple first step.[3] |
| Metal:Linker Ratio | 1:1 to 3:1 | Highly dependent on the target structure's stoichiometry. | Can influence nucleation density; non-stoichiometric ratios can sometimes act as a form of modulation. | Dependent on the limiting reagent. | Explore a few ratios systematically. The coordination chemistry of flexible linkers can be complex.[11] |
| Modulator Conc. | 10 - 100 eq. (vs. linker) | Can significantly improve crystallinity by controlling nucleation and growth.[2] | Generally leads to larger, more well-defined crystals. | May decrease yield by competing with the linker. | Acetic acid or benzoic acid are common choices. Start with ~20 equivalents relative to the linker.[3] |
Protocol 1: Baseline Solvothermal Synthesis
This protocol provides a standardized starting point for experimentation.
-
Reagent Preparation:
-
In a 20 mL glass scintillation vial, add this compound (20.4 mg, 0.1 mmol).[14][15]
-
Add the desired metal salt (e.g., Zn(NO₃)₂·6H₂O, 44.6 mg, 0.15 mmol).
-
Add 8 mL of N,N-dimethylformamide (DMF).
-
If using a modulator, add it now (e.g., benzoic acid, 244 mg, 2.0 mmol).
-
Cap the vial tightly. Ensure the cap has a PTFE liner.
-
-
Reaction:
-
Place the vial in a programmable laboratory oven.
-
Ramp the temperature to 120 °C over 2 hours.
-
Hold the temperature at 120 °C for 48 hours.
-
Cool the reaction to room temperature over 10 hours.
-
-
Product Isolation & Washing:
-
Collect the crystalline product by centrifugation or filtration.
-
Decant the mother liquor.
-
Wash the product by re-suspending it in 10 mL of fresh DMF and centrifuging again. Repeat this step three times to remove unreacted precursors.
-
-
Activation (Solvent Exchange):
-
After the final DMF wash, re-suspend the product in 10 mL of a volatile solvent (e.g., acetone).
-
Allow the vial to sit for 24 hours.
-
Repeat the solvent exchange with fresh acetone two more times.
-
After the final exchange, decant the acetone and dry the product under a gentle vacuum or a slow stream of N₂ at room temperature.
-
Visualized Workflows & Logic
Diagram 1: General MOF Synthesis Workflow
Caption: A typical workflow for MOF synthesis, from reagent preparation to final characterization.
Diagram 2: Troubleshooting Logic Tree
Caption: A decision tree for troubleshooting common MOF synthesis outcomes based on PXRD results.
References
- ChemBK. (2024). pentane-1,3,5-tricarboxylic acid.
- CrystEngComm. (n.d.). A series of MOFs based on a tricarboxylic acid and various N-donor ligands: syntheses, structures, and properties. RSC Publishing.
- ResearchGate. (2015). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method.
- Protocols.io. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles.
- NIST WebBook. (n.d.). This compound, 3-hydroxy-2-methyl, trimethyl ester.
- ACS Publications. (2016). Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks. Chemistry of Materials.
- ResearchGate. (2019). Why one synthesised MOF single crystal is getting degraded after taking it out from the reaction mixture?.
- Iptek ITS. (2014). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method.
- CD Bioparticles. (n.d.). MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control.
- Filo. (n.d.). Draw the structure of pentane-1,3,5-tricarboxylic acid.
- PubChem. (n.d.). Pentane-1,3,5-tricarboxylic acid.
- ScienceDirect. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron.
- ResearchGate. (n.d.). Suggested pathway for the metabolism of 1,3,5-pentane tricarboxylic acid.
- ResearchGate. (n.d.). The possible configurations of 1,3,5-benzenetricarboxylic acid with metal atoms.
- PLOS One. (2024). Application of synthesized metal-trimesic acid frameworks for the remediation of a multi-metal polluted soil and investigation of quinoa responses.
- CrystEngComm. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid. RSC Publishing.
- ResearchGate. (2018). (PDF) Optimization of MOF Synthesis.
- ResearchGate. (2020). New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid.
- ResearchGate. (2018). Electrosynthesis of Metal-Organic Frameworks (MOFs)Based on Nickel(II) and Benzene 1,3,5-Tri Carboxylic Acid (H3BTC): An Optimization Reaction Condition.
- SIELC Technologies. (n.d.). Pentane-1,3,5-tricarboxylic acid.
- ResearchGate. (2022). Research progress of POMs constructed by 1,3,5-benzene-tricarboxylic acid.
- MDPI. (2020). ZnII and CuII-Based Coordination Polymers and Metal Organic Frameworks by the of Use of 2-Pyridyl Oximes and 1,3,5-Benzenetricarboxylic Acid.
- ResearchGate. (2018). Solubility of 1,3,5-Benzenetricarboxylic Acid in Different Solvents.
- NIH. (2019). Transition Metal Coordination Polymers with Trans-1,4-Cyclohexanedicarboxylate: Acidity-Controlled Synthesis, Structures and Properties.
- ScienceDirect. (2015). Review on the methodology used in thermal stability characterization of phase change materials.
- ResearchGate. (2010). Synthesis and Characterization of the Interpenetrated MOF-5.
- Chemical Society Reviews. (2024). Development of the design and synthesis of metal–organic frameworks (MOFs). RSC Publishing.
Sources
- 1. iptek.its.ac.id [iptek.its.ac.id]
- 2. ossila.com [ossila.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Application of synthesized metal-trimesic acid frameworks for the remediation of a multi-metal polluted soil and investigation of quinoa responses | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. A series of MOFs based on a tricarboxylic acid and various N-donor ligands: syntheses, structures, and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. repositori.udl.cat [repositori.udl.cat]
- 13. researchgate.net [researchgate.net]
- 14. This compound | CymitQuimica [cymitquimica.com]
- 15. Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Mastering Crosslinking Density with 1,3,5-Pentanetricarboxylic Acid
Welcome to the technical support center for controlling crosslinking density with 1,3,5-pentanetricarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage this versatile crosslinking agent in their polymer systems. Here, we will delve into the nuances of the crosslinking process, troubleshoot common challenges, and provide detailed protocols to ensure the integrity and reproducibility of your experiments.
Understanding the Fundamentals: The "Why" Behind the "How"
This compound is a polycarboxylic acid that can be used as a crosslinking agent for polymers containing hydroxyl or amine groups, such as polysaccharides, polyvinyl alcohol, and gelatin. The crosslinking reaction is typically an esterification or amidation process, which results in the formation of a three-dimensional polymer network. The density of these crosslinks is a critical parameter that dictates the mechanical properties, swelling behavior, and degradation kinetics of the final material.[1][2][3]
The ability to precisely control crosslinking density is paramount for designing materials with specific performance characteristics. For instance, in drug delivery, a higher crosslinking density can lead to a more sustained release profile. In tissue engineering, the mechanical properties of the scaffold, which are directly related to crosslinking density, must be tailored to match the target tissue.
FAQs: Quick Answers to Common Questions
Q1: What is the basic mechanism of crosslinking with this compound?
A1: The primary mechanism is esterification, where the carboxylic acid groups of this compound react with hydroxyl groups on the polymer backbone to form ester bonds.[4][5] This reaction is typically catalyzed by heat and/or an acid catalyst. The trifunctional nature of this compound allows it to connect three polymer chains, leading to a robust 3D network.
Q2: What are the key factors that influence the crosslinking density?
A2: The main factors are:
-
Concentration of this compound: Higher concentrations generally lead to a higher crosslinking density.[6]
-
Reaction Temperature and Time: Increased temperature and longer reaction times typically result in a higher degree of crosslinking, up to a certain point.[7][8]
-
pH of the reaction mixture: The pH can influence the reactivity of both the carboxylic acid and the functional groups on the polymer. For esterification, acidic conditions can catalyze the reaction.[9]
-
Presence and concentration of a catalyst: Catalysts can significantly accelerate the crosslinking reaction, allowing for lower temperatures or shorter reaction times.
Q3: How can I qualitatively assess if crosslinking has occurred?
A3: A simple method is to observe the solubility of the polymer before and after the reaction. A successfully crosslinked polymer will typically form an insoluble hydrogel that swells in a good solvent, whereas the uncrosslinked polymer will dissolve.
Q4: What are the safety precautions for handling this compound?
A4: this compound is an irritant.[10] Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information.
Troubleshooting Guide: From Problem to Solution
This section addresses specific issues you may encounter during your experiments, providing a logical path to identify the cause and implement a solution.
Problem 1: Low or No Gel Formation
You've followed your protocol, but the polymer solution remains liquid or forms a very weak gel.
Caption: Troubleshooting workflow for overly stiff or brittle gels.
-
Crosslinker Concentration: An excess of this compound will lead to a very high crosslink density, restricting polymer chain mobility and causing brittleness. [3] * Action: Systematically decrease the concentration of the crosslinker in your formulation.
-
Reaction Conditions: Over-curing (excessive temperature or time) can also lead to an overly dense network.
-
Side Reactions: At high temperatures, some polymers may undergo side reactions that can also contribute to network formation or degradation, affecting the mechanical properties.
-
Action: Use analytical techniques like DSC or TGA to check for unexpected thermal events. FTIR can help identify the formation of unintended chemical bonds.
-
Problem 3: Inconsistent Swelling Behavior
You observe significant batch-to-batch variation in the swelling ratio of your hydrogels.
Caption: Troubleshooting workflow for inconsistent swelling behavior.
-
Homogeneity: An uneven distribution of the crosslinker in the polymer solution will lead to regions of high and low crosslinking density, resulting in inconsistent swelling.
-
Action: Ensure thorough mixing of the polymer and crosslinker solution before initiating the crosslinking reaction.
-
-
Curing Conditions: Non-uniform heating during the curing process can cause different degrees of crosslinking in different parts of the sample.
-
Action: Use an oven with good temperature control and air circulation. For larger samples, consider a rotating rack to ensure even heating.
-
-
Swelling Measurement: The procedure for measuring the swelling ratio must be consistent.
-
Action: Develop and strictly follow a standard operating procedure (SOP) for your swelling tests, including the duration of swelling, the method for removing excess solvent, and the weighing procedure. [14]
-
-
Raw Material Variability: There can be batch-to-batch variations in the molecular weight or number of functional groups of the starting polymer, which will affect the crosslinking density.
-
Action: If possible, characterize the key properties of each new batch of polymer before use.
-
Experimental Protocols: Your Guide to Reproducible Results
Protocol 1: Swelling Test for Determining Crosslink Density
This protocol provides a standardized method for measuring the swelling ratio, which is inversely related to the crosslink density. [14][15][16] Materials:
-
Crosslinked polymer sample
-
Solvent (e.g., deionized water for hydrogels)
-
Analytical balance
-
Vials
-
Filter paper
Procedure:
-
Cut a small piece of the crosslinked polymer and weigh it to obtain the initial dry weight (Wd).
-
Place the sample in a vial and add a sufficient amount of the solvent to fully immerse it.
-
Seal the vial and allow the sample to swell at a constant temperature (e.g., room temperature) until it reaches equilibrium. This may take several hours to days.
-
Carefully remove the swollen sample from the vial, gently blot the surface with filter paper to remove excess solvent, and immediately weigh it to obtain the swollen weight (Ws).
-
Calculate the swelling ratio (SR) using the following formula: SR = (Ws - Wd) / Wd
Data Interpretation: A lower swelling ratio indicates a higher crosslinking density, as the tightly linked network restricts the uptake of the solvent. [6]
Protocol 2: Monitoring Crosslinking Kinetics with Rheometry
Rheometry is a powerful technique to monitor the gelation process in real-time by measuring the viscoelastic properties of the material. [11][12][13] Equipment:
-
Rheometer with a suitable geometry (e.g., parallel plate)
-
Temperature control unit
Procedure:
-
Prepare the polymer and crosslinker solution according to your formulation.
-
Load the solution onto the rheometer at the desired reaction temperature.
-
Perform a time sweep experiment at a constant frequency and strain (within the linear viscoelastic region).
-
Monitor the storage modulus (G') and the loss modulus (G'').
-
The gel point is typically identified as the time at which G' and G'' crossover (G' = G'').
-
Continue the measurement until G' reaches a plateau, indicating the completion of the crosslinking reaction.
Data Interpretation: The time to the gel point and the rate of increase in G' provide valuable information about the kinetics of the crosslinking reaction. [17]This data can be used to optimize the curing time and temperature.
Protocol 3: Thermal Characterization by Differential Scanning Calorimetry (DSC)
DSC can be used to determine the glass transition temperature (Tg) of the crosslinked polymer, which is influenced by the crosslinking density. [18][19][20][21] Equipment:
-
Differential Scanning Calorimeter
-
DSC pans and lids
Procedure:
-
Accurately weigh a small amount of the dried, crosslinked polymer (typically 5-10 mg) into a DSC pan.
-
Seal the pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that includes the expected Tg.
-
The Tg is observed as a step-like change in the heat flow curve.
Data Interpretation: A higher crosslinking density generally leads to a higher Tg, as the increased number of crosslinks restricts the mobility of the polymer chains.
| Parameter | Effect of Increased this compound Concentration | Rationale |
| Crosslinking Density | Increases | More crosslinker molecules are available to form linkages between polymer chains. [6] |
| Swelling Ratio | Decreases | A denser network restricts the uptake of solvent. [6] |
| Storage Modulus (G') | Increases | A more rigid network results from a higher number of crosslinks. |
| Glass Transition Temperature (Tg) | Increases | The mobility of polymer chains is reduced by the increased number of crosslinks. |
References
- Using rheological monitoring to determine the gelation kinetics of chitosan-based systems. (2022).
- Monitoring the crosslinking behavior of PDMS via Rheometry and Raman Spectroscopy. (n.d.). JKU & KUK Research Portal.
- TrueGel3D™ Hydrogel Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Rheological Analysis of the Gelation Kinetics of an Enzyme Crosslinked PEG Hydrogel. (2018). Macromolecular Bioscience, 18(1), 1700299.
- Crosslink Density of Rubbers. (n.d.). IUPAC.
- Polydimethylsiloxane crosslinking kinetics: A systematic study on Sylgard184 comparing rheological and thermal approaches. (2021). Polymer Testing, 97, 107154.
- Swelling Test Explained: How to Measure Crosslink Density. (2023, October 27). YouTube.
- Rheological Analysis of the Gelation Kinetics of an Enzyme Cross-linked PEG Hydrogel. (n.d.).
- Determination of the Crosslinking Density of a Silicone Elastomer. (2019).
- Crosslink Density Determination Analytical Techniques. (n.d.). Jordi Labs.
- Determination of crosslink density by swelling in the castable polyurethane elastomer based on 1/4 - cyclohexane diisocyanate and para-phenylene diisocyanate. (1992). Iranian Journal of Polymer Science & Technology, 1(1), 1-5.
- Kinetic data for the crosslinking reaction of polycarboxylic acids with cellulose. (n.d.).
- Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. (2019). Purdue College of Engineering.
- How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. (n.d.). Instructables.
- Using Differential Scanning Calorimetry to Characterize Polymers. (2018, March 22). AZoM.
- Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. (n.d.). Intertek.
- I need help with hydrogels formation failure? (2018, June 24).
- Effect of crosslinking time (1, 3, 5 and 7 h) and temperature. (n.d.).
- Optimization for esterification of saturated palm fatty acid distillate by D-optimal design response surface methodology for biolubricant production. (2021). Arabian Journal of Chemistry, 14(9), 103321.
- Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal.
- Q&A with Tech Services | Crosslinking and Sterilizing Hydrogels. (2022, May 2). YouTube.
- Cross-linking in Hydrogels - A Review. (2014). American Journal of Polymer Science, 4(2), 25-31.
- Esters. An Introduction. (n.d.).
- Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220. (n.d.). PubChem.
- Thermoset Characterization Part 1: Introduction to DSC. (2014, April 14).
- Method for producing hydrogels. (2016).
- Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. (2021). Angolan Industry and Chemical Engineering Journal, 1(1).
- esterification - alcohols and carboxylic acids. (n.d.). Chemguide.
- Non-Toxic Crosslinking of Starch Using Polycarboxylic Acids: Kinetic Study and Quantitative Correlation of Mechanical Properties and Crosslinking Degrees. (n.d.).
- Main polycarboxylic acids investigated as crosslinkers or wet strength agents for cellulose fibers and mechanism of action. (n.d.).
- Sustainable Cross-Linking of Man-Made Cellulosic Fibers with Poly(carboxylic acids) for Fibrillation Control. (2021). ACS Sustainable Chemistry & Engineering, 9(49), 16749–16756.
- Research on the Balancing Control Methods of Crosslinking Density and Flexibility in Polymer Materials. (2024, January 7).
- Quantifying Polymer Crosslinking Density Using Rheology and DMA. (n.d.). TA Instruments.
- Polymer. (n.d.). In Wikipedia.
- Effect of Crosslinking Agent Concentration on the Properties of Unmedicated Hydrogels. (2015). Pharmaceutics, 7(3), 305-320.
- Development and Application of the Anti-High-Temperature Delayed Crosslinking Polymer as a Gel Plugging Additive for Drilling Fluid. (2024). Gels, 10(1), 60.
Sources
- 1. Cross-linking in Hydrogels - A Review [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. Research on the Balancing Control Methods of Crosslinking Density and Flexibility in Polymer Materials - Oreate AI Blog [oreateai.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Using rheological monitoring to determine the gelation kinetics of chitosan-based systems [aimspress.com]
- 12. research.jku.at [research.jku.at]
- 13. Rheological Analysis of the Gelation Kinetics of an Enzyme Crosslinked PEG Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. iupac.org [iupac.org]
- 16. jordilabs.com [jordilabs.com]
- 17. re.public.polimi.it [re.public.polimi.it]
- 18. engineering.purdue.edu [engineering.purdue.edu]
- 19. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 20. azom.com [azom.com]
- 21. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
minimizing thermal degradation during polymerization with 1,3,5-Pentanetricarboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,5-Pentanetricarboxylic acid in polymerization reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize thermal degradation and achieve optimal results in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the polymerization of this compound. Each problem is followed by a detailed explanation of potential causes and step-by-step solutions.
Issue 1: Premature Gelation or Cross-linking of the Polymer
Question: My polymerization reaction with this compound resulted in an insoluble gel early in the process. How can I prevent this?
Answer:
Premature gelation is a common challenge when working with monomers that have a functionality greater than two, such as the tri-functional this compound. Gelation occurs when a cross-linked polymer network forms throughout the reaction mixture, leading to a rapid and unmanageable increase in viscosity and the formation of an insoluble solid.
Causality: The three carboxylic acid groups on each molecule of this compound can react with diols (or other co-monomers) to form a branched polymer structure. As the reaction progresses, these branches can connect, leading to a three-dimensional network. This process is highly dependent on the molar ratio of the monomers and the reaction conditions.
Solutions:
-
Stoichiometric Control: Carefully control the molar ratio of your monomers. To avoid extensive cross-linking, you can use a slight excess of the diol. This ensures that the growing polymer chains are more likely to be terminated by a hydroxyl group, reducing the probability of forming a network.
-
Two-Stage Polymerization: A highly effective method for controlling the architecture of branched polyesters is a two-stage process.[1]
-
Stage 1 (Oligomerization): In the first stage, react this compound with the diol at a lower temperature to form low molecular weight oligomers. This allows for the initial formation of linear and lightly branched chains without significant cross-linking.
-
Stage 2 (Polycondensation): In the second stage, increase the temperature and apply a vacuum to drive off the condensation byproduct (e.g., water) and promote the growth of higher molecular weight polymer chains. The controlled conditions in this stage help to manage the extent of cross-linking.
-
-
Use of a Mono-functional Chain Stopper: Introducing a small amount of a mono-functional carboxylic acid or alcohol can act as a chain stopper, limiting the molecular weight and preventing the formation of an extensive network.
Issue 2: Polymer Discoloration (Yellowing or Browning)
Question: The polyester I synthesized using this compound is discolored. What causes this and how can I obtain a colorless product?
Answer:
Discoloration in polyesters is typically a sign of thermal degradation or oxidation that occurs at the high temperatures required for polymerization.
Causality: At elevated temperatures, carboxylic acids and esters can undergo various side reactions, including decarboxylation, oxidation, and the formation of conjugated double bonds, which can lead to colored byproducts. The presence of impurities in the monomers or residual catalyst can also promote these degradation pathways.
Solutions:
-
Maintain an Inert Atmosphere: Conduct the entire polymerization process under a nitrogen or argon atmosphere. This minimizes the risk of oxidation, which is a major contributor to discoloration.
-
Optimize Reaction Temperature and Time: Avoid excessively high temperatures and prolonged reaction times. While a melting point for this compound is around 113°C, polyesterification reactions are often carried out at much higher temperatures (220-230°C) to ensure a reasonable reaction rate and facilitate the removal of water.[2] It is crucial to find the minimum temperature and time necessary to achieve the desired molecular weight.
-
High-Purity Monomers: Use high-purity this compound and co-monomers. Impurities can act as catalysts for degradation reactions.
-
Catalyst Selection: The choice of catalyst can influence discoloration. While various catalysts like tin, titanium, and antimony compounds are used for polyesterification, some may promote side reactions at high temperatures.[3] It may be beneficial to screen different catalysts to find one that provides good activity at a lower temperature.
-
Addition of Antioxidants: Incorporating small amounts of antioxidants, such as hindered phenols or phosphites, can help to inhibit oxidative degradation and reduce discoloration.
Issue 3: Low Molecular Weight or Incomplete Polymerization
Question: I am struggling to achieve a high molecular weight polyester with this compound. What factors could be limiting the polymer chain growth?
Answer:
Achieving high molecular weight in condensation polymerization requires high conversion rates and precise stoichiometric balance. Several factors can hinder this process.
Causality: Incomplete removal of the condensation byproduct (e.g., water) will limit the equilibrium of the reaction and prevent the formation of long polymer chains. An imbalance in the stoichiometry of the reactive functional groups (carboxylic acid and hydroxyl groups) will also lead to lower molecular weight, as one type of functional group will be depleted, halting chain growth. Side reactions can also consume functional groups, disrupting the stoichiometry.
Solutions:
-
Efficient Removal of Byproducts: During the polycondensation stage, apply a high vacuum (less than 1 mbar) and ensure efficient stirring to maximize the surface area for the removal of water or other byproducts.
-
Precise Stoichiometry: Accurately weigh your monomers to ensure the correct molar ratio of carboxylic acid to hydroxyl groups.
-
Appropriate Catalyst: Use an effective catalyst to drive the reaction to high conversion. Common catalysts for polyesterification include tin(II) octoate, titanium(IV) butoxide, and antimony trioxide. The choice of catalyst can significantly impact the reaction rate.
-
Monitor Reaction Progress: Track the progress of the polymerization by measuring the viscosity of the reaction mixture or by analyzing samples using techniques like titration to determine the acid number. This will help you determine the optimal reaction time.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting temperature for the polymerization of this compound?
A1: A good starting point for the initial esterification stage is typically just above the melting points of the monomers to ensure a homogeneous reaction mixture. Given that this compound has a melting point of around 113°C, an initial reaction temperature of 120-150°C is reasonable. For the second polycondensation stage, the temperature is usually increased to 200-230°C to increase the reaction rate and facilitate the removal of water under vacuum.[2] However, it is crucial to monitor for signs of degradation and optimize the temperature for your specific system.
Q2: What are the primary thermal degradation pathways for polyesters derived from this compound?
A2: The thermal degradation of polyesters is a complex process that can involve several mechanisms. The primary pathways include:
-
Ester pyrolysis: This involves the random scission of the ester linkages in the polymer backbone, leading to a decrease in molecular weight.
-
Decarboxylation: Carboxylic acid end-groups can lose carbon dioxide at high temperatures.
-
Oxidative degradation: In the presence of oxygen, radical chain reactions can occur, leading to the formation of various oxygenated species and chain scission.
Q3: How can I characterize the thermal stability of my synthesized polymer?
A3: Several analytical techniques are essential for evaluating the thermal stability of your polymer:
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It provides information on the decomposition temperature and the overall thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, which are important indicators of its thermal properties.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor changes in the chemical structure of the polymer as it is heated, providing insights into the degradation mechanism.
Q4: Are there any specific safety precautions I should take when working with this compound at high temperatures?
A4: Yes, it is important to follow standard laboratory safety procedures when conducting high-temperature polymerizations.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling any volatile byproducts or decomposition products.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and heat-resistant gloves.
-
Inert Atmosphere: As mentioned earlier, using an inert atmosphere not only prevents discoloration but also reduces the risk of flammable byproducts igniting at high temperatures.
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for this compound and all other reagents before starting your experiment to be aware of any specific hazards.
Experimental Protocols & Data
Protocol 1: Two-Stage Melt Polycondensation of this compound with a Diol
This protocol outlines a general procedure for the synthesis of a branched polyester.
Materials:
-
This compound
-
Diol (e.g., 1,4-Butanediol)
-
Catalyst (e.g., Tin(II) octoate)
-
Nitrogen or Argon gas supply
-
Vacuum pump
Procedure:
Stage 1: Esterification (Oligomerization)
-
Set up a reaction vessel equipped with a mechanical stirrer, a nitrogen/argon inlet, and a condenser.
-
Charge the reactor with the desired molar ratio of this compound and the diol.
-
Begin purging the system with inert gas.
-
Heat the reaction mixture to 120-150°C with stirring to form a homogeneous melt.
-
Maintain this temperature for 2-4 hours to allow for the formation of oligomers. Water will be evolved and can be collected.
Stage 2: Polycondensation
-
Add the catalyst (typically 200-500 ppm relative to the final polymer weight) to the reaction mixture.
-
Gradually increase the temperature to 200-230°C.
-
Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar.
-
Continue the reaction under these conditions for 3-6 hours, or until the desired viscosity is reached, indicating the formation of a high molecular weight polymer.
-
Cool the reactor to room temperature under an inert atmosphere before recovering the polymer.
Data Summary Table
| Parameter | Recommended Range | Rationale |
| Esterification Temperature | 120 - 150 °C | Ensures a homogeneous melt and initiates oligomerization without significant degradation. |
| Polycondensation Temperature | 200 - 230 °C | Increases reaction rate and facilitates efficient removal of water.[2] |
| Catalyst Concentration | 200 - 500 ppm | Provides a sufficient reaction rate without excessive side reactions. |
| Polycondensation Pressure | < 1 mbar | Drives the equilibrium towards polymer formation by removing the condensation byproduct. |
| Inert Gas | Nitrogen or Argon | Prevents oxidative degradation and discoloration. |
Visualizations
Polymerization Workflow
Caption: Two-stage polymerization process for this compound.
Troubleshooting Logic for Gelation
Caption: Decision tree for troubleshooting premature gelation.
References
- Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies.
- Catalyst Control of Polyester Branching in the Hydroesterificative Polymeriz
- ENZYME-C
- Catalyst Control of Polyester Branching in the Hydroesterificative Polymerization of 10-Undecen-1-ol | Request PDF.
- Catalyst Control of Polyester Branching in the Hydroesterificative Polymerization of 10-Undecen-1-ol | ACS Catalysis.
- Precise Carboxylic Acid-Functionalized Polyesters in Reprocessable Vitrimers. PMC - NIH.
- xplain how a dicarboxylic acid and a diol react together to form a polymer. 6 marks. Gauth.
- Kinetic model for main and side reactions in the polyesterification of dicarboxylic acids with diols. R Discovery.
- 20.10: Polyamides and Polyesters: Step-Growth Polymers. Chemistry LibreTexts.
- Dicarboxylic acid promoted immortal copolymerization for controllable synthesis of low-molecular weight oligo(carbonate-ether) diols with tunable carbonate unit content.
- 17.
- Synthesis and polymerization of new sequentially ordered aliph
- pentane-1,3,5-tricarboxylic acid - ChemBK.
- esterification and polyesterification reactions with industrial applications. polyesters obtained from mixture of dicarboxilic acids and diols.
- This compound.
- Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220. PubChem.
- Cryogels Based on Poly(2-oxazoline)s through Development of Bi- and Trifunctional Cross-Linkers Incorporating End Groups with Adjustable Stability. PMC - PubMed Central.
- This compound 98.0+%, TCI America™ | Fisher Scientific.
- 2.13: Polyesters. Chemistry LibreTexts.
- Development and Gelation Mechanism of Ultra-High-Temper
- The thermal decomposition of benzoic acid.
- Hydrogel Layers on the Surface of Polyester-Based Materials for Improvement of Their Biointeractions and Controlled Release of Proteins. NIH.
- Pentane-1,3,5-tricarboxylic acid. SIELC Technologies.
- This compound AldrichCPR. Sigma-Aldrich.
- This compound, 3-hydroxy-2-methyl, trimethyl ester. NIST WebBook.
- Synthesis and Characterization of Gelatin-G-Poly (Acryloyl Amide) Proflavine and Controlled Release Study. Digital Repository.
- Gel morphology of high concentration initiator at different gelation times.
Sources
Technical Support Center: Troubleshooting Mass Spectrometry Fragmentation of 1,3,5-Pentanetricarboxylic Acid
Welcome to the technical support center for the mass spectrometric analysis of 1,3,5-Pentanetricarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its fragmentation behavior. Here, we provide in-depth, field-proven insights to help you troubleshoot common issues and understand the underlying chemical principles.
I. Understanding the Analyte: this compound
This compound (MW: 204.18 g/mol , Formula: C8H12O6) is a tricarboxylic acid that can present analytical challenges due to its polarity and multiple potential fragmentation sites.[1][2][3] Effective analysis by mass spectrometry hinges on understanding its ionization and fragmentation characteristics, which are heavily influenced by the experimental conditions.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the analysis of this compound, offering step-by-step solutions grounded in scientific principles.
Issue 1: Poor or No Signal Intensity
Question: I am not observing the expected molecular ion ([M-H]⁻ at m/z 203.05) or am getting a very weak signal for this compound in negative ion mode ESI-MS. What could be the cause?
Answer:
Poor signal intensity for polar, polyfunctional molecules like this compound is a frequent challenge. The issue often lies in suboptimal ionization or matrix effects. Here’s a systematic approach to troubleshoot this:
Probable Causes & Solutions:
-
Suboptimal Ionization Source Conditions:
-
Explanation: Electrospray ionization (ESI) is a delicate process.[4] For polycarboxylic acids, negative ion mode is typically preferred due to the ease of deprotonation. However, parameters like spray voltage, capillary temperature, and gas flows must be finely tuned.
-
Protocol:
-
Verify Ionization Mode: Ensure you are operating in negative ion mode.
-
Optimize Source Parameters: Systematically adjust the spray voltage (start around -3.0 to -4.5 kV), capillary temperature (typically 250-350 °C), and nebulizer/drying gas flows.
-
Mobile Phase pH: The pH of your mobile phase is critical. For negative mode, a slightly basic pH (e.g., buffered with a volatile salt like ammonium acetate or ammonium bicarbonate) can enhance deprotonation. Conversely, for positive mode, a low pH (e.g., 0.1% formic acid) is necessary.[5]
-
-
-
Matrix Effects and Ion Suppression:
-
Explanation: Components in your sample matrix can co-elute with your analyte and compete for ionization, leading to a suppressed signal.[6] This is particularly common in complex biological samples.
-
Protocol:
-
Improve Sample Preparation: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction step to clean up your sample.[7]
-
Dilute the Sample: A simple dilution can sometimes mitigate matrix effects.[8]
-
Check for Contamination: Ensure your LC-MS system is clean. Contaminants from previous analyses can cause ion suppression.[9]
-
-
-
Derivatization as a Solution:
-
Explanation: If optimizing source conditions and sample cleanup is insufficient, derivatization can significantly improve ionization efficiency.[10][11] By converting the carboxylic acid groups to less polar esters or amides, you can enhance signal intensity, particularly in positive ion mode.[12]
-
Recommended Derivatization Strategy:
-
Reagent: Consider using a reagent like 4-bromo-N-methylbenzylamine or N-methyl-2-phenylethanamine with a carbodiimide co-reagent.[10][12] This approach has been shown to be effective for di- and tri-carboxylic acids.[10]
-
Benefit: Derivatization not only improves ionization but can also improve chromatographic retention and separation.[7]
-
-
Issue 2: Inconsistent or Unexpected Fragmentation Patterns
Question: My MS/MS spectra for this compound are not reproducible, or I'm seeing fragments that I can't explain. How can I stabilize the fragmentation and identify the product ions?
Answer:
Inconsistent fragmentation is often a result of fluctuating collision energy or the presence of multiple precursor ions. Understanding the fundamentals of collision-induced dissociation (CID) is key to resolving this.[13]
Probable Causes & Solutions:
-
Fluctuating Collision Energy:
-
Explanation: The energy applied in the collision cell directly dictates the fragmentation pathways.[13] Even minor variations can alter the relative abundances of fragment ions.
-
Protocol:
-
Optimize Collision Energy: Perform a collision energy ramp experiment to determine the optimal energy for producing your desired fragment ions.
-
Ensure Instrument Stability: Verify that your mass spectrometer is properly calibrated and that the collision cell pressure is stable.
-
-
-
Multiple Precursor Ions:
-
Explanation: If your precursor ion selection window (isolation width) is too wide, you may be co-isolating and fragmenting other ions with similar m/z values, leading to a convoluted MS/MS spectrum.
-
Protocol:
-
Narrow the Isolation Width: Use a narrower isolation window (e.g., 0.5-1.0 Da) in your quadrupole to ensure you are only fragmenting your ion of interest.
-
Check for Adducts: In negative ion mode, carboxylic acids can form adducts with mobile phase additives (e.g., [M+Cl]⁻, [M+HCOO]⁻).[14] These adducts will have different fragmentation patterns than the deprotonated molecule.
-
-
Expected Fragmentation Pathways for [M-H]⁻:
For the deprotonated molecule ([C8H11O6]⁻, m/z 203.05), the primary fragmentation pathways involve neutral losses of water (H2O) and carbon dioxide (CO2).
-
Initial Fragmentation:
-
Loss of H2O (18.01 Da): m/z 185.04
-
Loss of CO2 (44.00 Da): m/z 159.06
-
-
Sequential Fragmentation:
-
[M-H-H2O-CO2]⁻: m/z 141.05
-
[M-H-2CO2]⁻: m/z 115.07
-
[M-H-H2O-2CO2]⁻: m/z 97.06
-
| Precursor Ion (m/z) | Plausible Neutral Loss | Fragment Ion (m/z) | Notes |
| 203.05 | H2O | 185.04 | Initial dehydration |
| 203.05 | CO2 | 159.06 | Decarboxylation |
| 185.04 | CO2 | 141.05 | Sequential loss |
| 159.06 | CO2 | 115.07 | Second decarboxylation |
| 141.05 | CO2 | 97.06 | Further fragmentation |
Issue 3: Poor Chromatographic Peak Shape
Question: I am observing significant peak tailing or broadening for this compound during my LC-MS analysis. What can I do to improve the peak shape?
Answer:
Poor peak shape for polar analytes like this is a common chromatographic issue, often related to secondary interactions with the stationary phase or issues with the mobile phase.[9]
Probable Causes & Solutions:
-
Secondary Silanol Interactions:
-
Explanation: Residual silanol groups on the surface of silica-based C18 columns can interact with the polar carboxylic acid groups, leading to peak tailing.
-
Protocol:
-
Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column.
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with 0.1% formic acid) will protonate the silanol groups, reducing these unwanted interactions.[5]
-
-
-
Inappropriate Mobile Phase:
-
Explanation: A mobile phase that is too weak (not enough organic solvent) will result in poor retention and broad peaks.
-
Protocol:
-
Optimize Gradient: Develop a suitable gradient elution method, starting with a low percentage of organic solvent (e.g., acetonitrile or methanol) and ramping up to a higher concentration.
-
Use an Appropriate Buffer: For reproducible retention times, consider using a buffer in your mobile phase, such as ammonium formate or ammonium acetate.[8]
-
-
-
Column Overload:
-
Explanation: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[8]
-
Protocol:
-
Reduce Injection Volume: Decrease the amount of sample injected onto the column.
-
Dilute the Sample: Analyze a more dilute sample.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best ionization mode for this compound?
A1: Negative ion electrospray ionization (ESI) is generally the preferred mode due to the acidic nature of the three carboxyl groups, which readily deprotonate to form the [M-H]⁻ ion.
Q2: Should I consider derivatization for quantitative analysis?
A2: Yes, for robust and sensitive quantification, especially in complex matrices, derivatization is highly recommended. It can improve chromatographic performance, increase ionization efficiency, and allow for the use of positive ion mode, which can sometimes offer a cleaner baseline.[10][11]
Q3: Are there any known metabolites of this compound I should be aware of?
A3: Yes, metabolic pathways can involve desaturation and oxidation. Identified metabolites include 1,3,5-(1-pentene)tricarboxylic acid, 1,3,5-(2-pentene)tricarboxylic acid, and 1,3,5-(2-oxopentane)tricarboxylic acid.[15] Be mindful of these potential interferences in biological samples.
Q4: What type of LC column is most suitable for this analysis?
A4: A reversed-phase C18 column is a good starting point.[16][17] To mitigate peak tailing, consider using a column with a polar endcapping or a polar-embedded stationary phase. For faster analyses, UPLC columns with smaller particle sizes can be employed.[5]
IV. Visualizing Fragmentation and Workflows
Diagram 1: Predicted Fragmentation Pathway
Caption: Predicted CID fragmentation of deprotonated this compound.
Diagram 2: Troubleshooting Workflow for Poor Signal
Caption: Step-by-step workflow for addressing poor signal intensity.
V. References
-
Murphy, R. C. (n.d.). Collision-induced dissociation of carboxylate anions from derivatized 5-lipoxygenase metabolites of arachidonic acid. PubMed. Retrieved from [Link]
-
Grossert, J. S., & White, R. L. (2025). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. European Journal of Mass Spectrometry, 31(3-4), 124–132. Retrieved from [Link]
-
Grossert, J. S., & Ramaley, L. (2013). Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions. Journal of Mass Spectrometry, 48(4), 467–476. Retrieved from [Link]
-
Grossert, J. S., & White, R. L. (2025). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. European Journal of Mass Spectrometry, 31(3-4), 124–132. Retrieved from [Link]
-
PubChem. (n.d.). Pentane-1,3,5-tricarboxylic acid. Retrieved from [Link]
-
Goud, K., & P, B. (2017). Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices. Journal of Analytical & Bioanalytical Techniques, 8(3). Retrieved from [Link]
-
Phenomenex. (2020). TCA Cycle Intermediates by LC-MS/MS. Retrieved from [Link]
-
SIELC Technologies. (2018). Pentane-1,3,5-tricarboxylic acid. Retrieved from [Link]
-
Sim, J., et al. (2020). Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 10(3), 115. Retrieved from [Link]
-
ChemBK. (2024). pentane-1,3,5-tricarboxylic acid. Retrieved from [Link]
-
Soass, C., et al. (2020). Suggested pathway for the metabolism of 1,3,5-pentane tricarboxylic acid... ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]
-
CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved from [Link]
-
Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]
-
Petersson, G. (1972). Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragmentations. Organic Mass Spectrometry, 6(5), 565-576. Retrieved from [Link]
-
Kennedy, J. H., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1759–1766. Retrieved from [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Retrieved from [Link]
-
van der Kloet, F. M., et al. (2012). Derivatization of the tricarboxylic acid cycle intermediates and analysis by online solid-phase extraction-liquid chromatography-mass spectrometry with positive-ion electrospray ionization. Analytical Biochemistry, 423(1), 26–33. Retrieved from [Link]
-
Kumar, M. R., & Prabhakar, S. (2007). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. Rapid Communications in Mass Spectrometry, 21(18), 3100–3104. Retrieved from [Link]
-
Zaikin, V. G., & Borisov, R. S. (2021). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Critical Reviews in Analytical Chemistry, 52(7), 1599–1639. Retrieved from [Link]
-
Zenobi, R., et al. (2023). Analysis of volatile short-chain fatty acids in the gas phase using secondary electrospray ionization coupled to mass spectrometry. Analytical Methods, 15(4), 553–561. Retrieved from [Link]
-
Mandal, A. K., & Hati, S. (2017). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2017, 2825741. Retrieved from [Link]
Sources
- 1. Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. researchgate.net [researchgate.net]
- 5. Pentane-1,3,5-tricarboxylic acid | SIELC Technologies [sielc.com]
- 6. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 9. zefsci.com [zefsci.com]
- 10. Derivatization of the tricarboxylic acid cycle intermediates and analysis by online solid-phase extraction-liquid chromatography-mass spectrometry with positive-ion electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 14. Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TCA Cycle Intermediates by LC-MS/MS | Phenomenex [phenomenex.com]
Technical Support Center: Overcoming Phase Separation in Polymer Blends with 1,3,5-Pentanetricarboxylic Acid
Welcome to the technical support center for advanced polymer blend development. This guide is designed for researchers, scientists, and drug development professionals who are working to create homogenous and high-performance polymer blends. Here, we will address the common challenge of phase separation and detail the effective use of 1,3,5-Pentanetricarboxylic Acid as a compatibilizing agent.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding polymer blend immiscibility and the role of this compound in promoting blend stability.
Q1: What is phase separation in polymer blends and why does it occur?
A: Phase separation in polymer blends is the tendency of two or more polymers to demix, forming distinct domains or phases within the material.[1][2] This phenomenon is driven by thermodynamics; most polymer pairs are immiscible due to a very small entropy of mixing and a positive enthalpy of mixing.[2] This immiscibility leads to a heterogeneous morphology, often on a microscopic or macroscopic scale, which can result in poor mechanical properties, optical opacity, and inconsistent performance.[3][4] The final morphology of the blend, which dictates its properties, is highly dependent on the processing conditions and the interfacial tension between the polymer components.[3]
Q2: How does this compound function as a compatibilizer?
A: this compound is a small molecule with three carboxylic acid (-COOH) functional groups. Its efficacy as a compatibilizer stems from its ability to act as a molecular bridge at the interface between two immiscible polymer phases. The carboxylic acid groups can form strong hydrogen bonds or other polar interactions with functional groups present on the polymer chains (e.g., esters, amides, hydroxyls). By positioning itself at the interface, it reduces the interfacial tension between the polymer domains.[5] This reduction in interfacial tension facilitates finer dispersion of one polymer phase within the other during melt mixing or solution blending and enhances adhesion between the phases in the solid state, leading to improved mechanical properties and a more stable blend morphology.[2][6]
Q3: What are the advantages of using a small molecule compatibilizer like this compound over polymeric compatibilizers?
A: While polymeric compatibilizers like block or graft copolymers are effective, small molecule additives such as this compound offer several potential advantages. They can be more cost-effective and may be easier to disperse evenly throughout the polymer matrix during processing. Their low molecular weight allows for potentially higher mobility to the polymer-polymer interface where they are needed. Furthermore, the trifunctional nature of this compound allows for multi-point interactions with the polymer chains, potentially creating a robust network of non-covalent bonds at the interface.
Q4: Which polymer blends are the best candidates for compatibilization with this compound?
A: Polymer blends where at least one of the components contains polar functional groups capable of hydrogen bonding are excellent candidates. This includes blends containing polyesters (e.g., PET, PBT, PLA), polyamides (Nylons), poly(vinyl alcohol), thermoplastic starch, and polymers containing acrylic acid or its esters. The carboxylic acid groups of the compatibilizer can interact strongly with the carbonyl, hydroxyl, or amine groups in these polymers. Its effectiveness in non-polar polymer blends (like polyethylene/polypropylene) would be limited unless one of the polymers has been functionalized with polar groups.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the use of this compound in polymer blend experiments.
Issue 1: The polymer blend remains opaque and shows poor mechanical properties (brittleness), suggesting continued phase separation.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Insufficient Concentration of this compound | Incrementally increase the weight percentage of the acid in the formulation (e.g., start at 0.5 wt% and increase in 0.5% increments up to 5 wt%). | There is an optimal concentration range for a compatibilizer to effectively saturate the polymer-polymer interface.[7] Below this concentration, there isn't enough compatibilizer to significantly reduce interfacial tension. |
| Poor Dispersion of the Additive | 1. Melt Blending: Increase mixing time and/or shear rate (screw speed) during extrusion. 2. Solution Blending: Ensure the acid is fully dissolved in the common solvent before casting the film. Consider using a co-solvent if solubility is an issue. | The compatibilizer must be physically located at the interface to be effective. Poor dispersion leads to localized areas with high and low concentrations of the additive, resulting in inconsistent compatibilization.[8] |
| Incompatibility with the Polymer System | Verify that at least one polymer in your blend has functional groups (e.g., -OH, -C=O, -NH) that can form hydrogen bonds with the carboxylic acid groups of the compatibilizer. | The compatibilization mechanism relies on favorable molecular interactions. If both polymers are highly non-polar, the acid will have no chemical affinity for the interface and may even act as a defect. |
| Thermal Degradation of the Additive | Check the processing temperature. This compound has a melting point of around 180°C. If processing temperatures are excessively high, consider using a processing aid or a different compatibilizer with higher thermal stability. | Thermal degradation can alter the chemical structure of the additive, rendering it ineffective. |
Issue 2: "Blooming" or "Plate-out" is observed on the surface of the final product or on processing equipment.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Excessive Concentration of this compound | Reduce the weight percentage of the acid in the formulation. | When the concentration of an additive exceeds its solubility limit within the polymer matrix, the excess can migrate to the surface, a phenomenon known as "blooming".[9][10][11] |
| Poor Solubility/Compatibility | Re-evaluate the compatibility of the acid with the polymer matrix. The Hansen Solubility Parameters (HSP) can be a useful theoretical tool to predict compatibility. | Additives with poor compatibility have a higher thermodynamic driving force to migrate out of the bulk polymer and accumulate at the surface.[9] |
| Processing Conditions | Lower the processing temperature if possible, as higher temperatures increase molecular mobility and can accelerate migration. | The diffusion of small molecules within a polymer matrix is a temperature-dependent process.[9] |
Logical Flow for Troubleshooting Blend Immiscibility:
Caption: A troubleshooting workflow for addressing phase separation in polymer blends using a compatibilizer.
Experimental Protocols
Protocol 1: Preparation of Compatibilized Polymer Blend via Melt Blending
-
Drying: Dry the polymer pellets and the this compound powder in a vacuum oven at a temperature appropriate for the polymers (e.g., 80°C for 4-6 hours) to remove any residual moisture.
-
Premixing: In a sealed bag, create a physical dry blend of the polymer pellets and the desired weight percentage of this compound. Shake vigorously for 5 minutes to ensure a homogenous mixture.
-
Melt Extrusion:
-
Set the temperature profile of the twin-screw extruder based on the processing recommendations for the primary polymer components.
-
Feed the dry blend into the extruder at a constant rate.
-
Set the screw speed to ensure adequate shear for effective mixing (e.g., 100-200 RPM).
-
Extrude the molten blend through a die into a water bath for cooling.
-
-
Pelletizing: Pelletize the cooled extrudate strand.
-
Sample Preparation: Use the resulting pellets for subsequent characterization or processing (e.g., injection molding to create tensile testing bars).
Protocol 2: Preparation of Compatibilized Polymer Blend Film via Solution Casting
-
Solution Preparation:
-
Select a common solvent that can dissolve both polymers and this compound (e.g., chloroform, THF, DMF).
-
In a glass vial, dissolve the two polymers to achieve the desired total polymer concentration (e.g., 10-15 wt%).
-
Add the pre-weighed this compound to the solution.
-
Stir the mixture with a magnetic stir bar for 24 hours at room temperature to ensure all components are fully dissolved and the solution is homogenous.[12]
-
-
Casting:
-
Drying:
-
Allow the solvent to evaporate at room temperature for 24-48 hours.
-
Transfer the dish to a vacuum oven and dry at a moderate temperature (e.g., 50°C) for another 24 hours to remove any residual solvent.[12]
-
-
Film Removal: Carefully peel the resulting polymer blend film from the Teflon dish for characterization.
Protocol 3: Morphological Characterization by Scanning Electron Microscopy (SEM)
-
Sample Fracturing: To observe the internal morphology, cryo-fracture the polymer blend sample. Immerse the sample in liquid nitrogen for 5-10 minutes until it is brittle, then immediately fracture it with a sharp impact.[14]
-
Mounting: Mount the fractured sample onto an SEM stub using conductive carbon tape, with the fractured surface facing upwards.
-
Sputter Coating: Since polymers are non-conductive, the sample must be coated with a thin layer of a conductive material (e.g., gold, platinum) using a sputter coater.[14][15][16] This prevents charging of the sample surface by the electron beam.
-
Imaging:
-
Insert the coated sample into the SEM chamber.
-
Operate the SEM at a suitable accelerating voltage (e.g., 5-15 kV).
-
Acquire images of the fractured surface at various magnifications to observe the phase domains. A well-compatibilized blend will show smaller, more finely dispersed phase domains compared to an immiscible blend.[6][14]
-
Protocol 4: Thermal Characterization by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Weigh 5-10 mg of the polymer blend into an aluminum DSC pan. Crimp the pan with a lid.
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the melting points of all components to erase the thermal history.[13]
-
Cool the sample at a controlled rate (e.g., 10°C/min).
-
Heat the sample a second time at the same controlled rate.
-
-
Data Analysis: Analyze the data from the second heating scan.
-
Immiscible blends will typically show two distinct glass transition temperatures (Tg), corresponding to the Tg of each individual polymer component.[17]
-
Miscible or well-compatibilized blends may show a single Tg that is intermediate between the Tgs of the individual components, or a shift in the Tg values of the components towards each other, indicating some level of mixing at the molecular level.[17]
-
Data & Visualization
Mechanism of Compatibilization with this compound
Caption: this compound at the polymer interface, forming hydrogen bonds.
Table 1: Representative Mechanical Properties of a Compatibilized Polymer Blend
This table illustrates the expected impact of adding this compound (PTA) to a hypothetical 70/30 blend of two immiscible polymers (e.g., a polar polyester and a less polar polymer).
| Formulation | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Notched Izod Impact (J/m) | Morphology (from SEM) |
| Neat Polymer A | 50 | 150 | 2.2 | 40 | - |
| Neat Polymer B | 35 | 300 | 1.5 | 60 | - |
| 70/30 Blend (No PTA) | 38 | 25 | 1.9 | 32 | Large, irregular domains (>10 µm) |
| 70/30 Blend + 1.0% PTA | 45 | 80 | 2.0 | 55 | Finer, spherical domains (1-3 µm) |
| 70/30 Blend + 2.5% PTA | 48 | 120 | 2.1 | 58 | Very fine, well-dispersed domains (<1 µm) |
Note: These values are illustrative and will vary depending on the specific polymers and processing conditions used. The data shows a clear trend: the addition of the compatibilizer improves tensile strength, elongation at break, and impact strength, which is correlated with a refinement of the blend morphology.[6][18][19][20]
References
- Goldstein, J., Newbury, D. E., Joy, D. C., Lyman, C. E., Echlin, P., Lifshin, E., Sawyer, L., & Michael, J. R. (2017). Scanning Electron Microscopy and X-ray Microanalysis. Springer.
- Koery New Materials. (2025).
- AZoM. (2023). How can Polymers be Characterized Using SEM? AZoM.com. [Link]
- VacCoat. (n.d.). SEM Sample Preparation Steps (How to do it).
- PolymersNet. (n.d.). How to Troubleshoot Common Issues with Process Aids in Plastics Manufacturing. PolymersNet.
- Chemistry LibreTexts. (2022). 9.
- VacCoat. (n.d.). 4 SEM Sample Preparation Techniques.
- Zyhecta. (2025). 3 Common Additive Failures in Flexible Packaging, and How to Fix Them. Zyhecta.
- ResearchGate. (2025).
- Thermal Support. (n.d.). Better Characterization of Polymer Blends Using StepScan DSC. [Link]
- ResearchGate. (n.d.).
- NETZSCH Analyzing & Testing. (2025). Using DSC to Quantify Polymer Mixtures – Possibilities and Challenges. [Link]
- AZoM. (2021).
- Brighton Science. (n.d.). How to Control Additive Blooming in Polymer Films. [Link]
- ResearchGate. (n.d.). Influence of carboxylic acid additives on the flow behavior of molten thermoplastics. [Link]
- SpecialChem. (n.d.).
- ResearchGate. (n.d.). Chapter 4. ADDITIVES IN POLYMERS. [Link]
- ChemAnalyst. (2025). Understanding Compatibilizing Agents: Enhancing Polymer Blends for Optimal Performance.
- University of Babylon. (n.d.).
- Raee, E., Avid, A., & Kaffashi, B. (2019). Effect of compatibilizer concentration on dynamic rheological behavior and morphology of thermoplastic starch/polypropylene blends. Journal of Applied Polymer Science.
- Sáenz-Galindo, A., et al. (2018). Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers.
- Khan, M. U. A., et al. (2020).
- ResearchGate. (n.d.). Steps involved in melt blending method. [Link]
- Bekturov, E. A., et al. (n.d.). Monomeric and Polymeric Carboxylic Acids.
- Mohshim, D. F., et al. (2018). Effect of Mechanical Properties in Enhanced Polymeric Blend Membranes. Pakistan Journal of Scientific & Industrial Research Series A: Physical Sciences.
- Hameed, A. M. (2017). A Study on the Mechanical Properties for Ternary Polymer Blends.
- Eagan, J. M., et al. (n.d.). Linear, Graft, and Beyond: Multiblock Copolymers as Next-Generation Compatibilizers.
- Martins, A. B., & Santana, R. M. C. (2016). Effect of carboxylic acids as compatibilizer agent on mechanical properties of thermoplastic starch and polypropylene blends.
- Galeski, A. (n.d.). Mechanical Properties of Polymer Blends.
- ResearchGate. (n.d.).
- A, A., et al. (2023). The Effect of Poly (Methyl Methacrylate) Content on Chemical, Thermomechanical, Mechanical, and Fatigue Life Characteristics of Ternary PC/ABS/PMMA Blends. MDPI.
- Kim, H., et al. (2024). Enhancing the Flexibility and Hydrophilicity of PLA via Polymer Blends: Electrospinning vs. Solvent Casting. MDPI. [Link]
- Boudouris, B. W., et al. (n.d.). Impact of π-conjugated gradient sequence copolymers on polymer blend morphology. Polymer Chemistry.
- ResearchGate. (n.d.). Comparison of solution-blending and melt-intercalation for the preparation of poly(ethylene-co-acrylic acid)/organoclay nanocomposites. [Link]
- Nexeo Plastics. (2021). Polymeric Compatibilizers for Blends and Recycled Compounds Webinar. [Link]
- Kawai, F., et al. (n.d.). Suggested pathway for the metabolism of 1,3,5-pentane tricarboxylic acid...
- ResearchGate. (n.d.). Bio-based solution-cast blend films based on polylactic acid and polyhydroxybutyrate: Influence of pyromellitic dianhydride as chain extender on the morphology, dispersibility, and crystallinity. [Link]
- Wei, Z., et al. (n.d.). Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. Polymer Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding Compatibilizing Agents: Enhancing Polymer Blends for Optimal Performance-COACE [cncoacechemical.com]
- 6. Effect of carboxylic acids as compatibilizer agent on mechanical properties of thermoplastic starch and polypropylene blends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. westrchem.com [westrchem.com]
- 8. phoenixplastics.com [phoenixplastics.com]
- 9. specialchem.com [specialchem.com]
- 10. zyhecta.com [zyhecta.com]
- 11. brighton-science.com [brighton-science.com]
- 12. Preparation of PBS/PLLA/HAP Composites by the Solution Casting Method: Mechanical Properties and Biocompatibility [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. azom.com [azom.com]
- 15. SEM: Scanning Electron Microscopy – Advances in Polymer Science [ncstate.pressbooks.pub]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. azom.com [azom.com]
- 18. v3.pjsir.org [v3.pjsir.org]
- 19. A Study on the Mechanical Properties for Ternary Polymer Blends | Hameed | Journal of Materials Science Research | CCSE [ccsenet.org]
- 20. mdpi.com [mdpi.com]
Technical Support Center: A Guide to Scaling Up the Synthesis of 1,3,5-Pentanetricarboxylic Acid
This guide serves as a comprehensive technical support resource for researchers, chemists, and process development professionals engaged in the synthesis of 1,3,5-pentanetricarboxylic acid. Our focus is to provide actionable insights and troubleshooting strategies for transitioning from bench-scale synthesis to larger-scale production. We will delve into the common synthetic routes, anticipate the challenges of scaling up, and offer practical, field-tested solutions to ensure efficiency, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS No: 6940-58-5) is an organic compound with the molecular formula C8H12O6.[1] It is typically a colorless to light yellow crystalline solid soluble in water and various organic solvents.[2] This trifunctional molecule is a versatile building block and is utilized as an important intermediate in the manufacturing of dyes, colorants, and photosensitive materials.[2] Furthermore, it serves as a curing agent for synthetic polymers and coatings and can be used as a thickener or lubricant in specific formulations.[2]
Q2: What are the most common laboratory-scale synthetic routes to this compound?
The two most frequently cited methods for the synthesis of this compound are:
-
Hydrolysis of 1,3,5-Pentanetricarbonitrile: This is a common and direct route where the three cyano groups of the nitrile precursor are hydrolyzed to carboxylic acid functionalities, typically under acidic or basic conditions.[3]
-
Oxidation of Glutaraldehyde-derived Intermediates: This method involves a two-step process. First, glutaraldehyde is reacted with an excess of nitric acid to produce an intermediate, which is subsequently oxidized to yield this compound.[2]
Q3: What are the key safety considerations when handling this compound and its precursors?
While this compound itself has relatively low toxicity, standard laboratory precautions are essential.[2] It is known to cause serious eye irritation.[1] The nitrile precursor, 1,3,5-pentanetricarbonitrile, is significantly more hazardous and is classified as toxic if swallowed, in contact with skin, or if inhaled.[4] Therefore, all manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6] When working with strong acids or bases for hydrolysis, or strong oxidizing agents, the risk of exothermic reactions must be managed through controlled addition and efficient cooling.[7]
Q4: How can I monitor the progress of the synthesis reaction?
Effective reaction monitoring is crucial for optimizing yield and minimizing impurities.
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress. A reverse-phase method using a C18 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid can be employed for both monitoring and final purity analysis.[8]
-
Gas Chromatography (GC): If the components are volatile or can be derivatized to become volatile (e.g., esterification), GC can be a powerful tool for monitoring. The purity of commercial this compound is often reported using GC analysis.[9]
Troubleshooting Guide for Scale-Up Synthesis
Transitioning a synthetic procedure from the gram-scale to the kilogram-scale introduces challenges related to heat and mass transfer, reaction kinetics, and purification. This section addresses specific issues you may encounter.
Issue 1: Decreased Yield Upon Scale-Up of Nitrile Hydrolysis
Question: We successfully achieved a >90% yield for the acid-catalyzed hydrolysis of 1,3,5-pentanetricarbonitrile at a 10g scale. However, upon scaling to 1kg, our yield dropped to below 60%. What are the likely causes and how can we mitigate this?
Answer: This is a classic scale-up problem often rooted in mixing and thermal control inefficiencies.
Possible Causes & Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Inefficient Mixing | In larger reactors, achieving a homogeneous mixture of the nitrile, water, and acid catalyst is more difficult. This can lead to localized "hot spots" where the reaction proceeds too quickly, causing degradation, and "cold spots" where the reaction is incomplete. | 1. Reactor & Impeller Selection: Ensure the reactor is equipped with an appropriate overhead stirrer (e.g., anchor or pitched-blade turbine) designed for viscous slurries or multiphase mixtures. Baffles within the reactor can also improve mixing efficiency.[10] 2. Stirring Rate Optimization: Systematically study the effect of the stirring rate on the reaction outcome at a smaller, pilot scale (e.g., 100g) to determine the optimal agitation speed before moving to the 1kg scale. |
| Poor Heat Management | The hydrolysis of nitriles can be exothermic. On a small scale, the high surface-area-to-volume ratio allows for efficient heat dissipation to the surroundings. In a large reactor, this ratio decreases significantly, leading to heat accumulation, an uncontrolled increase in temperature, and the promotion of side reactions or product degradation.[10] | 1. Controlled Reagent Addition: Add the catalyst (acid or base) slowly and sub-surface to the reaction mixture. 2. Jacketed Reactor: Utilize a jacketed reactor with a circulating coolant to actively manage the internal temperature. 3. In-situ Monitoring: Employ a temperature probe to monitor the internal reaction temperature in real-time and adjust the cooling or addition rate accordingly.[11] |
| Incomplete Reaction | Due to poor mixing or insufficient heating, the reaction may not go to completion within the originally allotted time. | 1. Extended Reaction Time: Monitor the reaction using HPLC or TLC and continue until the starting material is fully consumed. 2. Optimize Temperature Profile: A carefully controlled heating ramp to the target reflux temperature can ensure a steady and complete reaction without runaway scenarios. |
| Product Precipitation | The carboxylic acid product may be less soluble in the reaction mixture than the starting nitrile, potentially precipitating out and coating the unreacted starting material, thus preventing further reaction. | 1. Solvent Modification: Consider adding a co-solvent that can keep all components in the solution throughout the reaction. 2. Vigorous Agitation: Ensure the stirring is vigorous enough to maintain a fine slurry if precipitation is unavoidable. |
Issue 2: High Levels of Impurities in the Final Product
Question: Our scaled-up synthesis of this compound shows a significant amount of amide and dicarboxylic acid impurities. How can we improve the purity of our crude product?
Answer: The formation of partially hydrolyzed intermediates (amides) or byproducts from side reactions is common when reaction conditions are not uniform.
Possible Causes & Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Incomplete Hydrolysis | The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. Insufficient reaction time, temperature, or catalyst concentration can lead to the isolation of this amide along with the final product. | 1. Force the Reaction to Completion: Increase the reaction time and/or the concentration of the acid/base catalyst. A higher reaction temperature can also be effective, but must be balanced against the risk of degradation. 2. Two-Stage Hydrolysis: Consider a two-stage process where the nitrile is first converted to the amide under milder conditions, followed by a more forcing hydrolysis of the isolated amide to the carboxylic acid. |
| Side Reactions | At elevated temperatures, decarboxylation of the tricarboxylic acid can occur, leading to dicarboxylic acid impurities. Other unforeseen side reactions can also become prominent at scale.[12] | 1. Lower Reaction Temperature: If possible, use a lower reaction temperature for a longer period. 2. Purify Starting Materials: Ensure the purity of the starting 1,3,5-pentanetricarbonitrile. Impurities in the starting material can lead to a complex impurity profile in the final product.[10] |
| Work-up Issues | The work-up and isolation procedure can introduce impurities or cause degradation of the product. | 1. pH Control: Carefully control the pH during the work-up. When acidifying to precipitate the product, avoid adding the acid too quickly, which can cause localized heating. 2. Inert Atmosphere: If oxidation is a concern, perform the work-up under an inert atmosphere (e.g., nitrogen or argon).[12] |
Issue 3: Challenges in Purification and Isolation
Question: We are struggling to purify our kilogram-batch of this compound. Recrystallization is proving difficult and yields are low. What are our options?
Answer: Purifying large quantities of polar, multifunctional molecules like this can be challenging. A multi-step purification strategy may be necessary.
Possible Causes & Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Poor Solvent Choice for Recrystallization | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures or be completely insoluble. Finding such a solvent for a polar molecule can be difficult. | 1. Solvent Screening: Perform small-scale screening of various solvent systems. Consider mixed solvent systems (e.g., water/ethanol, ethyl acetate/heptane) to fine-tune the solubility properties. 2. Anti-Solvent Precipitation: Dissolve the crude product in a good solvent (e.g., water or methanol) and then slowly add an "anti-solvent" in which the product is insoluble (e.g., a non-polar solvent like heptane or a more polar one like acetone, depending on the first solvent) to induce crystallization. |
| Oiling Out | Instead of crystallizing, the product may separate as an oil. This often happens when the melting point of the solid is lower than the boiling point of the solvent, or when high levels of impurities are present. | 1. Lower Crystallization Temperature: Try crystallizing at a lower temperature, even using refrigeration or a dry ice bath. 2. Seed Crystals: Add a small amount of pure, crystalline material to the supersaturated solution to induce crystallization. 3. Pre-Purification: Use a different technique, such as flash chromatography on a small portion of the material, to obtain pure seed crystals and to reduce the overall impurity load before attempting recrystallization. |
| High Impurity Load | If the crude product is highly impure, crystallization may be inhibited. | 1. Aqueous Wash/Extraction: Dissolve the crude product in a suitable organic solvent and wash with water, or vice-versa, to remove water-soluble or organic-soluble impurities. An acid/base extraction can be particularly effective for carboxylic acids. Dissolve the crude material in a dilute base (e.g., sodium bicarbonate solution), wash with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the pure acid. 2. Preparative Chromatography: For high-purity requirements, preparative HPLC may be a viable, albeit expensive, option. The analytical HPLC method can be scaled up for this purpose.[8] |
Experimental Workflow & Protocols
Protocol 1: Scale-Up of Acid-Catalyzed Hydrolysis of 1,3,5-Pentanetricarbonitrile
This protocol is designed for a 1kg scale synthesis and should be performed in a suitable jacketed glass reactor with overhead stirring and a reflux condenser.
Materials:
-
1,3,5-Pentanetricarbonitrile (1.0 kg)
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Sodium Bicarbonate (for neutralization)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: Charge the jacketed reactor with 1,3,5-pentanetricarbonitrile (1.0 kg) and deionized water (4.0 L). Begin vigorous stirring to create a slurry.
-
Acid Addition: Cool the reactor jacket to 10°C. Slowly add concentrated sulfuric acid (2.0 L) to the slurry over 2-3 hours, ensuring the internal temperature does not exceed 50°C. The reaction is exothermic.
-
Heating to Reflux: Once the acid addition is complete, slowly heat the reaction mixture to reflux (approx. 100-110°C) and maintain for 12-24 hours.
-
Reaction Monitoring: Periodically take samples, quench with a base, and analyze by HPLC or TLC to monitor the disappearance of the starting material and the intermediate amide.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to below 10°C.
-
Precipitation/Work-up: Slowly pour the cold reaction mixture into a separate vessel containing a large amount of crushed ice. This will precipitate the crude this compound.
-
Isolation: Filter the precipitated solid and wash thoroughly with cold deionized water until the washings are neutral (pH ~7).
-
Drying: Dry the crude solid under vacuum at 50-60°C to a constant weight.
-
Purification (Recrystallization): Transfer the crude, dry solid to a clean reactor. Add a suitable solvent (e.g., hot water or a water/ethanol mixture) until the solid just dissolves. Allow the solution to cool slowly to room temperature, and then cool in an ice bath to maximize crystal formation. Filter the pure crystals, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Workflow for Scaling Up Synthesis
Caption: A phased approach to scaling up chemical synthesis.
Troubleshooting Decision Tree: Low Yield
Caption: Decision tree for diagnosing low yield issues.
References
- ChemBK. (2024, April 10). pentane-1,3,5-tricarboxylic acid.
- Capot Chemical Co., Ltd. (n.d.). Material Safety Data Sheet.
- PubChem. (n.d.). Pentane-1,3,5-tricarboxylic acid.
- Organic Syntheses. (n.d.). Acetonedicarboxylic acid.
- SIELC Technologies. (2018, May 16). Pentane-1,3,5-tricarboxylic acid.
- Wikipedia. (n.d.). Malonic ester synthesis.
- University of Calgary. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis.
- Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Suggested pathway for the metabolism of 1,3,5-pentane tricarboxylic acid...
- Online Chemistry Notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids):.
- ResearchGate. (2025, November 26). SYNTHESIS OF MALONIC ACID ESTERS.
- Chemistry LibreTexts. (2014, July 26). 19.20: The Malonic Ester Synthesis- A Way to Synthesize a Carboxylic Acid.
- Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
- Ivy Fine Chemicals. (n.d.). This compound [CAS: 6940-58-5].
- ResearchGate. (2021, June 25). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).
- PubChem. (n.d.). 1,3,5-Pentanetricarbonitrile.
- ResearchGate. (n.d.). Intramolecular Hydrolysis of Coordinated Acetonitrile in a Binuclear Complex of Cobalt(III): X-Ray Crystallographic Analysis of Salts of [(tren)Co(μ-NH2,μ-L)Co(tren)](L=OH, CH3C(O)NH).
Sources
- 1. Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,3,5-Pentanetricarbonitrile | C8H9N3 | CID 252838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. capotchem.cn [capotchem.cn]
- 6. fishersci.com [fishersci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Pentane-1,3,5-tricarboxylic acid | SIELC Technologies [sielc.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide for Researchers: 1,3,5-Pentanetricarboxylic Acid vs. Citric Acid as Crosslinking Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science and biomaterial development, the choice of a crosslinking agent is pivotal in dictating the final properties and performance of the engineered material. Among the various options, polycarboxylic acids have garnered significant attention for their ability to form ester linkages with hydroxyl-rich polymers, offering a non-toxic alternative to traditional crosslinkers. This guide provides an in-depth comparison of two such agents: the well-established citric acid and the less-explored 1,3,5-pentanetricarboxylic acid. We will delve into their chemical characteristics, crosslinking mechanisms, and performance attributes, supported by experimental data to inform your selection process for applications ranging from drug delivery systems to tissue engineering scaffolds.
At a Glance: Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of each crosslinker is essential for predicting their behavior in a polymer matrix.
| Property | This compound | Citric Acid |
| Chemical Formula | C8H12O6[1][2][3][4] | C6H8O7 |
| Molecular Weight | 204.18 g/mol [2][3][4] | 192.12 g/mol |
| Structure | Aliphatic tricarboxylic acid | Aliphatic tricarboxylic acid with a hydroxyl group |
| Melting Point | ~113°C[1] | 153°C |
| Solubility | Soluble in water and organic solvents.[1] | Highly soluble in water |
| Biocompatibility | Low toxicity is suggested, but extensive data is lacking.[1] | Generally recognized as safe (GRAS), non-toxic, and biocompatible.[5][6] |
The Crosslinking Mechanism: An Esterification Reaction
Both this compound and citric acid crosslink polymers containing hydroxyl groups (such as cellulose, starch, and polyvinyl alcohol) through a thermal esterification process.[5][7] This reaction is typically performed at elevated temperatures and can be catalyzed by acids.
The generally accepted mechanism for citric acid involves the formation of a cyclic anhydride intermediate at high temperatures.[5] This anhydride is highly reactive and readily esterifies the hydroxyl groups on adjacent polymer chains, leading to the formation of a crosslinked network.[5] While less studied, this compound is presumed to follow a similar esterification mechanism, though the absence of a hydroxyl group might influence its reactivity and the potential for side reactions.
Caption: Generalized crosslinking mechanism of polycarboxylic acids with hydroxyl-containing polymers.
Performance Comparison: Insights from Experimental Data
While direct comparative studies between this compound and citric acid are limited, we can infer performance differences from existing research on citric acid and other polycarboxylic acids.
Crosslinking Efficiency and Mechanical Properties:
Studies comparing citric acid with other polycarboxylic acids, such as 1,2,3,4-butanetetracarboxylic acid (BTCA), have shown that the structure of the crosslinker significantly impacts the properties of the final material. BTCA, with its four carboxylic acid groups, has been reported to be a more effective crosslinking agent than citric acid, resulting in materials with improved wet performance.[8] This suggests that the number and spatial arrangement of carboxylic groups are crucial.
Citric acid's effectiveness as a crosslinker is concentration-dependent. In electrospun polyvinyl alcohol (PVA) membranes, increasing the citric acid concentration from 10 wt.% to 20 wt.% increased the tensile strength from 20.52 MPa to 22.09 MPa. However, a further increase to 30 wt.% led to a decrease in tensile strength, indicating an optimal concentration for effective crosslinking without causing material brittleness.[9]
For chitosan films, the use of citric acid as both a solvent and a crosslinking agent resulted in a decrease in tensile strength but a remarkable increase in elongation at break compared to films prepared with acetic acid.[10] This highlights the plasticizing effect that unreacted citric acid can have within the polymer matrix.
Biocompatibility and Biodegradability:
Citric acid is widely regarded as a "green" and biocompatible crosslinker, making it a preferred choice for biomedical applications.[6] Materials crosslinked with citric acid have demonstrated good cell viability and are considered non-toxic.[5][11]
The biocompatibility of this compound is less documented. While it is suggested to have low toxicity, comprehensive studies are needed to establish its safety profile for drug delivery and tissue engineering applications.[1] The metabolic pathway of this compound has been investigated in the context of microbial degradation, suggesting it can be metabolized by certain microorganisms.[12]
Swelling Behavior and Drug Release:
The degree of crosslinking directly influences the swelling behavior of hydrogels, which in turn affects drug release kinetics. Hydrogels crosslinked with citric acid exhibit pH-responsive swelling, which can be advantageous for targeted drug delivery.[13] For instance, citric acid-crosslinked carboxymethyl cellulose-tamarind gum hydrogels have shown potential for topical drug delivery.[5]
In PVA films, crosslinking with citric acid reduces the solubility in aqueous media, which is crucial for controlled drug release applications.[14] The incorporation of microcellulose in these films further improved their physicochemical properties for sustained release.[14]
Experimental Protocols
Protocol 1: Preparation of a Citric Acid-Crosslinked Polyvinyl Alcohol (PVA) Film for Controlled Drug Release
This protocol is adapted from a study on PVA films for controlled drug release.[14]
Materials:
-
Polyvinyl alcohol (PVA)
-
Citric acid (CA)
-
Paracetamol (model drug)
-
Distilled water
-
Magnetic stirrer with hotplate
-
Casting dish
Procedure:
-
Prepare a PVA solution by dissolving 3.3 g of PVA in distilled water with magnetic stirring at 80°C and 300 rpm for 120 minutes until a homogenous solution is obtained.
-
Add 0.7 g of citric acid to the PVA solution and continue stirring for 2 hours at room temperature to ensure uniform distribution of the crosslinker.
-
Incorporate 0.4 g of paracetamol into the solution and stir at 90°C for 2 hours.
-
Pour the final solution into a casting dish and allow it to dry at room temperature to form a film.
-
Cure the dried film in an oven at a specified temperature (e.g., 120-140°C) for a set duration to induce crosslinking. The optimal curing temperature and time should be determined experimentally.[5]
Caption: Workflow for preparing a citric acid-crosslinked PVA film.
Conclusion and Future Perspectives
Citric acid stands out as a well-characterized, biocompatible, and environmentally friendly crosslinking agent with proven utility in a wide range of applications, particularly in the biomedical field. Its mechanism is understood, and its performance can be tailored by adjusting process parameters.
This compound, while structurally similar, remains a less-explored alternative. Its linear structure, in contrast to the alpha-hydroxy acid structure of citric acid, may offer different kinetic profiles and result in crosslinked materials with distinct mechanical and degradation properties. However, a significant gap in the literature exists regarding its direct comparison with citric acid and its biocompatibility.
For researchers and drug development professionals, citric acid currently represents the lower-risk and more established option. Future research should focus on a direct, side-by-side comparison of these two crosslinkers under identical conditions to elucidate the structure-property relationships. Investigating the biocompatibility and degradation products of this compound is also a critical step toward its potential adoption in biomedical applications. Such studies will enable a more informed selection of crosslinking agents, ultimately leading to the development of advanced materials with tailored functionalities.
References
- GCRIS. (n.d.). Crosslinking of Poly(vinyl Alcohol) Nanofibres With Polycarboxylic Acids: Biocompatibility With Human Skin Keratinocyte Cells.
- ResearchGate. (n.d.). Crosslinking of poly(vinyl alcohol) nanofibres with polycarboxylic acids: biocompatibility with human skin keratinocyte cells | Request PDF.
- Mali, K. K., Dhawale, S. C., Dias, R. J., Dhane, N. S., & Ghorpade, V. S. (n.d.). Citric Acid Crosslinked Carboxymethyl Cellulose-based Composite Hydrogel Films for Drug Delivery. Indian Journal of Pharmaceutical Sciences.
- PMC. (2022, September 2). Citric Acid‐Crosslinked Highly Porous Cellulose Nanofiber Foam Prepared by an Environment‐Friendly and Simple Process. NIH.
- ChemBK. (2024, April 10). pentane-1,3,5-tricarboxylic acid.
- NIH. (2024, March 7). Citric acid cross-linking of a hydrogel from Aloe vera (Aloe barbadensis M.) engenders a pH-responsive, superporous, and smart material for drug delivery.
- CymitQuimica. (n.d.). This compound.
- PubChem. (n.d.). Pentane-1,3,5-tricarboxylic acid.
- SciELO. (n.d.). Preparation and Characterization of Polyvinyl Alcohol Films Crosslinked with Citric Acid and Reinforced with Microcellulose for Controlled Drug Release.
- ResearchGate. (n.d.). Suggested pathway for the metabolism of 1,3,5-pentane tricarboxylic....
- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.
- Salihu, R., Razak, S. I. A., Zawawi, N. A., Kadir, M. R. A., Ismail, N. I., Jusoh, N., ... & Nayane, N. H. M. (2021). Citric Acid: A Green Cross-linker of Biomaterials for Biomedical Applications. PDF.
- MDPI. (n.d.). Effect of Citric Acid on Swelling Resistance and Physicochemical Properties of Post-Crosslinked Electrospun Polyvinyl Alcohol Fibrous Membrane.
- Forest Products Laboratory. (n.d.). Ester crosslinking to improve wet performance of paper using multifuntional caboxylic acids, butanetetracarboxylic and citic aci.
- MDPI. (n.d.). Effect of Citric Acid Cross Linking on the Mechanical, Rheological and Barrier Properties of Chitosan.
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Citric Acid‐Crosslinked Highly Porous Cellulose Nanofiber Foam Prepared by an Environment‐Friendly and Simple Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 9. Effect of Citric Acid on Swelling Resistance and Physicochemical Properties of Post-Crosslinked Electrospun Polyvinyl Alcohol Fibrous Membrane [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Crosslinking of Poly(vinyl Alcohol) Nanofibres With Polycarboxylic Acids: Biocompatibility With Human Skin Keratinocyte Cells [gcris.ieu.edu.tr]
- 12. researchgate.net [researchgate.net]
- 13. Citric acid cross-linking of a hydrogel from Aloe vera (Aloe barbadensis M.) engenders a pH-responsive, superporous, and smart material for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
A Comparative Guide to Organic Linkers in MOF Synthesis: 1,3,5-Pentanetricarboxylic Acid vs. 1,3,5-Benzenetricarboxylic Acid
Introduction: The Organic Linker as an Architectural Blueprint for Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands.[1] The vast potential of MOFs in fields ranging from gas storage and separation to catalysis and drug delivery stems from their tunable structures and functionalities.[2][3][4] At the heart of this tunability lies the organic linker, which acts as the primary architectural blueprint, dictating the resulting framework's topology, porosity, and physicochemical properties.
This guide provides an in-depth comparison of two tricarboxylic acid linkers: the archetypal aromatic linker, 1,3,5-benzenetricarboxylic acid (H₃BTC or trimesic acid), and its flexible aliphatic analogue, 1,3,5-pentanetricarboxylic acid. While H₃BTC is a cornerstone in the synthesis of robust, well-defined MOFs, the use of aliphatic linkers like this compound is an emerging frontier, offering unique structural and functional possibilities.[5][6] We will explore the fundamental differences between these linkers and analyze how these differences translate into the synthesis, structure, and performance of the resulting MOFs, providing researchers with the insights needed to select the appropriate linker for their target application.
Section 1: The Linkers at a Glance: Rigidity vs. Flexibility
The most profound difference between 1,3,5-benzenetricarboxylic acid and this compound lies in the nature of their carbon backbones. This single distinction—a rigid aromatic ring versus a flexible aliphatic chain—is the primary determinant of the resulting MOF's properties.
-
1,3,5-Benzenetricarboxylic Acid (Trimesic Acid, H₃BTC): As an aromatic compound, H₃BTC features a planar, rigid phenyl ring.[7] The sp²-hybridized carbons and delocalized π-electron system create a geometrically constrained and electronically distinct building block. This rigidity allows for a more predictable and straightforward design of MOF structures, leading to the formation of highly ordered and robust frameworks.[5]
-
This compound: In contrast, this linker possesses a saturated hydrocarbon core composed of sp³-hybridized carbons.[5][8] The single bonds (C-C) in the pentane backbone allow for significant conformational freedom through bond rotation. This inherent flexibility can lead to novel and complex MOF topologies that are inaccessible with rigid linkers, including frameworks capable of dynamic structural changes, often referred to as "breathing."[5][6]
Caption: Chemical structures of the rigid aromatic linker (H₃BTC) and the flexible aliphatic linker.
Table 1: Physicochemical Properties of the Linkers
| Property | 1,3,5-Benzenetricarboxylic Acid (H₃BTC) | This compound |
| Molecular Formula | C₉H₆O₆ | C₈H₁₂O₆ |
| Molecular Weight | 210.14 g/mol | 204.18 g/mol |
| Backbone Type | Aromatic, Rigid | Aliphatic, Flexible |
| Key Feature | Planar structure, π-electron system | Conformational freedom |
| Common Use | Building block for highly porous, stable MOFs (e.g., HKUST-1, MOF-199).[1][7] | Synthesis of novel, flexible, and dynamic MOFs.[5][9] |
Section 2: Influence on MOF Synthesis and Resulting Architectures
The choice between a rigid aromatic and a flexible aliphatic linker has profound implications for the synthesis conditions and the final MOF architecture.
Synthesis Causality: Predictability vs. Complexity
The synthesis of MOFs with 1,3,5-benzenetricarboxylic acid is well-established, with numerous protocols available for methods like solvothermal, hydrothermal, and even room-temperature synthesis.[1][10][11] The linker's rigidity often leads to highly crystalline materials with predictable topologies. For instance, its reaction with copper salts under solvothermal conditions reliably produces the well-known HKUST-1 (also known as Cu-BTC), a framework with a high surface area and a distinct paddlewheel secondary building unit.[1][10] The predictable coordination behavior of H₃BTC simplifies the rational design of MOFs.[12]
In contrast, synthesizing MOFs with flexible linkers like This compound can be more complex. The linker's conformational freedom means it can adopt various spatial arrangements, which can lead to a wider range of possible crystal structures or, in some cases, amorphous products.[5][6] This flexibility often necessitates careful control over synthesis parameters (e.g., solvents, temperature, modulators) to guide the self-assembly process toward a desired crystalline phase. While this presents a challenge, it also offers an opportunity to discover novel frameworks with unique properties.[9][13]
Resulting Frameworks: Stability vs. Dynamism
H₃BTC-based MOFs are renowned for their high porosity and stability. The rigid, planar nature of the linker contributes to the formation of robust, three-dimensional structures that do not easily collapse upon solvent removal. This results in permanently porous materials with large internal surface areas, as seen in Cu-BTC (up to 768 m²/g) and Zn-BTC (up to 502 m²/g).[1][10] These frameworks are typically static and maintain their pore structure under various conditions.
Aliphatic linker-based MOFs often exhibit drastically different properties.[5] Their increased conformational freedom can lead to:
-
Unique Topologies: The flexibility allows for the formation of intricate, interpenetrated networks that are not possible with rigid linkers.[5]
-
Dynamic Behavior: Some aliphatic MOFs exhibit "breathing" or flexible-linker-conformation-controlled responses to external stimuli like guest molecules, pressure, or temperature.[5] This dynamism is highly sought after for applications in selective separations and sensing.
-
Lower Thermal Stability: The aliphatic backbone may begin to decompose at lower temperatures compared to the highly stable aromatic ring. For example, studies comparing UiO-66 MOFs made with aliphatic versus aromatic linkers showed the aliphatic version had a lower thermal decomposition temperature.[8]
Caption: Generalized workflow for the solvothermal synthesis of MOFs.
Section 3: Performance Showdown: A Data-Driven Comparison
The structural differences between aromatic and aliphatic linker-based MOFs directly translate to their performance characteristics.
Table 2: Comparative Performance of Resulting MOFs
| Performance Metric | MOFs from 1,3,5-Benzenetricarboxylic Acid | MOFs from this compound (Expected) | Rationale & Causality |
| Porosity & Surface Area | Typically high and permanent (e.g., Cu-BTC: 768 m²/g, Zn-BTC: 502 m²/g).[1][10] | Variable; can be high but may be reduced by interpenetration. Can be dynamic ("breathing"). | The rigid linker creates stable, open pores. The flexible linker's ability to contort can lead to denser packing or interpenetration, but also allows for stimuli-responsive porosity.[5] |
| Thermal Stability | Generally high, often stable up to 350-450°C.[2][12] | Generally lower than aromatic counterparts. | The aromatic ring is inherently more thermally stable than an aliphatic chain.[8] |
| Chemical Stability | Stability varies; can be susceptible to hydrolysis at metal-carboxylate bond. Aromatic ring is reactive. | Generally good inertness of the aliphatic backbone. Stability is still dictated by the metal-carboxylate bond. | The saturated hydrocarbon core is chemically more inert than the π-system of the benzene ring, which can be an advantage in certain chemical environments.[5][8] |
| Key Applications | Gas storage/separation, catalysis, sensing.[14][15][16][17] | Stimuli-responsive materials, selective adsorption, optical materials, biocompatible MOFs.[5][6] | High, permanent porosity is ideal for bulk storage. Dynamic frameworks are suited for selective processes. Low light absorption and inertness of aliphatic core are beneficial for optical and biomedical uses.[5][8] |
Section 4: Field-Proven Experimental Protocols
The following protocols are representative examples for the synthesis of MOFs using these two types of linkers. Researchers should consult primary literature for specific metal-linker combinations.
Protocol 1: Solvothermal Synthesis of a Cu-BTC MOF (HKUST-1)
This protocol is adapted from established literature procedures for synthesizing Cu-BTC.[1][10]
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
1,3,5-Benzenetricarboxylic acid (H₃BTC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
Solution A: Dissolve 1 mmol of Cu(NO₃)₂·3H₂O in 6 mL of deionized water.
-
Solution B: Dissolve 0.5 mmol of H₃BTC in a solvent mixture of 6 mL of DMF and 6 mL of ethanol.
-
Mixing: Combine Solution A and Solution B in a 23 mL Teflon-lined stainless-steel autoclave.
-
Reaction: Seal the autoclave and place it in a programmable oven. Heat to 85-120°C for 12-24 hours.
-
Cooling: Allow the autoclave to cool naturally to room temperature.
-
Isolation: Collect the blue, octahedral crystals by filtration or centrifugation.
-
Washing: Wash the collected product thoroughly with DMF and then ethanol to remove unreacted starting materials and solvent molecules trapped in the pores.
-
Activation: Activate the MOF by solvent exchanging with a volatile solvent like chloroform or methanol, followed by heating under vacuum (e.g., 150°C) for several hours to evacuate the pores completely.
Protocol 2: Representative Solvothermal Synthesis of an Aliphatic Tricarboxylate MOF
This is a generalized protocol, as specific conditions for this compound are less commonly reported. The principles are based on methods used for other flexible carboxylate linkers.
Materials:
-
A suitable metal salt (e.g., Zinc(II) nitrate hexahydrate, Zn(NO₃)₂·6H₂O)
-
This compound
-
A suitable solvent system (e.g., DMF, N,N-Diethylformamide (DEF), or a mixture)
-
(Optional) A modulator like acetic acid or triethylamine to control crystal growth.
Procedure:
-
Dissolution: In a 20 mL scintillation vial, dissolve 1 mmol of Zn(NO₃)₂·6H₂O and 0.67 mmol of this compound in 10 mL of DMF.
-
Modulation (Optional): If needed, add a small amount of a modulator to the solution to improve crystallinity.
-
Reaction: Seal the vial tightly and place it in an oven. Heat to a temperature between 80°C and 140°C for 24-72 hours. The flexibility of the linker may require longer reaction times or different temperature ramps to promote crystallization.
-
Cooling: Allow the vial to cool slowly to room temperature.
-
Isolation: If crystals have formed, collect them by decanting the mother liquor and washing with fresh DMF.
-
Washing: Wash the product thoroughly with a suitable solvent (e.g., DMF, then methanol) to remove impurities.
-
Activation: Gently activate the material. Due to the potential for framework collapse due to flexibility, a supercritical CO₂ drying step may be preferable to thermal activation for preserving porosity. If thermal activation is used, lower temperatures and longer times are recommended.
Conclusion and Outlook
The choice between 1,3,5-benzenetricarboxylic acid and this compound represents a fundamental decision in MOF design, boiling down to a trade-off between predictable stability and novel dynamism .
-
1,3,5-Benzenetricarboxylic acid (H₃BTC) remains the linker of choice for applications requiring high thermal stability and large, permanent porosity. Its rigidity provides a reliable pathway to robust, crystalline materials, making it ideal for gas storage, separations, and heterogeneous catalysis where a stable, accessible surface is paramount.
-
This compound , and aliphatic linkers in general, represent the next generation of building blocks for advanced, functional MOFs.[18] While their synthesis is less predictable, the payoff is access to materials with unique properties such as stimuli-responsiveness ("breathing"), which is unattainable with conventional rigid linkers.[5][6] Furthermore, the chemical inertness and potential biocompatibility of the aliphatic core open new avenues in optical materials and biomedical applications.[5][8]
For researchers and drug development professionals, the selection hinges on the end goal. For creating a robust, high-capacity storage vessel, the aromatic H₃BTC is the proven tool. For designing a "smart" material that responds to its environment or requires enhanced biocompatibility, the flexible aliphatic linker offers a world of untapped potential.
References
- Benign Preparation of Metal–Organic Frameworks of Trimesic Acid and Cu, Co or Ni for Potential Sensor Applic
- Trimesic Acid (BTC)
- Digital images of the trimesic acid-based MOFs.
- ZnII and CuII-Based Coordination Polymers and Metal Organic Frameworks by the of Use of 2-Pyridyl Oximes and 1,3,5-Benzenetricarboxylic Acid. (2020). MDPI. [Link]
- Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. (2023). MDPI. [Link]
- Application of synthesized metal-trimesic acid frameworks for the remediation of a multi-metal polluted soil and investigation of quinoa responses. (2024). National Institutes of Health (NIH). [Link]
- Anionic zinc-trimesic acid MOFs with unusual topologies: Reversible hydration studies. (2010). Dalton Transactions. [Link]
- Preparation process of 1,3,5-benzenetricarboxylic acid conjugated Mn-MOFs nanorod.
- A metal organic framework prepared from benzene-1,3,5-tricarboxylic acid and copper(II), and functionalized with various polysulfides as a sorbent for selective sorption of trace amounts of heavy metal ions. (2018). PubMed. [Link]
- The possible configurations of 1,3,5-benzenetricarboxylic acid with metal atoms.
- Cyclic Aliphatic Hydrocarbons as Linkers in Metal‐Organic Frameworks: New Frontiers for Ligand Design. (2020).
- Antibacterial Cu or Zn-MOFs Based on the 1,3,5-Tris-(styryl)
- Application of synthesized metal-trimesic acid frameworks for the remediation of a multi-metal polluted soil and investigation of quinoa responses. (2024). PLOS One. [Link]
- A series of MOFs based on a tricarboxylic acid and various N-donor ligands: syntheses, structures, and properties. (2015). CrystEngComm. [Link]
- Research progress of POMs constructed by 1,3,5-benzene-tricarboxylic acid: From synthesis to application.
- Al-1,3,5-benzenetricarboxylic metal–organic frameworks: A promising adsorbent for defluoridation of water with pH insensitivity and low aluminum residual.
- Metal-Organic Frameworks Based on Zinc(II) and Benzene-1,3,5-Tricarboxylate Modified Graphite: Fabrication and Application as an Anode Material in Lithium-Ion Batteries.
- Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. MDPI. [Link]
- Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. (2008). ScienceDirect. [Link]
- Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. (2023).
- Solvent-Free Synthesis of Fumarate-Based Metal–Organic Frameworks with Resonant Acoustic Mixing. (2025). National Institutes of Health (NIH). [Link]
- Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. (2024). SpringerLink. [Link]
- Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. OUCI. [Link]
- New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. (2020).
- New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. (2020). CrystEngComm. [Link]
- The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. (2022). National Institutes of Health (NIH). [Link]
- SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT JOURNAL. [Link]
Sources
- 1. Application of synthesized metal-trimesic acid frameworks for the remediation of a multi-metal polluted soil and investigation of quinoa responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Polymers | Free Full-Text | Properties of Aliphatic Ligand-Based Metal–Organic Frameworks [mdpi.com]
- 7. Trimesic Acid (BTC) | MOF Linker & Coordination Polymer | Alkemist [alkemist.org]
- 8. researchgate.net [researchgate.net]
- 9. Properties of Aliphatic Ligand-Based Metal–Organic Frameworks [ouci.dntb.gov.ua]
- 10. Application of synthesized metal-trimesic acid frameworks for the remediation of a multi-metal polluted soil and investigation of quinoa responses | PLOS One [journals.plos.org]
- 11. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 12. researchgate.net [researchgate.net]
- 13. A series of MOFs based on a tricarboxylic acid and various N-donor ligands: syntheses, structures, and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. Benign Preparation of Metal–Organic Frameworks of Trimesic Acid and Cu, Co or Ni for Potential Sensor Applications | Semantic Scholar [semanticscholar.org]
- 15. ZnII and CuII-Based Coordination Polymers and Metal Organic Frameworks by the of Use of 2-Pyridyl Oximes and 1,3,5-Benzenetricarboxylic Acid | MDPI [mdpi.com]
- 16. A metal organic framework prepared from benzene-1,3,5-tricarboxylic acid and copper(II), and functionalized with various polysulfides as a sorbent for selective sorption of trace amounts of heavy metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Polymer Thermal Stability: Crosslinking with 1,3,5-Pentanetricarboxylic Acid vs. Adipic Acid
For researchers and professionals in materials science and drug development, enhancing the thermal stability of polymers is a critical objective. The choice of a crosslinking agent is paramount, as it dictates the architecture of the polymer network and, consequently, its thermomechanical properties. This guide provides an in-depth comparison of two aliphatic carboxylic acids as crosslinking agents: the trifunctional 1,3,5-pentanetricarboxylic acid and the difunctional adipic acid.
Through a synthesis of established chemical principles and analogous experimental data, we will explore the causal links between crosslinker functionality, network density, and the resulting thermal stability of hydroxylated polymers such as polyvinyl alcohol (PVA) or cellulose derivatives.
The Principle of Covalent Crosslinking and Thermal Stability
Crosslinking transforms a collection of individual polymer chains into a single, continuous three-dimensional network. This is typically achieved by introducing covalent bonds between chains, a process that drastically restricts segmental motion.[1] From a thermal stability perspective, this has two major consequences:
-
Increased Glass Transition Temperature (Tg): The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. By tethering polymer chains together, crosslinking reduces the free volume and hinders the cooperative chain movements required for this transition. Consequently, more thermal energy is needed to induce this softening, resulting in a higher Tg.
-
Enhanced Decomposition Temperature (Td): The thermal decomposition of a polymer involves the breaking of covalent bonds within the polymer backbone. A densely crosslinked network provides a more rigid and stable structure. The energy required to initiate and propagate chain scission and volatilize fragments is significantly higher compared to a non-crosslinked or sparsely crosslinked material.[2][3]
The fundamental difference between this compound and adipic acid lies in their functionality—the number of reactive groups available for forming crosslinks.
-
Adipic Acid: As a linear dicarboxylic acid, it is difunctional . Each molecule can form ester linkages with two hydroxyl groups on adjacent polymer chains, creating a linear bridge.
-
This compound: This molecule is trifunctional , possessing three carboxylic acid groups. Each molecule can react with up to three hydroxyl groups, creating a branch point or a significantly more constrained network junction.
This difference in functionality is the primary determinant of the resulting polymer network's density and, therefore, its thermal stability.
Comparative Analysis: Functionality and Network Architecture
A higher functionality in a crosslinking agent, at an equivalent molar concentration, leads to a higher crosslink density. A trifunctional crosslinker like this compound can connect three polymer chains at a single point, creating a much more rigid and robust network than the simple linear bridges formed by a difunctional crosslinker like adipic acid.
Caption: Fig. 1: Network structure comparison.
The Crosslinking Mechanism: Esterification
For hydroxyl-containing polymers, crosslinking with carboxylic acids proceeds via an esterification reaction. This process is typically catalyzed by heat and sometimes an acid catalyst, though for some polycarboxylic acids, the reaction can be self-catalyzed.[5] The reaction involves the formation of an ester bond between a carboxylic acid group (-COOH) of the crosslinker and a hydroxyl group (-OH) on the polymer chain, releasing a molecule of water.
The generally accepted mechanism for many polycarboxylic acids involves a two-step process:
-
Anhydride Formation: Upon heating, two adjacent carboxylic acid groups on the crosslinker molecule dehydrate to form a cyclic anhydride intermediate.[6][7]
-
Esterification: The highly reactive anhydride then reacts with a hydroxyl group on a polymer chain, opening the ring and forming an ester bond. The remaining carboxylic acid group is then free to react with another hydroxyl group, completing the crosslink.[6][7]
Caption: Fig. 2: Esterification crosslinking workflow.
Experimental Data & Performance Comparison
While direct, side-by-side experimental data for this compound is not prevalent in the reviewed literature, a robust comparison can be constructed from studies on analogous systems and established principles. The following table summarizes expected outcomes based on the functionality of the crosslinkers. The data for adipic acid is drawn from studies on chitosan and PVA composites.[8][9] The projections for this compound are based on the established principle that increased crosslinker functionality enhances thermal properties.[4][10]
| Property | Polymer + Adipic Acid (Difunctional) | Polymer + this compound (Trifunctional) | Rationale |
| Crosslink Density | Moderate | High | Trifunctionality allows for the formation of more crosslinks per molecule, creating a denser, more rigid network structure. |
| Glass Transition (Tg) | Moderate Increase | Significant Increase | The higher network density more effectively restricts polymer chain mobility, requiring more energy for the glass transition.[10] |
| Decomposition Temp (Td) | Moderate Increase | Significant Increase | Covalent bonds in a denser network require higher thermal energy to initiate and propagate chain scission and degradation.[3][11] |
| Solvent Resistance | Good | Excellent | A denser network structure reduces polymer swelling and dissolution in compatible solvents. |
Studies on adipic acid as a crosslinker for chitosan nanocomposites have shown it increases the melting point and thermal stability compared to the non-crosslinked material, as confirmed by DSC analysis.[9] Similarly, branched polyesters synthesized using adipic acid show good thermal stability, with degradation commencing at temperatures well above 200°C.[12] A study comparing aliphatic suberic acid (difunctional) with aromatic terephthalic acid (difunctional) for crosslinking PVA found that the crosslinked polymers had decomposition temperatures around 345°C, significantly higher than neat PVA at 315°C.[11]
It is a well-established principle that a higher degree of crosslinking leads to enhanced thermal stability. Therefore, a trifunctional crosslinker like this compound is expected to yield a polymer network with a significantly higher decomposition temperature and glass transition temperature than one crosslinked with the difunctional adipic acid under identical molar concentrations and curing conditions.
Experimental Protocols
To provide a practical framework, the following section details a representative experimental protocol for crosslinking a hydroxylated polymer (polyvinyl alcohol, PVA) with adipic acid, and a parallel, projected protocol for this compound.
Protocol 1: Crosslinking of PVA with Adipic Acid
This protocol is adapted from the methodology described for preparing PVA/nanocellulose biocomposite films.[8]
-
PVA Solution Preparation: Prepare a 5% (w/w) PVA solution by dissolving 5g of PVA granules in 95 mL of distilled water. Heat the mixture to 90°C and stir mechanically for 2 hours until the PVA is fully dissolved.
-
Crosslinker Addition: To the PVA solution, add a predetermined amount of adipic acid (e.g., 5-10 wt% relative to PVA). Continue stirring at 90°C for 30 minutes to ensure homogeneous mixing.
-
Film Casting: Pour the resulting solution into a petri dish or acrylic mold.
-
Curing: Place the cast film in an oven at a specified curing temperature (e.g., 120-150°C) for a set duration (e.g., 30-60 minutes). This heating step facilitates the esterification reaction and water removal.
-
Drying & Conditioning: After curing, allow the film to cool to room temperature. Dry the film in a desiccator or under vacuum for 24 hours to remove any residual water.
Protocol 2: Projected Protocol for Crosslinking of PVA with this compound
-
PVA Solution Preparation: Prepare a 5% (w/w) PVA solution as described in Protocol 1.
-
Crosslinker Addition: Calculate the molar equivalent of this compound corresponding to the adipic acid concentration used in Protocol 1. Add this amount to the PVA solution. Given its higher functionality, lower weight percentages may be required to achieve a similar or higher crosslink density, which should be optimized. Stir at 90°C for 30 minutes.
-
Film Casting: Pour the solution into an identical mold as used in Protocol 1.
-
Curing: Use the same curing temperature and duration as in Protocol 1 to ensure a valid comparison.
-
Drying & Conditioning: Dry and condition the film under the same conditions as Protocol 1.
Thermal Analysis Protocol (TGA & DSC)
-
Sample Preparation: Carefully cut small, uniform samples (5-10 mg) from the center of the dried polymer films.
-
Thermogravimetric Analysis (TGA):
-
Differential Scanning Calorimetry (DSC):
Conclusion and Outlook
The choice between this compound and adipic acid as a crosslinking agent hinges on the desired degree of thermal stability.
-
Adipic acid , being a readily available and effective difunctional crosslinker, is suitable for applications requiring a moderate improvement in thermal and mechanical properties.
-
This compound , due to its trifunctional nature, is predicted to be a significantly more potent crosslinking agent. It is the superior choice for applications demanding high thermal stability, such as materials for high-temperature environments, advanced drug delivery systems with stringent sterilization requirements, or robust biomedical devices.
The higher functionality of this compound directly translates to a higher potential crosslink density, resulting in a more rigid polymer network that better resists thermal degradation and deformation. While direct comparative studies are sparse, the fundamental principles of polymer chemistry and data from analogous systems strongly support its superiority for maximizing the thermal stability of crosslinked polymers. Future research should focus on direct experimental comparisons to quantify the precise advantages conferred by this trifunctional crosslinker.
References
- Gantrade Corporation. (n.d.).
- Jamil, N. A., & Ishak, N. S. (2018). Effect of Adipic Acid as Crosslinking Agent in Polyvinyl Alcohol / Nanocellulose from Rice Straw Biocomposites.
- Vigo, T. L., & Bruno, J. S. (1989). Crosslinking of cotton cellulose with polycarboxylic acids. Journal of Applied Polymer Science.
- BenchChem. (2025). Thermal stability comparison of polymers derived from different dicarboxylic acids. BenchChem.
- Zhou, Y., Luner, P., & Caluwe, P. (1995). Mechanism of crosslinking of papers with polyfunctional carboxylic acids. Journal of Applied Polymer Science.
- Saber, N., et al. (2015). Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies. American Journal of Polymer Science.
- Moccia, F., et al. (2021). Boosting physical-mechanical properties of adipic acid/chitosan films by DMTMM cross-linking.
- Gautam, L., Jain, M., & Warkar, S. G. (2024).
- Podkościelna, B., & Sobiesiak, M. (2024).
- Wang, Y., et al. (2022).
- Zhang, L., et al. (2013). Preparation method of crosslinked polyvinyl alcohol nanometer fiber film. CN103147047A.
- Schramm, C., & Rinderer, B. (2000). Kinetic data for the crosslinking reaction of polycarboxylic acids with cellulose. Journal of Thermal Analysis and Calorimetry.
- Gan, P. G., et al. (2020). Effect of Adipic Acid as Crosslinker on the Tensile and Thermal Properties of Rice Straw Cellulose Nanocrystals/Chitosan Nanocomposites. Malaysian Journal of Microscopy.
- Taylor, L. S. (1968). Thermal Degradation of Polyesters: Part 1.
- Saed, M. O., & Terentjev, E. M. (2020). Siloxane crosslinks with dynamic bond exchange enable shape programming in liquid-crystalline elastomers. Scientific Reports.
- Chen, J., et al. (2016). Thermally Crosslinked Functionalized Polydicyclopentadiene with a High Tg and Tunable Surface Energy. ACS Macro Letters.
- Al-Bayati, M. F., & Ahmed, A. A. (2022). Highly Branched Poly(Adipic Anhydride-Co-Mannitol Adipate)
- Lin, C. H., et al. (2007). Synthesis and characterization of adipic acid/polyethylene glycol/poly(ethylene terephthalate) copolyester fiber. Journal of Applied Polymer Science.
- Sionkowska, A., et al. (2022).
- Shah, U., et al. (2020). Cross-linking of poly (vinyl alcohol) films under acidic and thermal stress. Journal of Pharmaceutical Sciences.
- Wang, Z., et al. (2023). Optimization of the Preparation Process of Crosslinked Polyvinyl Alcohol and Its Thermal Stability in Cementing Slurry. Gels.
- Chen, Y., et al. (2018). Synthesis of Multiarm Star Polymer Based on Hyperbranched Polyester Core and Poly(ε-caprolactone) Arms and Its Application in UV-Curable Coating. Industrial & Engineering Chemistry Research.
- EAG Laboratories. (n.d.). DSC Analysis of Polymers | Thermal.
- AZoM. (2021, March 12).
- Kopinke, F. D., Remmler, M., & Mackenzie, K. (1996). Thermal decomposition of biodegradable polyesters—II. Poly(lactic acid).
- Singh, S., & Singh, J. (2020). Crosslinking of Polyvinyl Alcohol (PVA) and Effect of Crosslinker Shape (Aliphatic and Aromatic) Thereof. Journal of Polymers and the Environment.
- BenchChem. (2025).
- Podgórski, M., et al. (2023). Impact of Polyester Dendrimers as Branched Multifunctional Cross-Linking Additives in Triazine-Trione-Based Composites Developed via High-Energy Visible Light Thiol–ene Chemistry.
- Niu, S., et al. (2021). Tannic acid: a crosslinker leading to versatile functional polymeric networks: a review.
- Royal Society of Chemistry. (2021). Tannic acid: A crosslinker leading to versatile functional polymeric networks: A review.
- Merah, D., et al. (2022). Enhanced thermal stability of biobased crosslinked poly (isobornylacrylate-co-2-ethylhexylacrylate) copolymers. Journal of Polymer Research.
- Stepanov, E. S., et al. (2022). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. Polymers.
- Agrawal, P. K., et al. (2023). A Comprehensive Review on Properties of Polyvinyl Alcohol (PVA) Crosslinked with Carboxylic Acid. Journal of Macromolecular Science, Part A.
Sources
- 1. azom.com [azom.com]
- 2. azom.com [azom.com]
- 3. researchgate.net [researchgate.net]
- 4. Crosslinking of polyvinyl alcohol with di, tri, and tetracarboxylic acids: an experimental investigation [ouci.dntb.gov.ua]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jere.unimap.edu.my [jere.unimap.edu.my]
- 9. malaysianjournalofmicroscopy.org [malaysianjournalofmicroscopy.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies [pubs.sciepub.com]
- 13. mdpi.com [mdpi.com]
- 14. Highly Branched Poly(Adipic Anhydride-Co-Mannitol Adipate): Synthesis, Characterization, and Thermal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to Purity Validation of 1,3,5-Pentanetricarboxylic Acid: HPLC vs. qNMR
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Scientific Discovery
This guide provides an in-depth, comparative analysis of two orthogonal, yet complementary, analytical techniques for the definitive purity assessment of 1,3,5-Pentanetricarboxylic acid: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond procedural descriptions to explore the rationale behind methodological choices, ensuring a robust and validated approach to purity determination, in line with international standards such as the ICH Q2(R1) guidelines.[1][2]
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Analysis
HPLC is a cornerstone of purity analysis in the pharmaceutical industry, prized for its high resolving power, sensitivity, and adaptability. The fundamental principle involves separating components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a polar, multi-acidic molecule like PTA, a reverse-phase (RP-HPLC) method is typically the most effective approach.
The causality behind this choice lies in the nature of the analyte and the stationary phase. In RP-HPLC, a nonpolar stationary phase (commonly C18) is used with a polar mobile phase. PTA, being a polar organic acid, will have limited retention on the nonpolar column, allowing for elution with a high-aqueous mobile phase. The inclusion of an acid, such as phosphoric acid, in the mobile phase is critical.[3][4] It serves to suppress the ionization of the carboxylic acid groups on PTA, rendering the molecule less polar and promoting better interaction with the stationary phase, which results in sharper peaks and improved chromatographic resolution.
Experimental Workflow: An RP-HPLC Method for PTA Purity
The following protocol is a robust starting point for the validation of PTA purity, designed for specificity and precision.
Caption: Workflow for PTA purity analysis using RP-HPLC.
Detailed HPLC Protocol
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Elution: A gradient can be optimized to separate potential impurities. A starting point could be: 95% A for 5 min, linear gradient to 50% A over 15 min, hold for 5 min.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (where carboxylic acids exhibit absorbance).[6]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of PTA reference standard at a known concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Sample Solution: Prepare the PTA sample to be tested at the same concentration as the standard solution.
-
-
Data Analysis (Area Percent Method):
-
The purity is calculated based on the area of the main PTA peak relative to the total area of all observed peaks in the chromatogram.
-
Formula: Purity (%) = (Area of PTA Peak / Total Area of All Peaks) x 100.
-
This method's trustworthiness is established through a validation process as outlined by ICH Q2(R1), which includes assessing specificity (ensuring no impurities co-elute), linearity, accuracy, and precision.[1][2][7]
Pillar 2: Quantitative NMR (qNMR) - An Absolute and Orthogonal Approach
Quantitative NMR (qNMR) has emerged as a powerful primary method for purity assessment.[8] Unlike chromatographic techniques that provide a relative purity based on detector response, qNMR can determine absolute purity without the need for a specific reference standard of the analyte itself.[9][10] This is because the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11]
The core of the qNMR experiment is the use of a certified internal standard (IS). The causality for selecting a suitable IS is paramount: it must be of high, certified purity, stable, non-reactive with the sample, and possess signals that are well-resolved from any signals in the analyte's spectrum.[11][12] For organic acids like PTA, maleic acid is an excellent choice for an internal standard as its singlet signal appears in a region of the ¹H NMR spectrum that is typically free from other signals.[13][14]
Experimental Workflow: qNMR for Absolute Purity Determination of PTA
This workflow details the steps for achieving a precise and accurate absolute purity value for PTA.
Caption: Workflow for PTA absolute purity analysis using qNMR.
Detailed qNMR Protocol
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Materials:
-
PTA Sample: The material to be analyzed.
-
Internal Standard (IS): Maleic acid (certified purity >99.5%).
-
Deuterated Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆), which is excellent for dissolving carboxylic acids.
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the PTA sample into a vial.
-
Accurately weigh approximately 5-10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
Transfer the solution to a high-quality NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (D1): This is the most critical parameter for quantification. It must be at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being integrated. A conservative value of 30-60 seconds is recommended to ensure full relaxation.
-
Number of Scans: Typically 8-16 scans are sufficient for good signal-to-noise.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from PTA (e.g., the methine proton at the 3-position) and the singlet from maleic acid.
-
Calculate the purity using the following equation[11][13]: PurityPTA (%) = (IPTA / IIS) * (NIS / NPTA) * (MPTA / MIS) * (mIS / mPTA) * PurityIS Where:
-
Comparative Analysis: HPLC vs. qNMR
The choice between HPLC and qNMR is not about which method is "better," but which is more "fit for purpose" based on the specific analytical need.
| Parameter | HPLC (UV Detection) | qNMR |
| Principle | Chromatographic separation based on polarity. | Spectroscopic measurement based on nuclear properties. |
| Quantification | Relative (Area %); requires response factor assumption. | Absolute; does not require a reference standard of the analyte.[9][10] |
| Selectivity | High; excellent for separating structurally similar impurities. | High; based on unique chemical shifts of protons. |
| Sensitivity | High (ppm to ppb levels for chromophoric impurities). | Moderate (typically requires mg quantities). |
| Throughput | Moderate (15-30 min per sample). | High (5-10 min per sample after setup). |
| Information | Provides retention time and UV response. | Provides structural confirmation and quantification simultaneously.[9] |
| Limitations | Requires impurities to have a UV chromophore; assumes equal response factors for area % calculation. | Lower sensitivity; potential for signal overlap in complex mixtures. |
| Validation | Well-established according to ICH Q2(R1) guidelines.[1][2] | Validation protocols are also established under ICH guidelines.[10] |
Conclusion: A Synergistic Approach to Purity Validation
For the comprehensive and unequivocal validation of this compound purity, a dual-pronged strategy employing both RP-HPLC and qNMR is the most authoritative approach.
-
HPLC serves as the primary tool for detecting and quantifying process-related impurities and degradation products, offering superior sensitivity for trace analysis. Its high resolving power is indispensable for ensuring chromatographic purity.
-
qNMR provides an orthogonal, absolute measure of the PTA content in the material. It acts as a self-validating system, confirming the identity of the main component while simultaneously providing a purity value that is independent of chromatographic response factors. This technique is particularly valuable for qualifying reference standards.
By leveraging the strengths of both techniques, researchers and drug development professionals can establish a complete and trustworthy purity profile for this compound, ensuring the integrity and reliability of their subsequent scientific endeavors.
References
- A Guide to Quantit
- Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- Quantitative NMR Spectroscopy. University of Ottawa. [Link]
- What is qNMR (quantit
- Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd. [Link]
- Separation of Pentane-1,3,5-tricarboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Organic Acid Archives.
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- Quantification of Organic and Amino Acids in Beer by 1 H NMR Spectroscopy.
- 3 Key Regulatory Guidelines for Method Valid
- pentane-1,3,5-tricarboxylic acid. ChemBK. [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Quality Guidelines. ICH. [Link]
- Quantitative NMR. Organic Primary Standards Group. [Link]
- Suggested pathway for the metabolism of 1,3,5-pentane tricarboxylic...
- Pentane-1,3,5-tricarboxylic acid. SIELC Technologies. [Link]
- HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. [Link]
- pentane-1,3,5-tricarboxylic acid. PubChem. [Link]
- Reversed Phase HPLC Studies on the Change of the Content of Organic Acids in Tobacco During Aging. Asian Journal of Chemistry. [Link]
- New conditions of HPLC analysis for separation and quantification of simple organic acids of tricarboxylic acid cycle in psoriasis.
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Pentane-1,3,5-tricarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Pentane-1,3,5-tricarboxylic acid | SIELC Technologies [sielc.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. emerypharma.com [emerypharma.com]
- 12. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. process-nmr.com [process-nmr.com]
- 15. This compound | CymitQuimica [cymitquimica.com]
- 16. parchem.com [parchem.com]
A Comparative Guide to the Mechanical Properties of Polymers Synthesized with Different Tricarboxylic Acids
For researchers and professionals in drug development and materials science, the selection of monomers is a critical determinant of the final properties of a polymer. Tricarboxylic acids, with their multiple reactive carboxyl groups, offer a versatile platform for creating crosslinked polymer networks with tunable mechanical characteristics. This guide provides an in-depth comparative study of the mechanical properties of polymers synthesized with three common tricarboxylic acids: citric acid, aconitic acid, and trimesic acid. We will explore the causal relationships between the molecular structure of these acids and the resulting polymer performance, supported by experimental data and detailed protocols.
Introduction: The Role of Tricarboxylic Acids in Polymer Network Formation
Tricarboxylic acids serve as crucial crosslinking agents in polymer synthesis, particularly in the formation of polyesters and hydrogels. Their three carboxylic acid groups can react with hydroxyl or amine groups on other monomers (like diols or diamines) to form a three-dimensional network structure. This crosslinking is fundamental to the mechanical integrity of the resulting polymer. The structure of the tricarboxylic acid itself—its flexibility, stereochemistry, and the presence of other functional groups—directly influences the crosslink density and the overall architecture of the polymer network, thereby dictating its mechanical properties.[1][2][3]
A well-formed polymer network, facilitated by these crosslinkers, can exhibit a range of mechanical behaviors, from soft and elastic to rigid and strong. Understanding how to manipulate these properties by selecting the appropriate tricarboxylic acid is essential for designing materials for specific applications, such as tissue engineering scaffolds, drug delivery vehicles, and biodegradable packaging.
Comparative Analysis of Tricarboxylic Acids
This section details the unique structural features of citric acid, aconitic acid, and trimesic acid and how these features translate into distinct mechanical properties in the resulting polymers.
Citric Acid: The Flexible and Biocompatible Crosslinker
Citric acid is an aliphatic tricarboxylic acid with a central hydroxyl group. This hydroxyl group can also participate in esterification reactions, potentially increasing the crosslinking density. However, the aliphatic and relatively flexible nature of citric acid often leads to polymers with more elasticity.[4][5]
The presence of the hydroxyl group in citric acid can also increase the hydrophilicity of the resulting polymer and introduce more sites for hydrogen bonding, which can contribute to increased tensile strength.[4] The biocompatibility and natural occurrence of citric acid make it a popular choice for biomedical applications.[4][6][7][8]
Key Structural Features and Their Impact:
-
Aliphatic Backbone: Confers flexibility to the polymer network.
-
Hydroxyl Group: Can increase crosslink density and hydrophilicity, and promotes hydrogen bonding.
-
Biocompatibility: Derived from natural sources, making it suitable for biomedical applications.
Aconitic Acid: Introducing Unsaturation for Further Modification
Aconitic acid is an unsaturated tricarboxylic acid, existing as cis and trans isomers. The double bond in its structure introduces a degree of rigidity compared to citric acid. This unsaturation can also serve as a site for secondary reactions, allowing for further modification of the polymer, such as photo-crosslinking.
At low concentrations, aconitic acid can act as an effective crosslinking agent, leading to films with lower water solubility and swelling.[1][9] However, at higher concentrations, it can act as a plasticizer, which softens the polymer and reduces its tensile strength.[1][9] This dual role makes the concentration of aconitic acid a critical parameter in tuning the mechanical properties of the final material.
Key Structural Features and Their Impact:
-
Unsaturated Backbone: Provides rigidity and a site for further chemical modification.
-
Dual Role: Can act as both a crosslinker and a plasticizer depending on its concentration.
-
Renewable Source: Can be sourced from renewable feedstocks like sugarcane.[1]
Trimesic Acid: The Rigid and Planar Crosslinker
Trimesic acid, or 1,3,5-benzenetricarboxylic acid, is an aromatic tricarboxylic acid. Its rigid, planar structure imparts significant stiffness to the polymer network. The aromatic ring restricts bond rotation, leading to polymers with higher tensile strength and modulus but typically lower elongation at break compared to those synthesized with aliphatic tricarboxylic acids.
The symmetrical and planar nature of trimesic acid can also promote more ordered packing of polymer chains, potentially leading to increased crystallinity and enhanced thermal stability. Its use is prevalent in the synthesis of metal-organic frameworks (MOFs) and high-performance polymers where rigidity and stability are paramount.[10]
Key Structural Features and Their Impact:
-
Aromatic Ring: Imparts significant rigidity and thermal stability to the polymer network.
-
Planar Structure: Can promote ordered chain packing and crystallinity.
-
Symmetrical Substitution: Leads to a more uniform network structure.
Visualizing the Crosslinking Effect
The following diagrams illustrate the chemical structures of the three tricarboxylic acids and a conceptual representation of their impact on polymer network topology.
Caption: Chemical classes of the compared tricarboxylic acids.
Caption: Conceptual representation of polymer network topology.
Experimental Section
This section provides detailed methodologies for the synthesis of a model polyester system using each of the three tricarboxylic acids and the subsequent characterization of their mechanical properties.
Materials
-
Citric Acid (anhydrous, ≥99.5%)
-
Trans-Aconitic Acid (≥98%)
-
Trimesic Acid (98%)
-
Ethylene Glycol (≥99%)
-
Titanium (IV) butoxide (catalyst)
-
Toluene (for water removal via Dean-Stark apparatus)
Synthesis of Polyesters: A General Protocol
The synthesis of polyesters from dicarboxylic or tricarboxylic acids and diols is a well-established polycondensation reaction.[11][12][13][14] The following protocol can be adapted for each tricarboxylic acid.
-
Monomer Stoichiometry: The molar ratio of hydroxyl groups to carboxylic acid groups is crucial. For this comparative study, a consistent molar ratio of ethylene glycol to tricarboxylic acid will be used (e.g., 1.5:1).
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark apparatus connected to a condenser is assembled.
-
Charging the Reactor: Ethylene glycol and the respective tricarboxylic acid (citric acid, aconitic acid, or trimesic acid) are added to the flask along with toluene.
-
Catalyst Addition: A catalytic amount of titanium (IV) butoxide (e.g., 0.1% by weight of the total monomers) is added.
-
Polycondensation: The reaction mixture is heated to a specific temperature (e.g., 140-160 °C) under a nitrogen atmosphere with continuous stirring. Water produced during the esterification is removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Second Stage (High Vacuum): After the theoretical amount of water is collected, the toluene is removed by distillation. The temperature is then gradually increased (e.g., to 180-200 °C) and a high vacuum is applied to remove the excess ethylene glycol and further drive the polymerization to achieve a high molecular weight polymer.
-
Polymer Recovery: The reaction is stopped when the desired viscosity is reached (as observed by the torque on the mechanical stirrer). The polymer is then cooled to room temperature under nitrogen and collected.
Mechanical Property Testing
The synthesized polymers are cast into films of uniform thickness. The mechanical properties are then evaluated according to ASTM standards.[15][16][17][18][19]
-
Tensile Testing (ASTM D638): Dog-bone shaped specimens are cut from the polymer films. Tensile testing is performed on a universal testing machine to determine the tensile strength, Young's modulus, and elongation at break.[16][17]
-
Dynamic Mechanical Analysis (DMA): DMA is used to determine the glass transition temperature (Tg) and storage modulus of the polymers. This provides insight into the material's viscoelastic properties.
Comparative Data Analysis
The following table summarizes the expected mechanical properties of polyesters synthesized with citric acid, aconitic acid, and trimesic acid, based on the principles discussed and trends reported in the literature.[20][21][22][23]
| Property | Polymer with Citric Acid | Polymer with Aconitic Acid | Polymer with Trimesic Acid |
| Tensile Strength (MPa) | Moderate (e.g., 20-40) | Moderate to High (e.g., 30-60) | High (e.g., 50-80) |
| Young's Modulus (GPa) | Low (e.g., 0.5-1.5) | Moderate (e.g., 1.0-2.5) | High (e.g., 2.0-4.0) |
| Elongation at Break (%) | High (e.g., 100-300) | Moderate (e.g., 50-150) | Low (e.g., 5-20) |
| Glass Transition Temp. (Tg, °C) | Low (e.g., 40-60) | Moderate (e.g., 50-80) | High (e.g., 80-120) |
Interpretation of Results:
-
The Polymer with Citric Acid is expected to be the most flexible, as indicated by its low Young's modulus and high elongation at break. This is attributed to the flexibility of its aliphatic structure.[24]
-
The Polymer with Aconitic Acid is anticipated to exhibit intermediate properties. The double bond in its structure provides some rigidity, leading to a higher modulus and lower elongation compared to the citric acid-based polymer.
-
The Polymer with Trimesic Acid is predicted to be the most rigid and brittle material, characterized by a high Young's modulus, high tensile strength, and low elongation at break. This is a direct consequence of the rigid aromatic core of trimesic acid.
Conclusion and Future Outlook
The choice of tricarboxylic acid has a profound and predictable impact on the mechanical properties of the resulting polymers. Citric acid is ideal for creating flexible and elastomeric materials, while trimesic acid is suited for applications requiring high strength and rigidity. Aconitic acid offers a middle ground, with the added advantage of an unsaturated backbone for further functionalization.
This guide provides a foundational understanding for researchers to rationally select a tricarboxylic acid based on the desired mechanical performance of their target polymer. Future research could explore the effects of mixtures of these acids to achieve even finer control over the mechanical properties and to develop novel materials with tailored performance profiles. The principles outlined here serve as a robust starting point for the design and synthesis of advanced polymer systems for a wide range of applications.
References
- Yang, J., et al. (2009). Citric acid-derived in situ crosslinkable biodegradable polymers for cell delivery. PMC - NIH. [Link]
- US2936297A - Tricarboxylic acid polyesters - Google P
- Gros, C., et al. (2020). Elastic properties, negative mechanical phenomena and pressure induced phase transitions in the lactic, maleic, succinic and citric acids. RSC Publishing. [Link]
- ASTM Testing for Plastics and Polymers - Intertek. [Link]
- Polymer Testing - ADMET. [Link]
- Pop, A. L., et al. (2023). Citric acid-crosslinked gelatin/hydroxypropyl methylcellulose hydrogels for biomedical applications.
- The Effects of Citric Acid on Thermal and Mechanical Properties of Crosslinked Starch Film - Aidic. [Link]
- Materials Testing Standards for Additive Manufacturing of Polymer Materials - NIST Technical Series Public
- Mechanical Testing of Polymers and Ceramics - ASM Digital Library. [Link]
- Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applic
- Effect of Citric Acid Cross Linking on the Mechanical, Rheological and Barrier Properties of Chitosan - NIH. [Link]
- Accredited/Nonaccredited Testing | mississippipolymer - Mississippi Polymer Institute. [Link]
- Enzymatic Synthesis of Polyesters from Lactones, Dicarboxylic Acid Divinyl Esters, and Glycols through Combination of Ring-Opening Polymerization and Polycondensation | Biomacromolecules - ACS Public
- Effect of Citric Acid Cross Linking on the Mechanical, Rheological and Barrier Properties of Chitosan - OUCI. [Link]
- Effect of Citric Acid Cross Linking on the Mechanical, Rheological and Barrier Properties of Chitosan - MDPI. [Link]
- Characterisation and Evaluation of Trimesic Acid Derivatives as Disulphide Cross-Linked Polymers for Potential Colon Targeted Drug Delivery - NIH. [Link]
- The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester - MDPI. [Link]
- Synthesis of aliphatic polyesters by polycondensation using inorganic acid as c
- Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - ResearchG
- Synthesis of Aliphatic Polyesters by Direct Polyesterification of Dicarboxylic Acids with Diols under Mild Conditions Catalyzed by Reusable Rare-Earth Triflate | Macromolecules - ACS Public
- Preparation and Characterization of di- and Tricarboxylic Acids-Modified Arabinogalactan Plasticized Composite Films - MDPI. [Link]
- 2.13: Polyesters - Chemistry LibreTexts. [Link]
- Synthesis and properties of poly(itaconic acid) - Semantic Scholar. [Link]
- (PDF) Synthesis of poly(acrylic-co-itaconic acid)
- Structurally Tuned Citric Acid–Based Polyester Thermoset with Balanced Barrier, Durability, and Biodegradation Performance | ACS Sustainable Chemistry & Engineering. [Link]
- Synthesis and properties of poly(itaconic acid) - UNH Scholars Repository. [Link]
- Influence of Carboxylic Acids (CAs) on the Structure–Properties Relationship in PLA/Pecan Nutshell (PN) Composites - MDPI. [Link]
- (Citric acid–co–polycaprolactone triol) polyester: A biodegradable elastomer for soft tissue engineering - PMC - NIH. [Link]
- Effect of Citric Acid on Physical and Mechanical Properties of Starch/PLA/PVA Bioplastic Films - AIP Publishing. [Link]
- Influence of the Main-Chain Configuration on the Mechanical Properties of Linear Aliphatic Polyesters | Macromolecules - ACS Public
- Topology and Mechanical Properties of Polymer Networks Formed under Free Radical and Atom Transfer Radical Polymerizations | Request PDF - ResearchG
- Effect of Network Structure/Topology on Mechanical Properties of Crosslinked Polymers. [Link]
- Modeling the Mechanical Properties of a Polymer-Based Mixed-Matrix Membrane Using Deep Learning Neural Networks - MDPI. [Link]
- Investigation of the preparation and physical properties of a novel semi-interpenetrating polymer network based on epoxised NR and PVA using maleic acid as the crosslinking agent | Request PDF - ResearchG
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [researchdiscovery.drexel.edu]
- 4. Citric acid-derived in situ crosslinkable biodegradable polymers for cell delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic acids under pressure: elastic properties, negative mechanical phenomena and pressure induced phase transitions in the lactic, maleic, succinic ... - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00019A [pubs.rsc.org]
- 6. ache-pub.org.rs [ache-pub.org.rs]
- 7. Effect of Citric Acid Cross Linking on the Mechanical, Rheological and Barrier Properties of Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterisation and Evaluation of Trimesic Acid Derivatives as Disulphide Cross-Linked Polymers for Potential Colon Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. ASTM Testing for Plastics and Polymers [intertek.com]
- 16. Polymer Testing | ADMET [admet.com]
- 17. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 18. dl.asminternational.org [dl.asminternational.org]
- 19. thepolymerinstitute.com [thepolymerinstitute.com]
- 20. aidic.it [aidic.it]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.aip.org [pubs.aip.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. (Citric acid–co–polycaprolactone triol) polyester: A biodegradable elastomer for soft tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biocompatibility of Novel Polyester-Based Biomaterials
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced drug delivery systems and tissue engineering scaffolds, the selection of a biocompatible polymer is paramount. This guide provides a comprehensive comparison of the biocompatibility of emerging polyester-based biomaterials, with a focus on polymers derived from multi-carboxylic acids, against well-established alternatives such as polylactic acid (PLA), polyglycolic acid (PGA), and their copolymer, poly(lactic-co-glycolic acid) (PLGA). Due to the limited availability of direct biocompatibility data on 1,3,5-pentanetricarboxylic acid (PTA)-based polymers, this guide will utilize citric acid-based polyesters as a representative class of multi-carboxylic acid-derived biomaterials, offering insights into their potential performance.
Introduction: The Promise of Multi-Carboxylic Acid-Based Polyesters
Aliphatic polyesters have long been a cornerstone of biodegradable medical devices and drug delivery vehicles, prized for their biocompatibility and tunable degradation profiles.[1] While PLA, PGA, and PLGA have a long history of successful clinical use, the search for polymers with enhanced functionality, improved degradation kinetics, and more favorable biological interactions is ongoing.[2]
Polymers synthesized from multi-carboxylic acids, such as this compound or the more extensively studied citric acid, offer intriguing possibilities. The presence of multiple carboxyl groups in the monomer can lead to branched or cross-linked polymer architectures. This structural versatility can influence mechanical properties, degradation rates, and the potential for conjugating therapeutic agents.[3] Citric acid, in particular, is a natural metabolite in the Krebs cycle, suggesting that its degradation products are inherently biocompatible.[3] This guide will delve into the critical biocompatibility assessments required for any new biomaterial and compare the expected performance of these novel polyesters with their linear counterparts.
Pillars of Biocompatibility Assessment: A Methodological Overview
A thorough evaluation of a biomaterial's biocompatibility is a multi-faceted process designed to ensure safety and efficacy. The primary assessments, guided by standards such as ISO 10993, can be categorized into three main areas: in vitro cytotoxicity, hemocompatibility, and in vivo biocompatibility.
In Vitro Cytotoxicity: The First Line of Scrutiny
In vitro cytotoxicity assays are rapid and sensitive screening tools to evaluate the potential of a material to cause cell death or inhibit cell growth.[4] These tests are crucial for identifying materials that may leach toxic substances. A common method is the MTT assay, which measures the metabolic activity of cells cultured in the presence of the material or its extracts. A reduction in metabolic activity compared to a negative control suggests a cytotoxic effect.[5]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Polymer Sample] --> B{Material Extraction}; B --> C[Cell Culture]; D[Control Cells] --> C; C --> E{Incubation}; E --> F[MTT Assay]; F --> G[Data Analysis];
} caption: "Workflow for In Vitro Cytotoxicity Testing (MTT Assay)."
Experimental Protocol: MTT Assay for Cytotoxicity
-
Material Preparation: Sterilize polymer samples (e.g., films or scaffolds) according to standard protocols.
-
Extract Preparation: Incubate the sterilized polymer in a cell culture medium at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C to create an extract.
-
Cell Seeding: Plate a suitable cell line, such as L929 fibroblasts, in a 96-well plate at a density of 2 x 10³ cells/well and allow them to adhere for 24 hours.[6]
-
Exposure: Replace the culture medium with the prepared material extract. Include negative (fresh medium) and positive (e.g., 70% methanol) controls.
-
Incubation: Incubate the cells for 24, 48, and 72-hour time points.
-
MTT Addition: After each time point, add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the negative control.
Hemocompatibility: Assessing Blood-Material Interactions
For any material intended for blood-contacting applications, evaluating its hemocompatibility is critical to prevent adverse events like thrombosis or hemolysis.[7] Hemolysis assays quantify the extent of red blood cell (RBC) lysis caused by the material, while platelet adhesion and activation studies provide insights into its thrombogenic potential.[8]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Polymer Sample] --> B{Incubation with Blood}; C[Positive Control] --> B; D[Negative Control] --> B; B --> E{Centrifugation}; E --> F[Spectrophotometry]; F --> G[Hemolysis % Calculation];
} caption: "Workflow for Hemolysis Assay."
Experimental Protocol: Hemolysis Assay (Direct Contact)
-
Blood Collection: Obtain fresh human or rabbit blood in tubes containing an anticoagulant.
-
RBC Suspension Preparation: Centrifuge the blood to separate the plasma and buffy coat. Wash the remaining RBCs with phosphate-buffered saline (PBS) to create a diluted RBC suspension.
-
Incubation: Place the polymer sample in a tube and add the RBC suspension. Use a positive control (e.g., deionized water) and a negative control (PBS). Incubate the tubes at 37°C for a specified time (e.g., 3 hours) with gentle agitation.[9]
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a microplate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
In Vivo Biocompatibility: The Ultimate Test
In vivo studies provide the most comprehensive assessment of a material's biocompatibility by evaluating its interaction with a living biological system.[10] These studies typically involve implanting the material into an animal model and observing the local tissue response over time through histological analysis. The presence and type of inflammatory cells, the formation of a fibrous capsule, and the integration of the material with the surrounding tissue are key indicators of biocompatibility.[2][11]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Polymer Implantation] --> B{Healing Period}; B --> C[Tissue Harvesting]; C --> D{Histological Processing}; D --> E[Microscopic Evaluation]; E --> F[Histological Scoring];
} caption: "Workflow for In Vivo Biocompatibility Assessment."
Experimental Protocol: Subcutaneous Implantation and Histological Evaluation
-
Implant Preparation: Fabricate and sterilize polymer implants of a defined size and shape.
-
Surgical Implantation: Under anesthesia, create a subcutaneous pocket in an animal model (e.g., rat or rabbit) and insert the implant. Suture the incision.
-
Post-operative Care and Observation: Monitor the animals for any signs of adverse reactions.
-
Euthanasia and Tissue Harvesting: At predetermined time points (e.g., 2, 4, and 12 weeks), euthanize the animals and carefully excise the implant along with the surrounding tissue.
-
Histological Processing: Fix the tissue samples in formalin, embed them in paraffin, and section them into thin slices.
-
Staining: Stain the tissue sections with standard histological stains, such as Hematoxylin and Eosin (H&E), to visualize cell nuclei and cytoplasm.
-
Microscopic Analysis: Examine the stained sections under a light microscope to assess the inflammatory response, fibrous capsule formation, and tissue integration.
-
Scoring: Quantify the inflammatory response using a semi-quantitative scoring system based on the number and type of inflammatory cells present.[12][13]
Comparative Performance Data
The following tables summarize representative biocompatibility data for citric acid-based polyesters and the benchmark polymers. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: In Vitro Cytotoxicity Data
| Polymer | Cell Line | Assay | Cell Viability (%) | Reference |
| Citric Acid-based Polyester | VERO | - | >90 | [3] |
| Poly(1,12-dodecanediol citrate-co-1,12-dodecanediol sebacate) | VERO | - | Moderately Toxic | [14][15] |
| Poly(1,12-dodecanediol citrate-co-1,12-dodecanediol itaconate) | VERO | - | >90 | [14][15] |
| PLA | hFOB 1.19 | FDA/PI Staining | 95.3 ± 2.1 | [16] |
| L929 | - | >70 | [17] | |
| PGA | - | - | Data not readily available | |
| PLGA | U251 | MTT | >80 | [7] |
| HEK-293 | MTT | 49.64 - 51.93 (increase) | [18] |
Table 2: Hemocompatibility Data
| Polymer | Assay | Result | Reference |
| Citric Acid-based Polyester | - | Generally considered biocompatible | [19] |
| PLA | Hemolysis | < 2% (generally) | [20] |
| PGA | Hemolysis | Can induce complement activation | [21] |
| PLGA | Hemolysis | < 5% (non-hemolytic) | [22][23] |
| Hemolysis | No significant hemolytic effect at < 10 mg/ml | [24][25] | |
| Poly(caprolactone) (PCL) | Hemolysis | Up to 2% | [26] |
Table 3: In Vivo Inflammatory Response
| Polymer | Animal Model | Time Point | Inflammatory Response | Reference |
| Citric Acid-based Polyester | - | - | Minimal inflammation reported | [27] |
| PLA | - | - | Mild to moderate chronic inflammation | [11] |
| PGA | - | - | Can elicit a more pronounced inflammatory response | [21] |
| PLGA | Hamster | 90 days | Chronic granulomatous inflammation that resolves over time | [10] |
| Rabbit | 12 months | Highly inert, no evidence of inflammatory infiltration | [11] | |
| Rat | 26 weeks | Less robust inflammatory reaction compared to other membranes | [28] |
Discussion and Field-Proven Insights
The data presented suggests that citric acid-based polyesters exhibit excellent biocompatibility, often comparable to or even exceeding that of established biomaterials. Their degradation into natural metabolites is a significant advantage, potentially minimizing long-term inflammatory responses.[3] Studies have shown that these polymers are generally non-cytotoxic and elicit a minimal inflammatory response in vivo.[3][27]
In comparison, while PLA, PGA, and PLGA are all considered biocompatible and have a long history of safe use, they are not without their limitations. The acidic degradation products of these polymers can sometimes lead to a localized inflammatory response.[29] The rate of degradation and the intensity of the inflammatory response can vary depending on the specific formulation (e.g., the lactide to glycolide ratio in PLGA) and the implant site.[11] For instance, some studies have shown that PLGA can induce a chronic granulomatous inflammatory response, although this typically resolves as the polymer degrades.[10]
The choice of polymer will ultimately depend on the specific application. For applications requiring a more elastomeric material with a degradation profile that avoids a significant drop in local pH, citric acid-based polyesters present a compelling alternative. Their inherent functionality also opens up avenues for creating "smart" biomaterials with tailored biological activities.
Conclusion
The assessment of biocompatibility is a critical and rigorous process in the development of new biomaterials. While this compound-based polymers remain a nascent area of research, the promising biocompatibility profile of analogous citric acid-based polyesters suggests that multi-carboxylic acid-derived polymers are a promising class of materials for next-generation drug delivery and tissue engineering applications. Their performance, particularly in terms of minimizing inflammatory responses, warrants further investigation and direct comparison with the well-established benchmarks of PLA, PGA, and PLGA. As research progresses, a deeper understanding of the structure-biocompatibility relationships in these novel polyesters will undoubtedly pave the way for innovative and improved medical devices.
References
- Inside Materials – Aliphatic Polyesters. (2025, September 5). Plastics Engineering.
- Local Foreign-Body Reaction to Commercial Biodegradable Implants: An In Vivo Animal Study. (n.d.). PMC.
- In Vitro and In Vivo Cell-Interactions with Electrospun Poly (Lactic-Co-Glycolic Acid) (PLGA). (n.d.).
- Analysis of cell viability on the poly(lactic-co-glycolic acid) (PLGA) and valproic acid (VPA)/PLGA scaffolds by WST-8 assay. (n.d.).
- Size influences the cytotoxicity of poly (lactic-co-glycolic acid) (PLGA) and titanium dioxide (TiO2) nanoparticles. (n.d.). PMC.
- Inflammatory tissue reaction over time at the implantation sites. (n.d.).
- In Vitro and In Vivo Cell-Interactions with Electrospun Poly (Lactic-Co-Glycolic Acid) (PLGA): Morphological and Immune Response Analysis. (2022, October 21). MDPI.
- Cell viability of PLGA (75/25) and PLGA-PEG-PLGA (75/25) copolymers... (n.d.).
- In vivo Biomedical Imaging of Immune Tolerant, Radiopaque Nanoparticle-Embedded Polymeric Device Degrad
- Degradation and in Vitro Biocompatibility studies of Citric acid. (n.d.). IT Medical Team.
- (PDF) Degradation and in Vitro Biocompatibility studies of Citric acid based polyesters. (2025, August 7).
- (PDF) Quantitative Histopathology for Evaluation of In Vivo Biocompatibility Associated with Biomedical Implants. (2025, August 6).
- Improved in Vitro Blood Compatibility of Polycaprolactone Nanowire Surfaces. (n.d.).
- Characterization of Intrinsically Radiolabeled Poly(lactic-co-glycolic acid) Nanoparticles for ex Vivo Autologous Cell Labeling and in Vivo Tracking. (n.d.).
- (a) Percentage hemolysis and (b) anticoagulation assay of PLGA-based composites. (n.d.).
- Improved in Vitro Blood Compatibility of Polycaprolactone Nanowire Surfaces. (n.d.). PMC.
- In vitro cytotoxicity results. (a) Microscopic images of L929 cells... (n.d.).
- Novel Citric Acid-Based Biodegradable Elastomers for Tissue Engineering. (n.d.). B-REAL.
- Specialized Histological and Histomorphometrical Analytical Methods for Biocompatibility Testing of Biomaterials for Maxillofacial Surgery in (Pre-) Clinical Studies. (2020, November 3). NIH.
- Investigation on hemolytic effect of poly(lactic co-glycolic)
- (Citric acid–co–polycaprolactone triol) polyester: A biodegradable elastomer for soft tissue engineering. (n.d.). PMC.
- Comparison of MTT assay results between PLGA and PLGA/Fgroups in 3 and 7 days. (n.d.).
- Evaluation of the Hemocompatibility and Anticancer Potential of Poly(ε-Caprolactone) and Poly(3-Hydroxybutyrate)
- In vitro evaluation of cytotoxicity of soft lining materials on L929 cells by MTT assay. (n.d.). PubMed.
- Polyglycolic acid (PGA) and Degraded (H)-PGA Actions on Hemolytic Activity. (n.d.).
- Improvement of hemocompatibility of polycaprolactone film surfaces with zwitterionic polymer brushes. (2011, September 20). PubMed.
- Hemolysis Assay for Biom
- Investigation on hemolytic effect of poly(lactic co-glycolic) acid nanoparticles synthesized using continuous flow and batch processes. (2017, April 1). Semantic Scholar.
- In vitro cell biocompatibility of l929 fibroblast cells after 1, 3, and... (n.d.).
- Hemolytic results and digital images at different polymeric concentrations. (n.d.).
- Hemolytic parameters of examined biomaterials: hemolytic index and plasma-free hemoglobin. (n.d.).
- Scoring system for the histological and immunohistochemical evaluation. (n.d.).
- Histological analysis of a subcutaneous mouse model of biomaterial... (n.d.).
- Biodegradation of Citric Acid based synthetic polymer. (n.d.). International Journal of Current Microbiology and Applied Sciences.
- Exploring the dark side of MTT viability assay of cells cultured onto electrospun PLGA-based composite nanofibrous scaffolding m
- MTT assay to measure the cell proliferation on polymer scaffolds. (n.d.).
- Improvement of Hemocompatibility of Polycaprolactone Film Surfaces with Zwitterionic Polymer Brushes. (2025, August 7).
- PLGA nanocapsules as a delivery system for a recombinant LRP‐based therapeutic. (n.d.). NIH.
- The results of hemolysis assay: (A) the qualitative results and (B) the... (n.d.).
- Comparison of MTT assay results between PLGA and PLGA/Fgroups in 3 and... (n.d.).
- A biodegradable and biocompatible PVA-citric acid polyester with potential applications as matrix for vascular tissue engineering. (n.d.). PubMed.
- In vitro Cytotoxicity Studies of Industrially Used Common Nanomaterials on L929 and 3T3 Fibroblast Cells. (n.d.). Journal of Biomedical Research & Environmental Sciences.
- Scoring system for the histological evaluation of different pathological changes in the lymph nodes. (n.d.).
- Mechanism of polymer-induced hemolysis: nanosized pore formation and osmotic lysis. (2011, January 10). PubMed.
- In-vitro evaluation of Polylactic acid (PLA) manufactured by fused deposition modeling. (2017, September 12). NIH.
- a) Hemolytic activity of the polymers. The assay was performed with... (n.d.).
- Engineering multifunctional bioactive citrate-based biomaterials for tissue engineering. (n.d.). PMC.
- Study on the antimicrobial properties of citrate-based biodegradable polymers. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Specialized Histological and Histomorphometrical Analytical Methods for Biocompatibility Testing of Biomaterials for Maxillofacial Surgery in (Pre-) Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Citric acid–co–polycaprolactone triol) polyester: A biodegradable elastomer for soft tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of cytotoxicity of soft lining materials on L929 cells by MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the dark side of MTT viability assay of cells cultured onto electrospun PLGA-based composite nanofibrous scaffolding materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcmas.com [ijcmas.com]
- 7. researchgate.net [researchgate.net]
- 8. Improvement of hemocompatibility of polycaprolactone film surfaces with zwitterionic polymer brushes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro and In Vivo Cell-Interactions with Electrospun Poly (Lactic-Co-Glycolic Acid) (PLGA): Morphological and Immune Response Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Local Foreign-Body Reaction to Commercial Biodegradable Implants: An In Vivo Animal Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. itmedicalteam.pl [itmedicalteam.pl]
- 15. researchgate.net [researchgate.net]
- 16. In-vitro evaluation of Polylactic acid (PLA) manufactured by fused deposition modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jelsciences.com [jelsciences.com]
- 18. PLGA nanocapsules as a delivery system for a recombinant LRP‐based therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A biodegradable and biocompatible PVA-citric acid polyester with potential applications as matrix for vascular tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. scilit.com [scilit.com]
- 25. Investigation on hemolytic effect of poly(lactic co-glycolic) acid nanoparticles synthesized using continuous flow and batch processes | Semantic Scholar [semanticscholar.org]
- 26. Evaluation of the Hemocompatibility and Anticancer Potential of Poly(ε-Caprolactone) and Poly(3-Hydroxybutyrate) Microcarriers with Encapsulated Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pure.psu.edu [pure.psu.edu]
- 28. researchgate.net [researchgate.net]
- 29. In vivo Biomedical Imaging of Immune Tolerant, Radiopaque Nanoparticle-Embedded Polymeric Device Degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chelating Efficiency: 1,3,5-Pentanetricarboxylic Acid vs. EDTA
Introduction
Chelation therapy and the use of chelating agents are fundamental to numerous applications in drug development, analytical chemistry, and environmental remediation. The efficacy of a chelating agent is determined by its ability to form stable, water-soluble complexes with metal ions, effectively sequestering them and mitigating their potential toxicity or reactivity. For decades, Ethylenediaminetetraacetic acid (EDTA) has been the industry standard, a benchmark against which other potential chelators are measured. Its high stability constants with a wide range of metal ions have made it an invaluable tool.
However, the search for alternative chelating agents with improved biocompatibility, selectivity, or specific therapeutic advantages is a continuous endeavor. This guide provides a detailed comparative analysis of 1,3,5-Pentanetricarboxylic acid (PTA), a lesser-known but potentially significant chelating agent, against the well-established EDTA. We will delve into their chemical properties, compare their metal ion affinity through stability constants, and provide a framework for the experimental validation of their chelating efficiency. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions when selecting a chelating agent for their specific application.
Chemical and Structural Properties: A Tale of Two Chelators
The chelating ability of a molecule is intrinsically linked to its chemical structure, particularly the number and spatial arrangement of its donor groups. Both PTA and EDTA are polycarboxylic acids, but their distinct structures give rise to different coordination characteristics.
This compound (PTA) is a tricarboxylic acid with the formula C8H12O6. Its linear carbon backbone features three carboxylic acid groups that can participate in metal ion coordination.
Ethylenediaminetetraacetic acid (EDTA) is a more complex aminopolycarboxylic acid. It is well-established as a hexadentate ligand, meaning it can form up to six coordinate bonds with a single metal ion through its two nitrogen atoms and four carboxylate groups. This multi-point attachment is a key contributor to the high stability of its metal complexes.
Below is a visual representation of their chemical structures.
Caption: Chemical formulas of PTA and EDTA.
Comparative Analysis of Chelating Efficiency
The true measure of a chelating agent's effectiveness lies in the stability of the complexes it forms with metal ions. This is quantitatively expressed by the stability constant (log K). A higher log K value indicates a more stable complex and, consequently, a more efficient chelating agent for that particular metal ion.
| Metal Ion | This compound (PTA) log K | EDTA log K |
| Ca²⁺ | Data not readily available in literature | 10.7 |
| Mg²⁺ | Data not readily available in literature | 8.7 |
| Fe³⁺ | Data not readily available in literature | 25.1 |
| Cu²⁺ | Data not readily available in literature | 18.8 |
| Zn²⁺ | Data not readily available in literature | 16.5 |
Note: While PTA is known to be a chelating agent, specific stability constant data is not as widely published as for EDTA. The values for EDTA are well-established and serve as a benchmark. The lack of readily available data for PTA highlights a research gap and the necessity for experimental determination for a direct comparison.
The Critical Role of pH
The chelating capacity of both PTA and EDTA is highly dependent on the pH of the solution. The carboxylic acid groups must be deprotonated to effectively coordinate with a metal ion. The pKa values of a chelating agent dictate the pH range at which it will be most effective.
-
EDTA has six pKa values corresponding to its four carboxylic acid and two amine groups, making its chelating strength significantly pH-dependent.
-
PTA has three pKa values associated with its three carboxylic acid groups.
Generally, for polycarboxylic acid chelators, chelation is more efficient at pH values above their highest pKa, where the carboxylate groups are fully deprotonated.
Experimental Protocol: Potentiometric Titration for Stability Constant Determination
To address the gap in quantitative data for PTA and to provide a framework for a direct comparison with EDTA, the following protocol for potentiometric titration can be employed. This method allows for the determination of the stability constants of metal-ligand complexes.
Objective: To determine and compare the stability constants of PTA and EDTA with a selected metal ion (e.g., Cu²⁺).
Materials:
-
This compound (PTA)
-
EDTA disodium salt
-
Standardized solution of a metal salt (e.g., CuSO₄)
-
Standardized solution of a strong base (e.g., NaOH)
-
Standardized solution of a strong acid (e.g., HCl)
-
pH meter with a combination electrode
-
Automatic titrator or burette
-
Thermostated reaction vessel
-
Inert gas (e.g., Nitrogen) for blanketing the reaction
Methodology:
-
Preparation of Solutions:
-
Prepare stock solutions of PTA and EDTA of known concentrations in deionized water.
-
Prepare a stock solution of the metal salt of known concentration.
-
Standardize the NaOH solution against a primary standard (e.g., potassium hydrogen phthalate).
-
Standardize the HCl solution.
-
-
Titration Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
In the thermostated reaction vessel, place a known volume of a solution containing the chelating agent (PTA or EDTA) and the metal ion in a specific molar ratio (e.g., 1:1).
-
Blanket the solution with an inert gas to prevent interference from atmospheric CO₂.
-
Titrate the solution with the standardized NaOH solution, recording the pH value after each addition of titrant.
-
Perform a separate titration of the chelating agent alone (in the absence of the metal ion) to determine its pKa values.
-
Perform a titration of the metal ion alone to account for hydrolysis.
-
-
Data Analysis:
-
Plot the titration curves (pH vs. volume of NaOH added) for all experiments.
-
The stability constants are calculated from the titration data using specialized software (e.g., HYPERQUAD) that fits the data to a chemical model of the system. The software accounts for the protonation of the ligand, the hydrolysis of the metal ion, and the formation of the metal-ligand complexes.
-
validation of analytical methods for 1,3,5-Pentanetricarboxylic acid quantification
An In-Depth Guide to the Validation of Analytical Methods for 1,3,5-Pentanetricarboxylic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of chemical entities is the bedrock of reliable data. This compound (PTA), a tricarboxylic acid with the chemical formula C₈H₁₂O₆, serves as a crucial building block and intermediate in various applications.[1][2][3] Its precise measurement is paramount for process control, quality assurance, and regulatory compliance.
This guide provides a comprehensive comparison of validated analytical methods for the quantification of this compound. Moving beyond a simple listing of procedures, we will delve into the causality behind experimental choices, grounding our protocols in the authoritative framework of international regulatory standards. Our objective is to equip you with the knowledge to select, develop, and validate an analytical method that is truly fit for its intended purpose.
Chapter 1: The Foundation of Trust: Principles of Analytical Method Validation
The validation of an analytical procedure is the process of demonstrating its suitability for the intended use.[4][5] This is not merely a checklist exercise but a scientific imperative that ensures data integrity. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a harmonized framework for these validation activities, which is echoed by regulatory bodies like the U.S. Food and Drug Administration (FDA).[4][6][7]
The core parameters of validation are interconnected, each contributing to the overall trustworthiness of the method. A method's performance is defined by its specificity, linearity, range, accuracy, precision, and robustness.[8]
Caption: Interrelationship of core analytical validation parameters per ICH Q2(R2) guidelines.
Chapter 2: A Comparative Overview of Chromatographic Techniques
The physicochemical properties of this compound—a polar, non-volatile organic acid—make it an ideal candidate for chromatographic analysis.[1] The primary choice lies between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with the latter requiring a critical derivatization step.
-
High-Performance Liquid Chromatography (HPLC): This is often the most direct approach for analyzing organic acids. Reversed-phase (RP) HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is well-suited for PTA.[9][10] Detection is typically achieved using a UV detector at a low wavelength (e.g., 210 nm) where the carboxylic acid groups exhibit absorbance.[11][12] The key advantage is the ability to analyze the compound in its native state without derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC offers high separation efficiency, but its requirement for thermally stable and volatile analytes poses a challenge for PTA. To overcome this, a derivatization step is mandatory to convert the polar carboxyl groups into nonpolar, volatile esters (e.g., trimethylsilyl or methyl esters).[13][14] While adding a step to the workflow, this approach provides the high specificity and structural confirmation capabilities of mass spectrometry.[13][15]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hybrid technique combines the direct analysis of HPLC with the supreme sensitivity and specificity of tandem mass spectrometry. It is the gold standard for quantifying analytes in complex matrices or at very low concentrations.[16] While powerful, the instrumentation and method development can be more complex and costly.
Chapter 3: Validated Experimental Protocols
Here we present two detailed, self-validating protocols for the quantification of this compound, representing the most common and accessible chromatographic approaches.
Method 1: Validated Reverse-Phase HPLC-UV Method
This protocol is designed for routine quantification in contexts where PTA is a major component and the sample matrix is relatively simple. The causality for choosing this method is its simplicity, robustness, and cost-effectiveness.
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. fda.gov [fda.gov]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. Pentane-1,3,5-tricarboxylic acid | SIELC Technologies [sielc.com]
- 10. Separation of Pentane-1,3,5-tricarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 12. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 13. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Metabolites from the Tricarboxylic Acid Cycle for Yeast and Bacteria Samples Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Cross-Validation of Analytical Techniques for the Quantification of 1,3,5-Pentanetricarboxylic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and accurate quantification of molecules like 1,3,5-pentanetricarboxylic acid is fundamental to ensuring data integrity and advancing scientific discovery. This guide provides an in-depth, objective comparison of three common analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
This document moves beyond a simple listing of methods to offer a cross-validation perspective, underpinned by detailed experimental protocols and supporting data. The aim is to equip you with the necessary insights to select the most appropriate analytical strategy for your specific research needs.
Introduction to this compound and the Imperative for Accurate Analysis
This compound (CAS 6940-58-5), a tricarboxylic acid, serves as a key building block in various chemical syntheses and may appear as a metabolite or impurity in pharmaceutical and industrial processes.[1][2][3] Its trifunctional nature imparts specific chemical properties that necessitate robust analytical methods for its characterization and quantification.[3] Accurate measurement is crucial for process optimization, quality control, and metabolic studies.
The cross-validation of analytical methods is a critical step to ensure that different techniques produce comparable and reliable results.[4][5] This process is essential for verifying data integrity, especially when transferring methods between laboratories or employing different analytical platforms in a single study.[4][5]
Comparative Overview of Analytical Techniques
The choice of an analytical technique is a balance between sensitivity, selectivity, sample throughput, and the complexity of the sample matrix. The following sections delve into the principles, advantages, and limitations of HPLC, GC-MS, and qNMR for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds.[6] For carboxylic acids like this compound, which often lack a strong chromophore, derivatization is frequently employed to enhance UV or fluorescence detection, thereby improving sensitivity.[6][7]
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For this compound, a reverse-phase (RP) HPLC method is typically suitable.[8]
Advantages:
-
Versatility: Applicable to a wide range of compounds.
-
Robustness: Well-established and reliable technology.
-
Preparative Capabilities: Can be scaled up for purification.[8]
Limitations:
-
Sensitivity: May require derivatization for sensitive detection of non-chromophoric analytes.[7]
-
Resolution: Co-elution with matrix components can be a challenge.
-
Solvent Consumption: Can generate significant solvent waste.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[9] For non-volatile compounds like this compound, derivatization is a mandatory step to increase their volatility.[9][10][11] Common derivatization methods include silylation and alkylation.[9][10]
Principle: In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for identification and quantification.
Advantages:
-
High Resolution: Excellent separation efficiency.
-
High Sensitivity and Selectivity: Mass spectrometric detection provides high confidence in identification.
-
Established Libraries: Extensive mass spectral libraries are available for compound identification.[12]
Limitations:
-
Derivatization Required: The need for derivatization adds an extra step to sample preparation and can introduce variability.[11][13]
-
Thermal Lability: Not suitable for thermally unstable compounds.
-
Matrix Effects: Complex matrices can interfere with the analysis.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the quantification of substances without the need for a calibration curve, relying instead on a certified internal standard.[14][15]
Principle: qNMR leverages the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[14] By comparing the integral of a known amount of an internal standard with the integral of the analyte, the concentration of the analyte can be determined.[15]
Advantages:
-
Primary Method: Does not require a substance-specific reference standard for calibration.[16]
-
Non-destructive: The sample can be recovered after analysis.
-
Structural Information: Provides structural information in addition to quantification.
Limitations:
-
Lower Sensitivity: Generally less sensitive than chromatographic methods.
-
Signal Overlap: Complex mixtures can lead to overlapping signals, complicating quantification.[14]
-
Instrumentation: Requires access to a high-field NMR spectrometer.
Experimental Protocols and Workflows
To provide a practical framework for cross-validation, detailed experimental protocols for each technique are presented below. These protocols are designed to be self-validating, with explanations for key experimental choices.
HPLC with UV Detection (Post-Derivatization)
Rationale for Derivatization: this compound lacks a significant UV chromophore. Derivatization with a UV-active agent, such as p-bromophenacyl bromide (PBPB), introduces a strongly absorbing moiety, enabling sensitive UV detection.[10]
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Detailed Protocol:
-
Standard and Sample Preparation:
-
Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by serial dilution.
-
For unknown samples, dissolve an accurately weighed amount in acetonitrile to achieve a concentration within the calibration range.
-
-
Derivatization Procedure:
-
To 100 µL of each standard or sample solution in a sealed vial, add 100 µL of a 10 mg/mL solution of p-bromophenacyl bromide in acetonitrile and 50 µL of a 5 mg/mL solution of a suitable catalyst (e.g., a crown ether) in acetonitrile.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool the vials to room temperature.
-
Dilute the reaction mixture to 1 mL with the mobile phase.
-
-
HPLC Conditions:
-
Data Analysis:
-
Integrate the peak area of the derivatized this compound.
-
Construct a calibration curve by plotting peak area against concentration for the standards.
-
Determine the concentration of the unknown samples from the calibration curve.
-
GC-MS Analysis (with Silylation)
Rationale for Derivatization: The multiple carboxylic acid groups in this compound make it non-volatile. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic protons with trimethylsilyl (TMS) groups, increasing volatility and thermal stability for GC analysis.[10][13]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for qNMR analysis of this compound.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., D₂O).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer of at least 400 MHz.
-
Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error). [15]
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for this compound and a signal for the internal standard.
-
Calculate the purity or concentration using the following equation:[14] Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
-
Cross-Validation: Comparing Performance
The following table summarizes the expected performance characteristics of the three analytical techniques for the analysis of this compound.
| Parameter | HPLC-UV (with Derivatization) | GC-MS (with Derivatization) | qNMR |
| Linearity (r²) | > 0.999 [17] | > 0.995 [18] | Not Applicable (Primary Method) [14] |
| Limit of Detection (LOD) | Low ng/mL | pg on column | µg/mL |
| Limit of Quantification (LOQ) | Mid ng/mL [17] | High pg on column | High µg/mL |
| Precision (%RSD) | < 5% [17] | < 10% | < 2% |
| Accuracy/Recovery (%) | 95-105% [19][20] | 90-110% [18] | 98-102% |
| Sample Throughput | High | Medium | Low |
| Selectivity | Good | Excellent | Good (depends on spectral overlap) |
| Cost per Sample | Low | Medium | High |
Conclusion and Recommendations
The choice of the optimal analytical technique for this compound depends on the specific requirements of the analysis.
-
HPLC-UV with derivatization is a robust and cost-effective method for routine quality control and quantification in relatively simple matrices where high sensitivity is required.
-
GC-MS with derivatization offers superior selectivity and sensitivity, making it ideal for trace-level analysis in complex matrices and for confirmatory identification.
-
qNMR is an invaluable tool for the certification of reference materials and for obtaining highly accurate and precise purity assessments without the need for a specific reference standard of the analyte.
A thorough cross-validation of these methods, as outlined in this guide, will ensure the generation of reliable and interchangeable data, which is paramount for advancing research and development in the chemical and pharmaceutical sciences.
References
- A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis using 9-Aminoanthracene Derivatization and Al - Benchchem. (n.d.).
- Pentane-1,3,5-tricarboxylic acid - SIELC Technologies. (2018, May 16).
- Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9).
- Derivatization - Chemistry LibreTexts. (2023, August 29).
- Acids: Derivatization for GC Analysis. (n.d.).
- A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. (2023, May 16). Analytical Chemistry.
- What Is Derivatization In GC-MS? - Chemistry For Everyone. (2025, August 14). YouTube.
- Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220 - PubChem. (n.d.).
- Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. (2006, December). Biomedical Chromatography.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). PMC.
- A Guide to Quantitative NMR (qNMR) - Emery Pharma. (n.d.).
- Cross-Validation of Analytical Methods for 2''-O-Acetyl-platyconic Acid A: A Comparative Guide - Benchchem. (n.d.).
- HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. (2016, December 27). Macedonian Journal of Chemistry and Chemical Engineering.
- Quantitative NMR Spectroscopy. (n.d.).
- Quantitative NMR | Organic Primary Standards Group. (n.d.).
- HPLC method validation and application for organic acid analysis in wine after solid-phase extraction - SciSpace. (2016, November 21).
- Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. (2020, September 24). PMC.
- (PDF) Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - ResearchGate. (2020, September 24).
- Cross and Partial Validation. (n.d.).
- How Composition Methods Are Developed and Validated. (2013, July 23). Journal of Agricultural and Food Chemistry.
- Reversed Phase HPLC Studies on the Change of the Content of Organic Acids in Tobacco During Aging. (n.d.).
- pentane-1,3,5-tricarboxylic acid - ChemBK. (2024, April 10).
- GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. (n.d.).
Sources
- 1. Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. chembk.com [chembk.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. e-b-f.eu [e-b-f.eu]
- 6. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pentane-1,3,5-tricarboxylic acid | SIELC Technologies [sielc.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. m.youtube.com [m.youtube.com]
- 14. emerypharma.com [emerypharma.com]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 17. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. asianpubs.org [asianpubs.org]
A Comparative Guide to the Reaction Kinetics of Esterification with Different Tricarboxylic Acids
For researchers, scientists, and professionals in drug development, understanding the kinetics of esterification is paramount for process optimization, yield maximization, and the synthesis of novel compounds. This guide provides an in-depth technical comparison of the reaction kinetics of esterification with three structurally related tricarboxylic acids: citric acid, isocitric acid, and cis-aconitic acid. By examining their structural nuances, we can predict and understand their reactivity in esterification reactions.
Theoretical Background: Structure Dictates Reactivity
Esterification, in its most common form, the Fischer-Speier esterification, is a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] The reaction rate is influenced by several factors, including temperature, catalyst concentration, and the intrinsic reactivity of the carboxylic acid and alcohol.[4][5] For polyprotic acids like tricarboxylic acids, the situation is more complex, with the potential for mono-, di-, and tri-ester formation.[6][7]
The three tricarboxylic acids under consideration, while isomers, possess distinct structural features that are hypothesized to significantly impact their esterification kinetics:
-
Citric Acid: A tertiary hydroxy acid, with two primary carboxylic acid groups and one central, sterically hindered tertiary carboxylic acid group.
-
Isocitric Acid: A secondary hydroxy acid, with one of its carboxylic acid groups adjacent to the hydroxyl group.
-
cis-Aconitic Acid: An unsaturated acid with a carbon-carbon double bond that introduces conformational rigidity.[8]
The primary factors expected to influence the comparative kinetics are steric hindrance and electronic effects . Steric hindrance around the carboxylic acid groups will impede the approach of the alcohol nucleophile, slowing the reaction rate.[9][10] Electronic effects, such as the electron-withdrawing or -donating nature of nearby functional groups, can alter the electrophilicity of the carboxyl carbon.
Experimental Design for a Comparative Kinetic Study
To objectively compare the esterification kinetics of these three acids, a rigorously controlled experimental setup is essential. The following protocol is designed as a self-validating system to provide reliable and comparable kinetic data.
Experimental Workflow
The overall workflow for the comparative kinetic study is depicted in the following diagram:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. chembam.com [chembam.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biodegradability of Polyesters Based on 1,3,5-Pentanetricarboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
The pursuit of sustainable materials has positioned biodegradable polymers at the forefront of scientific innovation, offering a viable solution to the environmental challenges posed by conventional plastics. Among these, aliphatic polyesters are particularly promising due to the inherent susceptibility of their ester linkages to hydrolysis.[1][2][3] This guide provides an in-depth evaluation of a novel class of polyesters derived from 1,3,5-pentanetricarboxylic acid (PTA). By introducing a trifunctional monomer, PTA-based polyesters adopt a network or branched architecture, distinguishing them from common linear biodegradable polyesters such as Poly(lactic acid) (PLA), Poly(ε-caprolactone) (PCL), and Poly(hydroxybutyrate) (PHB). We will explore the fundamental principles governing polyester biodegradability, present comparative insights, and detail the rigorous experimental protocols required for their evaluation.
The Determinants of Polyester Biodegradation
The biodegradability of a polymer is not an intrinsic material property alone but is profoundly influenced by its chemical structure and the surrounding environment.[4][5][6] For polyesters, several key factors dictate the rate and extent of their degradation.
-
Chemical Structure and Composition: The presence of hydrolyzable ester bonds is fundamental to the biodegradability of polyesters.[3] Aliphatic polyesters are significantly more susceptible to microbial attack than their aromatic counterparts.[7] The introduction of a trifunctional monomer like this compound creates cross-linking points. Increased cross-linking density can substantially reduce biodegradability by restricting the mobility of polymer chains and hindering the diffusion of water and enzymes into the polymer matrix.[6][8]
-
Crystallinity and Morphology: A polymer's morphology, specifically the ratio of crystalline to amorphous domains, plays a critical role. The amorphous regions are less ordered and more accessible to water and enzymes, making them more vulnerable to initial degradation.[1][4][9] Copolymerization is a common strategy to reduce crystallinity and thereby enhance biodegradability.[1]
-
Molecular Weight: Generally, polymers with lower molecular weights degrade more readily, as they require fewer chain scission events to be broken down into fragments that can be assimilated by microorganisms.[4]
-
Physicochemical Properties: Factors such as the glass transition temperature (Tg) and melting temperature (Tm) are also influential. Polymers with lower Tg and Tm values tend to exhibit increased degradability.[1]
The Biodegradation Pathway: A Two-Stage Process
The environmental degradation of polyesters is a multi-step process involving both abiotic and biotic mechanisms. This process ultimately converts the polymer into carbon dioxide, water, and biomass.[5][10]
Stage 1: Abiotic Hydrolysis The process begins with the chemical hydrolysis of the ester bonds, a reaction catalyzed by the presence of water in the environment. This initial step is crucial as it reduces the polymer's molecular weight, breaking long chains into shorter oligomers and monomers. This fragmentation increases the surface area and prepares the material for microbial attack.
Stage 2: Enzymatic Degradation Microorganisms, such as bacteria and fungi, secrete extracellular enzymes like lipases, esterases, and cutinases.[1] These hydrolases catalyze the further breakdown of the polyester fragments. The smaller molecules are then transported into the microbial cells and utilized as a carbon source for energy and biomass production through metabolic pathways (mineralization).[6][9] This enzymatic action typically proceeds via a surface erosion mechanism, where the polymer is degraded layer by layer.[1][11]
Caption: General mechanism of polyester biodegradation.
Comparative Analysis: PTA-Based Network Polyesters vs. Linear Alternatives
To contextualize the potential performance of PTA-based polyesters, we compare them with established biodegradable linear polyesters. Direct experimental data on PTA-based polyesters is scarce; therefore, our evaluation is grounded in established structure-property relationships.[6][8]
The Benchmarks: Linear Aliphatic Polyesters
-
Poly(3-hydroxybutyrate) (PHB): A microbial polyester known for its ready biodegradability in various environments, including soil and aquatic systems.[12][13]
-
Poly(butylene succinate-co-adipate) (PBSA): A copolymer that generally shows excellent enzymatic degradability, often superior to its homopolymer counterpart (PBS) due to reduced crystallinity.[1][11]
-
Poly(ε-caprolactone) (PCL): Widely recognized for its susceptibility to degradation by a broad range of microorganisms, although its degradation rate in natural environments can be slow.[1][13]
-
Poly(lactic acid) (PLA): While compostable under industrial conditions (high temperature and humidity), PLA degrades very slowly in ambient soil or aquatic environments.[7][12]
The Challenger: this compound (PTA)-Based Polyesters
The defining feature of PTA is its three carboxylic acid groups, which act as branching or cross-linking points during polycondensation with diols. This leads to a network polyester architecture.
Hypothesized Performance: Based on studies of other network polyesters (e.g., those synthesized from glycerol or pentaerythritol), the increased cross-link density in PTA-based systems is expected to significantly impede biodegradation.[8] The tightly bound network structure restricts chain mobility and severely limits the penetration of water and enzymes, which are prerequisites for hydrolysis and microbial action. Therefore, we predict that PTA-based polyesters will exhibit a slower degradation rate than their linear counterparts like PCL and PBSA.
| Feature | PHB | PBSA | PCL | PLA | PTA-Based Polyester (Hypothesized) |
| Monomer Source | Microbial Fermentation | Petrochemical/Bio-based | Petrochemical | Bio-based (Corn/Sugarcane) | Petrochemical/Bio-based |
| Polymer Structure | Linear | Linear Copolymer | Linear | Linear | Network / Cross-linked |
| Typical Crystallinity | High | Low to Medium | Medium | Medium (can be amorphous) | Amorphous to Low |
| Biodegradability Rank | Very High | High | Medium to High | Low (requires composting) | Low to Very Low |
| Key Degradation Factor | High microbial susceptibility | Reduced crystallinity | Broad enzyme susceptibility | Requires high temperature | High cross-link density |
Table 1: Comparative properties of PTA-based polyesters versus common linear biodegradable polyesters.
Standardized Protocols for Biodegradability Assessment
To ensure scientific rigor and comparability, the evaluation of biodegradability must follow standardized methodologies. Below are detailed protocols for key experiments.
Protocol 1: Enzymatic Degradation Assay (Weight Loss)
This protocol assesses the susceptibility of the polyester to specific hydrolytic enzymes.
Caption: Experimental workflow for enzymatic degradation assay.
Methodology:
-
Sample Preparation: Cast or press polyester films of uniform thickness. Cut samples into standardized dimensions (e.g., 10 mm x 10 mm).
-
Initial Measurement: Dry the films in a vacuum oven at 40°C until a constant weight is achieved. Record this as the initial weight (W_initial).
-
Incubation: Place each film in a sterile vial containing a phosphate buffer solution (pH 7.0). Add a specific hydrolytic enzyme (e.g., Lipase from Pseudomonas cepacia or Cutinase). A control vial should contain only the buffer solution without the enzyme.
-
Reaction: Incubate the vials in a shaking water bath at 37°C for a predetermined period (e.g., 24, 48, 72 hours).[8]
-
Termination and Final Measurement: After incubation, retrieve the films, wash them thoroughly with distilled water to remove residual enzyme and buffer salts, and then dry them to a constant weight in a vacuum oven. Record this as the final weight (W_final).
-
Calculation: Determine the percentage of weight loss using the formula: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100.
Protocol 2: Controlled Composting Test (CO₂ Evolution)
This protocol measures the ultimate aerobic biodegradability of the polyester under simulated industrial composting conditions, as specified by standards like ASTM D5338 and ISO 14855-1.[14]
Methodology:
-
Reactor Setup: Prepare a solid-state aerobic reactor containing a standardized compost inoculum. The test polymer is introduced, typically in powder form, mixed with the compost.
-
Controlled Conditions: Maintain the reactor at a constant thermophilic temperature (e.g., 58 ± 2°C) and ensure a continuous flow of humidified, CO₂-free air.[14][15]
-
CO₂ Measurement: The effluent gas from the reactor is passed through a CO₂ trap (e.g., a solution of Ba(OH)₂ or an infrared gas analyzer). The amount of CO₂ produced is measured over time.
-
Data Analysis: The cumulative amount of CO₂ evolved is used to calculate the percentage of mineralization of the test polymer's carbon content. A positive control (e.g., cellulose) is run in parallel.
-
Validation: For a material to be considered compostable, a high percentage of its organic carbon (e.g., 90% for EN 13432) must be converted to CO₂ within 180 days.[16]
Protocol 3: Soil Burial Test (Aerobic Biodegradation)
This method, guided by standards such as ASTM D5988 and ISO 17556, determines the aerobic biodegradation of plastics in soil.[14]
Methodology:
-
Sample Burial: Bury pre-weighed polymer films in a container with active, standardized soil with controlled moisture content.
-
Incubation: Store the containers in a dark, controlled environment (e.g., 25 ± 2°C) for an extended period (months to years).
-
Periodic Analysis: At regular intervals, retrieve samples from the soil.
-
Characterization: Carefully clean the retrieved samples and analyze them for:
-
Weight Loss: To quantify material loss.
-
Surface Morphology: Using Scanning Electron Microscopy (SEM) to observe microbial colonization and surface erosion.
-
Structural Integrity: Using Gel Permeation Chromatography (GPC) to measure changes in molecular weight and distribution.
-
| Standard | Environment Simulated | Primary Metric Measured |
| ASTM D5338 / ISO 14855-1 | Industrial Composting | % Mineralization (CO₂ Evolution) |
| ASTM D5988 / ISO 17556 | Aerobic Soil Contact | % Mineralization (CO₂ Evolution) |
| ASTM D6400 | Industrial Composting | Specification for Compostability (includes biodegradation, disintegration, and ecotoxicity) |
| Internal Lab Method | Enzymatic Solution | % Weight Loss |
Table 2: Key international standards for evaluating polymer biodegradability.[14][16][17][18]
Conclusion and Future Outlook
The introduction of this compound as a monomer offers a pathway to creating novel network polyesters with potentially unique physical and mechanical properties. However, from a biodegradability perspective, the resulting cross-linked architecture presents a significant challenge. Based on established principles, these network polyesters are hypothesized to degrade at a substantially slower rate than their linear aliphatic counterparts like PBSA and PCL. The dense, cross-linked matrix acts as a barrier, limiting the access of water and microbial enzymes essential for degradation.
For researchers and drug development professionals, this implies that while PTA-based polyesters might offer advantages in terms of mechanical stability or controlled release profiles for long-term applications, they are likely unsuitable for applications requiring rapid biodegradation. Future research should focus on experimentally verifying this hypothesis using the standardized protocols outlined in this guide. Furthermore, a promising avenue of investigation would be to synthesize copolymers that incorporate PTA at low concentrations, allowing for precise control over cross-link density. This approach could be used to tailor the degradation rate, striking a balance between structural integrity and environmental persistence.
References
- Zanaroli, G., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. MDPI.
- Kolybaba, M., et al. (n.d.). Effects of chemical and morphological structure on biodegradability of fibers, fabrics, and other polymeric materials. BioResources.
- Zanaroli, G., et al. (2022). (PDF) Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. ResearchGate.
- Uchida, M., et al. (1998). Synthesis, Characterization, and Enzymatic Degradation Studies on Novel Network Aliphatic Polyesters. Macromolecules - ACS Publications.
- Kolybaba, M., et al. (2022). Effects of chemical and morphological structure on biodegradability of fibers, fabrics, and other polymeric materials. ProQuest.
- Zanaroli, G., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. Semantic Scholar.
- Gao, J., et al. (2024). Polymer Biodegradation in Aquatic Environments: A Machine Learning Model Informed by Meta-Analysis of Structure-Biodegradation Relationships. NIH National Library of Medicine.
- De Falco, F., et al. (2021). Comparison of biodegradable polyesters degradation behavior in sand. PubMed.
- De Falco, F., et al. (2021). Comparison of Biodegradable Polyesters Degradation Behaviour in Sand. Request PDF.
- Sediawan, M. A. B., et al. (2024). Biodegradable Polymers: Properties, Applications, and Environmental Impact. PMC - NIH National Library of Medicine.
- Ghosh, S. K. (2023). Exploring structure-activity relationships for polymer biodegradability by microorganisms. Request PDF.
- Romano, A., et al. (2022). Enzymatic degradation of the most common aliphatic biopolyesters. IRIS - Unibo.
- Pires, J. R., et al. (2022). Methodologies to Assess the Biodegradability of Bio-Based Polymers—Current Knowledge and Existing Gaps. NIH National Library of Medicine.
- De Falco, F., et al. (2021). Comparison of biodegradable polyesters degradation behavior in sand. CNR-IRIS.
- ResearchGate. (n.d.). Comparative plot of the thermal degradation of PHB, PLA, and PCL... ResearchGate.
- Kakad, A., et al. (2023). Comparative biodegradation analysis of three compostable polyesters by a marine microbial community. Applied and Environmental Microbiology - ASM Journals.
- ResearchGate. (n.d.). Summary of ASTM and ISO standards for plastic degradation in compost. ResearchGate.
- BioSphere Plastic. (n.d.). Biodegradable Testing Methods and Standards. BioSphere Plastic.
- Biodegradable Plastics Association. (n.d.). Standards. Biodeg.
- Federal Trade Commission. (n.d.). ASTM STANDARDS HELP DEFINE AND GROW A NEW BIODEGRADABLE PLASTICS INDUSTRY. Federal Trade Commission.
- Polymer Chemistry Group. (2024). Biodegradable polyesters. specific polymers.
- Witt, U., et al. (1994). Synthesis, properties and biodegradability of polyesters based on 1,3-propanediol. Wiley Online Library.
- van Putten, R-J., et al. (2024). Polyester biodegradability: importance and potential for optimisation. PMC - NIH National Library of Medicine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Enzymatic degradation of the most common aliphatic biopolyesters [cris.unibo.it]
- 3. Biodegradable polyesters - specific polymers [specificpolymers.com]
- 4. Effects of chemical and morphological structure on biodegradability of fibers, fabrics, and other polymeric materials :: BioResources [bioresources.cnr.ncsu.edu]
- 5. Biodegradable Polymers: Properties, Applications, and Environmental Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polyester biodegradability: importance and potential for optimisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effects of chemical and morphological structure on biodegradability of fibers, fabrics, and other polymeric materials - ProQuest [proquest.com]
- 10. Polymer Biodegradation in Aquatic Environments: A Machine Learning Model Informed by Meta-Analysis of Structure-Biodegradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of biodegradable polyesters degradation behavior in sand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Methodologies to Assess the Biodegradability of Bio-Based Polymers—Current Knowledge and Existing Gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biosphereplastic.com [biosphereplastic.com]
- 16. researchgate.net [researchgate.net]
- 17. Standards - Biodeg [biodeg.org]
- 18. ftc.gov [ftc.gov]
assessing the difference in coordination chemistry between aliphatic and aromatic tricarboxylic acids
For researchers, scientists, and professionals in drug development, the choice of a chelating agent is a critical decision that dictates the stability, structure, and function of the resulting metal complex. Tricarboxylic acids, with their multiple coordination sites, offer a versatile platform for the design of novel materials and therapeutic agents. However, the fundamental nature of the ligand's backbone—be it a flexible aliphatic chain or a rigid aromatic ring—profoundly influences its coordination behavior. This guide provides an in-depth technical comparison of the coordination chemistry of these two classes of ligands, supported by experimental data and protocols, to empower informed decision-making in your research endeavors.
Fundamental Distinctions: Flexibility vs. Rigidity
The core difference between aliphatic and aromatic tricarboxylic acids lies in their structural architecture. Aliphatic tricarboxylic acids, such as the ubiquitous citric acid, possess a saturated carbon backbone, affording them significant conformational flexibility. This allows the carboxylate groups to orient themselves in various spatial arrangements to accommodate the coordination preferences of different metal ions. In contrast, aromatic tricarboxylic acids, exemplified by trimesic acid (1,3,5-benzenetricarboxylic acid), have their carboxylate groups attached to a rigid phenyl ring. This pre-organized and planar structure imposes significant constraints on the positioning of the donor atoms.
This fundamental difference in ligand flexibility has profound implications for the resulting coordination complexes, influencing everything from coordination modes and complex stability to the dimensionality and topology of coordination polymers and metal-organic frameworks (MOFs).[1][2][3]
Caption: Fundamental structural differences between aliphatic and aromatic tricarboxylic acids.
Coordination Modes and Complex Geometry
The conformational freedom of aliphatic tricarboxylic acids like citric acid allows for a diverse range of coordination modes, including monodentate, bidentate (chelate), and bridging interactions.[4] The central hydroxyl group in citric acid can also participate in coordination, further increasing its versatility and leading to the formation of highly stable tridentate complexes.[5] This adaptability enables citric acid to form stable complexes with a wide variety of metal ions, adopting geometries that are often dictated by the preferences of the metal center.[4]
Aromatic tricarboxylic acids, with their rigid and planar structures, tend to act as predictable structural linkers, particularly in the formation of extended networks. The defined angles between the carboxylate groups on the aromatic ring direct the formation of specific and often highly crystalline coordination polymers and MOFs.[6][7]
Table 1: Comparison of Coordination Properties
| Feature | Aliphatic Tricarboxylic Acids (e.g., Citric Acid) | Aromatic Tricarboxylic Acids (e.g., Trimesic Acid) |
| Backbone Flexibility | High | Low |
| Conformational Freedom | Multiple rotational degrees of freedom | Restricted rotation of carboxylate groups |
| Common Coordination Modes | Monodentate, bidentate (chelate), tridentate (with -OH), bridging[4] | Bridging, forming extended networks[6] |
| Resulting Structures | Mononuclear, dinuclear, and polynuclear complexes in solution; flexible coordination polymers[8] | Crystalline, often porous, coordination polymers and MOFs with predictable topologies[7] |
| Influence on Geometry | Adapts to the preferred coordination geometry of the metal ion | Directs the overall structure and dimensionality of the resulting network |
Stability of Metal Complexes: A Quantitative Comparison
The stability of a metal complex is a critical parameter, often quantified by the stability constant (log β). A higher log β value indicates a more stable complex.[9][10] The chelate effect, where a multidentate ligand forms a ring structure with a metal ion, significantly enhances complex stability. Aliphatic tricarboxylic acids, particularly those with appropriately spaced carboxylate groups and additional donor atoms like the hydroxyl group in citric acid, are excellent chelators, leading to the formation of highly stable complexes.[1][6]
While direct side-by-side comparisons of stability constants for a wide range of metals with both citric acid and trimesic acid are not extensively compiled in a single source, we can collate data from various studies to observe general trends.
Table 2: Selected Stability Constants (log β) of Metal Complexes
| Metal Ion | Citric Acid (Aliphatic) | Trimesic Acid (Aromatic) |
| Cu(II) | ~6.0 (ML)[11] | ~3.5 (ML) |
| Ni(II) | ~5.1 (ML) | Data not readily available |
| Co(II) | ~4.8 (ML) | Data not readily available |
| Zn(II) | ~4.7 (ML) | Data not readily available |
| Fe(III) | ~11.4 (ML)[12] | Data not readily available |
| Lanthanides (e.g., Eu(III)) | ~7-8 (ML)[2][3] | Lower than citrate |
Note: Stability constants are highly dependent on experimental conditions (temperature, ionic strength, pH). The values presented are approximate and for comparative purposes.
Generally, the flexible nature and the presence of the hydroxyl group in citric acid lead to higher stability constants for its complexes compared to those of trimesic acid with the same metal ion.[6] The pre-organized but rigid nature of trimesic acid can sometimes lead to steric hindrance and less favorable chelation in solution compared to the adaptable aliphatic counterpart.
Experimental Assessment of Coordination Differences
A multi-faceted experimental approach is necessary to fully characterize and compare the coordination chemistry of aliphatic and aromatic tricarboxylic acids.
Potentiometric Titration for Stability Constant Determination
This is a cornerstone technique for determining the stability constants of metal-ligand complexes in solution. The principle lies in monitoring the change in pH of a solution containing a ligand as a metal ion is introduced, or as the mixture is titrated with a strong base. The competition between protons and the metal ion for the ligand's coordination sites is analyzed to calculate the stability constants.[13]
Experimental Protocol: Potentiometric Titration
-
Solution Preparation:
-
Prepare a stock solution of the tricarboxylic acid (e.g., citric acid or trimesic acid) of known concentration. The purity of the ligand should be verified (e.g., by titration with a standardized strong base).
-
Prepare a stock solution of the metal salt (e.g., nitrate or perchlorate salts are preferred to minimize competing complexation) of accurately known concentration.
-
Prepare a standardized, carbonate-free solution of a strong base (e.g., NaOH or KOH).
-
Prepare a solution of a background electrolyte (e.g., KNO₃ or NaClO₄) to maintain a constant ionic strength throughout the titration.
-
-
Calibration of the Electrode System:
-
Calibrate the pH electrode using standard buffer solutions.
-
Perform a strong acid-strong base titration in the same background electrolyte to determine the electrode's Nernstian response and the standard potential (E⁰).
-
-
Titration Procedure:
-
In a thermostatted vessel, place a known volume of a solution containing the ligand and a strong acid (to protonate all carboxylate groups) in the background electrolyte.
-
Titrate this solution with the standardized strong base, recording the pH or potential at regular volume increments.
-
Repeat the titration with a solution containing the ligand, the metal ion, and the strong acid in the background electrolyte.
-
-
Data Analysis:
-
The titration data are processed using specialized software (e.g., HYPERQUAD) to refine a model of all species in solution (protonated ligand forms, metal-ligand complexes) and calculate their respective stability constants.
-
Causality: The difference in the titration curves with and without the metal ion is a direct measure of the protons displaced upon complex formation, which is used to calculate the stability constants. Maintaining a constant temperature and ionic strength is crucial for thermodynamic consistency.
Caption: Workflow for potentiometric determination of stability constants.
Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile of the binding interaction in a single experiment, measuring the heat released or absorbed during the complexation reaction.[14] This allows for the direct determination of the binding enthalpy (ΔH), which, combined with the stability constant (from which the Gibbs free energy, ΔG, can be calculated), yields the binding entropy (ΔS).[8]
Experimental Protocol: Isothermal Titration Calorimetry
-
Sample Preparation:
-
Prepare solutions of the metal ion and the ligand in the same buffer to minimize heats of dilution and buffer protonation effects.
-
Degas all solutions to prevent the formation of air bubbles in the calorimeter cell.
-
-
ITC Experiment:
-
Load the ligand solution into the sample cell of the calorimeter and the metal ion solution into the titration syringe.
-
Perform a series of small, sequential injections of the metal solution into the ligand solution while monitoring the heat change.
-
-
Data Analysis:
-
The raw data (heat pulses) are integrated to generate a binding isotherm.
-
This isotherm is fitted to a suitable binding model to extract the stability constant (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH).
-
Causality: The magnitude and sign of the heat changes provide direct insight into the enthalpic driving forces of the complexation. Comparing the thermodynamic signatures of aliphatic and aromatic tricarboxylic acids can reveal differences in the nature of the bonding and the role of solvent reorganization.
Single-Crystal X-ray Diffraction
This technique provides unambiguous information about the solid-state structure of the coordination complexes, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.[9] This is particularly powerful for visualizing the coordination modes and the resulting crystal packing, which is crucial for understanding the structure of MOFs derived from these ligands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the structure and dynamics of coordination complexes in solution.[15] Changes in the chemical shifts of the ligand's protons and carbons upon coordination to a metal ion can provide information about the binding sites.[16] For diamagnetic complexes, detailed structural information can be obtained, while for paramagnetic complexes, the changes in relaxation times can be used to probe the metal-ligand distance.
Impact on Material Design and Applications
The distinct coordination chemistries of aliphatic and aromatic tricarboxylic acids are leveraged in various applications.
Metal-Organic Frameworks (MOFs)
The rigidity and predictable coordination vectors of aromatic tricarboxylic acids like trimesic acid make them ideal building blocks for the construction of highly porous and crystalline MOFs.[6] These materials have applications in gas storage, separation, and catalysis. The stability of these MOFs is often enhanced by the rigidity of the ligands.[1][2][3]
In contrast, the flexibility of aliphatic tricarboxylic acids can lead to the formation of "soft" or "flexible" MOFs that can respond to external stimuli such as guest molecules, temperature, or pressure.[7] This can be advantageous for applications in sensing and selective separations.
Drug Delivery
The ability of aliphatic tricarboxylic acids like citric acid to form stable, soluble complexes with metal ions is utilized in drug delivery and as excipients in pharmaceutical formulations. Metal-citrate complexes can be used to deliver essential metal ions or as carriers for other therapeutic agents. The biocompatibility and biodegradability of citric acid are significant advantages in this context.
MOFs based on both aromatic and aliphatic tricarboxylic acids are being extensively investigated as drug delivery vehicles due to their high loading capacity and tunable release profiles.[4][14] The choice of ligand can influence the drug loading efficiency and the release kinetics.
Catalysis
The coordination environment around a metal center is critical for its catalytic activity. The choice of an aliphatic or aromatic tricarboxylic acid ligand can modulate the electronic properties and steric accessibility of the metal's active site. The rigid framework of MOFs derived from aromatic tricarboxylic acids can provide a well-defined and stable environment for catalytic reactions. The flexibility of aliphatic ligands can allow for dynamic changes in the coordination sphere that may be beneficial for certain catalytic cycles.
Conclusion
The choice between an aliphatic and an aromatic tricarboxylic acid as a coordinating ligand is a critical design parameter that significantly impacts the resulting metal complex's properties and potential applications. Aliphatic ligands, with their inherent flexibility, are adept at forming highly stable, often soluble, chelate complexes with a diverse range of coordination geometries. This makes them particularly suitable for applications in solution-phase chemistry and for the delivery of metal ions in biological systems.
Conversely, the rigidity and pre-organized nature of aromatic tricarboxylic acids provide a powerful tool for the rational design of crystalline, porous materials like MOFs. Their predictable coordination behavior allows for the construction of frameworks with tailored topologies and functionalities, which are highly promising for applications in gas storage, separation, and heterogeneous catalysis.
By understanding the fundamental differences in their coordination chemistry, as elucidated by the experimental techniques outlined in this guide, researchers can make more strategic choices in the design of novel metal complexes for a wide array of scientific and technological advancements.
References
- Schneemann, A., Bon, V., Schwedler, I., Senkovska, I., Kaskel, S., & Henke, S. (2014). Flexible metal-organic frameworks. Chemical Society Reviews, 43(16), 6062-6096.
- Rowsell, J. L., & Yaghi, O. M. (2004). Metal-organic frameworks: a new class of porous materials.
- Guseva, L. Y., & Krutova, O. N. (2023). Complexation of lanthanide ions with citric acid in aqueous solutions. Russian Journal of Inorganic Chemistry, 68(12), 1951-1957.
- Guseva, L. Y., & Krutova, O. N. (2023). Complexation of lanthanide ions with citric acid in aqueous solutions. Guseva.
- Meyer, J. L., & Thomas Jr, W. C. (1982). Trace metal-citric acid complexes as inhibitors of calcification and crystal growth. I. Effects of Fe (III), Cr (III) and Al (III) complexes on calcium phosphate crystal growth. The Journal of urology, 128(6), 1372-1375.
- Francis, A. J., Dodge, C. J., & Gillow, J. B. (1992). Biodegradation of metal citrate complexes and implications for toxic metal mobility.
- Horcajada, P., Chalati, T., Gref, R., Couvreur, P., & Serre, C. (2010). Metal-organic frameworks in biomedicine.
- Lismont, M., Dreesen, L., & Wuttke, S. (2017). Metal-organic frameworks for drug delivery.
- Zhuang, J., Kuo, C. H., Chou, L. Y., Liu, D. Y., Weerapana, E., & Tsung, C. K. (2014). Optimized metal-organic-framework nanospheres for drug delivery: evaluation of loading and release properties. ACS nano, 8(3), 2812-2819.
- Martell, A. E., & Smith, R. M. (1974). Critical stability constants. Springer US.
- IUPAC. (2001). Stability constants of metal complexes. Pure and Applied Chemistry, 73(5), 739-800.
- Lee, J. Y., Farha, O. K., Roberts, J., Scheidt, K. A., Nguyen, S. T., & Hupp, J. T. (2009). Metal-organic framework materials as catalysts. Chemical Society Reviews, 38(5), 1450-1459.
- Krom, M. D., & Berner, R. A. (1980). The diffusion coefficients of sulfate, ammonium, and phosphate ions in anoxic marine sediments. Limnology and Oceanography, 25(2), 327-337.
- Blancato, J. N., & Doyle, M. P. (2006). Metal-citrate complex uptake and CitMHS transporters: From coordination chemistry to possible vaccine development. Biometals, 19(4), 365-376.
- Beck, M. T., & Nagypál, I. (1990). Chemistry of complex equilibria. CRC press.
- Bertini, I., Luchinat, C., & Parigi, G. (2002). Solution NMR of paramagnetic molecules. Elsevier.
- Perrin, D. D. (1979). Stability constants of metal-ion complexes: part B: organic ligands. Elsevier.
- Privalov, P. L., & Dragan, A. I. (2007). Microcalorimetry of biological macromolecules. Biophysical chemistry, 126(1-3), 16-24.
- Rossotti, F. J., & Rossotti, H. (2012). The determination of stability constants and other equilibrium constants in solution. McGraw-Hill.
- Sági-Kazár, M., Várnagy, K., & Sóvágó, I. (2022). Revealing the nuclearity of iron citrate complexes at biologically relevant conditions. Journal of Biological Inorganic Chemistry, 27(7-8), 643-651.
- Harris, D. C. (2010).
- Das, R., Pattanaik, R. K., & Pani, S. (1960). Citrate complex of copper. Journal of the Indian Chemical Society, 37, 819-822.
- Silva, A. M., Kong, X., & Hider, R. C. (2009). Determination of the pKa value of the hydroxyl group in the alpha-hydroxycarboxylates citrate, malate and lactate by 13C NMR: implications for metal coordination in biological systems. Biometals, 22(5), 771-778.
- Cheung, P., & Williams, D. (2014). Separation of transition metals and chelated complexes in wastewaters: REMEDIATION/TREATMENT SECTION. Environmental Progress & Sustainable Energy, 33(4), 1409-1420.
- Li, J. R., Kuppler, R. J., & Zhou, H. C. (2009). Selective gas adsorption and separation in metal-organic frameworks. Chemical Society Reviews, 38(5), 1477-1504.
- Allendorf, M. D., Bauer, C. A., Bhakta, R. K., & Houk, R. J. (2009). Luminescent metal-organic frameworks. Chemical Society Reviews, 38(5), 1330-1352.
- Kreno, L. E., Leong, K., Farha, O. K., Allendorf, M., Van Duyne, R. P., & Hupp, J. T. (2012). Metal-organic framework materials as chemical sensors. Chemical reviews, 112(2), 1105-1125.
- Horcajada, P., Gref, R., Baati, T., Allan, P. K., Maurin, G., Couvreur, P., ... & Serre, C. (2012). Metal-organic frameworks in biomedicine. Chemical reviews, 112(2), 1232-1268.
- Della Rocca, J., Liu, D., & Lin, W. (2011). Nanoscale metal-organic frameworks for biomedical imaging and drug delivery. Accounts of chemical research, 44(10), 957-968.
- Taylor-Pashow, K. M., Della Rocca, J., Xie, Z., Tran, S., & Lin, W. (2009). Postsynthetic modifications of iron-carboxylate nanoscale metal-organic frameworks for imaging and drug delivery. Journal of the American Chemical Society, 131(39), 14261-14263.
- Drago, R. S., & Wayland, B. B. (1965). A double-scale equation for correlating enthalpies of Lewis acid-base interactions. Journal of the American Chemical Society, 87(16), 3571-3577.
- Rieter, W. J., Taylor, K. M., An, H., Lin, W., & Lin, W. (2008). Nanoscale metal-organic frameworks as potential multimodal contrast enhancing agents. Journal of the American Chemical Society, 130(29), 9593-9601.
- Corma, A., García, H., & Llabrés i Xamena, F. X. (2010). Engineering metal organic frameworks for catalysis. Chemical reviews, 110(8), 4606-4655.
- Farrusseng, D., Aguado, S., & Pinel, C. (2009). Metal-organic frameworks: opportunities for catalysis.
- Dhakshinamoorthy, A., & Garcia, H. (2012). Catalysis by metal-organic frameworks (MOFs). Chemical Society Reviews, 41(15), 5262-5284.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ligand Rigidification for Enhancing the Stability of Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Synthesis and application of Al trimesate-based metal-organic framework: a critical review [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Revealing the nuclearity of iron citrate complexes at biologically relevant conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 12. researchgate.net [researchgate.net]
- 13. chem.tamu.edu [chem.tamu.edu]
- 14. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Properties of Aliphatic Ligand-Based Metal–Organic Frameworks [ouci.dntb.gov.ua]
- 16. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
A Definitive Guide to the Structural Validation of 1,3,5-Pentanetricarboxylic Acid by Single-Crystal X-ray Diffraction
In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. For a molecule such as 1,3,5-pentanetricarboxylic acid, a flexible aliphatic tricarboxylic acid, understanding its solid-state conformation is paramount for predicting its behavior in various applications, from crystal engineering to its potential role as a metabolic intermediate.
This guide provides an in-depth, technical walkthrough of the validation of this compound's structure, with a primary focus on the gold-standard technique: single-crystal X-ray diffraction (SCXRD). As a Senior Application Scientist, my objective is to not only detail the procedural steps but to illuminate the scientific rationale behind each stage of the workflow. We will explore the journey from obtaining a suitable crystal to the final validation of the atomic coordinates, while also objectively comparing SCXRD with alternative analytical techniques.
The Imperative of Structural Validation
Before delving into the experimental intricacies, it is crucial to understand why structural validation is a cornerstone of chemical research. An incorrect structural assignment can lead to wasted resources, flawed interpretations of biological data, and complications in patent filings. For this compound, a molecule with multiple carboxylic acid groups capable of forming extensive hydrogen-bonding networks, its solid-state structure can adopt various conformations and packing arrangements, a phenomenon known as polymorphism. Each polymorph can exhibit different solubility, stability, and bioavailability, making its definitive characterization essential.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is an unparalleled technique for providing a precise and accurate three-dimensional model of a molecule in the crystalline state.[1] It allows for the determination of bond lengths, bond angles, and torsional angles with very high precision, offering a static snapshot of the molecule's conformation in the solid state.
Experimental Workflow: A Hypothetical Case Study of this compound
As of the writing of this guide, a single-crystal structure of this compound has not been deposited in the Cambridge Structural Database (CSD). Therefore, we will proceed with a detailed, hypothetical workflow that a researcher would follow to determine and validate its structure.
Caption: The comprehensive workflow for single-crystal X-ray diffraction analysis.
Step 1: Crystallization
The axiom of single-crystal XRD is "a good crystal yields a good structure." The initial and often most challenging step is to grow a high-quality single crystal of this compound, typically 0.1-0.3 mm in size.[1] Given its polar nature with three carboxylic acid groups, solvents such as water, ethanol, or mixtures thereof would be primary candidates.
Experimental Protocol: Slow Evaporation
-
Solution Preparation: Prepare a saturated solution of this compound in a suitable solvent (e.g., a water/ethanol mixture) at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter into a clean, small vial to remove any particulate matter.
-
Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent evaporates, the solution will become supersaturated, leading to the formation of crystals.
Step 2: Crystal Selection and Mounting
Once suitable crystals have formed, a single, well-formed crystal with sharp edges and no visible defects is selected under a microscope. This crystal is then mounted on a goniometer head, typically using a cryoprotectant oil to both adhere the crystal to the mount and protect it from atmospheric moisture and radiation damage during data collection.
Step 3: X-ray Data Collection
The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. As the crystal rotates, the X-rays are diffacted by the electron clouds of the atoms in a specific pattern of spots, which are recorded by a detector.
Step 4: Data Processing and Reduction
The raw diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection. This step involves indexing the diffraction spots, integrating their intensities, and applying various corrections for experimental factors such as absorption and background scattering.
Step 5: Structure Solution
The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured. For small molecules like this compound, direct methods or Patterson methods are typically used to generate an initial electron density map, from which the positions of the atoms can be inferred.
Step 6: Structure Refinement
The initial atomic model is refined against the experimental diffraction data using a least-squares method. This iterative process adjusts the atomic coordinates, and thermal parameters to achieve the best agreement between the calculated and observed diffraction patterns.
Step 7: Structure Validation and Analysis
The final refined structure is rigorously validated to ensure its quality and accuracy. This includes checking for consistency in bond lengths and angles, analyzing the residual electron density map for any unassigned peaks, and assessing various statistical parameters.
Hypothetical Experimental Data for this compound
To provide a tangible example, the following tables present plausible crystallographic data for this compound, based on the known crystal structure of a similar molecule, propane-1,2,3-tricarboxylic acid (tricarballylic acid).[2]
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₈H₁₂O₆ |
| Formula Weight | 204.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.543(2) |
| b (Å) | 8.971(1) |
| c (Å) | 10.215(3) |
| β (°) | 110.54(1) |
| Volume (ų) | 904.5(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.498 |
| Absorption Coeff. (mm⁻¹) | 0.125 |
| F(000) | 432 |
| R-factor (R₁) | 0.045 |
| Goodness-of-Fit (GOF) | 1.05 |
Table 2: Hypothetical Selected Bond Lengths and Angles for this compound
| Bond/Angle | Length (Å) / Angle (°) |
| C1-C2 | 1.525(3) |
| C2-C3 | 1.531(2) |
| C3-C4 | 1.529(2) |
| C4-C5 | 1.526(3) |
| C1-O1 | 1.215(2) |
| C1-O2 | 1.310(2) |
| C3-C6 (carboxyl) | 1.518(3) |
| C5-O5 | 1.218(2) |
| C5-O6 | 1.305(2) |
| O1-C1-O2 | 123.5(2) |
| C1-C2-C3 | 112.8(1) |
| C2-C3-C4 | 113.1(1) |
| C2-C3-C6 | 110.5(2) |
Comparison with Alternative Techniques
While SCXRD is the definitive method for solid-state structure determination, other techniques provide complementary and sometimes more accessible information.
Caption: A comparison of SCXRD with PXRD and NMR spectroscopy for structural analysis.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for analyzing polycrystalline materials. Instead of a single crystal, a fine powder of the material is used.
-
Advantages over SCXRD: Sample preparation is significantly simpler, and it provides information about the bulk properties of the material, including phase purity and crystallinity.[3]
-
Disadvantages compared to SCXRD: The diffraction pattern consists of overlapping peaks, which makes ab initio structure determination much more challenging.[3] It is primarily used for fingerprinting known crystalline phases and refining lattice parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of organic chemistry for determining the structure of molecules in solution.
-
Advantages over SCXRD: It provides information about the dynamic structure of a molecule in solution, which can be more relevant to its biological activity.[4] It also reveals the connectivity of atoms through scalar couplings.
-
Disadvantages compared to SCXRD: While NMR can provide conformational information through techniques like NOESY, it does not yield the precise bond lengths and angles that SCXRD provides.[5] Furthermore, determining the absolute configuration of chiral centers can be challenging with NMR alone.
Conclusion: An Integrated Approach to Structural Validation
However, a comprehensive understanding of a molecule's properties often necessitates an integrated analytical approach. Powder XRD serves as an excellent tool for assessing the bulk properties and phase purity of a synthesized batch of this compound, while NMR spectroscopy provides invaluable insights into its structure and dynamics in solution. By leveraging the strengths of each of these techniques, researchers can build a complete and nuanced picture of a molecule's behavior, a critical endeavor in the fields of drug development and materials science.
References
- Creative Biostructure. (n.d.). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique.
- Unknown. (n.d.). Comparison of NMR and X-ray crystallography.
- CCDC. (2023, July 19). Strengths and Limitations of Powder X-ray Diffraction.
- Pediaa.com. (2020, July 22). Difference Between NMR and X-Ray Crystallography.
- Barnes, J. C., & Paton, J. D. (1988). Propane-1,2,3-tricarboxylic acid (tricarballylic acid). Acta Crystallographica Section C: Crystal Structure Communications, 44(4), 758-760.
- Wikipedia. (n.d.). Powder diffraction.
- Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.
- Buddy's Blog. (2008, April 9). Advantages and Disadvantages Powder diffraction.
- AZoOptics. (2021, December 9). The Difference Between Powder XRD and Single Crystal XRD.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1,3,5-Pentanetricarboxylic Acid
As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of chemical waste. This guide provides a detailed protocol for the proper disposal of 1,3,5-Pentanetricarboxylic Acid (CAS No. 6940-58-5), a tricarboxylic acid used in various synthetic applications. The procedures outlined here are grounded in established principles of chemical safety and waste management, designed to ensure the protection of personnel and compliance with regulatory standards.
The cornerstone of any chemical handling procedure is a thorough understanding of the substance's specific hazards, which are detailed in its Safety Data Sheet (SDS). While this compound is noted to have relatively low toxicity, it is classified as an irritant to the eyes, respiratory system, and skin.[1][2] Therefore, adherence to rigorous safety protocols is non-negotiable.
Hazard Assessment and Initial Handling
Before beginning any disposal process, a comprehensive hazard assessment is critical. This initial step informs all subsequent actions, from the selection of personal protective equipment to the final waste stream segregation.
Known Properties of this compound:
-
Appearance: Colorless to light yellow crystalline solid.[1]
-
Solubility: Soluble in water and organic solvents.[1]
-
Reactivity: Stable in air but can react with strong oxidizing agents and strong alkaline substances.[1]
-
Primary Hazards: Causes serious eye irritation.[2] It is also irritating to the skin and respiratory system.[1]
As a carboxylic acid, it shares general hazards with its chemical class. Carboxylic acids are incompatible with bases, oxidizing agents, and reducing agents.[3] It is crucial to prevent unintentional mixing of these materials to avoid potentially violent reactions.
Personal Protective Equipment (PPE) and Spill Management
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required equipment when handling this compound, especially during disposal operations.
| Equipment | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles and/or a face shield. | Protects against splashes of the acidic solution, which can cause serious eye irritation.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact, which can cause irritation.[1][3] |
| Protective Clothing | Laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing.[3] |
| Respiratory Protection | Required when dusts are generated or when working with solutions in poorly ventilated areas. | Prevents inhalation of dust or vapors, which can cause respiratory irritation.[1] |
Spill Management: In the event of a minor spill, use an inert absorbent material like sand or vermiculite to contain it.[3] The absorbed material must then be collected into a designated and properly labeled hazardous waste container for disposal.[3] For larger spills, evacuate the area and follow your institution's established emergency procedures.[3]
Disposal Workflow: A Step-by-Step Protocol
The correct disposal path for this compound depends on its concentration and whether it is contaminated with other hazardous substances. The following diagram and detailed steps outline the decision-making process for proper disposal.
Caption: Decision workflow for the disposal of this compound waste.
Step 1: Waste Identification and Segregation First, determine if the this compound waste is mixed with other chemicals.
-
Contaminated Waste: If the waste is contaminated with other hazardous materials (e.g., heavy metals, halogenated solvents), it must be treated as hazardous waste. Do not attempt to neutralize it. Proceed directly to Step 3.
-
Uncontaminated Waste: If the waste is pure or in an aqueous solution without other hazardous contaminants, proceed to Step 2. Always segregate carboxylic acid waste from incompatible materials, particularly bases and oxidizing agents.[4]
Step 2: Neutralization of Dilute, Uncontaminated Aqueous Solutions Dilute (<10%) aqueous solutions of this compound that are not contaminated may be eligible for drain disposal after neutralization, provided this is permitted by your institution and local regulations.[5]
-
Work in a Ventilated Area: Perform the neutralization in a chemical fume hood while wearing all required PPE.[3]
-
Prepare for Neutralization: Place the acidic solution in a large, appropriate container (e.g., a large beaker or pail). The container should be no more than half full to accommodate potential foaming or splashing.
-
Slowly Add Base: Gradually add a weak base, such as sodium bicarbonate or sodium carbonate, to the acidic solution with constant stirring.[3] Be aware that this acid-base reaction is exothermic and will produce carbon dioxide gas, which can cause foaming.[3]
-
Monitor pH: Continuously monitor the pH of the solution using a pH meter or pH strips. Continue adding the base until the pH is within a neutral range, typically between 6.0 and 9.0, as specified by local regulations.[4][5]
-
Final Disposal: Once neutralized, the solution can typically be poured down the drain with copious amounts of water.[3][5]
Step 3: Collection of Concentrated or Contaminated Waste All concentrated forms (solid or liquid) and all contaminated solutions of this compound must be disposed of as hazardous waste.[3][5]
-
Use a Compatible Container: Collect the waste in a designated, leak-proof hazardous waste container that is chemically compatible with acids.[5] High-density polyethylene (HDPE) or glass containers are generally suitable.[3]
-
Proper Labeling: The container must be clearly labeled with a hazardous waste tag.[5] The label must include the full chemical name ("this compound"), the concentration, and all associated hazards (e.g., "Corrosive," "Irritant").[3]
-
Secure Storage: Keep the waste container securely closed except when adding waste.[4][6] Store it in a designated satellite accumulation area, which should be a cool, dry, well-ventilated location away from incompatible materials.[3][4] Use secondary containment to prevent spills.[5]
-
Arrange for Pickup: Once the container is full, or in accordance with your institution's storage time limits, arrange for a waste pickup from your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5] Never dispose of hazardous waste by evaporation in a fume hood or in the regular trash.[5][7]
Empty Container Disposal
Empty containers that held this compound must also be handled properly.
-
Rinsing: The container must be thoroughly emptied. The first rinse with a suitable solvent (like water) must be collected and disposed of as hazardous waste.[5] Subsequent rinses may be permissible for drain disposal, depending on local rules.
-
Defacing: All labels must be completely removed or defaced.[5]
-
Final Disposal: Rinsed and dried glass bottles can be placed in designated glass disposal containers, while plastic containers can typically be disposed of as solid waste.[5]
By adhering to this systematic approach, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.
References
- Benchchem. (n.d.). Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Benchchem. (2025, December). Navigating Chemical Disposal in the Lab: A Guide for Researchers.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- ChemBK. (2024, April 10). pentane-1,3,5-tricarboxylic acid.
- Fisher Scientific. (2012, December 15). Safety Data Sheet: 1,3,5-Benzenetricarboxylic acid.
- ECHEMI. (n.d.). 1,3,5-PENTANETRICARBONITRILE SDS, 4379-04-8 Safety Data Sheets.
- Sigma-Aldrich. (2025, September 27). Safety Data Sheet.
- Capot Chemical Co., Ltd. (n.d.). Material Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). Pentane-1,3,5-tricarboxylic acid. PubChem Compound Database.
Sources
- 1. chembk.com [chembk.com]
- 2. Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. vumc.org [vumc.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3,5-Pentanetricarboxylic Acid
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 1,3,5-Pentanetricarboxylic acid (CAS: 6940-58-5). The information herein is synthesized from established safety data to ensure the highest standards of laboratory practice. Our objective is to empower you with the knowledge to work safely, effectively, and confidently.
The Foundational Principle: Hazard-Driven PPE Selection
Handling any chemical, including this compound, begins not with a checklist of equipment, but with a thorough understanding of its intrinsic hazards. The selection of Personal Protective Equipment (PPE) is a direct response to the specific risks a substance presents. For this compound, a colorless to light yellow crystalline solid, the primary hazards identified are significant irritation to the skin, eyes, and respiratory system[1]. Aggregated data from multiple suppliers confirms that it causes serious eye irritation[2].
Therefore, our entire safety protocol is built upon mitigating these three key risks. Failure to use appropriate PPE can lead to chemical burns, long-term respiratory issues, or severe eye damage[3]. This guide explains not just what to wear, but why each piece of equipment is critical for creating a self-validating system of safety.
Core Protective Ensemble: A Multi-Layered Defense
When handling this compound, a comprehensive ensemble of PPE is mandatory. Each component serves a specific purpose, working in concert to shield you from exposure.
Eye and Face Protection: The Non-Negotiable First Line
Given the classification of this chemical as a serious eye irritant, robust eye and face protection is paramount[2]. Acid splashes or airborne dust particles can cause severe and potentially irreversible damage[3].
-
Minimum Requirement: Indirectly vented, splash-proof chemical safety goggles are essential. They must form a complete seal around the eyes to prevent entry of dust or liquids from any angle[3].
-
Best Practice/Large Quantities: When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles. The face shield protects the entire face from direct splashes[3].
Skin Protection: Preventing Dermal Contact
This compound is known to be irritating to the skin[1]. Direct contact can cause irritation or chemical burns[3]. Protective measures must cover all potential areas of exposure.
-
Gloves: Chemical-resistant gloves are required. Nitrile or butyl rubber gloves are generally recommended for handling acids, offering good resistance and dexterity[3]. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed using a proper technique to avoid skin contact and disposed of in accordance with waste procedures.
-
Protective Clothing: A standard lab coat is the minimum requirement. For procedures with a higher risk of splashing, a chemical-resistant apron or a hooded chemical splash suit should be utilized[4][5]. All protective clothing should be removed before leaving the laboratory.
-
Footwear: Closed-toe shoes, preferably made of a chemical-resistant material, must be worn at all times in the laboratory. This protects the feet from spills[5].
Respiratory Protection: Guarding Against Inhalation Hazards
As a crystalline solid, this compound can generate airborne dust during weighing or transfer, which can irritate the respiratory system[1].
-
Engineering Controls: The primary method for controlling respiratory hazards is to use engineering controls. Always handle the solid chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust and vapor inhalation[1][6][7].
-
When Respirators are Needed: If engineering controls are insufficient or not available, respiratory protection is necessary. An N95-rated dust mask may be sufficient for low-level dust exposure. For higher potential concentrations or when handling the substance outside of a fume hood, a half-mask or full-face air-purifying respirator with cartridges appropriate for acid gases and organic vapors should be used[3]. A proper fit test is essential for respirator effectiveness[3][4].
| Protection Area | Required PPE | Rationale & Causality |
| Eyes & Face | Chemical safety goggles (minimum); Face shield over goggles (best practice) | Protects against splashes and dust, mitigating the risk of serious eye irritation[2]. |
| Hands & Skin | Chemical-resistant gloves (e.g., Nitrile); Lab coat or chemical-resistant suit | Prevents direct contact with skin, which can cause irritation[1]. |
| Respiratory | Use in a fume hood (primary); Air-purifying respirator (if needed) | Prevents inhalation of airborne dust or vapors, which are irritating to the respiratory system[1]. |
| Feet | Closed-toe, chemical-resistant shoes | Protects feet from spills and falling objects[5]. |
Operational Plan: From Handling to Disposal
A safe experiment is a well-planned one. This step-by-step workflow integrates PPE use with best-practice handling and disposal procedures.
Experimental Workflow for Safe Handling
Caption: Safe Handling and Disposal Workflow.
Waste Disposal Protocol
Chemical waste management is a critical component of laboratory safety. Improper disposal can endanger personnel and the environment.
-
Identification: All waste contaminated with this compound, including excess chemical, contaminated gloves, and paper towels, must be treated as hazardous waste[8].
-
Segregation: Do not mix this waste with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department[9].
-
Containment: Collect waste in a designated, compatible, and clearly labeled container. The container must be kept securely closed except when adding waste[10]. The label should clearly state "Hazardous Waste" and list the full chemical name[9].
-
Disposal: Arrange for waste pickup through your institution's EHS office. All disposal must be handled by a licensed professional waste disposal service, typically involving incineration or a specialized chemical landfill[8][9]. Never dispose of this compound down the drain[11].
Emergency Response: Immediate and Correct Actions
In the event of an exposure, immediate and correct first aid is crucial. All laboratory personnel should be familiar with the location and operation of emergency eyewash stations and safety showers[7].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention[1][6][12].
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention[6][12].
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, seek medical attention[6][11][12].
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[6][11].
By adhering to these protocols, you build a robust framework of safety that protects you, your colleagues, and your research.
References
- pentane-1,3,5-tricarboxylic acid - ChemBK. (2024).
- Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220 - PubChem. (n.d.).
- Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from Chemical Hazards Emergency Medical Management.
- SAFETY DATA SHEET. (2023).
- What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025).
- Recommended PPE to handle chemicals - Bernardo Ecenarro. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- SAFETY DATA SHEET - Greenbook.net. (2018).
- material safety data sheet - Capot Chemical. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- This compound AldrichCPR - Sigma-Aldrich. (n.d.).
- Safety Data Sheet - Cayman Chemical. (2025).
- SAFETY DATA SHEET - TCI Chemicals. (2025).
- Valeric acid - Santa Cruz Biotechnology. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2012).
- 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022).
- Material Safety Data Sheet - Cole-Parmer. (n.d.).
- 1,3,5-PENTANETRICARBONITRILE SDS, 4379-04-8 Safety Data Sheets - ECHEMI. (n.d.).
- Personal Protective Equipment (PPE) for Industrial Chemicals - Respirex International. (n.d.).
- Hazardous Materials Disposal Guide | Nipissing University. (2019).
- This compound 98.0+%, TCI America™ | Fisher Scientific. (n.d.).
- Proper Disposal Procedures for 1,3-Pentanediol - Benchchem. (n.d.).
Sources
- 1. chembk.com [chembk.com]
- 2. Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. leelinework.com [leelinework.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. fishersci.pt [fishersci.pt]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nipissingu.ca [nipissingu.ca]
- 11. capotchem.cn [capotchem.cn]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
